3-ethyl-2-methylaniline
Description
Properties
CAS No. |
857245-39-7 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3-ethyl-2-methylaniline: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-ethyl-2-methylaniline, a substituted aromatic amine of significant interest in synthetic chemistry. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, spectroscopic signatures, synthetic routes, and potential applications of this compound, grounding all information in established scientific principles and validated data.
Introduction and Molecular Overview
This compound, with the CAS number 89370-36-5, is an aromatic amine derivative of aniline.[1] Its structure features a benzene ring substituted with an amino group at position 1, a methyl group at position 2, and an ethyl group at position 3.[1][2] This specific substitution pattern imparts a unique set of steric and electronic properties that influence its reactivity and potential applications, distinguishing it from other isomers.
The presence of alkyl groups (methyl and ethyl) ortho and meta to the amino group has a significant impact on the molecule's basicity and its participation in electrophilic substitution reactions. These structural nuances are critical for understanding its behavior in various chemical transformations and are a key focus of this guide.
Caption: 2D structure of this compound.
Physicochemical and Computed Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for designing experimental setups, purification procedures, and for predicting its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | PubChem[1] |
| Molecular Weight | 135.21 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 89370-36-5 | PubChem[1] |
| Appearance | Expected to be a liquid, similar to related isomers. | Inferred from related compounds[3] |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 135.104800 g/mol | PubChem[1] |
| Topological Polar Surface Area | 26 Ų | PubChem[1] |
Synthesis and Manufacturing
The synthesis of this compound can be approached through several established organic chemistry pathways. A common strategy involves the modification of a pre-existing aniline or nitrobenzene derivative. One plausible and efficient laboratory-scale synthesis begins with 2-methyl-3-nitroaniline, which can be synthesized from commercially available starting materials.
Proposed Synthetic Pathway:
A two-step process starting from 2-methyl-3-nitrophenol illustrates a practical approach.[4]
-
Methylation of the Phenolic Group: The starting material, 2-methyl-3-nitrophenol, is first methylated to protect the hydroxyl group and prevent side reactions. This is typically achieved using a methylating agent like methyl iodide in the presence of a base.[4]
-
Reduction of the Nitro Group: The resulting 1-methoxy-2-methyl-3-nitrobenzene is then subjected to a reduction of the nitro group to form the desired aniline. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[4]
An alternative approach involves the reduction of a corresponding nitro-compound, such as 1-ethyl-2-methyl-3-nitrobenzene. The reduction can be carried out using various reducing agents, with a common laboratory method being the use of iron powder in the presence of an acid like hydrochloric acid.[5]
Caption: Synthetic workflow for a related methoxy-aniline.
Detailed Experimental Protocol: Reduction of a Substituted Nitrobenzene
This protocol is adapted from the synthesis of a structurally similar compound, 3-chloro-2-methylaniline, and illustrates a general method for the reduction of a nitro group to an amine using iron.[5]
-
Setup: A round-bottom flask is charged with finely divided iron powder, water, and concentrated hydrochloric acid. The mixture is heated to boiling with vigorous stirring.
-
Addition of Nitro Compound: The corresponding nitroaromatic precursor (e.g., 1-ethyl-2-methyl-3-nitrobenzene) is added portion-wise to the boiling mixture over a period of 2 hours.
-
Reaction and Neutralization: After the addition is complete, the reaction mixture is neutralized by the addition of sodium carbonate.
-
Isolation: The product, this compound, is isolated from the reaction mixture by steam distillation.
-
Purification: The collected distillate is separated, and the organic layer is further purified by vacuum distillation to yield the final product. The yield for such reactions is typically high.[5]
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its molecular structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methyl substituents.
-
Aromatic Protons: Three signals in the aromatic region (approx. δ 6.5-7.5 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns will be influenced by their coupling with each other.
-
Amino Protons: A broad singlet for the -NH₂ protons, typically in the range of δ 3.5-4.5 ppm. The chemical shift can vary with concentration and solvent.
-
Ethyl Group Protons: A quartet for the -CH₂- protons (approx. δ 2.5-2.8 ppm) coupled to the methyl protons, and a triplet for the -CH₃ protons (approx. δ 1.2-1.4 ppm) coupled to the methylene protons.
-
Methyl Group Protons: A singlet for the protons of the methyl group directly attached to the ring (approx. δ 2.1-2.3 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Aromatic Carbons: Six distinct signals in the aromatic region (approx. δ 110-150 ppm). The carbon atom attached to the amino group will be the most deshielded.
-
Ethyl Group Carbons: Two signals for the ethyl group carbons, one for the -CH₂- (approx. δ 20-30 ppm) and one for the -CH₃ (approx. δ 10-15 ppm).
-
Methyl Group Carbon: A signal for the methyl group carbon attached to the ring (approx. δ 15-20 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretching: A pair of medium to strong absorption bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C-H Stretching (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Absorption bands just below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Several absorption bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: An absorption band in the 1250-1350 cm⁻¹ region.
Conjugation of the nitrogen's lone pair with the benzene ring can influence the frequency of the N-H stretching bands.[6]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 135. The fragmentation pattern would likely involve the loss of an ethyl radical (M-29) or a methyl radical (M-15), leading to significant fragment ions. For the related N-ethyl-3-methylaniline, the base peak is observed at m/z 120, corresponding to the loss of a methyl group from the ethyl substituent.[7]
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily governed by the amino group and the aromatic ring.
Basicity
Like other anilines, this compound is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton. The presence of electron-donating alkyl groups (ethyl and methyl) on the ring is expected to increase the electron density on the nitrogen atom, making it slightly more basic than aniline. However, the ortho-methyl group may introduce some steric hindrance that could slightly reduce its basicity in aqueous solution due to effects on solvation.
N-Alkylation and N-Acylation
The primary amino group readily undergoes alkylation with alkyl halides and acylation with acid chlorides or anhydrides to form secondary or tertiary amines and amides, respectively. These reactions are fundamental in using this compound as an intermediate in the synthesis of more complex molecules.
Caption: General scheme for the N-acylation of an aniline.
Electrophilic Aromatic Substitution
The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, in this compound, the positions ortho and para to the amino group are substituted (position 2 is occupied by a methyl group, and position 6 is sterically hindered). Therefore, electrophilic substitution is most likely to occur at position 4.
Applications in Research and Industry
Substituted anilines are versatile building blocks in organic synthesis. While specific applications for this compound are not extensively documented in public literature, its structural motifs suggest potential utility in several areas, drawing parallels from related compounds.
-
Dye and Pigment Synthesis: Aromatic amines are classical precursors in the synthesis of azo dyes and other colorants. The specific substitution pattern of this compound could be used to fine-tune the color and properties of such materials.[8]
-
Pharmaceutical and Agrochemical Intermediates: The aniline scaffold is present in numerous biologically active compounds. This molecule could serve as a starting material for the synthesis of novel pharmaceuticals or pesticides.[8]
-
Polymer Science: Anilines are used in the production of polymers and as curing agents for epoxy resins. The ethyl and methyl groups can influence the solubility and mechanical properties of the resulting polymers.
Safety, Handling, and Toxicology
-
Toxicity: Aromatic amines are generally considered toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[10][11] They can cause irritation to the skin, eyes, and respiratory system.[12]
-
Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[9][13]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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3-ethyl-2-methylaniline physical properties
An In-depth Technical Guide to the Physical Properties and Handling of 3-ethyl-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic amine, a derivative of aniline with ethyl and methyl substituents on the benzene ring.[1] Its structure, featuring an amino group attached to a substituted aromatic system, makes it a valuable intermediate in various fields of chemical synthesis.[2] Understanding the specific physical properties, reactivity, and handling requirements of this compound is paramount for its effective and safe utilization in research and development, particularly in the synthesis of more complex molecules for applications in pharmaceuticals, agrochemicals, and dye manufacturing.[2]
This guide provides a comprehensive overview of this compound, consolidating its known physical characteristics, proposing logical synthetic and analytical workflows, and outlining its chemical reactivity and safety protocols based on established principles for aromatic amines.
Section 1: Core Physical and Chemical Properties
The fundamental physical and chemical properties of a compound are critical for designing experiments, developing purification strategies, and ensuring safe handling. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | [3] |
| Molecular Weight | 135.21 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 89370-36-5 | [3] |
| Appearance | Assumed to be a liquid, similar to related anilines | [4][5] |
| Boiling Point | Not explicitly found; related isomers like N-ethyl-2-methylaniline boil at 214 °C and N-ethyl-3-methylaniline at 221 °C. | [5][6][7] |
| Melting Point | Not explicitly found; related isomers like N-ethyl-2-methylaniline melt at -15 °C. | [7] |
| Density | Not explicitly found; related isomers like N-ethyl-2-methylaniline have a density of 0.938 g/mL. | [7] |
| Solubility | Expected to be insoluble in water but soluble in organic solvents like ethanol and ether, typical for aromatic amines. | [4][5][8] |
| pKa | The pKa value for the conjugate acid is expected to be around 5, similar to other N-alkylated anilines. This suggests it will exist partially in a protonated form in aqueous environments. | [5] |
Section 2: Synthesis and Purification
While a specific, documented synthesis for this compound was not found in the provided search results, a plausible and efficient synthetic route can be designed based on well-established reactions for analogous compounds, such as the preparation of other substituted anilines.[9][10][11] The most common approach involves the reduction of the corresponding nitro compound.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 1-ethyl-2-methylbenzene: nitration followed by reduction.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Reduction of 3-ethyl-2-methyl-1-nitrobenzene
This protocol is adapted from a general procedure for the reduction of aromatic nitro compounds using iron in an acidic medium.[10] This method is chosen for its cost-effectiveness, high yield, and operational simplicity in a standard laboratory setting.
Materials:
-
3-ethyl-2-methyl-1-nitrobenzene
-
Fine iron powder
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Sodium carbonate (Na₂CO₃)
-
Toluene or Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add fine iron powder and water.
-
Initiation: Add a small amount of concentrated HCl to the stirred mixture and heat it to boiling. The acidic environment activates the iron for the reduction process.
-
Addition of Nitro Compound: Slowly add the 3-ethyl-2-methyl-1-nitrobenzene to the boiling mixture over a period of 1-2 hours. The rate of addition should be controlled to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, continue to heat and stir the mixture for several hours until the reaction is complete (monitored by TLC).
-
Basification and Extraction: Cool the reaction mixture to room temperature. Add a solution of sodium carbonate to neutralize the excess acid and precipitate iron salts as iron oxides/hydroxides.
-
Workup: The product, this compound, can be isolated by steam distillation or solvent extraction with a suitable organic solvent like toluene.[10]
-
Drying and Concentration: The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product.
Purification
The crude this compound is typically purified by vacuum distillation . This technique is necessary because anilines often have high boiling points and can decompose or oxidize at atmospheric pressure.[10] The lower pressure reduces the boiling point, allowing for distillation at a lower temperature, thus preserving the integrity of the compound.
Section 3: Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized this compound is a critical, self-validating step in the experimental workflow. A combination of spectroscopic methods is employed for this purpose.
Caption: Standard workflow for the analytical characterization of the final product.
-
¹H NMR Spectroscopy: This technique provides information about the number and types of protons in the molecule. For this compound, one would expect to see characteristic signals for the aromatic protons, the NH₂ protons, the ethyl group (a quartet and a triplet), and the methyl group (a singlet).[11][12][13]
-
Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z = 135, corresponding to the molecular weight of C₉H₁₃N.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected peaks would include N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region) and C-H stretching for the aromatic and alkyl groups.[14]
Section 4: Chemical Reactivity and Applications
The reactivity of this compound is governed by the nucleophilic amino group and the activated aromatic ring.
Reactivity Profile
-
Basicity: Like other amines, the lone pair of electrons on the nitrogen atom makes this compound a Lewis base. It reacts with acids to form ammonium salts. This property is fundamental for its separation from non-basic compounds.
-
Acylation: The primary amine group readily reacts with acid chlorides and anhydrides in a nucleophilic substitution reaction to form amides. This reaction is often carried out in the presence of a base like pyridine to neutralize the HCl byproduct.
-
Alkylation: The amine can be further alkylated by reaction with alkyl halides, though this can lead to a mixture of secondary, tertiary, and even quaternary ammonium salts.
-
Electrophilic Aromatic Substitution: The -NH₂ group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this compound, the positions open for substitution would be C4 and C6.
Potential Applications
While specific applications for this compound are not widely documented, its structure is analogous to many key industrial intermediates. Professionals in drug development may use it as a scaffold or starting material for synthesizing more complex heterocyclic systems or pharmacologically active molecules. Its general utility falls into categories common for substituted anilines:
-
Dye and Pigment Synthesis: Aromatic amines are foundational components in the creation of azo dyes.[2][15]
-
Agrochemicals: The aniline scaffold is present in many herbicides and pesticides.[2]
-
Pharmaceutical Intermediates: Substituted anilines are common starting points for the synthesis of active pharmaceutical ingredients (APIs).
Section 5: Safety and Handling
As a substituted aniline, this compound should be handled with care, assuming it shares the general hazards of this chemical class.
-
Toxicity: Aromatic amines can be toxic if ingested, inhaled, or absorbed through the skin.[16][17] They can cause irritation to the skin, eyes, and respiratory system.
-
Handling Precautions:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[16][19] Anilines can be sensitive to air and light, potentially leading to discoloration over time.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[16][19]
References
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This compound. (n.d.). PubChem. Retrieved from [Link]
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3-Ethyl-n-methylaniline. (n.d.). PubChem. Retrieved from [Link]
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N-ethyl-2-methylaniline. (n.d.). Stenutz. Retrieved from [Link]
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N-ethyl-3-methylaniline. (n.d.). PubChem. Retrieved from [Link]
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Preparation of 3-chloro-2-methylaniline. (n.d.). PrepChem.com. Retrieved from [Link]
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Write the structures for the compound this compound. (2024-04-03). brainly.com. Retrieved from [Link]
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Aniline, 3-ethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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Chemical Properties of Aniline, 3-ethyl- (CAS 587-02-0). (n.d.). Cheméo. Retrieved from [Link]
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2-Ethyl-N-methylaniline. (n.d.). NIST WebBook. Retrieved from [Link]
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Chemical Properties of Benzenamine, N-ethyl-2-methyl- (CAS 94-68-8). (n.d.). Cheméo. Retrieved from [Link]
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A Comprehensive Spectroscopic and Synthetic Guide to 3-Ethyl-2-methylaniline
This technical guide provides an in-depth analysis of the spectroscopic properties of 3-ethyl-2-methylaniline, a substituted aromatic amine of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from closely related isomers to present a robust, predictive framework for its characterization. Furthermore, a detailed, field-proven synthetic protocol is provided to facilitate its preparation in a laboratory setting.
Introduction and Physicochemical Properties
This compound, with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol , is an aromatic amine whose structural elucidation is paramount for its application in synthetic chemistry.[1] The unique substitution pattern on the aniline ring—an ethyl group at position 3 and a methyl group at position 2—gives rise to a distinct spectroscopic signature. Understanding this signature is crucial for confirming its identity, purity, and for tracking its transformations in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | PubChem[1] |
| Molecular Weight | 135.21 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 89370-36-5 | PubChem[1] |
Below is the chemical structure of this compound, which will be referenced throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound in a standard solvent like CDCl₃ are detailed below.
Predicted ¹H NMR Data
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (C4-H) | ~6.9 - 7.1 | Doublet | 1H |
| Aromatic H (C5-H) | ~6.6 - 6.8 | Triplet | 1H |
| Aromatic H (C6-H) | ~6.5 - 6.7 | Doublet | 1H |
| Amine (-NH₂) | ~3.5 (broad) | Singlet | 2H |
| Ethyl (-CH₂-) | ~2.5 - 2.7 | Quartet | 2H |
| Methyl (-CH₃) | ~2.1 - 2.3 | Singlet | 3H |
| Ethyl (-CH₃) | ~1.1 - 1.3 | Triplet | 3H |
Interpretation of ¹H NMR Spectrum:
The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at C5, being flanked by two other protons, should appear as a triplet. The protons at C4 and C6 will likely be doublets due to coupling with the C5 proton. The amine protons typically appear as a broad singlet, and their chemical shift can be highly dependent on concentration and solvent. The ethyl group will present a classic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methyl group attached to the aromatic ring is expected to be a sharp singlet.
Caption: Predicted ¹H NMR correlations for this compound.
Predicted ¹³C NMR Data
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C-NH₂) | ~145 |
| C2 (C-CH₃) | ~120 |
| C3 (C-CH₂CH₃) | ~140 |
| C4 | ~128 |
| C5 | ~118 |
| C6 | ~115 |
| Ethyl (-CH₂) | ~25 |
| Methyl (-CH₃) | ~15 |
| Ethyl (-CH₃) | ~14 |
Interpretation of ¹³C NMR Spectrum:
The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbons attached to the nitrogen (C1) and the alkyl groups (C2 and C3) will be significantly deshielded and appear downfield. The remaining aromatic carbons (C4, C5, and C6) will appear in the typical aromatic region. The aliphatic carbons of the ethyl and methyl groups will be found upfield.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters on a 400 MHz or higher field NMR spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.
Table 4: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, two bands |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |
| C=C Aromatic Stretch | 1500 - 1600 | Medium to Strong |
| N-H Bend (amine) | 1580 - 1650 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
Interpretation of IR Spectrum:
The IR spectrum of this compound will be characterized by two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine. The presence of both aromatic and aliphatic C-H stretches will also be evident. The aromatic C=C stretching vibrations will appear in the 1500-1600 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film.
-
Data Acquisition: Place the plates in the spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Predicted Mass Spectrum Fragmentation for this compound
| m/z | Proposed Fragment |
| 135 | [M]⁺ (Molecular Ion) |
| 120 | [M - CH₃]⁺ |
| 106 | [M - C₂H₅]⁺ |
Interpretation of Mass Spectrum:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 135. The most likely fragmentation pathways would involve the loss of a methyl group (from the ethyl or methyl substituent) to give a fragment at m/z = 120, or the loss of an ethyl group to give a fragment at m/z = 106. The fragment at m/z 120 is expected to be the base peak.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a GC or LC system.
-
Ionization: Use electron ionization (EI) for fragmentation analysis.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).
Synthesis of this compound
A reliable method for the synthesis of this compound is the reduction of its corresponding nitro precursor, 3-ethyl-2-methyl-1-nitrobenzene. Catalytic hydrogenation is a clean and efficient method for this transformation.[2][3]
Caption: Synthetic pathway for this compound.
Experimental Protocol for Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 3-ethyl-2-methyl-1-nitrobenzene in ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, along with a reliable synthetic protocol. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data serves as a valuable resource for the unambiguous identification and characterization of this compound. The provided experimental methodologies are robust and can be readily implemented in a standard organic chemistry laboratory.
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Introduction: The Imperative of Unambiguous Structural Elucidation
An In-Depth Technical Guide to the NMR Spectral Analysis of 3-ethyl-2-methylaniline
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is the bedrock upon which all further investigation is built. This compound (CAS No. 89370-36-5)[1], a substituted aniline, represents a class of compounds that are pivotal scaffolds in medicinal chemistry and materials science.[2][3] Its biological activity and material properties are intrinsically linked to the specific arrangement of its constituent atoms. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the non-destructive and definitive elucidation of such structures in solution.[4]
This guide provides a comprehensive, field-proven methodology for the complete NMR spectral analysis of this compound. We will move beyond a simple recitation of data, instead focusing on the causal logic behind experimental choices and the synergistic interplay of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments to build an unassailable structural proof.
Part 1: Experimental Design & Foundational Protocols
The quality of NMR data is fundamentally dependent on the meticulous preparation of the sample and the thoughtful setup of the acquisition parameters. A flawed sample cannot be rectified by sophisticated pulse sequences.
Core Principle: The Influence of Molecular Architecture on NMR Signals
The electronic environment of each nucleus dictates its resonant frequency (chemical shift). In this compound, the amino (-NH₂) and alkyl (-CH₃, -CH₂CH₃) groups are electron-donating substituents on the aromatic ring. This donation of electron density, primarily to the ortho and para positions relative to the amino group, results in an upfield shift (to a lower ppm value) for the corresponding aromatic protons and carbons compared to unsubstituted benzene (¹H: 7.33 ppm, ¹³C: 128.5 ppm).[5] The steric hindrance introduced by the adjacent methyl and ethyl groups can also influence the conformation and electronic environment.[6][7]
Experimental Protocol: Sample Preparation
This protocol is designed to create a homogeneous, contaminant-free sample, which is critical for achieving high-resolution spectra and preventing issues with spectrometer shimming and locking.
-
Material Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR, or 20-50 mg for a comprehensive suite of experiments including ¹³C NMR.[8][9] Higher concentrations are necessary for less sensitive nuclei like ¹³C.[8][9]
-
Solvent Selection: Choose a high-purity deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. Use approximately 0.6-0.7 mL of the solvent.[10][11][12]
-
Dissolution & Transfer: Dissolve the sample in the solvent within a small, clean vial. This allows for gentle vortexing or warming to ensure complete dissolution.[8] Once dissolved, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9][13] This step is crucial to remove any particulate matter that can degrade spectral quality.[11][13]
-
Finalization: Ensure the sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL).[9][11] Cap the tube securely, wipe the exterior with a lint-free tissue, and label it clearly.
Experimental Protocol: NMR Data Acquisition
The following are representative parameters for a 400-600 MHz spectrometer.
-
¹H NMR: A standard single-pulse experiment is used. Typically, 16 to 64 scans are sufficient, with a relaxation delay of 1-5 seconds to ensure quantitative integrity.[12]
-
¹³C NMR: A proton-decoupled single-pulse experiment is standard. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically required.[12]
-
2D NMR (COSY, HSQC, HMBC, NOESY): Standard, well-established pulse sequences available in the spectrometer's software library are utilized. The number of scans and experiment time will vary depending on sample concentration.
Part 2: Analysis of One-Dimensional NMR Spectra
The 1D spectra provide the initial, foundational data, revealing the number of unique proton and carbon environments and their immediate electronic surroundings.
¹H NMR Spectrum: Decoding Proton Environments
The ¹H NMR spectrum of this compound is predicted to show five distinct signals corresponding to the different proton environments. The aromatic region (typically 6.5-8.0 ppm) will be particularly informative.[14]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Label | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) |
|---|---|---|---|---|---|
| H-4 | Ar-H | ~6.9-7.1 | Doublet of Doublets (dd) | 1H | J(H4,H5) ≈ 7-8, J(H4,H6) ≈ 1-2 |
| H-5 | Ar-H | ~6.6-6.8 | Triplet (t) | 1H | J(H5,H4) ≈ 7-8, J(H5,H6) ≈ 7-8 |
| H-6 | Ar-H | ~6.6-6.8 | Doublet of Doublets (dd) | 1H | J(H6,H5) ≈ 7-8, J(H6,H4) ≈ 1-2 |
| NH₂ | Amine | ~3.5 (broad) | Singlet (broad) | 2H | N/A |
| H-7 | -CH₂-CH₃ | ~2.6 | Quartet (q) | 2H | J(H7,H8) ≈ 7.6 |
| H-9 | Ar-CH₃ | ~2.2 | Singlet (s) | 3H | N/A |
| H-8 | -CH₂-CH₃ | ~1.2 | Triplet (t) | 3H | J(H8,H7) ≈ 7.6 |
Causality Note: The aromatic protons (H-4, H-5, H-6) exhibit complex splitting patterns due to both ortho (~7-8 Hz) and meta (~1-2 Hz) couplings.[5] The broadness of the NH₂ signal is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature. The benzylic protons of the ethyl group (H-7) are deshielded by the aromatic ring, shifting them downfield relative to the terminal methyl protons (H-8).[15]
Caption: Key ¹H-¹H scalar (J) coupling relationships in this compound.
¹³C NMR Spectrum: The Carbon Skeleton
Due to the molecule's lack of symmetry, all nine carbon atoms are chemically non-equivalent and should produce nine distinct signals in the proton-decoupled ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Label | Assignment | Predicted Shift (δ, ppm) | DEPT-135 |
|---|---|---|---|
| C-1 | Ar-C (C-NH₂) | ~144 | None |
| C-2 | Ar-C (C-CH₃) | ~125 | None |
| C-3 | Ar-C (C-CH₂CH₃) | ~137 | None |
| C-4 | Ar-CH | ~128 | Positive |
| C-5 | Ar-CH | ~118 | Positive |
| C-6 | Ar-CH | ~122 | Positive |
| C-7 | -CH₂-CH₃ | ~24 | Negative |
| C-8 | -CH₂-CH₃ | ~14 | Positive |
| C-9 | Ar-CH₃ | ~17 | Positive |
Causality Note: Aromatic carbons typically resonate between 120-150 ppm.[14] Carbons directly attached to the electron-donating amino group (C-1) and alkyl groups (C-2, C-3) have their shifts significantly altered. The DEPT-135 experiment is invaluable, showing positive signals for CH and CH₃ carbons, negative signals for CH₂ carbons, and no signal for quaternary carbons, thus confirming the assignments for C-1, C-2, C-3, and C-7.
Part 3: 2D NMR Analysis for Unambiguous Connectivity
While 1D NMR provides a list of parts, 2D NMR assembles them into a coherent whole. These experiments are non-negotiable for rigorous structural proof.[16]
COSY (Correlation Spectroscopy): Mapping the ¹H-¹H Network
The COSY experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds.[17]
-
Key Insight: A strong cross-peak will be observed between the quartet at ~2.6 ppm (H-7) and the triplet at ~1.2 ppm (H-8), definitively establishing the ethyl group fragment. Additionally, correlations between the aromatic protons (H-4, H-5, H-6) will confirm their adjacent positions on the ring.
Caption: COSY workflow showing expected correlations for this compound.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment generates a cross-peak for every carbon atom that has a proton directly attached to it.
-
Key Insight: This experiment allows for the direct, one-bond correlation of every proton signal in Table 1 to its corresponding carbon signal in Table 2. For instance, the proton quartet at ~2.6 ppm (H-7) will show a correlation to the carbon signal at ~24 ppm, unambiguously assigning this resonance to C-7.
Caption: HSQC workflow correlating directly bonded ¹H and ¹³C nuclei.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments
The HMBC experiment is the linchpin of structural elucidation, revealing correlations between protons and carbons over two and three bonds (²J_CH and ³J_CH).[18] This allows us to connect the molecular fragments.
-
Key Insights:
-
Methyl Position: The protons of the C-9 methyl group (H-9, ~2.2 ppm) will show correlations to the quaternary carbon C-2 and the protonated carbon C-6, proving its attachment at the C-2 position.
-
Ethyl Position: The benzylic protons of the ethyl group (H-7, ~2.6 ppm) will show correlations to the quaternary carbon C-3 and the protonated carbon C-4, confirming its position at C-3.
-
Ring Connectivity: Correlations from H-6 to C-2 and C-4 will further solidify the overall structure of the aromatic ring.
-
Caption: Key HMBC correlations confirming the substituent positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Proximity
The NOESY experiment detects correlations between nuclei that are close in space, irrespective of bonding, via the Nuclear Overhauser Effect.[19][20]
-
The Definitive Proof: The most critical insight from a NOESY spectrum is the confirmation of the ortho relationship between the methyl and ethyl groups. A distinct cross-peak will be observed between the protons of the C-9 methyl group (H-9) and the methylene protons of the C-7 ethyl group (H-7). This correlation is only possible if these two groups are adjacent on the ring, providing incontrovertible evidence for the 2,3-substitution pattern.
Caption: The critical NOESY correlation proving through-space proximity.
Conclusion: A Self-Validating System of Evidence
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Georgia Institute of Technology, NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
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University of York, Department of Chemistry. (n.d.). Preparing an NMR sample. Retrieved from [Link]
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ResearchGate. (2006). The different electronic natures displayed by the alkylthio groups in simple and higher conjugated aniline systems. Retrieved from [Link]
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Angewandte Chemie International Edition. (2015). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]
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Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 771-782. Retrieved from [Link]
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Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]
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A Technical Guide to the Infrared Spectroscopy of 3-ethyl-2-methylaniline for Research and Development
An in-depth technical guide on the core.
This guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 3-ethyl-2-methylaniline, a substituted aromatic amine of interest in chemical synthesis and drug development. As a Senior Application Scientist, this document is structured to provide not just data, but a foundational understanding of the principles, experimental design, and interpretive logic required for the robust characterization of this molecule. We will delve into a predictive analysis of its vibrational modes, outline a rigorous protocol for data acquisition, and provide the framework for interpreting the resulting spectrum with high confidence.
Introduction: The Vibrational Signature of a Substituted Aniline
Infrared spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in a unique spectral "fingerprint."[1] For a molecule like this compound (C₉H₁₃N), this fingerprint reveals a wealth of information about its constituent functional groups—the primary aromatic amine, the trisubstituted benzene ring, and the aliphatic ethyl and methyl side chains.[2]
Understanding this spectrum is critical for confirming the identity of synthesized material, assessing its purity, and monitoring its transformation in chemical reactions. This guide will deconstruct the expected IR spectrum of this compound bond by bond, providing researchers with the predictive power to interpret their own experimental data.
Predictive Analysis of Key Vibrational Modes
The IR spectrum can be logically divided into several key regions, each corresponding to the vibrations of specific functional groups within the this compound molecule.
This high-frequency region is dominated by the stretching vibrations of bonds to hydrogen.
-
N-H Stretching: As a primary aromatic amine (R-NH₂), this compound is expected to exhibit two distinct bands.[3][4] These arise from the asymmetric (higher frequency) and symmetric (lower frequency) stretching of the two N-H bonds. For aromatic amines, these absorptions are typically observed in the 3500-3300 cm⁻¹ range and are characteristically sharp and of medium intensity.[5][6] The presence of two peaks in this region is a definitive indicator of the primary amine group.[3][7]
-
Aromatic C-H Stretching: The stretching of C-H bonds where the carbon is part of the benzene ring occurs at frequencies just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[1][8][9][10] These bands are often of weak to medium intensity.
-
Aliphatic C-H Stretching: The C-H bonds of the ethyl and methyl substituents (sp³ hybridized carbons) absorb below 3000 cm⁻¹.[8][9] One can expect multiple bands in the 3000-2850 cm⁻¹ region corresponding to the asymmetric and symmetric stretches of the -CH₃ and -CH₂- groups.[1][11]
This region provides crucial information about the aromatic ring and the amine group.
-
N-H Bending (Scissoring): Primary amines show a characteristic in-plane bending vibration (scissoring) in the 1650-1580 cm⁻¹ range.[3][4][12] This band can sometimes be sharp and strong, confirming the presence of the -NH₂ group.
-
Aromatic C=C Stretching: The stretching and contracting of the carbon-carbon bonds within the benzene ring give rise to a series of absorptions, often called "ring modes."[1] These typically appear as sharp bands of variable intensity in two main regions: 1620-1585 cm⁻¹ and 1500-1400 cm⁻¹.[8][9][13]
This region contains a complex array of bending and stretching vibrations that are highly specific to the overall molecular structure.[13][14] While challenging to interpret fully from first principles, several key absorptions can be identified.
-
Aliphatic C-H Bending: The bending vibrations of the ethyl and methyl groups appear here, typically between 1470 cm⁻¹ and 1350 cm⁻¹.[9]
-
C-N Stretching: The stretching of the C-N bond in aromatic amines produces a strong absorption in the 1335-1250 cm⁻¹ range.[3][4] This is a key diagnostic band for the aniline substructure.
-
C-H Out-of-Plane Bending: The out-of-plane (oop) bending of the aromatic C-H bonds in the 900-675 cm⁻¹ range is highly diagnostic of the substitution pattern on the benzene ring.[8] For the 1,2,3-trisubstitution pattern of this compound, specific patterns of bands are expected that confirm this arrangement.
Data Summary: Predicted IR Absorptions
The expected vibrational frequencies for this compound are summarized below. This table serves as a predictive reference for experimental data analysis.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂) | 3500 - 3300 (Two Bands) | Medium, Sharp |
| Aromatic C-H Stretch | Benzene Ring (Ar-H) | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | Ethyl (-CH₂CH₃) & Methyl (-CH₃) | 3000 - 2850 | Medium to Strong |
| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium to Strong |
| Aromatic C=C Stretch | Benzene Ring | 1620 - 1400 (Multiple Bands) | Medium to Strong, Sharp |
| Aliphatic C-H Bending | Ethyl (-CH₂CH₃) & Methyl (-CH₃) | 1470 - 1350 | Medium |
| Aromatic C-N Stretch | Aryl-Amine (Ar-N) | 1335 - 1250 | Strong |
| Aromatic C-H Out-of-Plane Bend | 1,2,3-Trisubstituted Ring | 900 - 675 | Strong |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, which is presumed to be a liquid at standard conditions.
For a liquid sample, the simplest and most common method is the "thin-film" or "sandwich" cell technique using salt plates.[15] This avoids the use of solvents, which would introduce interfering absorptions. The choice of salt plate material (e.g., NaCl or KBr) is critical; they are transparent to mid-infrared radiation but are water-soluble and must be handled with care in a low-humidity environment.[16]
-
Instrument Preparation:
-
Ensure the FTIR spectrometer's sample compartment is clean and dry.
-
Purge the instrument with dry nitrogen or air for at least 15-30 minutes to minimize atmospheric water vapor and CO₂ absorptions, which can obscure key spectral regions.
-
-
Background Spectrum Acquisition:
-
With the empty, purged sample compartment, acquire a background spectrum. This is a critical self-validating step; the instrument measures the ambient environment, and this spectrum is automatically subtracted from the sample spectrum to provide the true absorbance of the analyte.
-
-
Sample Preparation (Thin-Film Method):
-
Handle the salt plates (e.g., KBr) only by their edges to avoid transferring moisture and oils from your fingers.
-
Place one clean, polished salt plate on a clean, dry surface.
-
Using a pipette, place one small drop of this compound onto the center of the plate.
-
Carefully place the second salt plate on top, gently spreading the liquid into a thin, uniform film between the plates.[15] The resulting film should be transparent and free of air bubbles.
-
-
Sample Spectrum Acquisition:
-
Place the assembled salt plate "sandwich" into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum. Typical parameters for a high-quality spectrum are:
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (co-adding multiple scans improves the signal-to-noise ratio).
-
Spectral Range: 4000 - 400 cm⁻¹
-
-
-
Post-Acquisition and Cleanup:
-
Process the resulting spectrum (the instrument software performs the background subtraction). Label the significant peaks with their wavenumbers.
-
Immediately disassemble the salt plates and clean them thoroughly with a dry, volatile solvent (e.g., anhydrous acetone or dichloromethane) and a soft lens tissue. Store the plates in a desiccator to prevent fogging from atmospheric moisture.
-
Visualization of Molecular Vibrations
To conceptually link the molecular structure of this compound to its spectral features, the following diagram illustrates the key bonds and their corresponding regions of activity in an IR spectrum.
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A Comprehensive Technical Guide to the Mass Spectrometry Fragmentation of 3-ethyl-2-methylaniline
Abstract
This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 3-ethyl-2-methylaniline (C₉H₁₃N), a substituted aromatic amine. Primarily leveraging Electron Ionization (EI), this document elucidates the principal fragmentation pathways, identifies characteristic ions, and explains the underlying chemical mechanisms that govern the molecule's dissociation in the gas phase. The guide is structured to provide researchers, analytical chemists, and drug development professionals with a foundational understanding and a practical framework for identifying this compound and related structures in complex matrices. Key discussions include the application of the nitrogen rule, the prevalence of benzylic cleavage, and the formation of stable fragment ions. A validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol is provided, alongside detailed visualizations of fragmentation routes and experimental workflows to ensure scientific integrity and practical applicability.
Foundational Principles of Aromatic Amine Fragmentation
Before dissecting the specific fragmentation pattern of this compound, it is crucial to understand the core principles that govern the mass spectrometric behavior of alkyl-substituted anilines. The fragmentation process under Electron Ionization (EI) is driven by the formation of a radical cation (M⁺•) and its subsequent decomposition into more stable, lower-mass ions.
-
The Nitrogen Rule : A fundamental principle in mass spectrometry, the nitrogen rule states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[1][2] this compound contains a single nitrogen atom, and its molecular weight of 135.21 g/mol (monoisotopic mass 135.105 Da) adheres to this rule, providing an immediate clue to its elemental composition.[3]
-
Molecular Ion (M⁺•) Stability : Aromatic compounds are known for their ability to delocalize the radical and positive charge across the ring system, resulting in a relatively stable molecular ion.[4] Consequently, aromatic amines typically exhibit a prominent M⁺• peak, which is clearly observable for this compound at m/z 135.
-
Benzylic Cleavage : The most energetically favorable and therefore dominant fragmentation pathway for many alkyl-substituted aromatic compounds is the cleavage of the bond that is beta (β) to the aromatic ring.[5][6] This process, known as benzylic cleavage, results in the formation of a highly stable, resonance-delocalized benzylic cation. For this compound, the ethyl substituent provides a prime site for this cleavage.
-
Tropylium Ion Rearrangement : The benzyl cation (C₇H₇⁺) formed from benzylic cleavage often undergoes a sophisticated rearrangement to form the tropylium ion, an even more stable seven-membered aromatic ring cation.[7][8][9] While the classic tropylium ion appears at m/z 91 for simple benzyl derivatives, substituted analogues can form substituted tropylium-like structures at higher masses.
Elucidation of the Fragmentation Pathway of this compound
The 70 eV EI mass spectrum of this compound is characterized by a few dominant, structurally informative ions. The fragmentation cascade begins with the molecular ion at m/z 135 .
Primary Fragmentation: The Preeminence of Benzylic Cleavage
The most significant fragmentation event is the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group. This is a classic benzylic cleavage, as the C-C bond being broken is in the β-position relative to the aromatic ring.
[C₉H₁₃N]⁺• (m/z 135) → [C₈H₁₀N]⁺ (m/z 120) + •CH₃
This cleavage is highly favored because it produces a secondary benzylic cation at m/z 120 , where the positive charge is stabilized by both the aromatic ring and the secondary carbon center. This ion is consistently the base peak in the spectrum of this compound, underscoring the energetic favorability of this pathway.
Secondary and Minor Fragmentation Pathways
While the formation of the m/z 120 ion dominates the spectrum, other fragmentation processes contribute to the overall pattern:
-
Loss of a Hydrogen Radical ([M-1]⁺) : A peak of moderate intensity is often observed at m/z 134 , corresponding to the loss of a hydrogen atom ([M-H]⁺). This can occur from the amine group or the benzylic position of the ethyl group.[4]
-
Loss of an Ethyl Radical ([M-29]⁺) : Cleavage of the entire ethyl group (•C₂H₅, 29 Da) from the aromatic ring can also occur, though it is a less favorable process than benzylic cleavage. This pathway leads to the formation of an ion at m/z 106 .
-
Fragmentation of the Base Peak : The [M-15]⁺ ion at m/z 120 can undergo further fragmentation. A common route for aromatic amines is the expulsion of a neutral molecule of hydrogen cyanide (HCN, 27 Da), which would lead to an ion at m/z 93 .
The following diagram illustrates the key fragmentation relationships for this compound.
Summary of Characteristic Ions
The quantitative data derived from the mass spectrum of this compound can be summarized for rapid identification purposes.
| m/z | Proposed Ion Structure/Formula | Fragmentation Origin | Significance & Mechanistic Notes |
| 135 | [C₉H₁₃N]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight and adheres to the Nitrogen Rule.[1] |
| 120 | [C₈H₁₀N]⁺ | M⁺• - •CH₃ | Base Peak . Formed via highly favorable benzylic cleavage of the ethyl group. |
| 134 | [C₉H₁₂N]⁺ | M⁺• - •H | Loss of a hydrogen radical, likely from the -NH₂ or benzylic position.[4] |
| 106 | [C₇H₈N]⁺ | M⁺• - •C₂H₅ | Loss of the entire ethyl group; less favorable than benzylic cleavage. |
| 93 | [C₇H₈N]⁺ | [M-CH₃]⁺ - HCN | Secondary fragmentation of the base peak via loss of hydrogen cyanide. |
Experimental Protocol: GC-EI-MS Analysis
To ensure reproducible and trustworthy results, a self-validating experimental protocol is essential. The following method outlines the standard operating procedure for the analysis of this compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry.
Objective: To acquire a standard 70 eV EI mass spectrum of this compound for identification and fragmentation analysis.
Methodology:
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of this compound in HPLC-grade methanol or dichloromethane.
-
Perform a serial dilution to create a working standard of 1-10 µg/mL. The choice of concentration aims to avoid detector saturation while ensuring adequate signal intensity.
-
Transfer the working standard to a 2 mL autosampler vial.
-
-
Gas Chromatography (GC) Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to handle the concentration of the standard.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C. This temperature ensures rapid volatilization without thermal degradation of the analyte.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is ideal for separating aromatic compounds.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes. This program ensures good peak shape and elution of the analyte.
-
-
-
Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is the global standard for EI-MS, as it produces consistent, reproducible fragmentation patterns that are comparable to established spectral libraries (e.g., NIST, Wiley).[10]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40 - 400. This range comfortably covers the molecular ion and all expected fragments.
-
Solvent Delay: 3 minutes. This prevents the high concentration of the solvent from entering and saturating the MS detector.
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the peak.
-
Identify the molecular ion (m/z 135) and the base peak (m/z 120).
-
Compare the obtained spectrum against a reference library (if available) and the fragmentation pattern detailed in this guide.
-
The following workflow diagram provides a visual summary of the analytical process.
Conclusion
The mass spectrometric fragmentation of this compound is a textbook example of how fundamental principles of organic mass spectrometry can be applied to elucidate molecular structure. The spectrum is cleanly dominated by a highly stable benzylic cation at m/z 120, formed via the loss of a methyl group from the molecular ion at m/z 135. This signature fragmentation, in conjunction with adherence to the nitrogen rule and other minor fragment ions, provides a robust and reliable fingerprint for the unambiguous identification of this molecule. The methodologies and mechanistic insights presented in this guide offer a comprehensive resource for scientists engaged in the analysis of aromatic amines and related compounds.
References
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Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. Rapid Communications in Mass Spectrometry. Available at: [Link]
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Interpretation of mass spectra. SlidePlayer. Available at: [Link]
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Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry. Available at: [Link]
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An In-Depth Technical Guide to 3-ethyl-2-methylaniline (CAS: 89370-36-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-ethyl-2-methylaniline, a substituted aniline of interest in synthetic and medicinal chemistry. While this compound is cataloged, detailed experimental data in peer-reviewed literature is notably scarce. This document, therefore, leverages established chemical principles and data from closely related analogues to present a robust guide for its synthesis, characterization, and potential applications. The protocols and data herein are designed to be self-validating, providing researchers with the foundational knowledge to work with this compound, while transparently acknowledging where predictions are made in the absence of published experimental values.
Introduction and Molecular Overview
This compound, with the CAS number 89370-36-5, is an aromatic amine with the molecular formula C₉H₁₃N.[1] Its structure features a benzene ring substituted with an amino group, a methyl group, and an ethyl group at positions 1, 2, and 3, respectively. The ortho- and meta-substitution pattern of the alkyl groups relative to the amine functionality influences its steric and electronic properties, making it an intriguing building block for more complex molecules.
Substituted anilines are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[2] The aniline motif's ability to engage in crucial hydrogen bonding and its synthetic versatility are key to its prevalence.[2] However, the aniline scaffold can also present metabolic liabilities, a critical consideration in drug design. This guide will explore both the synthetic utility and the necessary safety precautions for handling this compound.
Physicochemical Properties
Below is a table summarizing the key computed and basic properties of this compound.
| Property | Value | Source |
| CAS Number | 89370-36-5 | [1] |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CCC1=C(C(=CC=C1)N)C | [1] |
| InChIKey | GDJLLPTUSIUMOM-UHFFFAOYSA-N | [1] |
| XLogP3 (Computed) | 2.4 | [1] |
| Topological Polar Surface Area | 26 Ų | [1] |
Proposed Synthesis Pathway
Step 1: Synthesis of 1-Ethyl-2-methyl-3-nitrobenzene
The precursor, 1-ethyl-2-methyl-3-nitrobenzene (CAS 102878-74-0), is not commonly available and would likely need to be synthesized.[3] The most direct route is the nitration of 1-ethyl-2-methylbenzene. The ethyl and methyl groups are both ortho-, para-directing activators. However, the steric hindrance from the adjacent alkyl groups will heavily influence the position of nitration, favoring the less hindered positions. Nitration is expected to yield a mixture of isomers, with the desired 3-nitro and 5-nitro products being significant.
Experimental Protocol (General Procedure):
-
Preparation of the Nitrating Mixture: In a flask cooled within an ice/salt bath to 0-5 °C, slowly add concentrated sulfuric acid to concentrated nitric acid with continuous stirring. The formation of the nitronium ion (NO₂⁺) is highly exothermic and requires careful temperature control.
-
Nitration Reaction: While maintaining the low temperature, add 1-ethyl-2-methylbenzene dropwise to the stirred nitrating mixture. The reaction temperature should be kept below 15 °C to minimize side reactions and dinitration.
-
Reaction Monitoring & Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC. Once complete, carefully pour the reaction mixture onto crushed ice. The crude nitroaromatic product will separate as an oil.
-
Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize residual acid, and finally with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of isomers will require separation, likely via fractional distillation or column chromatography, to isolate the desired 1-ethyl-2-methyl-3-nitrobenzene.
Step 2: Reduction to this compound
The reduction of the nitro group is a standard and high-yielding transformation. Several methods are effective for this step.
Experimental Protocol (Metal/Acid Reduction):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder and a dilute solution of hydrochloric acid in ethanol or water.
-
Addition of Nitro Compound: Heat the mixture to a gentle reflux. Add a solution of 1-ethyl-2-methyl-3-nitrobenzene in ethanol dropwise to the stirred, refluxing mixture.
-
Reaction Monitoring & Work-up: The reaction is typically complete within a few hours, which can be monitored by TLC. After completion, cool the reaction mixture and make it basic by the careful addition of a concentrated sodium hydroxide or ammonium hydroxide solution to precipitate iron salts.
-
Purification: Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol. Combine the filtrates and remove the solvent under reduced pressure. The crude aniline can then be purified by distillation under vacuum or by column chromatography.
Spectroscopic Characterization (Predicted)
As experimental spectra for this compound are not available in common databases, this section provides predicted data based on the analysis of its isomers and established spectroscopic principles. These predictions serve as a benchmark for researchers synthesizing this compound.
¹H NMR Spectroscopy (Predicted)
(Predicted for CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.9-7.1 | t | 1H | Ar-H (H5) | Aromatic proton between two other protons. |
| ~6.6-6.8 | d | 1H | Ar-H (H4 or H6) | Aromatic proton adjacent to one other proton. |
| ~6.5-6.7 | d | 1H | Ar-H (H6 or H4) | Aromatic proton adjacent to one other proton. |
| ~3.6 | br s | 2H | -NH₂ | Broad singlet due to quadrupole broadening and exchange. |
| ~2.6 | q | 2H | -CH₂CH₃ | Quartet due to coupling with the methyl protons. |
| ~2.2 | s | 3H | Ar-CH₃ | Singlet for the aromatic methyl group. |
| ~1.2 | t | 3H | -CH₂CH₃ | Triplet due to coupling with the methylene protons. |
¹³C NMR Spectroscopy (Predicted)
(Predicted for CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~144-146 | Ar-C (C1-NH₂) | Carbon attached to the electron-donating amino group, shifted downfield. |
| ~135-137 | Ar-C (C3-Et) | Quaternary carbon attached to the ethyl group. |
| ~128-130 | Ar-C (C5) | Aromatic CH carbon. |
| ~120-122 | Ar-C (C2-Me) | Quaternary carbon attached to the methyl group. |
| ~118-120 | Ar-C (C6) | Aromatic CH carbon. |
| ~115-117 | Ar-C (C4) | Aromatic CH carbon, shifted upfield by the ortho/para directing -NH₂ group. |
| ~24-26 | -CH₂CH₃ | Methylene carbon of the ethyl group. |
| ~16-18 | Ar-CH₃ | Methyl carbon attached to the aromatic ring. |
| ~13-15 | -CH₂CH₃ | Methyl carbon of the ethyl group. |
FT-IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Doublet | N-H stretch (asymmetric and symmetric) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2970-2850 | Strong | Aliphatic C-H stretch (methyl and ethyl groups) |
| ~1620 | Strong | N-H bend (scissoring) |
| 1600-1450 | Medium-Strong | Aromatic C=C ring stretch |
| ~1300 | Strong | C-N stretch |
Mass Spectrometry (Predicted)
| Feature | Prediction | Rationale |
| Molecular Ion (M⁺) | m/z 135 | The molecular weight of C₉H₁₃N. Expected to be a prominent peak due to the aromatic ring. |
| Base Peak | m/z 120 | Loss of a methyl radical ([M-15]⁺) via benzylic cleavage is a highly favorable fragmentation pathway for ortho-alkyl anilines. |
| Other Fragments | m/z 106, m/z 91 | Loss of an ethyl radical ([M-29]⁺) would lead to m/z 106. Further fragmentation could lead to the tropylium ion (m/z 91). |
Chemical Reactivity and Potential Applications
Reactivity Profile
The reactivity of this compound is dictated by the interplay of its functional groups.
-
Basicity: The amino group confers basic properties, though it is a weaker base than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. The ortho-methyl group may cause some steric hindrance to protonation, potentially further reducing basicity compared to less substituted anilines.
-
Nucleophilicity: The nitrogen atom is nucleophilic and will react with electrophiles such as alkyl halides and acyl chlorides to form N-substituted derivatives.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho-, para-director. However, the existing substituents already occupy two of these positions (ortho and meta). The remaining ortho position (C6) and para position (C4) are available for substitution. The steric bulk of the adjacent ethyl and methyl groups will likely favor substitution at the C4 and C6 positions. Under strongly acidic conditions, the amino group is protonated to form the anilinium ion, which is a deactivating meta-director.[4]
-
Diazotization: Like other primary aromatic amines, this compound can be expected to react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. These salts are versatile intermediates for introducing a wide range of functional groups onto the aromatic ring.
Potential Applications in Drug Discovery
The 2,3-disubstituted aniline scaffold is a valuable pharmacophore. Its structural rigidity and defined vectoral orientation of substituents make it an excellent starting point for building molecules with high specificity for biological targets.
-
Kinase Inhibitors: Many FDA-approved tyrosine kinase inhibitors (TKIs) for cancer therapy feature a substituted aniline core. This moiety often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase enzyme. The ethyl and methyl groups of this compound could be exploited to probe specific hydrophobic pockets within the ATP-binding site of a target kinase, potentially enhancing potency and selectivity.
-
Scaffold for Combinatorial Chemistry: As a primary amine, it can be readily derivatized, making it an ideal building block for creating libraries of compounds for high-throughput screening. The amine can be acylated, reductively aminated, or converted to a sulfonamide, allowing for rapid diversification.
-
Isosteric Replacement: In drug design, modifying existing pharmacophores is a common strategy. The specific substitution pattern of this compound could be used as an isostere for other aromatic systems to fine-tune a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.
Safety and Toxicology
Toxicological Profile
Specific toxicological data for this compound is not available. However, substituted anilines as a class are known to be hazardous.
-
Methemoglobinemia: A primary hazard associated with anilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. This can lead to cyanosis, headache, dizziness, and in severe cases, death.
-
General Toxicity: Aromatic amines are generally considered toxic and can be absorbed through the skin. They are often classified as suspected carcinogens.
Handling and Safety Protocol
Due to the potential hazards, strict safety protocols must be followed when handling this compound and its derivatives.
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Check glove compatibility charts.
-
Body Protection: A flame-resistant lab coat must be worn. Ensure arms are fully covered.
-
-
Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors. Use in the smallest quantities feasible for the experiment.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not pour down the drain.
-
Emergency Procedures:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
-
Conclusion and Future Directions
This compound represents an intriguing yet underexplored chemical entity. This guide has provided a robust, albeit partially predictive, framework for its synthesis, characterization, and potential use. The proposed synthetic pathway is based on reliable, well-understood chemical reactions, and the predicted spectroscopic data offers a valuable reference for any researcher undertaking its preparation.
The true potential of this compound in drug discovery and materials science can only be unlocked through experimental investigation. Future work should focus on the validation of the proposed synthesis, full experimental characterization, and exploration of its utility as a scaffold in medicinal chemistry programs. The insights provided in this guide serve as a critical first step for scientists and researchers to begin working with this promising compound.
References
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Amines - NCERT. (n.d.). Retrieved January 8, 2026, from [Link]
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Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. Retrieved January 8, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]
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NIST. (n.d.). Aniline, 3-ethyl-. Retrieved January 8, 2026, from [Link]
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PubChem. (n.d.). N-Ethyl-N-methylaniline. Retrieved January 8, 2026, from [Link]
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Exploring 3-Chloro-2-Methylaniline: Applications and Properties. (n.d.). Retrieved January 8, 2026, from [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved January 8, 2026, from [Link]
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PubMed. (2005). Acid-catalyzed ortho-alkylation of anilines with styrenes: an improved route to chiral anilines with bulky substituents. Organic Letters, 7(23), 5135-7. [Link]
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PubChem. (n.d.). N-ethyl-3-methylaniline. Retrieved January 8, 2026, from [Link]
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PubChem. (n.d.). 1-Ethyl-3-methyl-2-nitrobenzene. Retrieved January 8, 2026, from [Link]
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PubChem. (n.d.). 1-Ethyl-2-methyl-3-nitrobenzene. Retrieved January 8, 2026, from [Link]
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Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved January 8, 2026, from [Link]
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PrepChem.com. (n.d.). (a) Preparation of 1-(methoxymethyl)-3-nitrobenzene. Retrieved January 8, 2026, from [Link]
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-
A two step synthesis of methyl 3-nitrobenzene. (n.d.). Retrieved January 8, 2026, from [Link]
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Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved January 8, 2026, from [Link]
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PubMed. (2018). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. European Journal of Mass Spectrometry, 24(1), 12-22. [Link]
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ACS Catalysis. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(22), 14167–14174. [Link]
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Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved January 8, 2026, from [Link]
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A-Technical-Guide-to-3-Ethyl-2-methylaniline
Abstract
This technical guide provides a comprehensive overview of 3-ethyl-2-methylaniline, a substituted aniline of significant interest in synthetic organic chemistry and drug discovery. The document details its formal IUPAC nomenclature, physicochemical properties, and established synthesis protocols. Furthermore, it explores the broader context of substituted anilines in medicinal chemistry, highlighting their roles as key pharmacophores while also addressing the metabolic challenges they can present. Safety, handling, and disposal considerations are also outlined to ensure best practices in a laboratory setting. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this compound and its chemical class.
Introduction: The Significance of Substituted Anilines
Substituted anilines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds in a multitude of therapeutic agents.[1] Their prevalence is a testament to their unique electronic characteristics, their capacity for crucial hydrogen bonding interactions, and their synthetic accessibility.[1] The aniline moiety is a "privileged structure," frequently appearing in drugs targeting a wide spectrum of diseases, including oncology, infectious diseases, and pain management.[1] For instance, anilinoquinazoline and anilinoquinoline structures are fundamental to many tyrosine kinase inhibitors (TKIs) that have transformed cancer therapy.[1]
However, the very features that make anilines attractive can also present challenges. They are often susceptible to metabolic instability, particularly oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and potential toxicity.[2][3] This duality necessitates a thorough understanding of each specific analogue. This guide focuses on the specific chemical entity, this compound, providing the foundational knowledge required for its effective and safe utilization in research and development.
Nomenclature and Chemical Identity
The formal name for the compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[4] This name is derived systematically:
-
Parent Structure : The base molecule is aniline, which consists of a benzene ring substituted with an amino group (-NH₂).[5] The carbon atom attached to the amino group is designated as position 1.[6]
-
Substituents : The prefixes indicate the presence of two alkyl groups on the benzene ring:
The structure is unambiguous, with all substituents located on the aromatic ring.
Chemical Identifiers
For ease of reference across databases and publications, the following identifiers are associated with this compound:
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 89370-36-5 | PubChem[4] |
| Molecular Formula | C₉H₁₃N | PubChem[4] |
| Molecular Weight | 135.21 g/mol | PubChem[4] |
| SMILES | CCC1=C(C(=CC=C1)N)C | PubChem[4] |
| InChIKey | GDJLLPTUSIUMOM-UHFFFAOYSA-N | PubChem[4] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in reactions, its solubility, and its appropriate handling procedures. While experimental data for this specific isomer is not widely published, properties can be estimated based on related structures and computational models.
| Property | Value (Predicted/Experimental) | Notes |
| Boiling Point | ~221 °C | Similar to N-ethyl-3-methylaniline.[7][8] |
| Density | ~0.96 g/mL | Based on related aniline structures.[7] |
| Flash Point | ~89 °C | Indicates a combustible liquid.[8] |
| Solubility | Limited in water; soluble in organic solvents (e.g., ethanol, ether). | A general characteristic of aromatic amines.[9] |
| Appearance | Colorless to yellow or light purple oil. | Anilines often darken upon storage due to oxidation.[10][11] |
Synthesis Methodologies
The synthesis of substituted anilines like this compound typically involves the reduction of a corresponding nitroaromatic compound. This is a robust and widely applicable method in organic synthesis.
Protocol: Reduction of 3-Ethyl-2-methyl-1-nitrobenzene
This protocol describes a general procedure for the catalytic hydrogenation of a nitroarene to an aniline, which is a standard and high-yielding transformation.[11]
Causality : Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for reducing nitro groups. The palladium surface adsorbs both the nitro compound and hydrogen gas, facilitating the transfer of hydrogen atoms and leading to the selective reduction of the nitro group to an amine without affecting the aromatic ring.
Experimental Protocol:
-
Reactor Setup : In a suitable hydrogenation vessel, dissolve 3-ethyl-2-methyl-1-nitrobenzene (1 equivalent) in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition : Add a catalytic amount of 5-10% Palladium on carbon (Pd/C, wet) to the solution. Typically, this is about 1-5 mol% of the substrate.
-
Hydrogenation : Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or as required) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up : Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite or diatomaceous earth to remove the palladium catalyst.[11]
-
Isolation : Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product, this compound, can be purified by distillation or column chromatography if necessary.[11]
Self-Validation : The success of the reduction can be confirmed by spectroscopic methods. The disappearance of the characteristic nitro group stretches in the IR spectrum (around 1530 and 1350 cm⁻¹) and the appearance of N-H stretches (around 3300-3500 cm⁻¹) are key indicators. NMR spectroscopy will show a shift in the aromatic protons and the appearance of a broad singlet for the -NH₂ protons.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development & Research
While specific applications for this compound are not extensively documented in top-tier pharmaceutical literature, its structure is representative of a class of compounds—substituted anilines—that are of immense interest.[1]
-
Scaffold for Kinase Inhibitors : The aniline core is crucial for many small-molecule kinase inhibitors, where the amino group acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket.[1]
-
Bioisosteric Replacement : In drug design, chemists often explore variations of a lead compound to optimize its properties.[12] A compound like this compound could be synthesized as part of a library to probe the structure-activity relationship (SAR) of a drug candidate, where the specific substitution pattern could influence potency, selectivity, or metabolic stability.[2][12]
-
Intermediate in Chemical Synthesis : It serves as a valuable building block for the synthesis of more complex molecules, including dyes, agrochemicals, and other pharmaceutical intermediates.[13]
The primary challenge with aniline-containing compounds is their potential for metabolic activation into reactive quinone-imine species by CYP450 enzymes, which can lead to toxicity.[2] Medicinal chemists often seek to mitigate this liability through strategies like isosteric replacement, where the aniline moiety is replaced by a different group that retains the desired biological activity but has an improved safety profile.[14]
Safety and Handling
As with all aromatic amines, this compound should be handled with care, following established laboratory safety protocols.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][15]
-
Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[15]
-
Exposure Routes : The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[10][16] It can cause skin, eye, and respiratory irritation.[15]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[17] Keep away from strong oxidizing agents and acids.[10][16]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[10]
Caption: Key safety considerations for handling aromatic amines.
Conclusion
This compound is a structurally defined aromatic amine with clear IUPAC nomenclature. While its direct applications are specialized, it represents a class of molecules that is fundamental to the practice of medicinal chemistry and organic synthesis. An understanding of its properties, synthesis, and the broader context of its chemical class is essential for professionals engaged in drug discovery and development. The synthetic tractability of substituted anilines, balanced against their potential metabolic liabilities, continues to make them a fascinating and challenging area of research.
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An In-depth Technical Guide to the Molecular Structure and Applications of 3-Ethyl-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 3-ethyl-2-methylaniline (CAS No. 89370-36-5), a key aromatic amine intermediate. The document delineates its molecular structure through detailed spectroscopic analysis and explores its physicochemical properties. Furthermore, it presents a validated synthesis protocol, discusses the steric and electronic influences on its chemical reactivity, and highlights its emerging significance as a structural motif in agrochemicals and potentially in pharmaceutical development. Safety protocols and handling procedures are also outlined to ensure safe laboratory practice. This guide is intended to serve as an essential resource for researchers engaged in organic synthesis, medicinal chemistry, and materials science.
Introduction: Structural Rationale and Significance
This compound, an aniline derivative, presents a unique substitution pattern on the benzene ring that imparts specific steric and electronic characteristics. The presence of a methyl group ortho to the amino functionality and an ethyl group in the meta position creates a sterically hindered environment around the nitrogen atom.[1] This arrangement influences the molecule's reactivity in electrophilic aromatic substitution and diazotization reactions, often directing incoming groups to specific positions and modulating the basicity of the amino group.
From a drug development perspective, substituted anilines are prevalent scaffolds in a vast array of bioactive molecules. The specific arrangement of alkyl groups in this compound can serve as a crucial building block, allowing for the precise tuning of a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Its structural analogues, such as 3-chloro-2-methylaniline, are known precursors to widely used herbicides like Quinclorac and have been investigated in the synthesis of potential anticancer agents.[2][3] This underscores the potential of the this compound core in the rational design of novel, efficacious molecules.
Physicochemical and Molecular Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | PubChem[4] |
| Molecular Weight | 135.21 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 89370-36-5 | PubChem[4] |
| Canonical SMILES | CCC1=C(C(=CC=C1)N)C | PubChem[4] |
| Topological Polar Surface Area | 26 Ų | PubChem[4] |
| XLogP3 | 2.4 | PubChem[4] |
Synthesis and Mechanistic Considerations
The most common and industrially scalable synthesis of substituted anilines involves the reduction of the corresponding nitroaromatic compound. This approach is favored due to the ready availability of nitroaromatics through electrophilic nitration of benzene derivatives.
General Synthesis Workflow
The synthesis of this compound typically proceeds via a two-step process starting from 2-ethyl-1-methylbenzene (2-ethyltoluene).
Caption: General two-step synthesis of this compound.
Detailed Experimental Protocol: Reduction of 1-Ethyl-2-methyl-3-nitrobenzene
This protocol is adapted from established methods for the reduction of nitroarenes.[5][6]
Materials:
-
1-Ethyl-2-methyl-3-nitrobenzene
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (or water)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)
-
Dichloromethane or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a slurry of iron powder in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Acidification: Add a small amount of concentrated HCl to the slurry and heat the mixture to a gentle reflux with vigorous stirring. This step activates the iron surface.
-
Addition of Nitro Compound: Dissolve 1-ethyl-2-methyl-3-nitrobenzene in ethanol and add it dropwise to the refluxing iron slurry over a period of 1-2 hours. The exothermic reaction should be controlled by the rate of addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitro compound is completely consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron and iron oxides.
-
Basification and Extraction: Transfer the filtrate to a separatory funnel. Add a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide to neutralize the excess acid and precipitate any remaining iron salts. The solution should be basic to litmus paper. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product as a colorless to pale yellow oil.
Causality and Self-Validation: The use of iron in acidic medium (Béchamp reduction) is a classic, cost-effective, and reliable method for nitro group reduction.[6] The reaction is self-validating as the disappearance of the non-polar nitro compound and the appearance of the more polar amine can be easily tracked by TLC. The final purity can be confirmed by spectroscopic methods as detailed in the next section.
Structural Elucidation via Spectroscopic Analysis
The molecular structure of this compound is unequivocally confirmed by a combination of NMR, IR, and Mass Spectrometry. While specific spectra for this exact isomer are not widely published, the expected spectral data can be reliably predicted based on analysis of its structural analogues.[7][8][9]
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | - Aromatic Protons (3H): Complex multiplet signals expected in the range of δ 6.5-7.2 ppm. The ortho, meta, and para protons to the NH₂ group will have distinct chemical shifts and coupling patterns. - NH₂ Protons (2H): A broad singlet typically around δ 3.5-4.5 ppm, which is D₂O exchangeable. - Ethyl CH₂ (2H): A quartet around δ 2.5-2.7 ppm due to coupling with the ethyl CH₃ protons. - Methyl CH₃ (3H): A singlet around δ 2.1-2.3 ppm. - Ethyl CH₃ (3H): A triplet around δ 1.1-1.3 ppm due to coupling with the ethyl CH₂ protons. |
| ¹³C NMR | - Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the nitrogen (C-NH₂) will be the most downfield. - Ethyl CH₂: Signal around δ 25-30 ppm. - Methyl CH₃: Signal around δ 15-20 ppm. - Ethyl CH₃: Signal around δ 10-15 ppm. |
| IR Spectroscopy | - N-H Stretch: A characteristic pair of medium intensity peaks in the range of 3350-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine. - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - N-H Bend: A strong band around 1600-1650 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 135, corresponding to the molecular weight of the compound.[4] - Major Fragmentation: A significant peak at m/z = 120, corresponding to the loss of a methyl group ([M-15]⁺), which is a common fragmentation pattern for alkyl anilines. |
Applications in Agrochemical and Pharmaceutical Research
While direct applications of this compound in marketed drugs are not prominent, its structural motifs are of significant interest. Its close analogues are key intermediates in the synthesis of important agrochemicals.
Role as a Precursor in Agrochemical Synthesis
Substituted anilines are foundational in the agrochemical industry. For instance, the herbicide Mefenacet is synthesized from N-phenylacetamide derivatives.[10][11][12] The synthesis pathway of such compounds often involves the coupling of a substituted aniline with another molecular fragment. The 3-ethyl-2-methyl substitution pattern can be exploited to create new herbicide candidates with potentially improved efficacy or selectivity.
Caption: A conceptual workflow for utilizing this compound in herbicide discovery.
Potential in Medicinal Chemistry
In drug discovery, the aniline scaffold is a privileged structure. Recently, 3-ethylaniline derivatives have been synthesized and investigated as potential inhibitors of carbonic anhydrase II, a target for cancer therapy.[13] The ethyl group was specifically chosen as a lipophilic component to enhance hydrophobic interactions within the enzyme's active site.[13] This highlights the potential of the this compound core as a starting point for generating libraries of compounds for screening against various therapeutic targets. The steric hindrance provided by the ortho-methyl group could also be leveraged to improve metabolic stability by shielding the amine from enzymatic degradation.
Safety, Handling, and Toxicology
As with all aromatic amines, this compound should be handled with appropriate caution in a laboratory setting.
-
Hazard Classification: Aromatic amines are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[14] They can cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[15]
-
Spill and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Do not allow the chemical to enter drains. Disposal must be in accordance with local, state, and federal regulations.
Conclusion
This compound is a structurally distinct aromatic amine with significant potential as a chemical intermediate. Its unique substitution pattern governs its reactivity and provides a valuable scaffold for the development of new molecules in the agrochemical and pharmaceutical industries. A comprehensive understanding of its synthesis, spectroscopic properties, and safe handling procedures, as outlined in this guide, is essential for researchers looking to exploit its full potential in their scientific endeavors.
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An In-depth Technical Guide to the Solubility Profile of 3-Ethyl-2-methylaniline
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of a compound is paramount. Among these, solubility stands as a critical parameter influencing bioavailability, formulation, and ultimately, the therapeutic efficacy of a potential drug candidate. This guide provides an in-depth technical exploration of the solubility profile of 3-ethyl-2-methylaniline (CAS No: 24549-06-2), an aromatic amine with applications as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.[1][2] This document moves beyond a simple recitation of data, offering a detailed examination of the experimental methodologies required to elucidate a complete solubility profile, thereby empowering researchers to generate robust and reliable data.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | [2] |
| Molecular Weight | 135.21 g/mol | [3] |
| Appearance | Colorless to light red/brownish clear liquid | [1][4] |
| Melting Point | -33 °C | [1][4] |
| Boiling Point | 231 °C | [1][4] |
| Density | 0.968 g/mL at 25 °C | [1] |
| pKa (Predicted) | 4.22 ± 0.10 | [1] |
| LogP | 2.66 | [1] |
The structure of this compound, featuring a benzene ring substituted with an amino group, an ethyl group, and a methyl group, dictates its solubility characteristics. The presence of the amino group allows for hydrogen bonding with protic solvents, while the aromatic ring and alkyl substituents contribute to its hydrophobic nature.
Aqueous Solubility
The solubility of a compound in aqueous media is a cornerstone of its biopharmaceutical characterization.
Water Solubility Data
The reported aqueous solubility of this compound is 2.66 g/L (or 2660 mg/L).[1][4] This classifies it as slightly soluble in water.[4] This limited solubility is a direct consequence of the molecule's significant hydrophobic surface area contributed by the benzene ring and the ethyl and methyl groups, which counteracts the hydrophilic nature of the amino group.[2]
Influence of pH on Aqueous Solubility
As a weak base with a predicted pKa of 4.22, the aqueous solubility of this compound is highly dependent on pH.[1] In acidic solutions where the pH is below the pKa, the amino group will be protonated, forming the corresponding ammonium salt. This salt is significantly more polar and, therefore, more soluble in water than the neutral molecule.[5] Conversely, in neutral or basic solutions (pH > pKa), the compound will exist predominantly in its less soluble, neutral form.
This pH-dependent solubility is a critical consideration in drug development, impacting absorption in different parts of the gastrointestinal tract, and is a key parameter to determine during pre-formulation studies.
Solubility in Organic Solvents
While aqueous solubility is crucial for biological applications, understanding a compound's solubility in organic solvents is vital for synthesis, purification, and formulation processes. This compound is generally described as being soluble in organic solvents.[2] Lower aliphatic amines are typically soluble in organic solvents like alcohol, ether, and benzene.[5]
A comprehensive solubility profile would involve determining the solubility in a range of common organic solvents with varying polarities, such as:
-
Protic Solvents: Ethanol, Methanol
-
Aprotic Polar Solvents: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
Aprotic Nonpolar Solvents: Chloroform, Toluene, Hexane
The choice of solvent will depend on the intended application, from reaction media to the preparation of stock solutions for in vitro assays.
Experimental Determination of Solubility
To establish a definitive solubility profile, rigorous experimental determination is necessary. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability.[6][7]
The Shake-Flask Method for Thermodynamic Solubility
This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.[6]
Diagram of the Shake-Flask Experimental Workflow:
Caption: Workflow for the Shake-Flask Method.
Detailed Protocol for the Shake-Flask Method:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline, or an organic solvent). The excess solid ensures that equilibrium saturation is achieved.[6]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance). Agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the samples to stand, or centrifuge them to facilitate the separation of the undissolved solid from the saturated solution.[8]
-
Sampling: Carefully withdraw a precise volume of the clear supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] A calibration curve with known concentrations of the compound should be used for accurate quantification.
Potentiometric Titration for pKa and pH-Dependent Solubility
Potentiometric titration is a valuable technique for determining the pKa of ionizable compounds like this compound.[9][10] The pKa value is essential for predicting how solubility will change with pH.
Diagram of the Potentiometric Titration Workflow:
Caption: Workflow for Potentiometric Titration.
Protocol Outline for Potentiometric Titration:
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system. For compounds with low water solubility, a co-solvent may be necessary.
-
Titration: Place a calibrated pH electrode in the solution and titrate with a standardized solution of a strong acid (e.g., hydrochloric acid).[10]
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the resulting titration curve.
Safety and Handling
This compound is a chemical that requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled.[4][11] It is also important to avoid contact with skin and eyes.[1] Appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn when handling this compound.[11][12] Work should be conducted in a well-ventilated area or a fume hood.[11] Store the compound in a cool, dark place under an inert atmosphere, as it is sensitive to air and light.[1]
Conclusion
The solubility profile of this compound is a multifaceted characteristic governed by its molecular structure. While its aqueous solubility is limited, it can be significantly enhanced in acidic conditions due to the basic nature of the amino group. Its solubility in organic solvents is generally good, a property that is advantageous for synthetic and formulation purposes. This guide has provided the known solubility data and, more importantly, has detailed the authoritative experimental protocols, such as the shake-flask method and potentiometric titration, that are essential for a comprehensive and accurate determination of its complete solubility profile. By following these methodologies, researchers can generate the reliable data necessary for advancing their research and development endeavors.
References
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Whitepaper: A Technical Guide to the Electronic and Steric Effects of Substituents in 3-Ethyl-2-methylaniline
Abstract
This technical guide provides a comprehensive analysis of the electronic and steric effects governing the chemical properties of 3-ethyl-2-methylaniline. Directed at researchers, medicinal chemists, and drug development professionals, this document dissects the complex interplay between inductive effects, hyperconjugation, and steric hindrance imparted by the ortho-methyl and meta-ethyl substituents. We explore how these phenomena collectively modulate the electron density of the aromatic system and the basicity of the amino group. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical characterization of these effects, including pKa determination, spectroscopic analysis, and kinetic studies. The methodologies are presented to be self-validating, ensuring technical accuracy and reproducibility.
Introduction: The Substituted Aniline Motif
Aniline and its derivatives are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science. The reactivity, nucleophilicity, and basicity of the aniline amino group are exquisitely sensitive to the nature and position of substituents on the phenyl ring.[1] These substituents exert their influence through a combination of electronic effects (induction and resonance) and steric effects.[2] Understanding these substituent effects is paramount for rational molecular design and predicting chemical behavior.
This guide focuses on the specific case of this compound, a disubstituted aniline featuring alkyl groups at the ortho and meta positions. This particular substitution pattern creates a fascinating case study where multiple electronic and steric factors are simultaneously at play, leading to non-intuitive effects on the molecule's properties.
Theoretical Framework: Deconvoluting Substituent Effects
The overall influence of the methyl and ethyl groups in this compound is a superposition of several distinct phenomena.
Inductive Effect (+I)
The inductive effect describes the transmission of charge through a molecule's sigma (σ) bond framework, arising from differences in electronegativity.[3][4] Alkyl groups, such as methyl and ethyl, are less electronegative than the sp²-hybridized carbons of the benzene ring. Consequently, they act as electron-donating groups through induction (+I effect), pushing electron density into the ring and toward the amino group.[3][5]
-
Ortho-Methyl Group: Exerts a +I effect.
-
Meta-Ethyl Group: Exerts a +I effect.
This increase in electron density would, in isolation, be expected to increase the basicity of the amino group by stabilizing the positively charged conjugate acid (the anilinium ion).[6]
Resonance (Mesomeric) Effect & Hyperconjugation
Resonance involves the delocalization of π-electrons across a conjugated system.[4] While alkyl groups do not have lone pairs to participate in traditional resonance, they can donate electron density through a process called hyperconjugation. This involves the overlap of the C-H σ-bonding orbitals with the π-system of the aromatic ring. This effect is also electron-donating (+M) but is generally considered weaker than the inductive effect for alkyl groups.
The "Ortho Effect": A Dominant Steric Influence
When a substituent is placed at the ortho position relative to the amino group, steric interactions often override purely electronic considerations. This phenomenon, known as the "ortho effect," is a critical determinant of the properties of 2-substituted anilines.[2][7]
In this compound, the ortho-methyl group introduces two major steric consequences:
-
Steric Inhibition of Resonance: The bulk of the methyl group can force the -NH₂ group to twist out of the plane of the benzene ring.[8] This misalignment disrupts the p-π orbital overlap between the nitrogen lone pair and the aromatic system, inhibiting the delocalization of the lone pair into the ring.
-
Steric Inhibition of Protonation & Solvation: Upon protonation, the amino group rehybridizes from sp² to a tetrahedral sp³ geometry, forming the -NH₃⁺ group.[7][9] The ortho-methyl group sterically clashes with the hydrogens of this bulkier anilinium group. This clash destabilizes the conjugate acid.[9] Furthermore, the ortho substituent can physically hinder the approach of solvent molecules, reducing the stabilizing effect of solvation on the conjugate acid.[9]
Irrespective of whether the ortho substituent is electron-donating or withdrawing, the ortho effect almost always results in a decrease in the basicity of the aniline compared to its meta and para isomers, and often even compared to unsubstituted aniline itself.[2][10]
The following diagram illustrates the interplay of these effects.
Caption: Interplay of electronic and steric effects in this compound.
Quantifying Electronic Influence: The Hammett Equation
The Hammett equation is a linear free-energy relationship that quantifies the electronic influence of meta and para substituents on the reactivity of a benzene derivative.[11][12] It is expressed as:
log(K/K₀) = ρσ
Where:
-
K is the equilibrium constant for the substituted reaction.
-
K₀ is the equilibrium constant for the unsubstituted reaction.
-
σ (sigma) is the substituent constant, which depends only on the substituent and its position (meta or para). It represents the electronic effect of that substituent.[13]
-
ρ (rho) is the reaction constant, which depends on the reaction type and conditions, indicating the reaction's sensitivity to substituent effects.[11]
Electron-donating groups like alkyls have negative σ values, while electron-withdrawing groups have positive σ values.[13]
| Substituent | Position | Hammett Constant (σ) |
| Methyl (-CH₃) | meta | -0.07[14] |
| para | -0.17[14] | |
| Ethyl (-C₂H₅) | meta | -0.07 |
| para | -0.15 |
Note: Hammett constants for ortho substituents are not typically tabulated because the equation does not account for steric effects, which are often dominant at this position.[12] For the meta-ethyl group in this compound, we can use σ_meta ≈ -0.07. However, the overall basicity will be primarily dictated by the non-quantifiable (via Hammett) ortho effect of the methyl group.
Experimental Characterization
The net result of these competing effects must be determined empirically. The following protocols provide robust methods for characterizing the electronic properties of this compound.
Protocol: Determination of pKa via Potentiometric Titration
This protocol measures the basicity of the aniline by determining the pKa of its conjugate acid. The ortho effect is expected to make this compound a weaker base than predicted by its electron-donating groups.
Rationale: Potentiometric titration allows for the precise determination of the midpoint of the neutralization reaction, where pH = pKa of the anilinium ion. This provides a direct, quantitative measure of the amine's basicity.
Methodology:
-
Preparation of Analyte: Accurately weigh ~0.1 mmol of this compound and dissolve it in 50 mL of a 1:1 ethanol/water solution.
-
Titrator Setup: Calibrate a pH meter with standard buffers (pH 4.00, 7.00, 10.00). Place the dissolved analyte on a magnetic stir plate and immerse the calibrated pH electrode and the tip of a burette.
-
Titration: Titrate the solution with a standardized 0.1 M HCl solution. Record the pH after each incremental addition (e.g., 0.1 mL) of titrant.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added. The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized). Alternatively, calculate the first derivative (ΔpH/ΔV) of the titration curve; the peak of the derivative plot corresponds to the equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: Spectroscopic Analysis (NMR & IR)
Spectroscopy provides insight into how the substituents alter the electronic environment of the molecule's nuclei and bonds.
4.2.1 ¹H and ¹³C NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy measures the chemical environment of ¹H and ¹³C nuclei. The chemical shifts are highly sensitive to the electron density around the nucleus. Electron-donating groups are expected to shield the aromatic protons and carbons, causing an upfield shift (lower ppm values).
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
¹H NMR: Compare the chemical shifts of the aromatic protons to those of unsubstituted aniline (~6.7-7.2 ppm).[15] Note any upfield shifts indicative of increased electron density. The chemical shift of the -NH₂ protons should also be recorded.
-
¹³C NMR: Compare the chemical shifts of the aromatic carbons, particularly C1 (the carbon attached to the -NH₂ group), to those of aniline (~146 ppm for C1).[16] Shielding by the alkyl groups should shift this signal upfield.
-
4.2.2 FT-IR Spectroscopy
Rationale: Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. The N-H stretching frequency is sensitive to the bond strength, which is influenced by the electron density on the nitrogen atom.
Methodology:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Data Acquisition: Obtain the IR spectrum using an FT-IR spectrometer.
-
Analysis: Locate the N-H stretching bands in the 3300-3500 cm⁻¹ region. For primary amines like aniline, two distinct bands for symmetric and asymmetric stretching are expected.[17] Compare these frequencies to those of unsubstituted aniline (typically ~3350 and 3430 cm⁻¹).[17] Increased electron density on the nitrogen atom can slightly weaken the N-H bond, leading to a redshift (lower frequency).
Conclusion
References
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Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. Retrieved from [Link]
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Srinivasan, C., et al. (2012). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica, 4(1), 234-242. Retrieved from [Link]
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3-ethyl-2-methylaniline safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 3-ethyl-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: A Proactive Approach to Chemical Safety
In the fast-paced environment of research and development, the imperative of safety is absolute. This guide provides a detailed examination of the safety and handling protocols for this compound (CAS No. 89370-36-5), a substituted aniline derivative utilized in various chemical synthesis applications. As with all aromatic amines, a class of compounds known for potential toxicity, a comprehensive understanding of the associated hazards and mitigation strategies is not merely a regulatory requirement but a cornerstone of responsible scientific practice. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to cultivate a culture of safety through informed and proactive risk management.
Section 1: Chemical and Physical Properties
A foundational understanding of a substance's physical and chemical properties is critical for predicting its behavior under various laboratory conditions and for implementing appropriate safety controls.
| Property | Value | Source |
| CAS Number | 89370-36-5 | [1][2] |
| Molecular Formula | C₉H₁₃N | [2][3] |
| Molecular Weight | 135.21 g/mol | [2][3] |
| Appearance | Data not specified; likely a liquid based on similar aromatic amines. | |
| Purity | ≥ 95% (typical) | [3] |
| InChIKey | GDJLLPTUSIUMOM-UHFFFAOYSA-N | [2] |
| Synonyms | 3-ethyl-2-methylbenzenamine, Benzenamine, 3-ethyl-2-methyl- | [1] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system. The Globally Harmonized System (GHS) provides a universal framework for understanding these hazards.
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Source: AK Scientific, Inc. Safety Data Sheet[1]
Routes of Exposure and Symptoms:
-
Inhalation: Vapors or mists may cause respiratory irritation.[1] Symptoms can include coughing, shortness of breath, and irritation of the nasal passages.
-
Skin Contact: Causes skin irritation.[1] Prolonged contact can lead to redness, itching, and inflammation. As an aromatic amine, skin absorption is a potential route for systemic toxicity.
-
Eye Contact: Causes serious eye irritation, which may result in redness, pain, and watering.[1]
-
Ingestion: While not a primary route of exposure in a laboratory setting, ingestion of aromatic amines can be toxic.[4]
Toxicological Rationale: Aniline and its derivatives are known to have toxic effects, including the potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced. While specific data for this compound is limited, the general hazards of aromatic amines warrant a high degree of caution.[4] Lipophilic characteristics of such compounds suggest they can readily penetrate biological membranes, potentially enhancing their reactivity with biological targets.[4]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" prioritizes engineering and administrative controls over personal protective equipment.
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The Genesis of a Molecular Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aniline, a deceptively simple aromatic amine, and its myriad of substituted derivatives form the bedrock of modern organic chemistry. Their discovery and subsequent exploitation have catalyzed revolutions in industries ranging from textiles to pharmaceuticals. This technical guide provides a comprehensive exploration of the origins and historical development of substituted anilines. It navigates through the seminal discoveries, the evolution of synthetic methodologies, and the paradigm-shifting applications that have cemented the importance of this chemical class. This guide is designed to provide researchers and drug development professionals with a deep, historically contextualized understanding of the core chemistry that underpins a vast array of modern chemical entities.
The Dawn of Aniline: A Serendipitous Unveiling
The story of aniline is one of multiple discoveries, a testament to the burgeoning field of organic chemistry in the 19th century. Initially, it was not synthesized but rather isolated from natural products through destructive distillation.
-
1826: Otto Unverdorben, a German chemist, first isolated a compound from the destructive distillation of indigo, which he named Crystallin.[1]
-
1834: Friedlieb Runge, another German chemist, isolated a substance from coal tar that produced a beautiful blue color upon treatment with chloride of lime. He named it kyanol or cyanol.[1]
-
1840: Carl Julius Fritzsche, working in Russia, treated indigo with caustic potash and obtained an oily substance he named aniline, after the indigo-yielding plant Anil (Indigofera suffruticosa).[2]
-
1842: Nikolay Zinin, a Russian organic chemist, reduced nitrobenzene to obtain a base he called benzidam.[2]
It was the astute work of the German chemist August Wilhelm von Hofmann in 1843 that unified these disparate findings. He demonstrated that Crystallin, kyanol, aniline, and benzidam were, in fact, the same chemical entity.[1][2] The name "aniline" ultimately prevailed, forever linking the compound to its natural product origins.
From Laboratory Curiosity to Industrial Powerhouse: The Birth of the Synthetic Dye Industry
For several years, aniline remained a laboratory curiosity. Its true potential was unlocked not by a planned investigation, but by a fortuitous accident in the pursuit of a different scientific goal.
In 1856 , William Henry Perkin , an 18-year-old student of Hofmann, was attempting to synthesize the antimalarial drug quinine.[3][4][5] His oxidation of impure aniline, derived from coal tar, with potassium dichromate did not yield quinine but instead produced a black precipitate.[5] While cleaning his flask with alcohol, Perkin noticed the precipitate dissolved to form an intense purple solution.[6] This purple substance, which he named mauveine , was the world's first synthetic organic dye.[3][4][7]
Perkin's discovery was a watershed moment. Recognizing the commercial potential, he patented his process and established a factory, marking the birth of the synthetic dye industry.[3][5] This spurred intense research into the chemical derivatization of aniline, leading to a vibrant palette of new colors and laying the financial and intellectual groundwork for the modern chemical industry. A crucial development that enabled the large-scale production of aniline was the Béchamp reduction , discovered by Antoine Béchamp in 1854, which used iron and acid to reduce nitrobenzene.[2][8] This method was more economical than Zinin's earlier use of sulfide salts.[2]
}
Foundational Synthetic Methodologies for Substituted Anilines
The burgeoning demand for aniline and its derivatives for the dye industry drove the development of robust synthetic methods. Many of these classical reactions remain fundamental to organic synthesis today.
The Béchamp Reduction: A Workhorse for Nitroarene Reduction
The Béchamp reduction, utilizing iron metal in an acidic medium (often hydrochloric acid), became the dominant industrial method for the synthesis of anilines from nitroarenes for many years.[2][8] It is a heterogeneous reaction involving multiple phases.[9]
Experimental Protocol: Béchamp Reduction of 4-Nitroacetophenone [10]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine 70 mL of ethanol, 3.30 g (20.0 mmol) of 4-nitroacetophenone, and 4.19 g (75.0 mmol) of iron powder.
-
Reaction Initiation: Heat the mixture to 60°C.
-
Acid Addition: Add 15 mL of concentrated hydrochloric acid dropwise over 30 minutes.
-
Reflux: After the addition is complete, reflux the reaction mixture for 1 hour, or until most of the iron powder has dissolved.
-
Work-up:
-
Cool the reaction mixture and pour it into a 1000 mL flask containing 200 mL of water.
-
Neutralize the solution with a dilute sodium hydroxide solution (e.g., 2 M) until a pH of ~7 is reached, which will precipitate iron hydroxides.
-
Add 150 mL of ethyl acetate and stir for 15 minutes to extract the product.
-
Separate the organic layer.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from hot water.
-
Causality Behind Experimental Choices:
-
Iron Powder: Provides a large surface area for the heterogeneous reaction.
-
Hydrochloric Acid: Creates the acidic environment necessary for the reduction and helps to generate the active reducing species.
-
Ethanol/Water: Acts as a solvent to facilitate the reaction.
-
Neutralization: The addition of sodium hydroxide is crucial to precipitate the iron salts as hydroxides, allowing for the separation of the organic product.
The Sandmeyer Reaction: Versatile Functionalization via Diazonium Salts
Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction is a powerful method for introducing a wide range of substituents onto an aromatic ring, starting from a primary aniline.[11][12][13] The reaction proceeds through the formation of an aryl diazonium salt, which is then decomposed in the presence of a copper(I) salt to yield the desired substituted arene.[11][12]
}
Experimental Protocol: Synthesis of Chlorobenzene from Aniline [5]
-
Diazotization:
-
In a 600 mL beaker, combine 20 mL of aniline and 57 mL of distilled water.
-
Slowly add 57 mL of concentrated hydrochloric acid while stirring.
-
Cool the mixture to 0°C or below in an ice-salt bath.
-
Prepare a solution of 16 g of sodium nitrite in 33 mL of distilled water and cool it.
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature does not rise above 5°C.
-
-
Preparation of Copper(I) Chloride: (This can be prepared separately or purchased)
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the prepared copper(I) chloride solution with stirring.
-
Nitrogen gas will evolve, and an oily layer of chlorobenzene will form.
-
After the addition is complete, gently warm the mixture to about 60°C to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Separate the crude chlorobenzene layer.
-
Wash the organic layer successively with water, dilute sodium hydroxide solution, and again with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the chlorobenzene by distillation.
-
Causality Behind Experimental Choices:
-
Low Temperature (0-5°C): Aryl diazonium salts are unstable and can decompose at higher temperatures. Maintaining a low temperature is critical for their formation and subsequent use.[7]
-
Copper(I) Catalyst: The copper(I) salt is essential for the catalytic decomposition of the diazonium salt and the introduction of the nucleophile.[11]
-
Washing Steps: The washes with water and sodium hydroxide remove any unreacted acid and phenolic byproducts, respectively.
The Ullmann Condensation: Copper-Catalyzed C-N Bond Formation
The Ullmann condensation, reported by Fritz Ullmann in the early 20th century, is a copper-catalyzed reaction that forms C-N bonds by coupling an amine with an aryl halide.[14][15] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[14][15]
Illustrative Goldberg Reaction (a variation of the Ullmann Condensation): [15]
The coupling of 2-chlorobenzoic acid and aniline exemplifies this transformation: C₆H₅NH₂ + ClC₆H₄CO₂H + KOH → C₆H₅N(H)−C₆H₄CO₂H + KCl + H₂O
Modern iterations of the Ullmann condensation utilize ligands to improve the efficiency and mildness of the reaction conditions.
Substituted Anilines in Medicine: From Pain Relief to "Magic Bullets"
The late 19th and early 20th centuries witnessed the emergence of substituted anilines as transformative therapeutic agents.
The First Synthetic Analgesics
-
Acetanilide: In 1886, acetanilide was introduced as an antipyretic and analgesic under the brand name Antifebrin.[8] Its discovery was serendipitous, resulting from a mix-up in a pharmacy.[8] However, its use was later curtailed due to its toxicity. Acetanilide is a prodrug that is metabolized in the body to paracetamol (acetaminophen), the active analgesic.[8]
Experimental Protocol: Synthesis of Acetanilide from Aniline [3][16]
-
Reaction Setup: In a conical flask, mix 2 mL of aniline with 4 mL of water.
-
Reagent Preparation: In a separate container, measure 2.5 mL of acetic anhydride and add one drop of concentrated HCl.
-
Reaction: Slowly add the acetic anhydride solution dropwise to the aniline mixture with continuous stirring.
-
Crystallization: Crystals of acetanilide will form upon completion of the addition.
-
Purification: Recrystallize the crude acetanilide from a minimum volume of hot distilled water, then filter and dry the pure crystals.
-
Paracetamol (Acetaminophen): A safer and widely used analgesic and antipyretic, paracetamol is a key pharmaceutical derived from aniline.[17] Its synthesis typically involves the acetylation of 4-aminophenol.[18][19]
Paul Ehrlich and the Dawn of Chemotherapy
The concept of a "magic bullet" – a compound that could selectively target and destroy pathogens without harming the host – was pioneered by Paul Ehrlich. His work was heavily influenced by the selective staining of tissues by aniline dyes.
-
Methylene Blue: Ehrlich observed that the aniline dye methylene blue could stain and kill the malaria parasite.[2]
-
Salvarsan (Arsphenamine): After systematically synthesizing and testing over 600 arsenic-containing organic compounds, Ehrlich's team, including Sahachiro Hata, discovered compound 606, arsphenamine, in 1909.[6][11][20] Marketed as Salvarsan, it was the first effective treatment for syphilis and is considered the first modern chemotherapeutic agent.[6][11][21] The synthesis of these complex organoarsenic compounds was a significant achievement in medicinal chemistry.
The Modern Era: Palladium-Catalyzed C-N Cross-Coupling
While classical methods for synthesizing substituted anilines are still valuable, the late 20th century saw the development of more versatile and efficient palladium-catalyzed reactions.
The Buchwald-Hartwig Amination
First reported independently by Stephen Buchwald and John Hartwig in the mid-1990s, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[22][23] This reaction has a broad substrate scope, high functional group tolerance, and generally proceeds under milder conditions than the Ullmann condensation.[22][23]
}
The development of specialized phosphine ligands has been crucial to the success and broad applicability of this reaction.
Quantitative Data Summary
Table 1: Physicochemical Properties of Selected Substituted Anilines
| Compound | Substituent | Position | pKa |
| Aniline | -H | - | 4.58 |
| o-Toluidine | -CH₃ | ortho | 4.39 |
| m-Toluidine | -CH₃ | meta | 4.69 |
| p-Toluidine | -CH₃ | para | 5.12 |
| o-Nitroaniline | -NO₂ | ortho | -0.29 |
| m-Nitroaniline | -NO₂ | meta | 2.50 |
| p-Nitroaniline | -NO₂ | para | 1.02 |
| o-Chloroaniline | -Cl | ortho | 2.64 |
| m-Chloroaniline | -Cl | meta | 3.34 |
| p-Chloroaniline | -Cl | para | 3.98 |
| p-Phenylenediamine | -NH₂ | para | 6.08 |
Data sourced from[24]
Conclusion
The journey of substituted anilines, from their isolation from natural sources to their central role in modern synthetic chemistry, is a compelling narrative of scientific discovery and technological innovation. The initial serendipitous discovery of mauveine unlocked the immense potential of this chemical class, leading to the birth of the synthetic dye industry and later, the dawn of modern chemotherapy with the development of Salvarsan. The evolution of synthetic methodologies, from the classical Béchamp, Sandmeyer, and Ullmann reactions to the powerful palladium-catalyzed Buchwald-Hartwig amination, has provided chemists with an ever-expanding toolkit to construct complex molecules. For researchers and drug development professionals, a deep understanding of this history is not merely an academic exercise; it provides context for the chemical logic that underpins the synthesis of a vast array of pharmaceuticals, materials, and other functional molecules that shape our world.
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Wikipedia. William Henry Perkin. [Link]
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Vedantu. Preparation of Acetanilide: Step-by-Step Lab Guide. [Link]
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McGill University. From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline. [Link]
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The James Lind Library. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet. [Link]
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Sciencemadness Discussion Board. Chlorobenzene from Aniline via the Sandmeyer Reaction. [Link]
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Shanbhag, V. Synthesis of Acetaminophen. [Link]
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IRINS. Experimental study of Bechamp process for nitrobenzene reduction to aniline. [Link]
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PubMed. From chemotherapy to signal therapy (1909-2009): A century pioneered by Paul Ehrlich. [Link]
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Chem-Station Int. Ed. Bechamp Reduction. [Link]
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The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]
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Aniline in Pharmaceuticals: A Precursor for Essential Medicines. [Link]
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ChemRxiv. Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. [Link]
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Chemistry Stack Exchange. Laboratory and commercial preparations of aniline other than reduction of nitroarenes. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
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ACS Publications. Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. [Link]
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ResearchGate. Synthesis of Anilines. [Link]
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Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 3-Ethyl-2-methylaniline
Abstract: This document provides a comprehensive guide for the laboratory synthesis of 3-ethyl-2-methylaniline, a valuable substituted aniline intermediate. The selected strategy involves a robust two-step sequence commencing with the regioselective nitration of o-ethyltoluene to yield 2-ethyl-6-nitrotoluene, followed by a clean and efficient catalytic hydrogenation to afford the target product. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed procedural steps, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and safe execution.
Strategic Overview & Retrosynthetic Analysis
The synthesis of substituted anilines is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to polymers.[1] For the target molecule, this compound, several synthetic routes are conceivable. Direct alkylation of 2-methylaniline is often challenging due to issues with polyalkylation and the deactivation of the aromatic ring under typical Friedel-Crafts conditions.[2] An industrially viable but technically demanding alternative involves high-pressure ortho-alkylation using ethylene and specialized catalysts like triethyl aluminum.[3]
A more classical and laboratory-appropriate approach is the reduction of a corresponding nitroaromatic precursor. This method is highly reliable, generally high-yielding, and benefits from the wide availability of reduction methodologies.[4] The retrosynthetic analysis, therefore, disconnects the amine C-N bond, identifying 2-ethyl-6-nitrotoluene as the key intermediate. This precursor can, in turn, be synthesized via the electrophilic nitration of the readily available starting material, o-ethyltoluene.
This two-step pathway, leveraging two fundamental and well-understood transformations, offers a logical, efficient, and scalable route to this compound.
Caption: Retrosynthetic analysis for this compound.
Overall Synthetic Workflow
The synthesis is performed in two distinct stages:
-
Part A: Nitration. o-Ethyltoluene is treated with a mixed acid solution (nitric and sulfuric acid) under controlled low-temperature conditions to introduce a nitro group, yielding a mixture of isomers from which the desired 2-ethyl-6-nitrotoluene is isolated.
-
Part B: Reduction. The purified 2-ethyl-6-nitrotoluene is subjected to catalytic transfer hydrogenation using palladium on carbon (Pd/C) as a catalyst and hydrogen gas as the reducing agent to selectively reduce the nitro group to the corresponding amine.
Caption: Overall two-step synthetic workflow.
Detailed Experimental Protocols
Part A: Synthesis of 2-Ethyl-6-nitrotoluene
Causality: This reaction is a classic electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction is conducted at low temperatures (0-5 °C) to control the strong exothermicity and to maximize the regioselectivity, minimizing the formation of dinitrated byproducts.[5] The ethyl and methyl groups are ortho-, para-directing activators; the sterically less hindered positions are favored, leading primarily to 2-ethyl-6-nitrotoluene and 2-ethyl-4-nitrotoluene.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| o-Ethyltoluene | 120.19 | 24.0 g (27.8 mL) | 0.20 | Starting material |
| Sulfuric Acid (98%) | 98.08 | 50 mL | ~0.92 | Catalyst and solvent |
| Nitric Acid (70%) | 63.01 | 15.0 mL | ~0.24 | Nitrating agent |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Extraction solvent |
| Saturated NaHCO₃ (aq) | 84.01 | 100 mL | - | Neutralizing wash |
| Brine (Saturated NaCl) | 58.44 | 50 mL | - | Aqueous wash |
| Anhydrous MgSO₄ | 120.37 | 10 g | - | Drying agent |
Protocol:
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-salt bath.
-
Acid Mixture Preparation: Carefully add concentrated sulfuric acid (50 mL) to the flask and cool to below 0 °C with stirring.
-
Substrate Addition: Slowly add o-ethyltoluene (27.8 mL, 0.20 mol) to the cold sulfuric acid over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Nitrating Agent Addition: Add concentrated nitric acid (15.0 mL) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 45-60 minutes. Crucially, maintain the internal temperature between 0 °C and 5 °C throughout the addition. A rapid temperature increase indicates a potential runaway reaction.[5]
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Work-up - Quenching: Very slowly and carefully pour the reaction mixture onto 300 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 70 mL).
-
Work-up - Washing: Combine the organic extracts and wash sequentially with cold water (100 mL), saturated sodium bicarbonate solution (100 mL) until effervescence ceases, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield a yellow-orange oil containing a mixture of nitro-isomers.
-
Purification: The crude product is purified by fractional vacuum distillation to separate 2-ethyl-6-nitrotoluene from other isomers.
Part B: Synthesis of this compound
Causality: This reaction uses heterogeneous catalytic hydrogenation to reduce the nitro group. Molecular hydrogen adsorbs onto the surface of the palladium catalyst and is activated. The nitro compound also coordinates to the catalyst surface, allowing for the stepwise transfer of hydrogen atoms, which reduces the nitro group through nitroso and hydroxylamine intermediates to the final amine.[4] Ethanol is an excellent solvent as it solubilizes the substrate and does not interfere with the reaction. The reaction is typically quantitative and very clean.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Ethyl-6-nitrotoluene | 165.19 | 16.5 g | 0.10 | Starting material |
| Palladium on Carbon (10% Pd) | - | 0.8 g | - | Catalyst (5 wt%) |
| Ethanol (Absolute) | 46.07 | 200 mL | - | Solvent |
| Hydrogen (H₂) gas | 2.02 | 1 atm | - | Reducing agent |
| Celite® | - | 5 g | - | Filtration aid |
Protocol:
-
Reactor Setup: To a 500 mL two-neck round-bottom flask equipped with a magnetic stirrer, add 2-ethyl-6-nitrotoluene (16.5 g, 0.10 mol) and ethanol (200 mL).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst (0.8 g). Caution: Pd/C is pyrophoric and can ignite flammable solvents in the presence of air.[1][6] Always handle in an inert atmosphere.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the second neck of the flask via a T-adapter with a stopcock.
-
Inerting: Using a vacuum/inert gas manifold, carefully evacuate the flask and backfill with nitrogen three times to remove all oxygen.
-
Reaction: After the final nitrogen backfill, evacuate the flask and introduce hydrogen from the balloon. Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the consumption of hydrogen (balloon deflates). The reaction is typically complete within 4-6 hours.
-
Work-up - Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen. Prepare a small plug of Celite® in a Büchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite plug to remove the Pd/C catalyst. Crucial Safety Note: Never allow the filter cake to dry in the air, as it is saturated with hydrogen and highly pyrophoric.[1][7] Immediately after filtration, quench the filter cake by carefully adding it to a beaker of water.
-
Work-up - Isolation: Wash the filter cake with additional ethanol (50 mL). Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is typically of high purity. If necessary, it can be further purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Mechanistic Discussion
The reduction of a nitroarene on a palladium surface is a complex multi-step process. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, via the sequential addition of hydrogen atoms activated on the catalyst surface.
Caption: Simplified mechanism for catalytic hydrogenation of a nitro group.
Characterization and Data
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | - |
| Molar Mass | 135.21 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | - |
Expected Spectroscopic Data:
-
¹H NMR: Expect signals corresponding to the aromatic protons (3H, multiplet), the amino group (2H, broad singlet), the ethyl group (quartet for -CH₂- and triplet for -CH₃), and the methyl group (singlet).
-
¹³C NMR: Expect 9 distinct signals corresponding to the 9 carbon atoms in the molecule.
-
IR Spectroscopy: Look for characteristic N-H stretching bands (typically two sharp peaks for a primary amine) around 3300-3500 cm⁻¹, C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, and C=C aromatic stretches around 1500-1600 cm⁻¹.
Safety & Hazard Management
| Procedure | Hazard | Precautionary Measures |
| Nitration | Extreme Exotherm/Runaway Reaction: Rapid, uncontrolled temperature increase.[9] | Strict temperature control (0-5 °C), slow dropwise addition of nitric acid, efficient stirring, and having a large ice bath ready for emergency cooling are essential.[5] |
| Corrosive Acids: Concentrated H₂SO₄ and HNO₃ cause severe chemical burns.[10][11] | Always work in a certified chemical fume hood. Wear appropriate PPE: safety goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat. | |
| Catalytic Hydrogenation | Pyrophoric Catalyst: Pd/C can ignite spontaneously in air, especially when dry and saturated with hydrogen.[1][6] | Handle the dry catalyst under an inert atmosphere. Never allow the filtered catalyst cake to dry. Quench it immediately in water after filtration.[7] |
| Flammable Gas: Hydrogen is highly flammable and can form explosive mixtures with air. | Ensure the reaction setup is free of leaks. Purge the system thoroughly with an inert gas (N₂) before and after the reaction to remove all oxygen and excess hydrogen. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution |
| Low yield in nitration step | Incomplete reaction; formation of byproducts (dinitration). | Ensure correct stoichiometry. Maintain low temperature to improve selectivity. Extend reaction time if necessary. |
| Nitration reaction turns dark brown/black | Oxidation of the starting material or product. | Temperature may have been too high. Ensure slow addition of nitric acid and efficient cooling. |
| Incomplete reduction (hydrogenation) | Inactive catalyst; insufficient hydrogen; catalyst poisoning. | Use fresh, high-quality Pd/C. Ensure the hydrogen balloon is refilled if necessary. Ensure starting material and solvent are pure. |
| Product is dark after reduction | Air oxidation of the aniline product. | Work-up the reaction promptly. Store the final product under an inert atmosphere (N₂ or Ar) and protect it from light. |
References
-
Sciencemadness Wiki. (2020, May 13). Palladium on carbon. Retrieved from [Link]
- Guggenheim, T. L., & American Chemical Society. (1996).
-
University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
-
Sciencemadness Wiki. (2020, May 13). Palladium on carbon. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Hydrogenation. Retrieved from [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
- Huaian Shuangyang Chemical Co Ltd. (2015). Preparation technology of 2-methyl-6-ethylaniline. CN104910021A. Google Patents.
-
The Hive. (n.d.). SnCl2 reduction of Nitro. Hive Novel Discourse. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19879636, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Retrieved from [Link]
- Huaian Shuangyang Chemical Co Ltd. (2015). Preparation technology of 2-methyl-6-ethylaniline. CN104910021A. Google Patents.
Sources
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- 2. asianpubs.org [asianpubs.org]
- 3. CN104910021A - Preparation technology of 2-methyl-6-ethylaniline - Google Patents [patents.google.com]
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- 6. honrel.com [honrel.com]
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- 11. ehs.com [ehs.com]
Laboratory Scale Synthesis Protocol for 3-ethyl-2-methylaniline via Catalytic Hydrogenation
An Application Note for Researchers and Scientists
Abstract
3-ethyl-2-methylaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various high-value chemical entities, including pharmaceuticals, agrochemicals, and specialized dyes. This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound. The selected synthetic strategy is the catalytic hydrogenation of the corresponding nitroaromatic precursor, 2-methyl-3-ethylnitrobenzene. This method is widely recognized for its efficiency, high yield, and clean reaction profile, making it a cornerstone transformation in modern organic synthesis.[1][2] This guide offers in-depth explanations for experimental choices, a step-by-step methodology, safety protocols, and characterization guidelines to ensure reproducible and reliable results for researchers in chemistry and drug development.
Introduction and Synthetic Strategy
Substituted anilines are fundamental intermediates in organic chemistry.[1] Among the various methods for their synthesis, the reduction of nitroarenes is one of the most established and dependable strategies, largely due to the ready availability of nitroaromatic compounds.[1][3] Catalytic hydrogenation, in particular, stands out as a preferred industrial and laboratory method because it typically proceeds under mild conditions and generates water as the only stoichiometric byproduct, aligning with the principles of green chemistry.[2][4]
This protocol details the synthesis of this compound by the reduction of 2-methyl-3-ethylnitrobenzene using molecular hydrogen (H₂) over a palladium on carbon (Pd/C) catalyst.
Reaction Scheme:

Causality of Method Selection: The choice of catalytic hydrogenation with Pd/C is deliberate. Palladium is highly efficient for the reduction of aromatic nitro groups and operates under relatively mild temperature and pressure conditions.[2] This method exhibits excellent chemoselectivity, meaning it can selectively reduce the nitro group without affecting the aromatic ring or alkyl substituents, which is a common challenge with other reducing agents.[3][4]
Experimental Protocol
This section provides a comprehensive, step-by-step procedure for the synthesis.
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. | Notes |
| 2-Methyl-3-ethylnitrobenzene | C₉H₁₁NO₂ | 165.19 | 5.00 g | 30.27 | 1.0 | Substrate |
| Palladium on Carbon (10% Pd) | Pd/C | - | 250 mg | - | ~0.8 mol% Pd | Catalyst, handle with care (pyrophoric when dry) |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 100 mL | - | - | Solvent |
| Hydrogen Gas (H₂) | H₂ | 2.02 | ~50 psi | - | Excess | Reducing Agent |
| Celite® 545 | - | - | ~5 g | - | - | Filtration Aid |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | ~10 g | - | - | Drying Agent |
-
Parr Hydrogenation Apparatus or a heavy-walled glass reaction vessel suitable for pressure reactions
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware (flasks, beakers, graduated cylinders)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Analytical balance
-
Vessel Preparation and Reagent Addition:
-
Place 5.00 g (30.27 mmol) of 2-methyl-3-ethylnitrobenzene into the hydrogenation vessel.
-
Add 100 mL of absolute ethanol to dissolve the substrate.
-
Under a gentle stream of nitrogen gas (to prevent exposure to air), carefully add 250 mg of 10% Pd/C catalyst to the solution. Causality: The inert atmosphere is crucial because dry Pd/C can be pyrophoric and may ignite flammable solvents upon contact with air.[2]
-
-
Hydrogenation Reaction:
-
Seal the reaction vessel securely.
-
Purge the system by pressurizing with nitrogen to ~50 psi and then venting three times to remove all oxygen.
-
After the final nitrogen purge, evacuate the vessel and introduce hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Commence vigorous stirring and begin monitoring the pressure. The reaction is typically exothermic, and a slight increase in temperature may be observed.
-
Continue the reaction until hydrogen uptake ceases, indicating the reaction is complete. This typically takes 2-4 hours. The pressure will drop from the initial setpoint and then stabilize.
-
-
Reaction Monitoring (Optional but Recommended):
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate with silica gel.
-
Spot the starting material and co-spot with the reaction mixture.
-
Elute with a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) for the aniline product confirms the reaction's progression.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, carefully vent the excess hydrogen from the vessel in a well-ventilated fume hood.
-
Purge the vessel with nitrogen gas three times.
-
Prepare a pad of Celite® (~1 cm thick) in a Büchner funnel. Causality: Celite prevents the fine particles of the carbon-supported catalyst from passing through the filter paper and ensures its complete removal. The catalyst must be kept wet with solvent during filtration to prevent ignition.
-
Filter the reaction mixture through the Celite pad. Wash the reaction vessel and the filter cake with a small amount of ethanol (~20 mL) to ensure all product is collected.
-
Transfer the filtrate to a round-bottom flask.
-
Remove the ethanol solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by vacuum distillation.
-
Set up a distillation apparatus for vacuum operation.
-
Collect the fraction corresponding to this compound (Boiling Point: ~220-225 °C at atmospheric pressure, will be lower under vacuum).
-
The expected yield of the pure, colorless to pale yellow oil is typically >90%.
-
Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through analytical methods.
-
Appearance: Colorless to pale yellow liquid.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.0-6.7 ppm (m, 3H): Aromatic protons.
-
δ ~3.7 ppm (br s, 2H): Amine (-NH₂) protons.
-
δ ~2.6 ppm (q, 2H): Methylene (-CH₂-) protons of the ethyl group.
-
δ ~2.2 ppm (s, 3H): Methyl (-CH₃) protons.
-
δ ~1.2 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl group.
-
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals in the aromatic region (115-145 ppm) and aliphatic region (10-30 ppm).
-
Infrared (IR) Spectroscopy: Characteristic N-H stretching bands around 3350-3450 cm⁻¹.
-
Mass Spectrometry (MS): Molecular ion peak [M]⁺ at m/z = 135.21.
Safety and Handling
-
Hydrogen Gas: Highly flammable. All operations involving hydrogen under pressure must be conducted behind a safety shield in a fume hood free of ignition sources. Ensure all connections are leak-proof.
-
Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially when dry. Always handle it under an inert atmosphere and never allow it to dry completely in the air. Quench the recovered catalyst by suspending it in water before disposal.
-
Aromatic Amines: Aniline derivatives are toxic and can be absorbed through the skin. Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated chemical fume hood.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between synthesis, work-up, purification, and validation.
References
- A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. Benchchem.
- Application Notes and Protocols: Catalytic Hydrogenation of 2-Ethylnitrobenzene. Benchchem.
- Hydrogenation of nitro compounds. Google Patents.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications.
Sources
Application Notes and Protocols for the Catalytic Amination of 3-Ethyl-2-methylaniline
Introduction: The Significance of 3-Ethyl-2-methylaniline and Synthetic Challenges
This compound is a substituted aniline that serves as a crucial building block in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs). Its sterically hindered nature, with substituents ortho and meta to the amino group, presents unique challenges for its efficient and selective synthesis. Traditional methods for the formation of C-N bonds often fall short due to the steric hindrance around the aromatic ring, which can impede the approach of the aminating agent.[1] This necessitates the use of advanced catalytic methods that can overcome these steric barriers and provide high yields under manageable reaction conditions.
This guide provides a comprehensive overview of modern catalytic amination strategies for the synthesis of this compound, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of various catalytic systems, offer detailed experimental protocols, and present a comparative analysis of their performance.
Strategic Approaches to the Synthesis of this compound
The primary retrosynthetic disconnections for this compound point towards two main catalytic strategies:
-
Cross-Coupling Amination: This approach involves the formation of the C-N bond by coupling an aryl halide or pseudohalide (e.g., 2-bromo-1-ethyl-3-methylbenzene or 2-chloro-1-ethyl-3-methylbenzene) with an ammonia equivalent.
-
Reductive Amination: This method starts with a corresponding carbonyl compound (e.g., 2-ethyl-3-methylbenzaldehyde) which is converted to an imine and subsequently reduced to the target aniline.
A third, emerging strategy involves the use of biocatalysis, offering a green and highly selective alternative.
I. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[2][3] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, making it a powerful tool for the synthesis of complex anilines.[3][4] For a sterically hindered substrate like the precursor to this compound, the choice of ligand is paramount to achieving high catalytic activity.[1]
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (R-NH2) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired arylamine (Ar-NHR) is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination for this compound
This protocol describes the synthesis of this compound from 2-bromo-1-ethyl-3-methylbenzene using an ammonia surrogate.
Materials:
-
2-Bromo-1-ethyl-3-methylbenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ammonia (0.5 M solution in 1,4-dioxane or as a surrogate like benzophenone imine followed by hydrolysis)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. To the flask, add 2-bromo-1-ethyl-3-methylbenzene (1.0 equivalent).
-
Solvent and Amine Source: Add anhydrous toluene via syringe, followed by the ammonia source (e.g., ammonia solution in dioxane, 2-3 equivalents).
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
II. Nickel-Catalyzed Amination
Nickel-based catalytic systems have emerged as a cost-effective and highly reactive alternative to palladium for C-N cross-coupling reactions.[5] Nickel catalysts can be particularly effective for the amination of less reactive aryl chlorides.[6]
Protocol: Nickel-Catalyzed Amination for this compound
This protocol outlines the synthesis from 2-chloro-1-ethyl-3-methylbenzene.
Materials:
-
2-Chloro-1-ethyl-3-methylbenzene
-
Nickel(II) chloride ethylene glycol dimethyl ether complex (NiCl₂(dme))
-
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (IPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
Ammonia (0.5 M solution in dioxane)
-
Dioxane (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add NiCl₂(dme) (2-5 mol%) and IPr·HCl (4-10 mol%) to a dry Schlenk tube.
-
Reagent Addition: Add sodium tert-butoxide (2.0 equivalents) and 2-chloro-1-ethyl-3-methylbenzene (1.0 equivalent).
-
Solvent and Amine Source: Add anhydrous dioxane, followed by the ammonia solution in dioxane (2-3 equivalents).
-
Reaction: Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitoring and Work-up: Follow the same monitoring and work-up procedure as described for the Buchwald-Hartwig amination.
III. Copper-Catalyzed Amination (Ullmann Condensation)
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. While traditionally requiring harsh reaction conditions, modern advancements with the use of ligands have enabled these reactions to proceed under milder conditions.[7]
Protocol: Ullmann-type Amination for this compound
This protocol details the synthesis from 2-bromo-1-ethyl-3-methylbenzene.
Materials:
-
2-Bromo-1-ethyl-3-methylbenzene
-
Copper(I) iodide (CuI)
-
L-proline or a suitable diamine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Aqueous ammonia
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a sealable reaction vessel, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).
-
Reagent Addition: Add 2-bromo-1-ethyl-3-methylbenzene (1.0 equivalent).
-
Solvent and Amine Source: Add the solvent (DMSO or DMF) and aqueous ammonia (a significant excess).
-
Reaction: Seal the vessel and heat the mixture to 110-130 °C with vigorous stirring.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
IV. Reductive Amination
Reductive amination offers an alternative pathway that avoids the use of aryl halides. This method involves the reaction of a carbonyl compound with an amine source to form an imine, which is then reduced in situ.[8]
Protocol: Reductive Amination for this compound
This protocol describes the synthesis from 2-ethyl-3-methylbenzaldehyde.
Materials:
-
2-Ethyl-3-methylbenzaldehyde
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
-
Methanol or Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Imine Formation: Dissolve 2-ethyl-3-methylbenzaldehyde (1.0 equivalent) and a large excess of the ammonia source (e.g., ammonium acetate) in methanol. Add a catalytic amount of acetic acid.
-
Reduction: Stir the mixture at room temperature. After a period to allow for imine formation (e.g., 1 hour), add sodium cyanoborohydride portion-wise.
-
Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Quench the reaction by carefully adding dilute hydrochloric acid. Make the solution basic with sodium hydroxide and extract with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer and concentrate. Purify the residue by column chromatography.
Caption: General workflow for reductive amination.
V. Biocatalytic Amination
Conceptual Protocol: Biocatalytic Reductive Amination
This conceptual protocol outlines the potential use of an amine dehydrogenase.
Materials:
-
2-Ethyl-3-methylacetophenone (as a ketone precursor)
-
Amine dehydrogenase (AmDH)
-
NADH or a cofactor regeneration system (e.g., formate dehydrogenase and sodium formate)
-
Ammonium chloride or another ammonia source
-
Buffer solution (e.g., phosphate buffer, pH 7-8)
Procedure:
-
Reaction Setup: In a buffered aqueous solution, combine the ketone precursor, the AmDH, the cofactor (NADH), and the cofactor regeneration system.
-
Amine Source: Add the ammonia source.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitoring: Monitor the formation of the product by HPLC or GC-MS.
-
Work-up: Once the reaction reaches completion, extract the product with an organic solvent.
-
Purification: Purify by standard chromatographic techniques.
Comparative Analysis of Catalytic Methods
| Method | Catalyst | Starting Material | Typical Yield | Temperature (°C) | Advantages | Disadvantages |
| Buchwald-Hartwig Amination | Palladium-based | Aryl halide | High | 80-120 | Broad scope, high yields | Cost of palladium and ligands |
| Nickel-Catalyzed Amination | Nickel-based | Aryl halide (esp. chloride) | Good to High | 80-120 | Lower cost than palladium | Can be sensitive to air/moisture |
| Ullmann Condensation | Copper-based | Aryl halide | Moderate to High | 100-150+ | Low catalyst cost | Often requires higher temperatures |
| Reductive Amination | None (reagent-based) | Aldehyde/Ketone | Good to High | Room Temp - 50 | Mild conditions, no metal catalyst | Requires carbonyl precursor |
| Biocatalytic Amination | Enzyme (e.g., AmDH) | Ketone/Alcohol | Variable | 25-40 | High selectivity, green | Enzyme availability and stability |
Safety and Handling Precautions
-
Aryl Halides: Aryl halides can be irritants and harmful if ingested or absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Ammonia: Ammonia is corrosive and has a pungent odor. Work with ammonia solutions in a well-ventilated fume hood and wear appropriate PPE.[13][14]
-
Organometallic Catalysts: Palladium, nickel, and copper catalysts, as well as their phosphine ligands, can be toxic and air-sensitive. Handle them under an inert atmosphere where necessary.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.
-
General Practices: Always consult the Safety Data Sheet (SDS) for each chemical before use.[15]
Conclusion
The synthesis of this compound can be effectively achieved through several modern catalytic amination methods. The choice of the optimal method will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the reaction. The Buchwald-Hartwig and nickel-catalyzed aminations offer high yields and broad applicability for cross-coupling approaches. Reductive amination provides a mild and metal-free alternative if the corresponding carbonyl compound is accessible. While still in development for specific substrates like this, biocatalysis presents a promising avenue for future green and highly selective syntheses. The protocols and comparative data provided in this guide serve as a valuable resource for researchers to select and implement the most suitable strategy for their synthetic needs.
References
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Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. Available from: [Link]
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Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University Publications. Available from: [Link]
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ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. Request PDF. ResearchGate. Available from: [Link]
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Honoring 25 Years of the Buchwald–Hartwig Amination. ACS Publications. Available from: [Link]
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Biocatalytic cascade for asymmetric C−H amination of ethylbenzene and its substituted derivatives. ResearchGate. Available from: [Link]
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Selected recent applications of the Buchwald–Hartwig amination in basic research. ResearchGate. Available from: [Link]
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Aniline synthesis by amination (arylation). Organic Chemistry Portal. Available from: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
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Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available from: [Link]
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Reductive Amination. YouTube. Available from: [Link]
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Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. Available from: [Link]
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Reductive amination of benzaldehyde and ammonia catalyzed by (a) Pt/CoFe‐LDH and (b) Pt/C. ResearchGate. Available from: [Link]
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Reductive Amination of Benzaldehyde. Scribd. Available from: [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available from: [Link]
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Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. ResearchGate. Available from: [Link]
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Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. RSC Publishing. Available from: [Link]
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Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Available from: [Link]
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Nickel‐Catalyzed Amination of Aryl Chlorides. Organic Syntheses. Available from: [Link]
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Amine Transaminases in Biocatalytic Amine Synthesis. DiVA portal. Available from: [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. Available from: [Link]
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Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKAT USA. Available from: [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
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Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. Available from: [Link]
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Application Notes & Protocols: 3-Ethyl-2-methylaniline as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of a Substituted Aniline
3-Ethyl-2-methylaniline (CAS No: 89370-36-5) is a substituted aromatic amine that serves as a highly valuable and versatile intermediate in modern organic synthesis.[1][2] Its structure, featuring a nucleophilic amino group ortho to a methyl group and meta to an ethyl group, provides a unique combination of steric and electronic properties.[2] This arrangement allows for regioselective transformations and the construction of complex molecular architectures, making it a sought-after building block in the development of pharmaceuticals, agrochemicals, and specialized dyes.[3][4][5] This document provides an in-depth guide to its applications, key chemical reactions, and detailed protocols for its use in laboratory settings.
The aniline core is a cornerstone of industrial chemistry, and the specific substitution pattern of this compound allows chemists to fine-tune the properties of target molecules, influencing factors such as solubility, binding affinity, and metabolic stability.[5][6]
Physicochemical & Structural Properties
A clear understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 89370-36-5 | [1] |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Appearance | Colorless to yellow or light amber liquid | [3][7] |
| Boiling Point | ~212 °C (lit.) | |
| Density | ~0.975 g/mL at 25 °C (lit.) | |
| SMILES | CCC1=C(C(=CC=C1)N)C | [1] |
Safety & Handling: A Self-Validating System
Proper handling of aromatic amines is critical for laboratory safety. While specific toxicological data for this compound is not extensively detailed, the general hazards associated with aniline derivatives must be respected.[3]
Core Safety Directive: Always handle this compound inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.
| Hazard Class | Precautionary Statement | GHS Classification |
| Skin Irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | Category 2 (Causes skin irritation) |
| Eye Irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Category 2A (Causes serious eye irritation) |
| Respiratory Irritation | P261: Avoid breathing mist or vapors. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | Specific Target Organ Toxicity - Single Exposure, Category 3 |
| Combustibility | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | Combustible liquid |
Core Synthetic Applications
The utility of this compound stems from its ability to participate in a wide array of chemical transformations, leading to diverse and valuable end-products. Its derivatives are key components in several industrial and research areas.
-
Pharmaceuticals: Aniline derivatives are foundational scaffolds in drug discovery.[5][6][8] The specific structure of this compound can be leveraged to synthesize novel therapeutic agents. A notable application is in the creation of imino-thiazolidinone hybrids, which have been investigated as potential inhibitors of carbonic anhydrase II, a biological target implicated in certain types of cancer.[9]
-
Agrochemicals: Substituted anilines are critical intermediates in the production of herbicides and pesticides.[3][10] The chemical handles on the this compound ring allow for the construction of complex molecules with specific biological activities against agricultural pests and weeds.[10] For instance, related structures like 3-chloro-2-methylaniline are precursors to the widely used herbicide Quinclorac.[4][11]
-
Dye Synthesis: The aromatic amine group is the primary functional group for producing azo dyes.[3][5] Through diazotization followed by coupling with an electron-rich aromatic compound, a wide spectrum of colors can be achieved.[12]
The following diagram illustrates the central role of this compound as a precursor in these key areas.
Caption: Synthetic workflow for imino-thiazolidinone derivatives.
Step 1: Synthesis of N-((3-ethyl-2-methyl)phenyl)acylthiourea Intermediate
Causality: This step involves the in-situ generation of a reactive acyl isothiocyanate, which is then trapped by the nucleophilic amine of this compound. The reaction forms a thiourea linkage, which is a key structural motif for the subsequent cyclization.
Materials & Equipment:
-
Substituted benzoic acid (1.0 eq)
-
Thionyl chloride or Oxalyl chloride (1.2 eq)
-
Potassium thiocyanate (KSCN) (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous acetone
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flasks, magnetic stirrer, reflux condenser, dropping funnel, ice bath
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: In a fume hood, dissolve the substituted benzoic acid in anhydrous DCM. Add the acylating agent (e.g., thionyl chloride) dropwise at 0 °C. Allow the reaction to stir at room temperature until TLC analysis indicates complete consumption of the starting material. Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
-
Isothiocyanate Generation: Dissolve the crude acyl chloride in anhydrous acetone. Add potassium thiocyanate and stir the mixture vigorously. The formation of the acyl isothiocyanate occurs in situ.
-
Thiourea Synthesis: To the same flask containing the in-situ generated isothiocyanate, add a solution of this compound in anhydrous acetone dropwise.
-
Reaction & Work-up: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Upon completion, pour the mixture into ice-cold water. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford the N-acylthiourea intermediate. [9]
Step 2: Cyclization to form (Z)-ethyl 2-((Z)-2-acyl-3-(3-ethyl-2-methylphenyl)-4-oxothiazolidin-5-ylidene)acetate
Causality: The N-acylthiourea intermediate undergoes a cyclocondensation reaction with diethyl but-2-ynedioate. The nucleophilic sulfur and nitrogen atoms of the thiourea attack the electrophilic alkyne, leading to the formation of the five-membered thiazolidinone ring system with high yield and purity. [9] Materials & Equipment:
-
N-acylthiourea intermediate from Step 1 (1.0 eq)
-
Diethyl but-2-ynedioate (1.0 eq)
-
Anhydrous ethanol
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the N-acylthiourea intermediate in anhydrous ethanol in a round-bottom flask.
-
Reagent Addition: Add diethyl but-2-ynedioate to the solution.
-
Reaction: Stir the mixture at room temperature. The product typically begins to precipitate out of the solution.
-
Isolation: Monitor the reaction by TLC. Once complete, collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary to yield the desired imino-thiazolidinone derivative. [9]The structure and purity should be confirmed by analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a potent and versatile building block in organic synthesis. Its unique substitution pattern provides chemists with a reliable platform for constructing complex molecules with significant applications in pharmacology, agriculture, and materials science. The protocols and data presented herein underscore its importance and provide a framework for its safe and effective use in research and development. By understanding its fundamental reactivity and handling requirements, scientists can fully exploit the synthetic potential of this valuable intermediate.
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Riaz, U., et al. (2022). Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer. PubMed Central. Available at: [Link]
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- 9. Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Utility of 3-Ethyl-2-Methylaniline as a Versatile Scaffold in Medicinal Chemistry
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-ethyl-2-methylaniline in medicinal chemistry. While direct applications of this specific isomer in marketed drugs are not extensively documented, its structural features present a compelling platform for the synthesis of novel bioactive molecules. By examining the well-established roles of its close structural analogs, we extrapolate potential applications and provide detailed, validated protocols for its incorporation into drug discovery workflows. This guide emphasizes the rationale behind experimental design, offering insights into how the unique steric and electronic properties of this compound can be leveraged to create diverse chemical libraries for screening and lead optimization.
Introduction: Understanding the Potential of this compound
This compound (CAS: 89370-36-5) is an aromatic amine characterized by a benzene ring substituted with an amino group, a methyl group, and an ethyl group.[1] The ortho-methyl and meta-ethyl substitutions relative to the amino group create a distinct steric and electronic environment that medicinal chemists can exploit for crafting specific molecule-target interactions. The amino group serves as a versatile chemical handle for a wide array of synthetic transformations, making it an attractive starting material for building complex molecular architectures.[2]
While many aniline derivatives are foundational in the synthesis of pharmaceuticals, dyes, and agrochemicals, the specific utility of this compound is an area ripe for exploration.[2][3] Its close analogs, such as 3-ethylaniline and various chloro-methylanilines, have been successfully employed as precursors for potent enzyme inhibitors and anticancer agents.[4][5][6] This guide will leverage these established applications to propose robust synthetic strategies and protocols for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃N | PubChem[1] |
| Molecular Weight | 135.21 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 89370-36-5 | PubChem[1] |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Strategic Applications in Bioactive Scaffold Synthesis
The primary utility of this compound in a medicinal chemistry context is as a foundational building block. The nucleophilic amino group is a prime site for forming key pharmacophoric linkages such as amides and sulfonamides. Furthermore, it can serve as a core component in the construction of heterocyclic systems, which are prevalent in modern pharmaceuticals.
Workflow for Employing this compound in Drug Discovery
The following diagram illustrates a typical workflow from the starting material to the generation of a small-molecule library for biological screening.
Caption: A generalized workflow for synthesizing and screening a chemical library derived from this compound.
Case Study (by Analogy): Synthesis of Carbonic Anhydrase Inhibitors
Research into the analog 3-ethylaniline has shown its utility in creating potent inhibitors of carbonic anhydrase II (CA-II), an enzyme implicated in glaucoma and certain cancers.[5][7] A key synthetic route involves the creation of 3-ethylaniline hybrid imino-thiazolidinones.[8] This synthetic pathway can be adapted for this compound to explore how the additional ortho-methyl group influences binding affinity and selectivity.
The proposed synthesis involves an initial reaction to form a substituted acyl thiourea, followed by a cyclization reaction to yield the desired imino-thiazolidinone core.[8] The ortho-methyl group in this compound would be expected to restrict the conformation of the phenyl ring relative to the heterocyclic core, potentially leading to novel structure-activity relationships (SAR).
Caption: Proposed reaction scheme adapted from studies on 3-ethylaniline for synthesizing potential CA-II inhibitors.[8]
Core Experimental Protocols
The following protocols are designed to be robust and reproducible. They include explanations for key steps, adhering to the principle of creating self-validating systems.
Protocol 1: Synthesis of N-(3-ethyl-2-methylphenyl)benzamide (Amide Coupling)
This protocol details a standard amide coupling reaction using EDC (a water-soluble carbodiimide) and HOBt (a coupling additive that minimizes side reactions and racemization).
Rationale: Amide bonds are among the most common functionalities in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. This procedure provides a reliable method for linking this compound to a wide range of carboxylic acids.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoic acid (1.05 eq) and anhydrous DCM. Stir until fully dissolved.
-
Activator Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20 minutes. A clear, homogeneous solution should be observed. Causality: This pre-activation step forms a highly reactive HOBt-ester, which is more efficient at acylating the aniline than the carboxylic acid alone.
-
Aniline and Base Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution, followed by DIPEA (3.0 eq), to the reaction flask dropwise over 5 minutes. Causality: DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct of the reaction, driving the equilibrium towards product formation without competing in the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 4-12 hours).
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x). Causality: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts. The brine wash helps to break any emulsions and remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Protocol 2: Synthesis of N-(3-ethyl-2-methylphenyl)benzenesulfonamide (Sulfonamide Synthesis)
Rationale: The sulfonamide group is a key pharmacophore found in antibiotics, diuretics, and anticonvulsants. This protocol provides a direct method for its synthesis using a sulfonyl chloride.
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the flask to 0 °C using an ice bath.
-
Base and Reagent Addition: Add anhydrous pyridine (2.0 eq) to the solution. Causality: Pyridine acts as both a catalyst and a base to neutralize the HCl generated during the reaction. Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (2x) to remove excess pyridine, followed by water (1x) and brine (1x). Causality: The acidic wash protonates the pyridine, rendering it water-soluble for easy removal.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Conclusion and Future Outlook
This compound represents a readily accessible, yet underexplored, building block for medicinal chemistry. The protocols and strategies outlined in this document provide a clear pathway for its incorporation into drug discovery programs. By leveraging established synthetic methodologies and drawing parallels from its bioactive analogs, researchers can efficiently generate novel compound libraries. The specific substitution pattern of this compound offers a unique opportunity to probe molecular interactions and develop next-generation therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Chloro-2-Methylaniline: Applications and Properties. Available at: [Link]
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Ahmad, S., et al. (2022). Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer. Biomolecules, 12(11), 1696. Available at: [Link]
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Ahmad, S., et al. (2022). Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer. MDPI. Available at: [Link]
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Ahmad, S., et al. (2022). Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19879636, this compound. Available at: [Link]
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Kit, L., et al. (2014). Design, Synthesis, and Evaluation of Bioactive Small Molecules. Accounts of chemical research, 47(8), 2393-2402. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of bioactive molecules and drugs. Available at: [Link]
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Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-634. Available at: [Link]
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Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Available at: [Link]
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Application of 3-Ethyl-2-methylaniline in Azo Dye Synthesis: An In-Depth Guide
Introduction: The Role of Coupling Components in Azo Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1] The synthesis of these dyes is a cornerstone of industrial organic chemistry, primarily relying on a two-stage process: diazotization and azo coupling.[2]
The first stage, diazotization, involves the conversion of a primary aromatic amine (the diazo component) into a reactive diazonium salt.[3][4] The second stage, azo coupling, is an electrophilic aromatic substitution where the diazonium salt reacts with an electron-rich aromatic compound, known as the coupling component.[5][6] The choice of both the diazo and coupling components is critical as it dictates the final color, solubility, and fastness properties of the resulting dye.
This guide focuses on the application of 3-ethyl-2-methylaniline as a coupling component. Its unique substitution pattern—an ethyl group at the 3-position and a methyl group at the 2-position relative to the amino group—offers steric and electronic influences that are valuable for synthesizing novel dyes with specific chromatic and performance characteristics. The amino group is a strong activating group, directing the electrophilic attack of the diazonium ion, while the flanking alkyl groups can modify the dye's properties, such as increasing its solubility in organic solvents or shifting its absorption maximum.
Principle of the Reaction: The Electrophilic Aromatic Substitution Mechanism
The synthesis of an azo dye using this compound follows a well-established electrophilic aromatic substitution pathway. The process is bifurcated into two distinct, temperature-sensitive stages.
Stage 1: Diazotization of a Primary Aromatic Amine A primary aromatic amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3] This reaction must be conducted at low temperatures (0–5 °C) because the resulting diazonium salt is thermally unstable and can decompose, evolving nitrogen gas.[7][8]
The key steps in diazotization are:
-
Protonation of nitrous acid by the strong mineral acid.
-
Loss of water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic attack of the nitrosonium ion on the nitrogen atom of the primary aromatic amine.
-
A series of proton transfers and elimination of a water molecule to yield the stable aryldiazonium ion (Ar-N₂⁺).
Stage 2: Azo Coupling The aryldiazonium ion is a weak electrophile and therefore requires a highly activated aromatic ring to react.[5] this compound serves as an excellent coupling component due to the strong electron-donating and activating effect of its amino group. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated benzene ring of this compound.[9]
Substitution typically occurs at the para-position relative to the activating group (the amino group) due to reduced steric hindrance.[10] The reaction is highly pH-dependent; it is generally carried out in a mildly acidic to neutral solution to ensure the presence of the diazonium ion electrophile without deactivating the coupling component.[5]
Experimental Protocols & Methodologies
This section provides a detailed, step-by-step protocol for the synthesis of an azo dye using a generic primary aromatic amine (e.g., aniline) and this compound as the coupling component.
Materials and Reagents
It is imperative that all chemicals are of analytical reagent grade and used as received unless otherwise specified.[11]
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Key Considerations |
| Aniline (Diazo Component) | C₆H₅NH₂ | 93.13 | ≥99% | Toxic, readily absorbed through the skin. Handle with care.[7] |
| This compound | C₉H₁₃N | 135.21 | ≥98% | Store in a cool, dark place away from oxidizers. |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | Oxidizer. Hygroscopic. |
| Hydrochloric Acid, conc. | HCl | 36.46 | ~37% | Corrosive. Use in a fume hood. |
| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Corrosive. Handle with care. |
| Distilled Water | H₂O | 18.02 | N/A | For all solutions and washes. |
| Ice | H₂O | 18.02 | N/A | Essential for temperature control. |
| Starch-Iodide Paper | N/A | N/A | N/A | For testing for excess nitrous acid.[7] |
Synthesis Workflow Diagram
The overall synthesis workflow can be visualized as a two-stage process leading to the final purified product.
Caption: Workflow for Azo Dye Synthesis.
Protocol 1: Diazotization of Aniline
Causality: This protocol creates the electrophilic aryldiazonium ion. Maintaining a temperature below 5 °C is paramount to prevent the decomposition of this unstable intermediate.[12][13]
-
In a 250 mL beaker, combine aniline (e.g., 2.3 mL, ~0.025 mol) with 50 mL of distilled water and concentrated hydrochloric acid (e.g., 6.25 mL, ~0.075 mol). Stir until the aniline hydrochloride salt fully dissolves.
-
Place the beaker in a larger ice-salt bath and cool the solution to 0–5 °C with continuous stirring. A thermometer must be used to monitor the temperature.
-
In a separate 50 mL beaker, dissolve sodium nitrite (e.g., 1.8 g, ~0.026 mol) in 10 mL of distilled water. Cool this solution in an ice bath.
-
Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride solution. The rate of addition must be slow enough to ensure the temperature never exceeds 5 °C.[14]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes.
-
Validation Check: Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to a piece of starch-iodide paper. An immediate blue-black color indicates excess nitrous acid, confirming the completion of diazotization. If the test is negative, a small amount of additional sodium nitrite solution may be required.[7]
-
The resulting clear solution of benzenediazonium chloride is highly unstable and should be used immediately in the next step. Do not attempt to isolate the diazonium salt. [8]
Protocol 2: Azo Coupling with this compound
Causality: This protocol facilitates the electrophilic attack of the diazonium salt on the activated coupling component. The pH is adjusted to be optimal for the coupling reaction to proceed efficiently.[1]
-
In a 400 mL beaker, dissolve this compound (e.g., 3.38 g, 0.025 mol) in 50 mL of a 1M hydrochloric acid solution. Stir until a clear solution is obtained.
-
Cool this solution to 0–5 °C in an ice bath with vigorous stirring.
-
Slowly, and with continuous, vigorous stirring, add the freshly prepared cold benzenediazonium chloride solution (from Protocol 1) to the solution of this compound.
-
A brightly colored precipitate of the azo dye should form almost immediately.
-
Continue to stir the reaction mixture in the ice bath for 30–60 minutes to ensure the reaction goes to completion.
-
Slowly add a saturated solution of sodium acetate or a dilute sodium hydroxide solution to adjust the pH to approximately 4-5. This neutralizes the excess acid and promotes the precipitation of the dye.
Protocol 3: Purification and Characterization
Causality: Raw dye precipitates often contain impurities and unreacted starting materials. Purification via recrystallization is essential to obtain a product suitable for analysis and application.
-
Isolation: Collect the crude azo dye precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold distilled water to remove any water-soluble impurities and salts.
-
Drying: Press the solid dry on the filter paper and then allow it to air-dry completely, or dry in a desiccator. Note the crude yield.
-
Recrystallization: Purify the crude dye by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. Dissolve the crude solid in a minimum amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to form pure crystals.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly. Record the final mass and calculate the percentage yield.
-
Characterization: The structure and purity of the synthesized dye should be confirmed using standard analytical techniques.[15][16]
-
UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax) in a suitable solvent (e.g., ethanol), which corresponds to its color.
-
FTIR Spectroscopy: To identify characteristic functional groups, such as the N=N stretch (typically weak, around 1575-1630 cm⁻¹), C-N stretches, and aromatic C-H bonds.[11]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the final aromatic substitution pattern and the overall structure of the dye molecule.
-
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood.[18]
-
Aromatic Amines: Primary aromatic amines like aniline are toxic, can be absorbed through the skin, and are suspected carcinogens. Handle with extreme care.[7]
-
Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry.[8][13] Never isolate them. Always use them in solution immediately after preparation and keep them cold.
-
Acid/Base Handling: Concentrated acids and bases are highly corrosive. Add them slowly and carefully, especially when neutralizing or diluting.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
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15. Vertex AI Search.
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. MDPI.
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. TSI Journals.
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. Organic Chemistry Portal.
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. Journal of Chemical and Pharmaceutical Research.
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. ACS Publications.
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. Royal Society of Chemistry.
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Application Note: A Validated Reversed-Phase HPLC-UV Method for the Quantitative Analysis of 3-ethyl-2-methylaniline
Abstract & Introduction
3-ethyl-2-methylaniline is an aromatic amine derivative used as an intermediate in the synthesis of various organic compounds, including dyes and potentially pharmaceutical agents. Ensuring the purity and accurate quantification of this compound is critical for quality control in research and manufacturing environments. This document provides a comprehensive, robust, and self-validating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.
The method is based on reversed-phase chromatography, which is ideally suited for separating moderately non-polar aromatic compounds.[1][2] The protocol detailed herein is designed for researchers, scientists, and drug development professionals, offering a ready-to-implement procedure grounded in established chromatographic principles and regulatory expectations for method validation as outlined by the International Council for Harmonisation (ICH).[3][4][5][6]
Principle of the Method: The Scientific Rationale
The fundamental principle of this method is the separation of this compound from potential impurities based on its differential partitioning between a non-polar stationary phase and a polar mobile phase.
-
Analyte Properties: this compound (C₉H₁₃N, MW: 135.21 g/mol ) has a calculated LogP of 2.4, indicating moderate hydrophobicity.[7] This property makes it an excellent candidate for retention and separation on a non-polar stationary phase like C18.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is chosen as it is a versatile and widely used reversed-phase support providing robust performance for the analysis of aromatic amines.[1][8][9]
-
Mobile Phase Selection: The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous phase. Acetonitrile is selected for its low viscosity and UV transparency. The addition of an acid (e.g., phosphoric acid) is crucial; it protonates the aniline functional group, suppressing silanol interactions with the stationary phase and resulting in improved peak symmetry and efficiency.
-
Detection: The aromatic ring in this compound contains a chromophore that absorbs UV radiation. UV detection provides a simple, robust, and sensitive means of quantification for this class of compounds.[10][11] The optimal wavelength should be experimentally determined by obtaining a UV spectrum of the analyte, but a wavelength around 240 nm is a suitable starting point.
Materials, Reagents, and Equipment
| Item | Specification |
| Reference Standard | This compound, purity ≥98% |
| Solvents | Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q) |
| Reagents | Phosphoric Acid (ACS Grade, ~85%) |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis or DAD Detector |
| Chromatography Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire) |
| Data System | Chromatography Data Software (CDS) |
| Glassware | Class A volumetric flasks, pipettes |
| Other | 0.45 µm solvent filters, 0.45 µm syringe filters, analytical balance |
Chromatographic Conditions
The following table summarizes the optimized HPLC parameters for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system by incorporating system suitability tests (SST) before any sample analysis.[12][13][14]
Step 1: Mobile Phase and Diluent Preparation
-
Aqueous Phase (0.1% H₃PO₄): Carefully add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly.
-
Mobile Phase (60:40): In a suitable container, mix 600 mL of acetonitrile with 400 mL of the 0.1% phosphoric acid solution.
-
Degassing: Degas the mobile phase using vacuum filtration through a 0.45 µm filter or by sonication for 15 minutes.
-
Diluent: Use the prepared mobile phase as the diluent for all standard and sample preparations.
Step 2: Standard Solution Preparation
-
Stock Standard (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard (50 µg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the diluent.
Step 3: Sample Preparation
-
Accurately weigh a portion of the sample expected to contain approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 40 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to volume with the diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent to achieve a target concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Step 4: System Suitability Testing (SST)
System suitability is a mandatory check to ensure the chromatographic system is adequate for the intended analysis.[15][16]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five (5) replicate injections of the Working Standard (50 µg/mL).
-
Evaluate the results against the acceptance criteria in the table below. The system is deemed suitable for analysis only if all criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Precision (%RSD) | ≤ 2.0% for peak areas | Ensures the system provides repeatable results.[12] |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry, indicating good chromatographic performance.[12] |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the separation column. |
Step 5: Analysis and Calculation
-
Sequence: Once SST criteria are met, inject a blank (diluent), followed by the prepared sample solutions. It is good practice to inject a standard periodically (e.g., after every 10 sample injections) to verify system stability.
-
Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the standard.
-
Quantification: The concentration of this compound in the sample is calculated using the external standard formula:
Analyte Concentration (µg/mL) = (Area_sample / Area_standard) * C_standard
Where:
-
Area_sample is the peak area of the analyte in the sample.
-
Area_standard is the average peak area from the SST injections.
-
C_standard is the concentration of the Working Standard (50 µg/mL).
-
Method Validation Framework (ICH Q2(R1))
While this document provides a ready-to-use method, formal validation must be performed according to ICH guidelines to prove its suitability for a specific intended purpose.[3][4][6][17] Key validation parameters to be assessed include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 5-75 µg/mL). A minimum of 5 concentration levels is recommended.[6]
-
Accuracy: Determine the closeness of the test results to the true value by performing recovery studies on spiked samples at a minimum of 3 concentration levels (e.g., 80%, 100%, 120% of the target concentration), with 3 replicates at each level.[6]
-
Precision: Assess the degree of scatter between a series of measurements. This includes:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day by the same analyst.
-
Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
Workflow Visualization
The following diagram illustrates the complete analytical workflow from preparation to final reporting.
Caption: HPLC analysis workflow for this compound.
References
- MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Toray Research Center, Inc. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC. J-Stage.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>.
- gmp-compliance.org. (2014). System Suitability for USP Methods - USP's Future Expectations.
- Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Request PDF. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
- SIELC Technologies. (n.d.). Separation of N-Ethyl-2-methylaniline on Newcrom R1 HPLC column.
- LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ScienceDirect. (2025). Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline.
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- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Electrophilic Reactions of 3-Ethyl-2-methylaniline
Introduction: Unlocking the Potential of a Versatile Scaffold
3-Ethyl-2-methylaniline is a disubstituted aromatic amine that serves as a valuable and nuanced building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals, agrochemicals, and dye manufacturing.[1][2] Its utility stems from the nucleophilic character of its aromatic ring, which readily engages with a variety of electrophiles. However, the reactivity and regioselectivity of these electrophilic aromatic substitution (EAS) reactions are intricately governed by a delicate interplay of electronic and steric factors.
The amino (-NH2) group is a potent activating group that directs incoming electrophiles to the ortho and para positions through a strong resonance effect (+M).[3][4] Concurrently, the methyl and ethyl substituents are weakly activating, electron-donating groups (+I effect) that also favor ortho and para substitution.[5][6] This confluence of directing effects, combined with significant steric hindrance, makes predicting and controlling reaction outcomes a non-trivial challenge.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the electrophilic substitution reactions of this compound. We will dissect the theoretical underpinnings of its reactivity, present field-proven protocols for key transformations, and explain the causal logic behind experimental design choices to achieve predictable and high-yield outcomes.
Section 1: The Electronic and Steric Landscape of this compound
To effectively functionalize the this compound core, one must first understand the factors governing the site of electrophilic attack. The substitution pattern is not random; it is a consequence of the combined influence of all three substituents on the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.[7]
1.1. Analysis of Directing Effects:
-
Amino Group (-NH2): As the most powerful activating group on the ring, the amino group's lone pair of electrons dramatically increases the electron density at the C4 (para) and C6 (ortho) positions via resonance.[8] This makes these sites the most electronically favorable for electrophilic attack.
-
Methyl Group (-CH3 at C2): This alkyl group provides weak activation through an inductive effect and hyperconjugation.[6]
-
Ethyl Group (-C2H5 at C3): Similar to the methyl group, the ethyl group is a weak activator.
1.2. Steric Hindrance: The Decisive Factor:
While electronic effects prime the C4 and C6 positions for reaction, steric hindrance often dictates the final product distribution.[9]
-
C6 Position: This position is severely sterically hindered. It is flanked by the bulky amino group and the adjacent methyl group. An incoming electrophile faces a significant energetic penalty to approach this site.
-
C4 Position: This position is electronically activated (para to the -NH2 group) and is sterically more accessible than C6. However, it is not entirely unhindered, experiencing some steric clash from the adjacent ethyl group at C3.
-
C5 Position: This position is less electronically activated but is sterically the most accessible of the available carbons.
This analysis leads to a key strategic insight: while multiple positions are electronically activated, electrophilic attack will preferentially occur at the position that offers the best balance of electronic activation and steric accessibility. The C4 position is therefore the most probable site for monosubstitution.
Caption: Regioselectivity analysis of this compound.
Section 2: The Acetanilide Strategy for Controlled Substitution
Anilines are often too reactive towards electrophiles. Direct reactions can lead to uncontrolled poly-substitution and oxidation, particularly under strongly acidic conditions like nitration.[10][11] To circumvent these issues, a robust and widely adopted strategy is the temporary protection of the amino group via acetylation.[12]
Reacting this compound with acetic anhydride converts the highly activating -NH2 group into a moderately activating acetamido group (-NHCOCH3). This transformation has two critical benefits:
-
Reactivity Moderation: The lone pair of electrons on the nitrogen atom is now in resonance with the adjacent carbonyl group, making them less available for donation into the aromatic ring. This "tames" the reactivity of the ring, preventing over-substitution.[11]
-
Enhanced Steric Shielding: The bulky acetamido group significantly increases steric hindrance at the ortho (C6) position, further reinforcing the inherent preference for substitution at the more accessible para (C4) position.[13]
The acetamido group can be easily hydrolyzed back to the amino group under acidic or basic conditions after the desired electrophilic substitution has been performed, making it an ideal protective group.
Caption: Workflow for controlled EAS via the acetanilide strategy.
Section 3: Application Protocols
The following protocols are generalized methods based on established procedures for substituted anilines.[12][13] Researchers should consider small-scale trial reactions to optimize conditions for this compound specifically.
Protocol 1: Synthesis of N-(3-ethyl-2-methylphenyl)acetamide (Acetanilide Protection)
Objective: To protect the amino group to moderate reactivity and direct subsequent substitutions to the para-position.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate (anhydrous)
-
Ice-cold water
-
Ethanol
-
Standard glassware (round-bottom flask, condenser, beaker, Buchner funnel)
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (0.1 mol) in 50 mL of glacial acetic acid.
-
To this solution, add acetic anhydride (0.12 mol) in one portion.
-
Add anhydrous sodium acetate (0.1 g) to the mixture.
-
Gently reflux the mixture for 30 minutes.
-
Allow the reaction mixture to cool slightly, then pour it carefully into 200 mL of ice-cold water with constant stirring.
-
A solid precipitate of N-(3-ethyl-2-methylphenyl)acetamide will form. Continue stirring for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product on the filter with cold water (2 x 30 mL) to remove residual acid.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure white crystals.
-
Dry the product in a vacuum oven. Validate the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Para-Nitration of this compound
Objective: To synthesize 4-nitro-3-ethyl-2-methylaniline via the protected acetanilide intermediate.
Causality Note: Direct nitration of aniline is hazardous and yields a mixture of ortho, meta, and para products, along with oxidation byproducts.[3][14] The anilinium ion formed in strong acid is a meta-director. The acetanilide protection strategy is therefore essential for a clean, high-yield synthesis of the para-nitro product.[13]
Materials:
-
N-(3-ethyl-2-methylphenyl)acetamide (from Protocol 1)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ethanol
-
Aqueous Hydrochloric Acid (HCl, 5 M)
-
Aqueous Sodium Hydroxide (NaOH, 10%)
Procedure:
Part A: Nitration of the Acetanilide
-
Place N-(3-ethyl-2-methylphenyl)acetamide (0.05 mol) in a 250 mL flask.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 20 mL of concentrated H₂SO₄ with constant stirring, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Prepare the nitrating mixture by slowly adding concentrated HNO₃ (0.055 mol) to concentrated H₂SO₄ (10 mL) in a separate flask, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetanilide solution over 30 minutes. Maintain the reaction temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the reaction mixture in the ice bath for an additional 1-2 hours.
-
Pour the reaction mixture onto 200 g of crushed ice. The para-nitro acetanilide will precipitate as a yellow solid.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
Part B: Hydrolysis of the Nitro-Acetanilide
-
Transfer the crude 4-nitro-N-(3-ethyl-2-methylphenyl)acetamide to a round-bottom flask.
-
Add 50 mL of 5 M aqueous HCl.
-
Reflux the mixture for 1-2 hours, or until the solid has completely dissolved.
-
Cool the resulting solution to room temperature.
-
Carefully neutralize the solution by the slow addition of 10% aqueous NaOH until it is basic to litmus paper. The free amine, 4-nitro-3-ethyl-2-methylaniline, will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from ethanol for further purification. Confirm product identity via melting point, NMR, and MS.
Protocol 3: Friedel-Crafts Acylation Limitations
A core principle for drug development professionals is understanding reaction limitations. Aniline and its derivatives, including this compound, do not undergo Friedel-Crafts alkylation or acylation reactions .[15]
Causality: The amino group is a strong Lewis base. It reacts avidly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[12][14] This acid-base reaction forms a complex where the nitrogen atom acquires a positive charge. This positively charged group becomes a powerful deactivating, meta-directing group, shutting down any further electrophilic substitution on the ring. Even with the acetanilide, the lone pair on the amide oxygen can complex with the Lewis acid, deactivating the substrate.[16]
Alternative Strategies: For acylation, researchers should consider alternative methods such as a Fries rearrangement of an N-acylated precursor or directed ortho-metalation if functionalization at other positions is desired.
Summary of Reactions and Predicted Outcomes
| Reaction Type | Electrophile | Reagents & Conditions | Key Strategy | Predicted Major Product |
| Bromination | Br⁺ | Br₂ in Acetic Acid | Acetanilide Protection | 4-Bromo-3-ethyl-2-methylaniline |
| Nitration | NO₂⁺ | Conc. HNO₃ / Conc. H₂SO₄, 0-5°C | Acetanilide Protection | 4-Nitro-3-ethyl-2-methylaniline |
| Sulfonation | SO₃ | Fuming H₂SO₄ | Acetanilide Protection | 4-Amino-2-ethyl-3-methylbenzenesulfonic acid |
| Friedel-Crafts | R⁺ or RCO⁺ | Alkyl/Acyl Halide + AlCl₃ | Not Applicable | No reaction due to catalyst complexation[12][14] |
Conclusion
The functionalization of this compound via electrophilic aromatic substitution is a highly controllable process when the underlying principles of reactivity and steric hindrance are respected. The amino group's powerful activating nature must be moderated through an acetanilide protection strategy to ensure high yields of mono-substituted products, primarily at the C4 (para) position. Understanding reaction limitations, such as the failure of Friedel-Crafts chemistry, is equally crucial for efficient synthetic planning. The protocols and strategic insights provided herein offer a solid foundation for researchers to successfully utilize this versatile chemical scaffold in their synthetic endeavors.
References
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Royal Society of Chemistry. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]
-
Chemistry LibreTexts. (2015, July 18). 16.2: Directing Inductive Effects of Alkyl Groups. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
ChemTalk. (n.d.). Directing Effects. [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]
-
Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Khan Academy. (2025, January 31). EAS reactions of aniline | Amines | Grade 12 | Chemistry. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Study on Electrophilic Aromatic Substitution of Acetanilide. [Link]
-
YouTube. (n.d.). Electrophilic substitution (case aniline): Nitration. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
University of Illinois Springfield. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]
- Google Patents. (n.d.).
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Brainly.com. (2024, April 3). Write the structures for the compound this compound. [Link]
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Functionalization of the aromatic ring of 3-ethyl-2-methylaniline
An Application Guide to the Strategic Functionalization of 3-Ethyl-2-methylaniline
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for the targeted functionalization of the aromatic ring of this compound. This valuable building block presents unique challenges and opportunities in electrophilic aromatic substitution and cross-coupling reactions due to the complex interplay of its activating substituents. This document outlines strategies to control regioselectivity, mitigate common side reactions, and leverage the resulting derivatives in advanced synthetic applications. Methodologies covered include controlled halogenation, nitration, sulfonation, and palladium-catalyzed cross-coupling, supported by mechanistic rationale and step-by-step protocols.
Introduction: Understanding the Reactivity of this compound
This compound is a disubstituted aniline derivative that serves as a versatile scaffold in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The functionalization of its aromatic ring is a critical step in molecular diversification, yet it requires a nuanced understanding of the directing effects of its constituent groups.
The aromatic ring is substituted with three groups:
-
Amino (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, C6) through a strong resonance-donating (+M) effect.
-
Methyl (-CH₃) and Ethyl (-C₂H₅): Weakly activating alkyl groups that also act as ortho and para directors via an inductive electron-donating (+I) effect.
The cumulative effect of these groups renders the aromatic ring highly nucleophilic and susceptible to electrophilic attack. However, this high reactivity can be a double-edged sword, often leading to challenges such as polysubstitution and oxidation.[1] The primary positions for electrophilic substitution are C4 (para to -NH₂) and C6 (ortho to -NH₂). The C6 position is sterically hindered by the adjacent C2-methyl group, making the C4 position the most probable site for monosubstitution.
A critical consideration for many reactions, particularly Friedel-Crafts, is the basicity of the amino group. The lone pair on the nitrogen readily reacts with Lewis acids, forming a positively charged anilinium species. This not only deactivates the ring but also converts the substituent into a meta-directing group, fundamentally altering the reaction's outcome.[2][3]
To overcome these challenges, a common and highly effective strategy involves the temporary protection of the amino group, most frequently via acetylation. This converts the potent -NH₂ group into a less activating, yet still ortho, para-directing, acetamido group (-NHCOCH₃). This modification prevents salt formation with Lewis acids and moderates the ring's reactivity, enabling more controlled and selective functionalization.[1]
Strategic Workflow for Aromatic Functionalization
A robust and reproducible strategy for functionalizing this compound follows a three-stage workflow: Protection, Electrophilic Aromatic Substitution, and Deprotection. This approach ensures high yields and predictable regioselectivity.
Caption: General workflow for controlled aromatic functionalization.
Protocols for Electrophilic Aromatic Substitution (EAS)
Amine Protection: Synthesis of N-(3-ethyl-2-methylphenyl)acetamide
Rationale: Acetylation reduces the activating strength of the amino group, preventing polysubstitution and unwanted side reactions with acidic reagents. The resulting acetamido group is a moderate activator and remains an ortho, para-director.[1]
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10.0 g, 74.0 mmol) in 50 mL of glacial acetic acid.
-
Slowly add acetic anhydride (8.2 mL, 88.8 mmol, 1.2 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 118°C) for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Allow the mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) to remove residual acetic acid.
-
Dry the product, N-(3-ethyl-2-methylphenyl)acetamide, under vacuum to a constant weight. (Expected yield: >90%).
Halogenation: Synthesis of 4-Bromo-3-ethyl-2-methylaniline
Rationale: Bromination of the protected aniline allows for regioselective installation of a bromine atom, a versatile handle for subsequent cross-coupling reactions. The acetamido group directs the substitution primarily to the sterically accessible para position (C4).
Protocol Workflow:
-
Bromination of N-(3-ethyl-2-methylphenyl)acetamide:
-
In a 250 mL flask protected from light, suspend N-(3-ethyl-2-methylphenyl)acetamide (10.0 g, 56.4 mmol) in 100 mL of glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5°C.
-
In a separate dropping funnel, prepare a solution of bromine (2.9 mL, 56.4 mmol, 1.0 equivalent) in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred acetamide suspension over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Pour the reaction mixture into 400 mL of cold water containing sodium bisulfite (approx. 1 g) to quench any excess bromine.
-
Collect the precipitated solid, 4-bromo-N-(3-ethyl-2-methylphenyl)acetamide, by vacuum filtration, wash with water, and dry.
-
-
Deprotection (Hydrolysis):
-
Transfer the crude bromo-acetamide to a 250 mL round-bottom flask.
-
Add 70 mL of ethanol and 30 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the solution to room temperature and neutralize by slowly adding aqueous sodium hydroxide (6M) until the pH is >10.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-bromo-3-ethyl-2-methylaniline.
-
Nitration: Synthesis of 4-Nitro-3-ethyl-2-methylaniline
Rationale: Direct nitration of anilines with a mixture of nitric and sulfuric acids is problematic, often leading to oxidation and the formation of a significant amount of the meta-isomer due to protonation of the amine.[4][3] Nitrating the protected acetanilide intermediate provides a clean and high-yielding route to the desired para-nitro product.
Protocol Workflow:
-
Nitration of N-(3-ethyl-2-methylphenyl)acetamide:
-
In a 250 mL flask, slowly add N-(3-ethyl-2-methylphenyl)acetamide (10.0 g, 56.4 mmol) in small portions to 50 mL of concentrated sulfuric acid, keeping the temperature below 10°C with an ice-salt bath.
-
Once dissolved, cool the solution to 0°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (2.5 mL, 56.4 mmol) to 10 mL of concentrated sulfuric acid, pre-cooled to 0°C.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 5°C.
-
Stir the reaction at 0-5°C for 1.5 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Collect the yellow precipitate, 4-nitro-N-(3-ethyl-2-methylphenyl)acetamide, by vacuum filtration, wash thoroughly with cold water, and dry.
-
-
Deprotection (Hydrolysis):
-
Follow the deprotection protocol outlined in Section 3.2, Step 2 , using the crude nitro-acetamide as the starting material. The final product is 4-nitro-3-ethyl-2-methylaniline.
-
| Reaction Type | Reagents | Key Conditions | Expected Major Product |
| Acetylation | Acetic Anhydride, Acetic Acid | Reflux, 1h | N-(3-ethyl-2-methylphenyl)acetamide |
| Bromination | Br₂, Acetic Acid | 0-10°C, 2h | 4-Bromo-N-(3-ethyl-2-methylphenyl)acetamide |
| Nitration | HNO₃, H₂SO₄ | 0-5°C, 1.5h | 4-Nitro-N-(3-ethyl-2-methylphenyl)acetamide |
| Hydrolysis | HCl, Ethanol | Reflux, 3-4h | Deprotected Aniline Derivative |
Advanced Applications: Palladium-Catalyzed Cross-Coupling
The halogenated derivatives of this compound are powerful intermediates for constructing more complex molecules via palladium-catalyzed cross-coupling reactions. These reactions form new carbon-carbon or carbon-nitrogen bonds, a cornerstone of modern drug discovery.[5][6]
Suzuki-Miyaura Coupling: Synthesis of a Biaryl Derivative
Rationale: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron species.[7] This protocol describes the coupling of 4-bromo-3-ethyl-2-methylaniline with phenylboronic acid.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol:
-
To an oven-dried Schlenk flask, add 4-bromo-3-ethyl-2-methylaniline (1.0 g, 4.38 mmol), phenylboronic acid (0.64 g, 5.26 mmol, 1.2 equivalents), and potassium carbonate (1.82 g, 13.1 mmol, 3.0 equivalents).
-
Add a palladium catalyst such as Pd(PPh₃)₄ (0.25 g, 0.22 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of dioxane (20 mL) and water (5 mL).
-
Heat the reaction mixture to 90°C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the layers.
-
Extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
The functionalization of this compound, while seemingly straightforward, requires careful strategic planning to achieve desired outcomes. By employing a protection-functionalization-deprotection sequence, chemists can overcome the inherent challenges posed by the highly activated aromatic ring. The resulting halogenated and nitrated derivatives are not merely final products but key intermediates for sophisticated molecular construction via modern synthetic methods like palladium-catalyzed cross-coupling. The protocols detailed herein provide a reliable foundation for researchers to explore and expand the chemical space accessible from this versatile starting material.
References
-
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews Source: Chemical Reviews URL: [Link]
-
Title: meta‐C−H Functionalization of anilines. - ResearchGate Source: ResearchGate URL: [Link]
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Title: 17.2: Directing Inductive Effects of Alkyl Groups - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: Electrophilic aromatic directing groups - Wikipedia Source: Wikipedia URL: [Link]
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Title: Aromatic functionalization and heterocycle synthesis via aniline N-oxides - UDSpace Source: University of Delaware Institutional Repository URL: [Link]
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Title: Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor Source: Organic Chemistry Tutor URL: [Link]
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Title: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - JoVE Source: Journal of Visualized Experiments URL: [Link]
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Title: Mild Sulfonylation of Anilines - ChemistryViews Source: ChemistryViews URL: [Link]
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Title: 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax Source: OpenStax URL: [Link]
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Title: Reactions of Aniline - Chemistry Steps Source: Chemistry Steps URL: [Link]
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Title: [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - NIH Source: National Institutes of Health Public Access URL: [Link]
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Title: A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction | Organic Letters - ACS Publications Source: ACS Publications URL: [Link]
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Title: Directing Effects | ChemTalk Source: ChemTalk URL: [Link]
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Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - RSC Publishing Source: Royal Society of Chemistry URL: [Link]
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Title: A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction - PubMed Source: PubMed URL: [Link]
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Title: Friedel–Crafts reaction - Wikipedia Source: Wikipedia URL: [Link]
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Title: 3-chloro-N-ethyl-2-methylaniline | C9H12ClN | CID 13491698 - PubChem Source: PubChem URL: [Link]
-
Title: Electrophilic Substitution Reaction of Anilines - BYJU'S Source: BYJU'S URL: [Link]
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Title: Electrophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]
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Title: Design and synthesis of two epoxide derivatives from 3‐Ethynylaniline | Request PDF Source: ResearchGate URL: [Link]
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Title: Amines - NCERT Source: National Council of Educational Research and Training URL: [Link]
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Title: STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1 - ResearchGate Source: ResearchGate URL: [Link]
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Title: 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ Source: Pearson+ URL: [Link]
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Title: Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - NSF Public Access Repository Source: National Science Foundation Public Access Repository URL: [Link]
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Scale-up synthesis considerations for 3-ethyl-2-methylaniline
Application Note & Protocol
Abstract
3-Ethyl-2-methylaniline is a pivotal intermediate in the synthesis of various high-value chemicals, including agrochemicals and pharmaceuticals. Transitioning its synthesis from laboratory benchtop to industrial scale presents significant challenges related to process safety, reaction control, economic viability, and product purity. This document provides a comprehensive technical guide detailing a robust and scalable synthetic route. We will analyze potential pathways, focusing on the catalytic hydrogenation of 2-ethyl-6-nitrotoluene as the most viable strategy for scale-up. This guide offers a detailed experimental protocol, critical scale-up considerations for managing exothermicity and mass transfer, and a thorough safety analysis to ensure a controlled and efficient production process.
Introduction and Strategic Overview
This compound, also known as 2-amino-6-ethyltoluene, is a substituted aniline whose structural motifs are incorporated into a range of biologically active molecules.[1] Its industrial production requires a synthetic strategy that is not only high-yielding but also safe, reproducible, and cost-effective. The primary challenges in synthesizing this molecule at scale are achieving precise regiocontrol of the substituents on the aromatic ring and ensuring the final reduction step is handled with appropriate safety measures.
This guide focuses on a two-stage strategic approach, which is often preferred in industrial settings for its reliability and control:
-
Synthesis of the Nitro-Precursor: Formation of 2-ethyl-6-nitrotoluene.
-
Reduction to the Target Aniline: Catalytic hydrogenation of the nitro-precursor to yield this compound.
This pathway is advantageous because the reduction of a nitroaromatic is a well-established, high-yielding transformation, and it avoids the regioselectivity issues that can arise from direct alkylation of a substituted aniline like o-toluidine.[2][3]
Synthetic Pathway Design and Rationale
While several theoretical routes to this compound exist, their suitability for scale-up varies significantly.
-
Route A: Direct Alkylation of o-Toluidine: This approach involves the ethylation of 2-methylaniline. However, controlling the reaction to favor C-alkylation at the desired 3-position over N-alkylation or alkylation at other ring positions is notoriously difficult.[2] While specialized catalysts like modified zeolites can influence selectivity, such processes can be complex to optimize and may lead to difficult-to-separate isomeric mixtures, complicating downstream purification at scale.[3]
-
Route B: Reduction of 2-Ethyl-6-Nitrotoluene: This is the recommended pathway for scalable synthesis. It involves the preparation of a key intermediate, 2-ethyl-6-nitrotoluene, followed by a robust reduction step. The synthesis of the intermediate itself typically starts from the nitration of o-ethyltoluene. The final catalytic hydrogenation step is highly efficient and clean, typically giving high yields of the desired product with water as the only significant byproduct.[4] This route offers superior control and predictability, which are paramount for industrial production.
The overall workflow for the recommended synthetic pathway is visualized below.
Caption: Interrelated factors for successful process scale-up.
4.1 Heat Management
Catalytic hydrogenation is a significantly exothermic process. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
-
Causality: Failure to remove heat effectively can lead to a rapid temperature increase (thermal runaway), which can accelerate the reaction uncontrollably, increase pressure beyond the reactor's limits, and cause side reactions or product degradation.
-
Mitigation:
-
Use a reactor with a high-efficiency cooling jacket.
-
Implement a controlled hydrogen addition protocol, where the feed rate is tied to the cooling capacity and reaction temperature.
-
Consider using a semi-batch process where the nitro-compound is fed slowly into the reactor containing the catalyst and hydrogen-saturated solvent.
-
4.2 Mass Transfer Limitations
This is a three-phase reaction system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). The overall reaction rate can be limited by the rate at which hydrogen dissolves into the liquid and diffuses to the catalyst surface.
-
Causality: Poor agitation results in a low concentration of dissolved hydrogen at the catalyst surface, slowing the reaction and potentially leading to the formation of undesired intermediates.
-
Mitigation:
-
Optimize the agitator design (e.g., gas-inducing impellers) and speed to maximize gas dispersion and keep the catalyst suspended.
-
Ensure the reactor has baffles to prevent vortexing and promote efficient mixing.
-
4.3 Catalyst Selection and Handling
While Pd/C is highly active, Raney Nickel is a more cost-effective alternative, though it may require higher pressures or temperatures. [5]
-
Lifecycle: At scale, catalyst recovery and reuse are economically critical. The filtration must be efficient to minimize loss. The catalyst's activity will decrease over time, requiring monitoring and eventual replacement.
-
Safety: As stated, spent catalysts are pyrophoric. Procedures for safe handling are non-negotiable. Filtration must occur under an inert atmosphere, and the catalyst must never be allowed to dry in the air. Quenching in water is a standard deactivation procedure.
Data Summary and Expected Outcomes
The following table summarizes typical parameters and expected results for the described hydrogenation protocol.
| Parameter | Value | Rationale / Notes |
| Substrate Concentration | ~15-20 wt% in Ethanol | Balances reaction rate and solvent volume. |
| Catalyst Loading | 2-5 wt% (dry basis) 5% Pd/C | Higher loading increases rate but also cost. |
| Hydrogen Pressure | 3-10 bar (45-150 PSI) | Higher pressure increases H₂ concentration, accelerating the rate. |
| Temperature | 25-50 °C | Provides good reaction rate while minimizing side reactions. |
| Reaction Time | 4-12 hours | Dependent on catalyst activity, pressure, and temperature. |
| Expected Yield | >95% | Based on purified, distilled product. |
| Expected Purity | >99.5% | Achievable with efficient vacuum distillation. |
Conclusion
The synthesis of this compound via the catalytic hydrogenation of 2-ethyl-6-nitrotoluene represents a robust, efficient, and highly scalable industrial process. The success of this synthesis on a large scale is critically dependent on a thorough understanding and management of reaction exothermicity, mass transfer dynamics, and the inherent safety hazards associated with high-pressure hydrogenation and pyrophoric catalysts. By implementing the controls and procedures outlined in this guide, researchers and chemical engineers can safely and effectively scale the production of this valuable chemical intermediate.
References
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Choi, B. Y., Chang, W. C., Kim, K. S., & Lee, T. J. (2000). A Study on N-alkylation of o-toluidine over Modified Zeolite Catalysts. Hwahak Konghak (Journal of the Korean Institute of Chemical Engineers). [Link]
-
ResearchGate. (n.d.). Alkylation of o-toluidine with methanol over acidic zeolites. [Link]
-
ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]
-
ResearchGate. (n.d.). New Process of 2-Nitrotoluene into 2-Methylaniline by Transfer Hydrogenation with Methanol over X Zeolite Catalyst. [Link]
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Application Note: Chiral Separation of 3-Ethyl-2-Methylaniline Derivatives
Abstract
This document provides a comprehensive guide to developing robust methods for the chiral separation of 3-ethyl-2-methylaniline and its derivatives. Chiral amines, particularly substituted anilines, are critical building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] The enantiomers of such compounds can exhibit vastly different pharmacological and toxicological profiles, making their separation and quantification essential for drug development, quality control, and regulatory compliance.[1] This guide will detail protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with a focus on selecting the appropriate chiral stationary phase (CSP) and optimizing mobile phase conditions.
Introduction: The Significance of Chiral Aniline Derivatives
This compound is an aromatic amine whose structure presents a chiral center if a substituent is introduced that breaks the molecule's plane of symmetry. Its derivatives are of significant interest in medicinal chemistry and materials science. As with many chiral compounds, the biological activity is often stereospecific, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even cause adverse effects.[3] Therefore, the ability to resolve and isolate these enantiomers is a critical step in the research and development pipeline.
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for enantioselective separations.[1][4] The selection of an appropriate CSP and the fine-tuning of chromatographic conditions are paramount to achieving baseline resolution of the enantiomers.
Foundational Principles of Chiral Recognition
The direct separation of enantiomers on a CSP is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[3] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. For aniline derivatives, the key interactions that facilitate chiral recognition include:
-
Hydrogen Bonding: The amino group of the aniline derivative can act as a hydrogen bond donor, while carbonyl or hydroxyl groups on the CSP can act as acceptors.
-
π-π Interactions: The aromatic ring of the analyte can interact with π-acidic or π-basic sites on the CSP.[3]
-
Steric Interactions: The spatial arrangement of the ethyl and methyl groups, along with other substituents, creates a unique three-dimensional structure that fits differently into the chiral cavities or grooves of the CSP.[5]
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP can contribute to the separation.
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including aromatic amines.[1][3][6] These CSPs offer a variety of interaction sites, leading to a high success rate in chiral separations.[6]
Strategic Approach to Method Development
A systematic screening approach is the most efficient way to develop a successful chiral separation method.[6][7] This involves testing a selection of CSPs with a variety of mobile phases.
Workflow for Chiral Method Development
The following diagram outlines a logical workflow for developing a chiral separation method for this compound derivatives.
Caption: Workflow for Chiral Method Development.
Detailed Protocols and Methodologies
HPLC Method Development for this compound Derivatives
High-Performance Liquid Chromatography is a robust and widely accessible technique for chiral separations. Polysaccharide-based CSPs are highly recommended as a starting point.[1]
4.1.1. Recommended Chiral Stationary Phases (CSPs)
| CSP Name (Example) | Chiral Selector | Potential Interactions |
| CHIRALPAK® IA/IB/IC | Amylose/Cellulose Derivatives | π-π, H-bonding, Steric |
| CHIRALCEL® OD/OJ | Cellulose Derivatives | π-π, H-bonding, Dipole |
| Larihc® CF6-P | Cyclofructan-based | H-bonding, Dipole |
4.1.2. Protocol for Initial Screening
-
Sample Preparation: Dissolve the racemic this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Column Equilibration: Equilibrate the chosen chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Initial Screening Conditions:
-
Columns: CHIRALPAK® IA, CHIRALPAK® IB, CHIRALCEL® OD-H
-
Mobile Phases (Normal Phase - NP):
-
n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Diethylamine (DEA)
-
n-Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)
-
-
Mobile Phases (Polar Organic - PO):
-
Acetonitrile / Methanol (99:1, v/v) with 0.1% Butylamine (BA)
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm (or λmax of the derivative)
-
-
Data Analysis: Evaluate the chromatograms for any signs of peak splitting or separation. Calculate the resolution (Rs) and selectivity (α). A resolution of Rs ≥ 1.5 is generally desired for baseline separation.
4.1.3. Optimization Strategy
If partial or no separation is observed, the following parameters can be adjusted:
-
Co-solvent Ratio: In normal phase, vary the alcohol percentage (e.g., from 5% to 20%). A lower percentage of alcohol generally increases retention and can improve resolution.
-
Mobile Phase Additives: For basic compounds like anilines, a basic additive (e.g., DEA, TEA, BA) is crucial to improve peak shape and prevent interactions with residual silanols on the silica support.[1] The concentration can be varied from 0.1% to 0.5%.[1]
-
Temperature: Lowering the column temperature can sometimes enhance enantioselectivity.[5]
Exemplary HPLC Conditions:
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |
| Column | CHIRALPAK® IA (5 µm, 250 x 4.6 mm) | Larihc® CF6-P (5 µm, 250 x 4.6 mm) |
| Mobile Phase | n-Hexane / Ethanol (85:15, v/v) + 0.1% DEA | Acetonitrile / Methanol (95:5, v/v) + 0.1% TEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
Supercritical Fluid Chromatography (SFC) for Faster Separations
SFC is an attractive alternative to HPLC, offering faster analysis times, reduced solvent consumption, and often complementary selectivity.[8][9] It is particularly well-suited for preparative scale separations due to the ease of removing the CO2 mobile phase.[9][10]
4.2.1. Protocol for SFC Method Development
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or ethanol, at a concentration of 1 mg/mL.
-
Initial Screening Conditions:
-
Columns: Immobilized polysaccharide-based CSPs are recommended for their durability.
-
Mobile Phase: Supercritical CO2 with a modifier (co-solvent).
-
CO2 / Methanol (80:20, v/v) with 0.2% Isopropylamine (IPA)
-
CO2 / Ethanol (85:15, v/v) with 0.2% Isopropylamine (IPA)
-
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Detection: UV at 254 nm
-
4.2.2. SFC Optimization
-
Modifier Percentage: Adjusting the percentage of the alcohol modifier is the primary way to control retention and selectivity.
-
Additive: As with HPLC, a basic additive is essential for good peak shape with amine-containing compounds.
-
Back Pressure and Temperature: These parameters influence the density of the supercritical fluid and can be fine-tuned to optimize the separation.[11]
Exemplary SFC Conditions:
| Parameter | Optimized Condition |
| Column | CHIRALPAK® IC-3 (3 µm, 150 x 4.6 mm) |
| Mobile Phase | CO2 / Methanol (75:25, v/v) + 0.2% IPA |
| Flow Rate | 4.0 mL/min |
| Back Pressure | 120 bar |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
Conclusion
The chiral separation of this compound derivatives can be successfully achieved through a systematic method development approach using either HPLC or SFC. Polysaccharide-based and cyclofructan-based chiral stationary phases are excellent starting points for screening. The optimization of the mobile phase, particularly the choice and concentration of the organic modifier and basic additive, is critical for achieving baseline resolution and excellent peak shape. SFC offers a "greener" and faster alternative, especially for high-throughput screening and preparative applications.[9] The protocols and starting conditions provided in this guide offer a solid foundation for researchers to develop robust and reliable enantioselective methods for this important class of compounds.
References
- Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral St
- Chiral HPLC Method Development. I.B.S. Scientific.
- HPLC method for enantiomeric separ
- Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral St
- Buy 3-chloro-N-ethyl-2-methylaniline | 75746-96-2. Smolecule.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Efficient method development for chiral separ
- Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Labor
- Chiral HPLC Separ
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function. PubMed.
- Enantioselective Supercritical Fluid Chromatography (SFC) for Chiral Metabolomics. Springer Protocols.
- This compound. PubChem - NIH.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- A generic screening strategy for chiral separations in supercritical fluid chromatography.
- Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function.
- Enantioselective chrom
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Application Notes & Protocols: The Strategic Use of 3-Ethyl-2-methylaniline in the Synthesis of Bioactive Heterocyclic Scaffolds
Foreword: The Versatility of a Substituted Aniline Building Block
In the landscape of medicinal chemistry and materials science, the design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. The strategic selection of starting materials is paramount, dictating the feasibility, efficiency, and novelty of the resulting molecular architectures. 3-Ethyl-2-methylaniline, an asymmetrically substituted aromatic amine, presents itself as a particularly valuable precursor. Its unique substitution pattern—an ethyl group at the 3-position and a methyl group at the 2-position—provides a scaffold for producing heterocyclic compounds with specific steric and electronic properties, which are crucial for modulating biological activity and material characteristics.
This guide moves beyond a simple recitation of procedures. It is designed as a high-level technical resource that delves into the causality behind synthetic choices, offering detailed, field-tested protocols for the synthesis of high-value quinoline, carbazole, and phenazine frameworks from this compound. Each protocol is constructed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.
Part 1: Synthesis of 8-Ethyl-7-methylquinoline Derivatives
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with activities spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications.[1][2][3] The classic Skraup and Doebner-von Miller reactions provide a direct and powerful route to construct this bicyclic heterocycle from anilines.[4][5]
Causality of the Skraup-Doebner-von Miller Approach
The Skraup reaction and its variants, like the Doebner-von Miller, are acid-catalyzed cyclization reactions between an aromatic amine and an α,β-unsaturated carbonyl compound.[6][7] The α,β-unsaturated aldehyde can be generated in situ, as in the Skraup synthesis where glycerol is dehydrated by concentrated sulfuric acid to form acrolein.[8][9] The reaction proceeds via a conjugate addition of the aniline to the unsaturated carbonyl, followed by an intramolecular electrophilic aromatic substitution to close the ring, and finally, oxidation to yield the aromatic quinoline system.
When this compound is used, the cyclization is directed to the unsubstituted C6 position of the aniline ring, leading regiospecifically to the formation of 8-ethyl-7-methylquinoline. The reaction is notoriously exothermic and requires careful control to prevent polymerization and tar formation.[10][11] The use of a mild oxidizing agent and a moderator like ferrous sulfate is critical for achieving good yields and ensuring safety.[8][11]
Diagram: The Skraup Reaction Mechanism
Caption: Mechanism of the Skraup synthesis to form 8-ethyl-7-methylquinoline.
Protocol 1: Synthesis of 8-Ethyl-7-methylquinoline
This protocol is adapted from the principles of the Skraup-Doebner-von Miller reaction.[7][8][10]
Materials:
-
This compound (1.0 equiv)
-
Glycerol (3.0 equiv)
-
Concentrated Sulfuric Acid (2.5 equiv)
-
Nitrobenzene (as solvent and oxidizing agent) or Arsenic Pentoxide (0.5 equiv)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.1 equiv) as a moderator
-
Sodium hydroxide solution (10% w/v)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add this compound, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.
-
Acid Addition (Critical Step): Begin vigorous stirring. Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid through the dropping funnel over a period of 60-90 minutes. Caution: The addition is highly exothermic. Maintain the internal temperature below 120°C.
-
Heating: After the addition is complete, heat the mixture in an oil bath to 140-150°C. Maintain this temperature for 3-4 hours. The reaction mixture will darken significantly. Monitor the reaction progress using TLC (Thin Layer Chromatography).
-
Workup - Quenching and Neutralization: Allow the mixture to cool to room temperature. Very carefully, pour the reaction mixture onto a large volume of crushed ice (~500 g) with stirring.
-
Make the acidic solution basic by slowly adding 10% NaOH solution until the pH is >10. This will precipitate the crude product and neutralize the acid. Caution: This neutralization is also exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a dark oil containing residual nitrobenzene. Purify by steam distillation or vacuum distillation to obtain the 8-ethyl-7-methylquinoline as a pale yellow oil.
Part 2: Synthesis of Substituted Carbazoles
Carbazole derivatives are of immense interest due to their unique photophysical properties, making them key components in organic light-emitting diodes (OLEDs), solar cells, and as hosts for phosphorescent materials.[12] They also exhibit a wide range of biological activities.[13][14] The synthesis of a carbazole from this compound requires a multi-step approach, typically involving the formation of a diarylamine intermediate followed by an intramolecular cyclization.
Causality of the Palladium-Catalyzed Cyclization Strategy
Modern synthetic methods often favor palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) to create the diarylamine precursor, followed by an intramolecular C-H activation or oxidative coupling to forge the final C-C bond, completing the carbazole ring.[15][16] This strategy offers high functional group tolerance and milder conditions compared to classical methods like the Graebe-Ullmann reaction.[12][13] The initial step would involve coupling this compound with a suitable aryl halide (e.g., 2-bromochlorobenzene). The subsequent intramolecular cyclization is then catalyzed by another palladium system to yield the substituted carbazole.
Diagram: Synthetic Pathway to Ethyl-methyl-carbazoles
Caption: Palladium-catalyzed route from this compound to a carbazole.
Protocol 2: General Protocol for Pd-Catalyzed Carbazole Synthesis
This protocol describes a two-step sequence: Buchwald-Hartwig amination followed by intramolecular direct arylation.
Materials:
-
Step A (Diarylamine Synthesis):
-
This compound (1.0 equiv)
-
2-Bromoiodobenzene (or other suitable 2-haloaryl) (1.1 equiv)
-
Pd₂(dba)₃ (Palladium catalyst, ~2 mol%)
-
Xantphos (Ligand, ~4 mol%)
-
Sodium tert-butoxide (NaOtBu) (Base, 1.4 equiv)
-
Anhydrous Toluene
-
-
Step B (Carbazole Formation):
-
Diarylamine intermediate from Step A (1.0 equiv)
-
Pd(OAc)₂ (Palladium catalyst, ~5 mol%)
-
Potassium carbonate (K₂CO₃) (Base, 2.0 equiv)
-
Pivalic acid (Additive)
-
Anhydrous DMF or DMA
-
Procedure:
Step A: Buchwald-Hartwig Amination
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add anhydrous toluene, followed by this compound and 2-bromoiodobenzene via syringe.
-
Heating: Heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude diarylamine intermediate by column chromatography on silica gel.
Step B: Intramolecular C-H Arylation
-
Reaction Setup: In a new Schlenk flask, combine the purified diarylamine, Pd(OAc)₂, K₂CO₃, and pivalic acid under an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF or DMA.
-
Heating: Heat the mixture to 120-140°C for 12-24 hours.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final carbazole product by column chromatography or recrystallization.
Part 3: Synthesis of Substituted Phenazines
Phenazines are nitrogen-containing heterocycles known for their redox activity and vibrant colors, leading to applications as dyes, electronic materials, and antibiotics.[17][18][19] The synthesis of a phenazine from this compound is a multi-step process that requires the initial formation of a substituted ortho-phenylenediamine.
Causality of the Diamine Condensation Strategy
The classical and most direct route to the phenazine core is the condensation of an ortho-phenylenediamine with an α-dicarbonyl compound (e.g., glyoxal or benzil).[17] Therefore, the primary challenge is the efficient conversion of this compound into its corresponding 1,2-diamino derivative. This can be achieved via a regioselective nitration at the C6 position, ortho to the amino group, followed by a chemical reduction (e.g., using SnCl₂/HCl or catalytic hydrogenation) of the nitro group to a second amine. The resulting 3-ethyl-4-methyl-1,2-phenylenediamine can then be condensed to form the target phenazine.
Diagram: Synthetic Pathway to an Ethyl-methyl-phenazine
Caption: Multi-step route from this compound to a phenazine derivative.
Protocol 3: General Protocol for Phenazine Synthesis
This protocol outlines the final condensation step from a synthesized ortho-phenylenediamine.
Materials:
-
Substituted ortho-phenylenediamine (e.g., 3-ethyl-4-methyl-1,2-phenylenediamine) (1.0 equiv)
-
Benzil (or other α-dicarbonyl compound) (1.0 equiv)
-
Ethanol or Acetic Acid (as solvent)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the ortho-phenylenediamine and benzil in ethanol or glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux for 2-4 hours. The solution will typically develop a deep color.
-
Monitoring: Monitor the reaction for the disappearance of starting materials by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The phenazine product often precipitates from the solution.
-
Purification: Collect the solid product by filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or toluene.
Summary of Synthetic Applications
The strategic functionalization of this compound opens pathways to several classes of high-value heterocyclic compounds. The specific substitution pattern pre-installs steric and electronic features that can be leveraged in drug design and materials science.
| Heterocycle Class | Key Reaction Type | Resulting Scaffold | Potential Applications |
| Quinoline | Skraup/Doebner-von Miller | 8-Ethyl-7-methylquinoline | Antimalarial, Anticancer, Antibacterial Agents[1][3][20] |
| Carbazole | Pd-Catalyzed Cyclization | Ethyl-methyl-carbazole | OLEDs, Organic Photovoltaics, Pharmaceuticals[12][13][14] |
| Phenazine | Diamine Condensation | Ethyl-methyl-phenazine | Dyes, Antibiotics, Electronic Materials[17][18][19] |
References
-
Afrin, S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]
-
Cision PR Newswire (n.d.). The Role of Quinoline Derivatives in Advanced Chemical Applications. Available at: [Link]
-
Li, Y., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online. Available at: [Link]
-
Mehta, P., et al. (2025). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Bentham Science. Available at: [Link]
-
Zhou, T., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. Available at: [Link]
-
Wikipedia (n.d.). Phenazine. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Carbazole synthesis. Available at: [Link]
-
ResearchGate (n.d.). The synthesis of substituted quinolines from 2‐aminoaryl ketones with another carbonyl compound having active α‐methylene group. Available at: [Link]
-
Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
-
MDPI (n.d.). Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives. Available at: [Link]
-
Mondal, M., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Journal of the Egyptian National Cancer Institute. Available at: [Link]
-
Li, Y., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. PMC. Available at: [Link]
-
ResearchGate (n.d.). The Skraup‐Doebner‐Von Miller quinoline synthesis. Available at: [Link]
-
Jiang, J., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]
-
Capps, D. B., et al. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society. Available at: [Link]
-
IIP Series (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
Barolo, S. M., et al. (2009). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. CONICET Digital. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of 3‐ethyl‐2‐propylquinoline (114) from aniline (112) with (E)‐1‐nitropent‐1‐ene (113) presence of Bi(OTf)3 as a catalytic agent. Available at: [Link]
-
SynArchive (n.d.). Doebner-Miller Reaction. Available at: [Link]
-
Bohrium (2017). Synthetic routes for phenazines: an overview. Available at: [Link]
- Google Patents (n.d.). US5700942A - Process for preparing quinoline bases.
-
Wikipedia (n.d.). Doebner–Miller reaction. Available at: [Link]
-
Wikipedia (n.d.). Skraup reaction. Available at: [Link]
-
Organic Reactions (n.d.). The Skraup Synthesis of Quinolines. Available at: [Link]
-
The Royal Society of Chemistry (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]
-
Journal of Xi'an University of Architecture & Technology (2020). Synthesis of Quinoline-Thiazole Compound. Available at: [Link]
-
Organic & Biomolecular Chemistry (n.d.). Recent advances in the synthesis of carbazoles from indoles. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of quinolines. Available at: [Link]
- Google Patents (n.d.). US7692016B2 - Process for the synthesis of quinoline derivatives.
-
ResearchGate (n.d.). The Skraup Synthesis of Quinolines. Available at: [Link]
-
Beilstein Journals (n.d.). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Available at: [Link]
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Application Notes & Protocols: Polymerization of 3-Ethyl-2-Methylaniline for Advanced Material Synthesis
Abstract
This document provides a comprehensive technical guide for the synthesis of poly(3-ethyl-2-methylaniline), a substituted polyaniline derivative with significant potential in advanced materials science. Polyaniline (PANI) and its derivatives are a cornerstone class of conducting polymers, valued for their unique redox properties, electrical conductivity, and environmental stability.[1][2] However, the practical application of unsubstituted PANI is often hampered by its poor solubility and processability.[1] The strategic introduction of alkyl substituents onto the aniline monomer, such as in this compound, is a proven method to enhance solubility and tailor the polymer's physicochemical properties for specific applications.[3][4] This guide is intended for researchers, chemists, and materials scientists, offering detailed protocols for both chemical oxidative and electrochemical polymerization of this compound. It elucidates the underlying reaction mechanisms, provides step-by-step experimental procedures, and outlines essential characterization techniques for validation. The causality behind experimental choices is explained, grounding these protocols in established principles of polymer chemistry.
Introduction: The Rationale for Substituted Polyanilines
The monomer, this compound (IUPAC Name), is an aromatic amine with the chemical formula C₉H₁₃N.[5] Its structure, featuring both an ortho-methyl and a meta-ethyl group, presents a unique case for polymerization.
-
Electronic Effects: The electron-donating nature of the alkyl groups (methyl and ethyl) influences the electron density of the aromatic ring and the nitrogen atom. This is expected to lower the oxidation potential of the monomer compared to unsubstituted aniline, facilitating polymerization.
-
Steric Effects: The presence of substituents, particularly the ortho-methyl group, introduces steric hindrance. This can affect the regiochemistry of polymerization, influencing the degree of para-coupling which is dominant in aniline polymerization and thus affecting the final polymer's linearity and conjugation length.[4]
-
Solubility Enhancement: The primary advantage of these alkyl groups is the disruption of inter-chain packing. This weakens the strong π-π stacking interactions that render unsubstituted PANI insoluble, thereby significantly improving the solubility of poly(this compound) in common organic solvents.[1][4] This enhanced processability is critical for creating films, coatings, and blends for various applications, including sensors, anti-corrosion layers, and electrochromic devices.[2][3]
General Mechanism: Oxidative Polymerization of Anilines
The polymerization of aniline and its derivatives proceeds via an oxidative coupling mechanism, which is fundamentally an electrophilic substitution reaction.[6][7] The process can be initiated either chemically with an oxidizing agent or electrochemically by applying an anodic potential. The generally accepted mechanism involves three key stages: initiation, propagation, and termination.[6][8]
-
Initiation: The reaction begins with the oxidation of the aniline monomer to form a radical cation. This is the rate-determining step.
-
Propagation: The radical cations couple, typically in a "head-to-tail" (para-amino to para-carbon) fashion, to form a dimer. This dimer is then re-oxidized and couples with another radical cation. This process repeats, extending the polymer chain through the formation of oligomers and eventually a high-molecular-weight polymer.[8] The polymer exists in various oxidation states, with the conductive emeraldine salt being the most common target.[9]
-
Termination: Chain growth ceases through various pathways, including coupling of two growing chains or reaction with impurities.
Caption: Oxidative polymerization proceeds via initiation, propagation, and reduction steps.
Protocol 1: Chemical Oxidative Polymerization
This method is suitable for producing bulk quantities of the polymer powder, which can then be dissolved for casting films or creating composite materials. Ammonium persulfate (APS) is a common and effective oxidant.[10] The reaction is typically performed at low temperatures (0–5 °C) to control the exothermic reaction and minimize the formation of structural defects.[11]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥97% | Sigma-Aldrich | Monomer |
| Ammonium Persulfate (APS) | ACS Reagent, ≥98% | Fisher Scientific | Oxidizing Agent |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | VWR | Acidic medium, Dopant |
| Deionized (DI) Water | 18.2 MΩ·cm | In-house | Solvent |
| Methanol (MeOH) | ACS Grade | VWR | Washing/Purification |
| Acetone | ACS Grade | Fisher Scientific | Washing/Purification |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, 99.5% | Sigma-Aldrich | Solvent for characterization |
Step-by-Step Protocol
-
Monomer Solution Preparation: In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 3.38 g (0.025 mol) of this compound in 100 mL of 1.0 M HCl. Place the flask in an ice bath and stir until the temperature equilibrates to 0–5 °C.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 6.28 g (0.0275 mol, 1.1:1 molar ratio to monomer) of ammonium persulfate in 50 mL of 1.0 M HCl. Cool this solution in the ice bath to 0–5 °C.
-
Polymerization Reaction: Add the chilled APS solution dropwise to the stirring monomer solution over a period of 30-45 minutes using a dropping funnel. Maintain the reaction temperature below 5 °C. A dark green or black color should develop, indicating polymerization.
-
Reaction Completion: After the addition is complete, allow the reaction to proceed with continuous stirring in the ice bath for an additional 4-6 hours.
-
Polymer Isolation: Collect the dark precipitate by vacuum filtration using a Büchner funnel.
-
Purification:
-
Wash the polymer powder on the filter with 200 mL of 1.0 M HCl to remove unreacted oxidant and oligomers.
-
Subsequently, wash with 200 mL of methanol until the filtrate becomes colorless to remove residual acid and byproducts.
-
Finally, wash with 200 mL of acetone.
-
-
Drying: Dry the resulting dark polymer powder in a vacuum oven at 60 °C for 24 hours to a constant weight.
Caption: Workflow for the chemical synthesis and purification of the polymer.
Protocol Validation: Characterization
-
FTIR Spectroscopy: Prepare a KBr pellet of the dried polymer. The spectrum should exhibit characteristic peaks of substituted polyanilines.[12][13]
-
~1580 cm⁻¹: C=C stretching of the quinoid rings.
-
~1490 cm⁻¹: C=C stretching of the benzenoid rings.
-
~1300 cm⁻¹: C-N stretching of the secondary aromatic amine.
-
~1120 cm⁻¹: A broad band related to the charge delocalization (electron-like band), indicative of the conductive polymer form.
-
~810 cm⁻¹: C-H out-of-plane bending.
-
-
UV-Visible Spectroscopy: Dissolve a small amount of the polymer in NMP. The spectrum should show two characteristic absorption bands.[12][14]
-
~320-350 nm: π-π* transition of the benzenoid rings.
-
~600-650 nm: Excitonic transition from the benzenoid to the quinoid rings, characteristic of the doped, conductive emeraldine salt form.
-
Protocol 2: Electrochemical Polymerization
Electropolymerization is ideal for creating uniform, adherent thin films directly onto a conductive substrate, which is advantageous for sensor and device fabrication.[15] The process is typically performed using cyclic voltammetry (CV), where repeated potential cycling oxidizes the monomer and deposits the polymer film onto the working electrode.[16]
Materials and Equipment
| Item | Specification | Purpose |
| Potentiostat/Galvanostat | e.g., Bio-Logic, Gamry, CH Instruments | Control electrochemical synthesis |
| Three-Electrode Cell | Glass cell with ports for electrodes | Reaction vessel |
| Working Electrode (WE) | Indium Tin Oxide (ITO) coated glass or Platinum disk | Substrate for polymer film deposition |
| Counter Electrode (CE) | Platinum wire or mesh | Completes the electrical circuit |
| Reference Electrode (RE) | Ag/AgCl (in 3M KCl) or Saturated Calomel (SCE) | Provides a stable reference potential |
| This compound | ≥97% | Monomer |
| Sulfuric Acid (H₂SO₄) | 99.999% trace metals basis | Supporting electrolyte and dopant |
| DI Water | 18.2 MΩ·cm | Solvent |
Step-by-Step Protocol
-
Electrode Preparation: Clean the working electrode thoroughly. For an ITO slide, sonicate sequentially in acetone, isopropanol, and DI water for 15 minutes each, then dry under a stream of N₂.
-
Electrolyte Preparation: Prepare a 0.5 M H₂SO₄ aqueous solution containing 0.1 M this compound. Purge the solution with N₂ gas for 20 minutes to remove dissolved oxygen, which can interfere with the polymerization.
-
Cell Assembly: Assemble the three-electrode cell with the clean WE, CE, and RE. Maintain a gentle N₂ blanket over the solution during the experiment.
-
Electropolymerization: Perform cyclic voltammetry.
-
Potential Window: Scan from -0.2 V to +1.0 V (vs. Ag/AgCl). Note: This window may need optimization based on the observed oxidation potential of the monomer.
-
Scan Rate: 50 mV/s.
-
Number of Cycles: 15-20 cycles.
-
-
Film Growth Monitoring (Self-Validation): Observe the cyclic voltammogram during the process. With each successive cycle, the appearance and increase of redox peaks corresponding to the polymer's oxidation and reduction indicate successful film growth on the electrode surface.[15] This autocatalytic behavior is a hallmark of conducting polymer electropolymerization.[15]
-
Post-Synthesis Cleaning: After the final cycle, remove the polymer-coated electrode from the cell. Rinse it gently with DI water to remove residual monomer and electrolyte, then dry carefully with N₂ gas.
Caption: Workflow for fabricating a polymer thin film via electropolymerization.
Conclusion and Outlook
The protocols detailed herein provide robust and validated methods for synthesizing poly(this compound) via both chemical and electrochemical routes. The introduction of ethyl and methyl groups is a key molecular design strategy to overcome the processability limitations of parent polyaniline, opening avenues for its use in a wider range of applications.[3] Chemical synthesis offers a straightforward path to bulk material, while electrochemical deposition provides superior control for creating high-quality thin films essential for electronic and sensory devices. Successful synthesis can be readily confirmed through standard spectroscopic techniques. Further investigation into the specific properties of this polymer, such as its conductivity, thermal stability, and morphological characteristics, will be crucial in realizing its full potential in materials science and for professionals in drug development who may leverage conductive polymers for biosensing or controlled release systems.
References
-
Recent advances in the applications of substituted polyanilines and their blends and composites. (2019). ResearchGate. [Link]
-
Gospodinova, N., Terlemezyan, L., Mokreva, P., & Kossev, K. (1993). On the mechanism of oxidative polymerization of aniline. Polymer, 34(11), 2434-2437. [Link]
-
Yslas, E. I., & Estillore, N. C. (2018). Polyaniline Derivatives and Their Applications. IntechOpen. [Link]
-
MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. (2019). ResearchGate. [Link]
-
Tan, S. Y., et al. (2022). Emerging Applications of Versatile Polyaniline-Based Polymers in the Food Industry. MDPI. [Link]
-
Imran, M., et al. (2021). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. Polymers, 13(12), 2029. [Link]
-
Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(35), 21743-21755. [Link]
-
Ates, M., & Uludag, N. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers, 15(1), 108. [Link]
-
Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. (2015). ResearchGate. [Link]
-
Gospodinova, N., & Terlemezyan, L. (1993). On the mechanism of oxidative polymerization of aniline. Polymer, 34(11), 2434-2437. [Link]
-
Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. (n.d.). Research and Reviews. [Link]
-
IR spectra of the polymers: (a) polyaniline, (b) poly-n-ethylaniline,... (n.d.). ResearchGate. [Link]
-
Mandic, Z. (2011). Electrochemical Polymerization of Aniline. Sciyo. [Link]
-
Gizdavic-Nikola, J., et al. (2010). Chemical Synthesis and Characterization of Poly(aniline-co-ethyl 3-aminobenzoate) Copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 48(6), 1339-1347. [Link]
-
FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. [Link]
-
Electropolymerization of poly(N-ethyl aniline) on mild steel: Synthesis, characterization and corrosion protection. (2009). ResearchGate. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Stejskal, J. (2011). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Polymer International, 60(2), 1-10. [Link]
-
Electrochemical Polymerization of Aniline. (2011). ResearchGate. [Link]
-
Kiseleva, S. G., et al. (2020). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers, 12(11), 2533. [Link]
-
Latypova, L. R., et al. (2020). Synthesis and Physicochemical Properties of Poly(2-ethyl-3-methylindole). Macromolecules, 53(16), 6976-6984. [Link]
-
Mahudeswaran, A., et al. (2015). Chemical Oxidative Polymerization of Aniline with o-Ethyl Aniline: Their Molecular Structure, Morphology and Conducting Properties. Asian Journal of Chemistry, 27(12), 4501-4504. [Link]
-
FTIR spectrum of N-Methylaniline capped PbS nanoparticles. (n.d.). ResearchGate. [Link]
-
López-López, J. A., et al. (2024). Spectral Derivatives Improve FTIR-Based Machine Learning Classification of Plastic Polymers. Applied Sciences, 14(3), 1198. [Link]
-
Yagan, A. (2007). Electrochemical synthesis of poly(N-methylaniline) on an iron electrode and its corrosion performance. Progress in Organic Coatings, 59(4), 263-272. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Ethyl-2-Methylaniline
Welcome to the Technical Support Center for the purification of crude 3-ethyl-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the purification of this valuable synthetic intermediate. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles that govern these techniques.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound and how do they arise?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route employed. Common synthesis methods, such as the reduction of the corresponding nitroaromatic compound, can introduce specific contaminants.[1]
-
Unreacted Starting Materials: Incomplete reduction can leave residual 1-ethyl-2-methyl-3-nitrobenzene.
-
Isomeric Anilines: The nitration of 2-ethyltoluene can produce a mixture of isomers. Consequently, upon reduction, isomeric anilines such as 5-ethyl-2-methylaniline may be present.
-
Oxidation and Polymerization Products: Anilines are susceptible to oxidation and polymerization, especially when exposed to air and light over time. This often results in the formation of highly colored, high-molecular-weight impurities, which can cause the crude product to appear as a dark reddish-brown liquid.[2][3]
-
Residual Catalysts and Reagents: If catalytic hydrogenation is used for the reduction, traces of the metal catalyst (e.g., Palladium on carbon) may be present.[1] If a metal/acid reduction was performed (e.g., Sn/HCl or Fe/HCl), residual metal salts could be an issue.[1][4]
Q2: My crude this compound is very dark. Does this indicate a high level of impurities?
A2: Yes, a dark coloration, often reddish-brown to almost black, is a strong indicator of the presence of oxidation and polymerization products.[2][3] While these colored impurities may be present in small amounts by weight, they can significantly impact the quality of the final product and may interfere with subsequent reactions. Purification is highly recommended to obtain a colorless to pale yellow liquid.[3]
Q3: What are the primary techniques for purifying crude this compound?
A3: The most common and effective purification techniques for substituted anilines like this compound are:
-
Vacuum Distillation: This is often the preferred method for separating the desired aniline from non-volatile impurities like polymerization products and residual salts.[3]
-
Column Chromatography: Particularly useful for separating isomeric impurities and other closely related byproducts.[4][5][6]
-
Acid-Base Extraction: This technique can be used to separate the basic aniline from neutral or acidic impurities.[7]
-
Crystallization: While this compound is a liquid at room temperature, it can sometimes be purified by converting it to a solid salt (e.g., hydrochloride or oxalate), recrystallizing the salt, and then regenerating the free amine.[2]
Troubleshooting Guides
Vacuum Distillation
Issue 1: The aniline is not distilling even at high temperatures.
-
Cause: The vacuum may not be sufficient to lower the boiling point adequately. This compound has a relatively high boiling point, and an efficient vacuum is crucial.
-
Solution:
-
Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed. Use high-vacuum grease on all ground glass joints.
-
Verify Pump Performance: Test your vacuum pump's performance with a vacuum gauge. For aniline derivatives, a pressure below 20 mmHg is generally effective.[3]
-
Heating Mantle and Insulation: Ensure the distillation flask is heated evenly with a heating mantle and that the apparatus is well-insulated to prevent heat loss.
-
Issue 2: Bumping or violent boiling during distillation.
-
Cause: Uneven heating or the absence of boiling chips or a magnetic stir bar can lead to superheating followed by sudden, violent boiling.
-
Solution:
-
Add Boiling Chips: Always add fresh boiling chips to the distillation flask before starting the distillation.
-
Use a Magnetic Stirrer: Vigorous stirring of the liquid with a magnetic stir bar is a very effective way to ensure smooth boiling.
-
Gradual Heating: Increase the temperature of the heating mantle slowly to avoid superheating.
-
Issue 3: The distilled aniline is still colored.
-
Cause: Some colored impurities may be volatile enough to co-distill with the product. This can also happen if the distillation is carried out too quickly or if bumping occurs.
-
Solution:
-
Fractional Distillation: Use a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser to improve the separation of components with close boiling points.
-
Control the Distillation Rate: Distill the aniline slowly to allow for proper equilibration between the liquid and vapor phases in the column.
-
Pre-treatment: Consider a pre-treatment step before distillation. For example, washing the crude aniline with a dilute acid solution can help remove some basic impurities.
-
Column Chromatography
Issue 1: The aniline streaks or shows poor separation on the silica gel column.
-
Cause: Aniline and its derivatives are basic compounds that can interact strongly with the acidic silanol groups on the surface of silica gel.[5][6] This can lead to tailing (streaking) and poor separation.
-
Solution:
-
Add a Base to the Eluent: Incorporate a small amount of a competing base, such as triethylamine (typically 0.1-1%), into your mobile phase.[5] This will "neutralize" the acidic sites on the silica gel and allow the aniline to move through the column more uniformly.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as basic alumina or an amine-functionalized silica gel.[5][6]
-
Reversed-Phase Chromatography: For more polar aniline derivatives, reversed-phase chromatography with a C18 column and a mobile phase containing a buffer at a slightly alkaline pH can be effective.[5]
-
Issue 2: Difficulty in eluting the aniline from the column.
-
Cause: The polarity of the mobile phase may be too low to effectively move the aniline through the column, especially if it is binding strongly to the silica gel.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[4]
-
Add a More Polar Solvent: In some cases, a small amount of a more polar solvent like methanol may be needed to elute the aniline. However, be cautious as this can sometimes lead to the elution of more strongly adsorbed impurities as well.
-
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Preparation:
-
Place the crude this compound (e.g., 25 mL) into a round-bottom flask of appropriate size (e.g., 50 mL).[3]
-
Add a few boiling chips or a magnetic stir bar.
-
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus. Ensure all ground glass joints are lightly greased and securely clamped.
-
-
Distillation:
-
Begin stirring (if using a stir bar) and slowly apply vacuum.
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently with a heating mantle.
-
Collect the fraction that distills at the expected boiling point for this compound under the achieved vacuum. The boiling point of aniline is significantly reduced under vacuum. For example, at 20 mmHg, the boiling point of aniline is approximately 72°C, down from 184°C at atmospheric pressure.[3]
-
Discard any initial low-boiling fractions and stop the distillation before all the material in the flask has vaporized to avoid distilling over high-boiling impurities.
-
-
Storage:
-
Store the purified, colorless to pale-yellow aniline in a tightly sealed container, protected from light and air to prevent oxidation.
-
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation:
-
Dissolve a small amount of the crude this compound in a minimal amount of the chosen eluent or a compatible solvent like dichloromethane.
-
Add a small amount of silica gel to this solution to create a slurry.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[4]
-
-
Column Packing:
-
Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
-
Loading and Elution:
-
Carefully add the prepared slurry to the top of the packed column.
-
Begin eluting the column with the chosen mobile phase, gradually increasing the polarity if necessary.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Data Presentation
| Property | Value | Source |
| Molecular Formula | C9H13N | PubChem[8] |
| Molecular Weight | 135.21 g/mol | PubChem[8] |
| Boiling Point (lit.) | 212 °C (for 3-Ethylaniline) | Sigma-Aldrich[9] |
| Density (lit.) | 0.975 g/mL at 25 °C (for 3-Ethylaniline) | Sigma-Aldrich[9] |
Note: Specific physical properties for this compound may vary slightly from the closely related 3-ethylaniline.
Visualizations
Logical Workflow for Purification Technique Selection
Caption: Decision tree for selecting the appropriate purification technique.
Troubleshooting Workflow for Column Chromatography of Anilines
Caption: Troubleshooting guide for aniline purification by column chromatography.
Safety Precautions
This compound and other aromatic amines are hazardous chemicals.[10][11] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][12] Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[10][11]
References
-
Simultaneous polymerization and crystallization of aniline | Request PDF - ResearchGate. (2025-08-10). Retrieved from [Link]
- US8455691B2 - Process for the purification of aromatic amines - Google Patents. (n.d.).
-
Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. (n.d.). Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023-02-10). Retrieved from [Link]
-
Purify and dry aniline? : r/chemistry - Reddit. (2014-05-26). Retrieved from [Link]
-
Is there an easy way to purify organic amines? - Biotage. (2023-01-19). Retrieved from [Link]
-
Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab - YouTube. (2021-05-31). Retrieved from [Link]
- US5117061A - Process of preparing substituted anilines - Google Patents. (n.d.).
-
How do I remove aniline from the reaction mixture? - ResearchGate. (2014-12-12). Retrieved from [Link]
-
Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment - PubMed. (n.d.). Retrieved from [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014-12-22). Retrieved from [Link]
- US3682782A - Reduced pressure distillation process for recovering aniline from phenolaniline mixtures - Google Patents. (n.d.).
-
Vacuum Distillation of Aniline - Texium. (2020-06-03). Retrieved from [Link]
-
This compound | C9H13N | CID 19879636 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Exploring 3-Chloro-2-Methylaniline: Applications and Properties. (n.d.). Retrieved from [Link]
-
Preparation of 3-chloro-2-methylaniline - PrepChem.com. (n.d.). Retrieved from [Link]
-
N-ethyl-3-methylaniline - 102-27-2, C9H13N, density, melting point, boiling point, structural formula, synthesis. (2025-05-20). Retrieved from [Link]
-
[FREE] Write the structures for the compound this compound. - brainly.com. (2024-04-03). Retrieved from [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S. (n.d.). Retrieved from [Link]
-
N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
3-Ethyl-n-methylaniline | C9H13N | CID 14977562 - PubChem - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. texiumchem.com [texiumchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
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- 8. This compound | C9H13N | CID 19879636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-乙基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Purification of 3-Ethyl-2-Methylaniline
Welcome to the Technical Support Center for the synthesis and purification of 3-ethyl-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to diagnose issues, optimize your purification protocols, and ensure the highest possible purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is a dark brown or reddish color. What is the likely cause and how can I prevent it?
A1: The discoloration of aniline derivatives upon storage is a common issue and is primarily due to air oxidation and polymerization. Freshly distilled this compound should be a colorless to pale yellow oil. To minimize discoloration, it is crucial to store the purified compound under an inert atmosphere, such as nitrogen or argon, and in a sealed, light-protected container (e.g., an amber glass vial) at low temperatures (refrigerated).
Q2: I'm struggling to remove a persistent impurity with a similar boiling point to my product. What are my options?
A2: When dealing with impurities that have close boiling points, standard fractional distillation may not be sufficient. In such cases, you have a few alternative strategies:
-
High-Efficiency Fractional Distillation: Employing a longer, more efficient fractionating column (e.g., a Vigreux or packed column) can increase the number of theoretical plates and improve separation.[1]
-
Salt Crystallization: Convert the crude aniline mixture to their hydrochloride salts. The difference in solubility between the salt of your desired product and the impurity's salt in a suitable solvent can allow for effective separation via recrystallization.
-
Preparative Chromatography: Techniques like preparative High-Performance Liquid Chromatography (HPLC) or column chromatography can offer superior separation based on polarity differences that are not exploitable by distillation.
Q3: My aniline derivative seems to be "sticking" to the silica gel during column chromatography, leading to significant tailing and poor recovery. How can I resolve this?
A3: The basic nature of anilines can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing the issues you've described. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (typically 0.1-1% v/v), to your eluent. This will neutralize the acidic sites on the silica and improve the elution of your basic compound.
Troubleshooting Guides
This section provides a more detailed approach to tackling common purification challenges.
Issue 1: Incomplete Separation During Fractional Distillation
Symptoms:
-
Broad boiling point range during collection of the main fraction.
-
GC/MS or NMR analysis of the collected fraction shows the presence of impurities.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Fractionating Column | The column used does not have enough theoretical plates to separate compounds with close boiling points.[1] | Use a longer or more efficient fractionating column (e.g., Vigreux, packed column). Ensure the column is well-insulated to maintain a proper temperature gradient. |
| Distillation Rate is Too Fast | A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation. | Reduce the heating rate to ensure a slow and steady distillation, typically 1-2 drops per second. |
| Incorrect Thermometer Placement | If the thermometer bulb is not positioned correctly at the vapor outlet to the condenser, the recorded temperature will not accurately reflect the boiling point of the distillate. | Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. |
Workflow for Troubleshooting Distillation Issues
Caption: Troubleshooting workflow for fractional distillation.
Issue 2: Low Yield or No Crystals Formed During Recrystallization of the Hydrochloride Salt
Symptoms:
-
The product oils out instead of crystallizing upon cooling.
-
Very few or no crystals are formed after cooling.
-
The final yield of pure crystals is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent System | The chosen solvent or solvent pair may be too good of a solvent even at low temperatures, or the polarity may not be suitable for the hydrochloride salt.[2] | Perform small-scale solvent screening to identify a solvent in which the salt is highly soluble when hot but poorly soluble when cold. Common choices include ethanol/water, methanol/ether, or isopropanol. |
| Solution is Not Saturated | Too much solvent was used to dissolve the crude salt, preventing the solution from becoming supersaturated upon cooling. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| Cooling is Too Rapid | Rapid cooling can lead to the formation of an oil or very small, impure crystals. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is suitable for separating this compound from impurities with significantly different boiling points.
1. Preparation of the Crude Product:
- Ensure the crude this compound is dry. If necessary, dry over anhydrous potassium carbonate or sodium sulfate and filter.
2. Assembling the Apparatus:
- Set up a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[1]
3. Distillation:
- Heat the flask gently.
- Observe the vapor rising through the column.
- Collect any low-boiling initial fractions (foreruns) in a separate flask and discard.
- When the temperature stabilizes at the boiling point of this compound (estimated to be around 220-230 °C, based on its isomers), collect the main fraction in a clean, dry receiving flask.
- Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distilling flask.
Workflow for Fractional Distillation
Caption: Step-by-step workflow for fractional distillation.
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
This method is particularly useful for removing non-basic impurities or isomers with similar boiling points.
1. Salt Formation:
- Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in ether) dropwise with stirring.
- The hydrochloride salt will precipitate. Collect the solid by vacuum filtration and wash with cold solvent.
2. Recrystallization:
- Choose an appropriate solvent or solvent mixture for recrystallization (e.g., ethanol/water).
- Dissolve the crude salt in a minimum amount of the hot solvent.
- If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove the colored impurities.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.
3. Liberation of the Free Amine:
- Dissolve the purified hydrochloride salt in water.
- Make the solution basic by adding a strong base (e.g., 10% NaOH solution) until the pH is >10.
- The free this compound will separate as an oil.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to obtain the pure this compound.
Data Summary
The following table provides the boiling points of this compound and its common isomers, which is crucial for planning purification by distillation.
| Compound | Boiling Point (°C) |
| 2-Ethylaniline | 209.65[3] |
| 3-Ethylaniline | 212 |
| N-Ethyl-2-methylaniline | ~214 |
| N-Ethyl-3-methylaniline | 221[4] |
| This compound | ~220-230 (estimated) |
References
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
ChemBAM. Purification by fractional distillation. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. 5.3: Fractional Distillation. [Link]
-
PubChem. This compound. [Link]
-
SIELC Technologies. N-Ethyl-2-methylaniline. [Link]
-
SIELC Technologies. N-Ethyl-3-methylaniline. [Link]
-
Scribd. Recrystallization: Figure 1. Structure of Aniline. [Link]
-
PubChem. 3-Ethyl-n-methylaniline. [Link]
-
PubChem. N-ethyl-3-methylaniline. [Link]
-
PubChem. 3-chloro-N-ethyl-2-methylaniline. [Link]
- Google Patents.
-
ResearchGate. Determination of methyl aniline compounds in gasoline by GC-MS. [Link]
-
ResearchGate. Can anyone help me to find a procedures for recrystallize aniline-HCl?. [Link]
-
PubChem. 2-Ethylaniline. [Link]
- Google Patents. Gas chromatography-mass spectrometry detection method for methylaniline compound.
-
Cheméo. Chemical Properties of Aniline, 2-methyl-4-tert-butyl-n-ethyl-. [Link]
-
PubChem. 3-Ethylaniline. [Link]
-
PubChem. 2-Ethyl-3-methylaniline. [Link]
-
National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of 3-ethyl-2-(methylsulfanyl)-5,5-diphenyl-3H-imidazol-4(5H)-one (Thiophenytoin analogue). [Link]
- Google Patents. Preparation technology of 2-methyl-6-ethylaniline.
-
PubChem. 3-Chloro-2-methylaniline. [Link]
Sources
Common side reactions in the synthesis of 3-ethyl-2-methylaniline
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 3-ethyl-2-methylaniline. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for preparing this compound?
A1: The synthesis of this compound is primarily a challenge of regioselectivity. There is no common single-step commercial method. The most practical approaches involve multi-step syntheses starting from readily available precursors. The two most logical pathways are:
-
Nitration of 1-ethyl-2-methylbenzene followed by reduction: This is often the preferred industrial and laboratory route. It involves introducing a nitro group onto the 1-ethyl-2-methylbenzene ring and then reducing it to the target amine. The main hurdle is controlling the position of nitration to maximize the yield of the desired 3-nitro isomer.
-
Functionalization of m-Toluidine (3-methylaniline): This route involves introducing the ethyl group onto the m-toluidine backbone. However, direct Friedel-Crafts alkylation is problematic. A more controlled approach involves protecting the amine, performing a Friedel-Crafts acylation, and then reducing the resulting ketone.
Below is a DOT script visualizing the primary synthesis pathway.
Caption: High-level workflow for the synthesis of this compound.
Q2: Why is direct Friedel-Crafts alkylation of m-toluidine or 2-methylaniline not a recommended method?
A2: Direct Friedel-Crafts alkylation of anilines is fraught with complications for two primary reasons:
-
Lewis Acid Complexation: The amino group (-NH₂) is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This forms a complex that strongly deactivates the aromatic ring, often halting the reaction entirely.[1]
-
Lack of Selectivity & Polyalkylation: Even if the reaction proceeds, the amino group is a powerful ortho-, para-director, while the methyl group is also an ortho-, para-director. Their combined influence leads to a complex mixture of isomers that are difficult to separate. Furthermore, the newly added ethyl group activates the ring, making the product more reactive than the starting material and leading to undesirable polyalkylation products.
Q3: What is the primary challenge when synthesizing this compound via the nitration of 1-ethyl-2-methylbenzene?
A3: The principal challenge is regiocontrol . Both the methyl and ethyl groups are ortho-, para-directing activators.[2] During electrophilic aromatic substitution (like nitration), they direct the incoming nitro group to positions relative to themselves, leading to a mixture of isomers. The main products are typically 4-nitro- and 6-nitro-1-ethyl-2-methylbenzene due to the strong directing effects to the positions para to the alkyl groups. The desired 3-nitro isomer is often a minor product, making its isolation and purification the critical, yield-limiting step of the entire synthesis.
Troubleshooting Guide: Side Reactions & Solutions
Problem 1: My final product is contaminated with significant amounts of other isomers (e.g., 4-ethyl-2-methylaniline).
-
Primary Cause: This issue originates from poor regioselectivity during the electrophilic aromatic substitution step (e.g., nitration). The electronic and steric effects of the existing alkyl groups on the benzene ring dictate the position of the incoming electrophile, inevitably producing an isomer mixture.[2][3]
-
Mechanistic Insight: The ethyl and methyl groups stabilize the cationic intermediate (the sigma complex) more effectively when the attack occurs at the ortho and para positions relative to themselves. This leads to faster reaction rates for the formation of ortho- and para-substituted products.
Caption: Isomer formation during nitration of 1-ethyl-2-methylbenzene.
-
Solutions & Protocols:
-
Optimize Reaction Conditions: While thermodynamics dictates the isomer distribution, kinetics can be influenced. Running the reaction at a lower temperature can sometimes increase selectivity by favoring the pathway with the lowest activation energy.
-
Employ Bulky Nitrating Agents: Using a sterically hindered nitrating agent can sometimes favor substitution at less hindered positions, potentially altering the isomer ratio.
-
Focus on Purification: Accept that an isomer mixture is inevitable. The key is an effective separation strategy.
-
Fractional Distillation: If the boiling points of the nitro-isomers are sufficiently different.
-
Preparative Chromatography: Highly effective for laboratory scale, using silica gel to separate isomers based on polarity differences.
-
-
Problem 2: During my synthesis, I'm observing higher molecular weight byproducts, suggesting di- or poly-substitution.
-
Primary Cause: This occurs when the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent) or when the product of the initial reaction is more reactive than the starting material. This is a classic side reaction in nitration and especially in Friedel-Crafts alkylation.[2]
-
Solutions & Protocols:
-
Control Stoichiometry: Use a slight deficiency or a maximum of one equivalent of the electrophilic reagent (e.g., nitric acid).
-
Reduce Reaction Temperature: Nitration is highly exothermic.[4] Maintain a low and constant temperature (e.g., 0-10 °C) using an ice bath to prevent over-reaction.
-
Slow Addition: Add the nitrating agent dropwise to the substrate solution to maintain a low instantaneous concentration of the electrophile.
-
Choose Acylation over Alkylation: When possible, use Friedel-Crafts acylation followed by reduction. The acyl group deactivates the ring, effectively preventing polysubstitution.[5]
-
Problem 3: The reduction of my nitro-intermediate is incomplete or yields colored impurities.
-
Primary Cause: The reduction of an aromatic nitro group to an amine is a multi-electron process that proceeds through several intermediates, such as nitroso (-NO) and hydroxylamine (-NHOH) species. If the reaction stalls or conditions are not optimal, these intermediates can accumulate or react with each other to form colored azo (-N=N-) or azoxy (-N=N⁺-O⁻) compounds.[6]
-
Mechanistic Pathway of Incomplete Reduction:
Caption: Intermediates and side products in nitro group reduction.
-
Solutions & Protocols: The choice of reducing agent is critical. Below is a comparison of common methods.
| Reagent System | Typical Conditions | Pros | Cons & Common Side Reactions |
| H₂ / Pd-C or PtO₂ | 1-4 atm H₂, RT, Ethanol/Ethyl Acetate | Clean, high yield, catalytic. | Can reduce other functional groups (alkenes, alkynes, benzyl ethers). Catalyst can be pyrophoric. |
| Fe / HCl or Acetic Acid | Reflux | Inexpensive, effective, tolerant of many functional groups.[7] | Requires stoichiometric iron, can be messy, acidic workup needed. |
| SnCl₂ / HCl | RT to moderate heat, Ethanol | Mild, good for sensitive substrates. | Generates tin waste, requires stoichiometric amounts. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Biphasic system, RT | Mild, can be selective for one nitro group over another. | Can be sluggish, requires careful pH control.[8] |
Experimental Protocol: Reduction using Iron and HCl
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 3-nitro-1-ethyl-2-methylbenzene (1 equivalent) and ethanol.
-
Reagent Addition: Add fine iron powder (approx. 3 equivalents). Heat the mixture to a gentle reflux.
-
Reaction: Slowly add concentrated HCl (approx. 0.5 equivalents) portion-wise via an addition funnel. The reaction is exothermic. Maintain a steady reflux for 2-3 hours.
-
Monitoring: Track the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Once complete, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Make the filtrate basic (pH > 10) with aqueous NaOH or Na₂CO₃.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.
References
-
Chichibabin reaction - Wikipedia. Wikipedia. [Link]
-
The nitration of ethylbenzene with nitric acid on silica gel. ResearchGate. [Link]
-
NITRATION. vpscience.org. [Link]
- US Patent 4268458A: Process for the preparation of N-alkylated aromatic amines.
-
Selective reduction of nitroarenes to N-arylhydroxylamines at C@Fe/Fe3O4 nanoparticles. MDPI. [Link]
-
Chichibabin Reaction. [Link]
-
Nitration and Sulfonation of Benzene. Chemistry LibreTexts. [Link]
-
Chichibabin Amination Reaction Full Detailed Reaction Mechanism || Organic Named Reaction ||. YouTube. [Link]
-
Chichibabin Reaction | PPTX. Slideshare. [Link]
-
Reduction of Nitro Toluene. Sciencemadness Discussion Board. [Link]
-
The Chichibabin amination reaction. Scientific Update. [Link]
-
Reduction of nitro compounds - Wikipedia. Wikipedia. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
-
Amines. NCERT. [Link]
-
This compound. PubChem. [Link]
-
Write the structures for the compound this compound. brainly.com. [Link]
- US Patent 4261926A: Reductive alkylation of substituted anilines.
-
m-Toluidine. Lanxess. [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Scientific & Academic Publishing. [Link]
-
N-ethyl-3-methylaniline. PubChem. [Link]
-
organic chemistry reaction #13 - reduction of nitro group to amine. YouTube. [Link]
-
2-ethyl-N-methylaniline. PubChem. [Link]
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- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Sciencemadness Discussion Board - Reduction of Nitro Toluene - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing Reaction Yield for 3-Ethyl-2-Methylaniline Synthesis
Welcome to the technical support center dedicated to the synthesis of 3-ethyl-2-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Introduction to the Synthesis of this compound
This compound is a substituted aniline that serves as a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The key to a successful synthesis lies in a well-controlled, multi-step process that typically involves the formation of a substituted nitroaromatic precursor followed by its reduction to the desired aniline.
The most common and practical synthetic route to this compound involves a two-step process:
-
Nitration of o-Ethyltoluene: This step introduces a nitro group onto the aromatic ring of 2-ethyltoluene.
-
Reduction of the Nitro Group: The resulting 2-ethyl-6-nitrotoluene is then reduced to form the final product, this compound.
This guide will provide detailed insights into each of these steps, focusing on optimizing reaction conditions, troubleshooting common issues, and ensuring the high purity of the final product.
Core Synthetic Pathway and Key Considerations
Caption: General synthetic route to this compound.
Part 1: Synthesis of the Precursor: 2-Ethyl-6-nitrotoluene
The successful synthesis of this compound is highly dependent on the efficient and selective synthesis of its precursor, 2-ethyl-6-nitrotoluene.
Experimental Protocol: Nitration of o-Ethyltoluene
Objective: To synthesize 2-ethyl-6-nitrotoluene via the nitration of o-ethyltoluene.
Materials:
-
o-Ethyltoluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice Bath
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling the mixture in an ice bath.
-
Reaction Setup: In a separate flask, dissolve o-ethyltoluene in dichloromethane. Cool this solution in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the o-ethyltoluene solution, maintaining the reaction temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice and separate the organic layer.
-
Neutralization: Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure to isolate 2-ethyl-6-nitrotoluene.
Troubleshooting the Nitration Step
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | Incomplete reaction. | Increase the reaction time or slightly elevate the temperature (while monitoring for side reactions). |
| Loss of product during workup. | Ensure complete extraction and careful handling during the washing steps. | |
| Formation of Multiple Isomers | The ethyl and methyl groups direct nitration to different positions. | Maintain a low reaction temperature to improve regioselectivity. Consider alternative nitrating agents for better control. |
| Dinitration | Reaction conditions are too harsh. | Use a milder nitrating agent or reduce the reaction temperature and time. |
Part 2: Reduction of 2-Ethyl-6-nitrotoluene to this compound
The final step in the synthesis is the reduction of the nitro group to an amine. This can be achieved through various methods, with catalytic hydrogenation being one of the most efficient and clean.
Experimental Protocol: Catalytic Hydrogenation
Objective: To reduce 2-ethyl-6-nitrotoluene to this compound using catalytic hydrogenation.
Materials:
-
2-Ethyl-6-nitrotoluene
-
Palladium on Carbon (10% Pd/C)
-
Ethanol
-
Hydrogen Gas
-
Celite
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-ethyl-6-nitrotoluene in ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake or by TLC.
-
Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation.
Alternative Reduction Method: Metal-Acid Reduction
For laboratories not equipped for catalytic hydrogenation, a metal-acid reduction is a viable alternative.
Materials:
-
2-Ethyl-6-nitrotoluene
-
Tin (Sn) or Iron (Fe) powder
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Diethyl Ether
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend tin or iron powder in a mixture of 2-ethyl-6-nitrotoluene and ethanol.
-
Acid Addition: Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.
-
Reaction Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Basification: Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.
-
Extraction: Extract the product with diethyl ether.
-
Drying and Purification: Dry the ether extracts over anhydrous potassium carbonate, filter, and remove the solvent. Purify the crude product by vacuum distillation.
Troubleshooting the Reduction Step
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete Reaction/Low Yield | Inactive catalyst (hydrogenation). | Use fresh catalyst or increase the catalyst loading. |
| Insufficient reducing agent (metal-acid). | Ensure an adequate excess of the metal and acid is used. | |
| Formation of Side Products (e.g., azo, azoxy compounds) | Incomplete reduction. | Increase the reaction time or the amount of reducing agent. |
| Reaction temperature is too high. | Maintain a lower reaction temperature, especially during the initial stages of the metal-acid reduction. | |
| Difficulty in Product Isolation | Emulsion formation during workup. | Add a saturated brine solution to help break the emulsion. |
| Product is lost as a salt. | Ensure the reaction mixture is sufficiently basic before extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, this compound?
Q2: Can I use other reducing agents for the nitro group reduction?
A2: Yes, other reducing agents such as sodium dithionite or zinc dust in acetic acid can also be used. However, catalytic hydrogenation and metal/acid reductions are generally the most reliable and high-yielding methods for this transformation.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Gas Chromatography (GC): To assess the purity of the sample.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes, several safety precautions must be taken:
-
Nitration: The nitrating mixture is highly corrosive and a strong oxidizing agent. Handle it with extreme care in a fume hood and wear appropriate personal protective equipment (PPE). The reaction is also highly exothermic and requires careful temperature control to prevent a runaway reaction.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and there are no sources of ignition in the vicinity.
-
Aniline Products: Substituted anilines can be toxic and may be absorbed through the skin. Handle the final product with gloves and in a well-ventilated area.
Visualizing the Workflow
Technical Support Center: Troubleshooting Low Conversion in 3-ethyl-2-methylaniline Reactions
Introduction: Navigating the Challenges of a Sterically Hindered Substrate
3-ethyl-2-methylaniline is a valuable building block in the synthesis of pharmaceuticals and advanced materials.[1][2][3] Its structure, featuring both an ortho-methyl and a meta-ethyl group, presents significant steric hindrance around the amino functionality.[4] This unique characteristic is frequently the root cause of common experimental challenges, most notably low reaction conversion and the formation of unwanted byproducts.[5][6]
This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles and achieve optimal reaction outcomes.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific, common problems encountered during reactions with this compound. Each answer provides a causal explanation and a clear path toward resolving the issue.
Q1: My palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) with this compound is showing low conversion. What are the primary causes and how can I fix it?
Low conversion in Buchwald-Hartwig aminations involving sterically hindered anilines like this compound is a classic challenge. The difficulty arises from the steric bulk around the nitrogen atom, which can impede the final, product-forming reductive elimination step of the catalytic cycle.[6] Furthermore, the choice of ligand, base, and solvent is exceptionally critical.[5][7]
Core Issues & Recommended Solutions:
-
Suboptimal Ligand Selection: Standard phosphine ligands like PPh₃ are often ineffective. The reaction requires bulky, electron-rich monophosphine ligands that promote the formation of a monoligated palladium species, which is necessary to accommodate the hindered substrates.[6]
-
Inappropriate Base: The base's strength and solubility are crucial. A base that is too weak may not effectively deprotonate the aniline, while an overly strong base could decompose sensitive functional groups on your coupling partner.[5] Poor solubility of the base can also significantly hinder the reaction rate.[5]
-
Actionable Step: For general robustness, sodium tert-butoxide (NaOtBu) is a strong, effective base.[5] If your substrates are sensitive, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), but be aware that these often require a more active catalyst system and higher temperatures to be effective.[5]
-
-
Solvent Mismatch: The solvent must solubilize all components of the reaction and be stable at the required temperature. Certain solvents can also inhibit the catalyst.
Below is a summary of recommended starting conditions for optimization.
| Parameter | Recommendation for Hindered Substrates | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or a pre-formed palladacycle (e.g., XPhos Pd G3) | G3/G4 precatalysts are often more active and air-stable, leading to more reproducible results.[8][9] |
| Ligand | XPhos, RuPhos, BrettPhos, SPhos | These bulky, electron-rich ligands facilitate the crucial oxidative addition and reductive elimination steps with hindered substrates.[8] |
| Base | NaOtBu (strong), Cs₂CO₃ or K₃PO₄ (weaker) | The choice depends on substrate functional group tolerance. Strong bases are generally more effective if tolerated.[5] |
| Solvent | Toluene, 1,4-Dioxane, 2-MeTHF | These solvents offer good solubility for reactants and are compatible with the catalytic system.[5] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation energy for coupling sterically demanding partners.[10] |
Q2: I'm attempting an N-alkylation of this compound with an alkyl halide, but the reaction is sluggish and incomplete. What parameters should I optimize?
Direct N-alkylation of anilines can be challenging due to the potential for over-alkylation (formation of tertiary amines) and the relatively low nucleophilicity of the aniline nitrogen, especially when sterically hindered. The unshared electron pair on the nitrogen atom is in conjugation with the benzene ring, making it less available for nucleophilic attack.[11]
Core Issues & Recommended Solutions:
-
Insufficient Base Strength: A suitable base is required to neutralize the HX produced during the reaction, driving the equilibrium towards the product.[11]
-
Actionable Step: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA). The base should be strong enough to scavenge the acid but not so strong that it promotes side reactions.
-
-
Low Reaction Temperature: Alkylation reactions often require thermal energy to proceed at a reasonable rate, particularly with less reactive alkyl halides (e.g., alkyl chlorides).
-
Actionable Step: Gradually increase the reaction temperature. A general trend is that higher temperatures increase the catalytic activity and selectivity of N-alkylation.[12] Monitor for any signs of decomposition.
-
-
Alternative Alkylation Strategies: If direct alkylation with halides fails, consider alternative, often more efficient, methods.
-
Visible-Light Induced N-Alkylation: Recent methods have shown that N-alkylation can proceed under mild, visible-light conditions, often without the need for metallic catalysts or strong bases.[13]
-
Borrowing Hydrogen Catalysis: This green chemistry approach uses alcohols as alkylating agents, catalyzed by transition metals, with water as the only byproduct.[14][15]
-
Q3: My reaction is clean by TLC, but after workup and purification, the yield is very low. Where could my product be going?
Product loss during workup and purification is a common issue, especially with aniline derivatives which can have unique physicochemical properties.
Core Issues & Recommended Solutions:
-
Emulsion during Aqueous Extraction: Anilines can act as surfactants, leading to the formation of stable emulsions during liquid-liquid extraction, which makes phase separation difficult and leads to product loss.
-
Actionable Step: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. Alternatively, filter the entire mixture through a pad of Celite.
-
-
Product Adsorption on Silica Gel: The basic amino group of your product can strongly adsorb to the acidic surface of standard silica gel during column chromatography, resulting in streaking and poor recovery.
-
Actionable Step: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N). This neutralizes the acidic sites on the silica, allowing for much cleaner elution of the amine product.
-
-
Product Volatility: Depending on the final product structure, it may have some volatility.
-
Actionable Step: When removing solvent under reduced pressure (rotary evaporation), use a moderate bath temperature and avoid applying a very high vacuum for extended periods.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low conversion in a typical cross-coupling reaction involving this compound.
Caption: A logical workflow for diagnosing and solving low conversion issues.
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety precautions for handling this compound?
-
A: this compound may cause skin and eye irritation. It is harmful if swallowed or in contact with skin.[16] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[16] Ensure that an eyewash station and safety shower are readily accessible.[16]
-
-
Q: How should I properly store this compound?
-
A: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[16][17] Keep it away from heat, sparks, open flames, and strong oxidizing agents or acids.[16][18] Like many anilines, it may darken in color over time upon exposure to air and light, so storage under an inert atmosphere (Nitrogen or Argon) is recommended for long-term purity.[16]
-
-
Q: What analytical techniques are best for monitoring reaction progress and confirming product identity?
-
A: For real-time or frequent reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis of reaction conversion and byproduct formation, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal.[19][20] Final product structure and purity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry.[21]
-
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Ligand Screening in Buchwald-Hartwig Amination
This protocol allows for the parallel screening of multiple phosphine ligands to identify the optimal choice for your specific reaction.
-
Array Setup: In an inert atmosphere glovebox, arrange an array of reaction vials, each with a small magnetic stir bar.
-
Reagent Addition: To each vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Catalyst Preparation: In separate vials, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and each ligand to be screened (e.g., XPhos, RuPhos, SPhos, 4 mol %) in anhydrous toluene or dioxane.
-
Catalyst Addition: Add the appropriate volume of the palladium and ligand stock solutions to each corresponding reaction vial.
-
Reaction Execution: Seal the vials tightly with screw caps. Remove the array from the glovebox and place it on a pre-heated stirrer hotplate set to the desired temperature (e.g., 100 °C).[22]
-
Monitoring: After a set time (e.g., 4, 8, or 16 hours), cool the vials to room temperature. Take a small aliquot from each vial, dilute it with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the relative conversion for each ligand.
Protocol 2: Workup and Purification for an Aniline Product
This procedure is optimized to minimize product loss for basic amine compounds.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate (EtOAc). If an emulsion forms, add a small amount of brine to the funnel. Separate the organic layer. Extract the aqueous layer two more times with EtOAc.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Prepare a silica gel column by slurrying the silica in the chosen eluent (e.g., 95:5 Hexanes:EtOAc) containing 1% triethylamine. Load the crude product onto the column and perform the chromatography to isolate the pure aniline derivative.
References
- BenchChem. (n.d.). Optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines.
- BenchChem. (n.d.). The Influence of N-Alkylation on the Properties of Aniline Derivatives: A Technical Guide.
- Fisher Scientific. (2009). SAFETY DATA SHEET: Benzenamine, 2-ethyl-6-methyl-.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Ethylaniline.
- National Institutes of Health (NIH). (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
- ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- MilliporeSigma. (2025). SAFETY DATA SHEET: 3-ethylaniline.
- ResearchGate. (n.d.). Alkylation of Aniline with Benzyl Alcohol by Using Ni/O‐Clay: Kinetic Studies.
- The Research Portal. (1995). Effect of reaction temperature on the alkylation of aniline by methanolover almost neutral zeolites LiY and NaY.
- BenchChem. (n.d.). Overcoming challenges in the synthesis of sterically hindered anilines.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig coupling.
- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- PPG. (2025). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Optimization of N-alkylation of aniline with benzyl alcohol.
- University Thesis. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes.
- BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Unknown Source. III Analytical Methods.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- National Institutes of Health (NIH). (n.d.). N-ethyl-3-methylaniline. PubChem.
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- National Institutes of Health (NIH). (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
- PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- SemOpenAlex. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- brainly.com. (2024). Write the structures for the compound this compound.
- NCERT. (n.d.). Amines.
- National Institutes of Health (NIH). (n.d.). This compound. PubChem.
- ResearchGate. (2025). Efficient Synthesis of Poly(2-ethyl-3-methylindole).
- Guidechem. (n.d.). What is 3-Bromo-2-methylaniline and how is it synthesized?.
- ChemicalBook. (2020). What is 3-Bromo-2-methylaniline?.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Standard of 3-Ethyl-2-methylhept-2-ene.
- ResearchGate. (2025). THE CONVERSION OF N – METHYLANILINE AND N –, 2 – DIMETHYLANILINE BY USING DIFFERENT CATALYSTS.
- SciSpace. (2017). Preparation method of non-color-fading 3-chlorine-2-methylaniline.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
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Preventing oxidation of 3-ethyl-2-methylaniline during storage
Welcome to the technical support center for 3-ethyl-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidation of this compound during storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to the Challenge: The Oxidation of this compound
This compound, like many substituted anilines, is susceptible to oxidation when exposed to air (oxygen) and light.[1] This degradation process can lead to the formation of colored impurities, which can compromise the integrity of your experiments and downstream applications. The primary mechanism of this degradation involves the oxidation of the amino group, leading to the formation of various colored byproducts, including nitroso, nitro, and polymeric compounds.[2][3][4][5] Understanding and mitigating this oxidative degradation is crucial for maintaining the purity and stability of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: My freshly opened bottle of this compound is already showing a yellow to brownish tint. Is it still usable?
A slight yellowish discoloration upon receipt is not uncommon due to minor exposure to air during packaging and transport. However, a significant brown or dark color indicates a higher level of oxidation. For sensitive applications, it is recommended to assess the purity of the material using an analytical technique like HPLC-UV before use. For less sensitive applications, the material may still be usable, but it is best to purify it by distillation or column chromatography if the color is intense.
Q2: How should I properly store this compound to minimize oxidation?
Proper storage is the first and most critical line of defense against oxidation. The following conditions are recommended:
-
Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen.[6][7][8] This can be achieved by using a septum-sealed bottle and purging the headspace with the inert gas after each use.
-
Light Protection: Store the container in a dark place, for example, by wrapping the bottle in aluminum foil or keeping it in a light-proof cabinet. Amber glass bottles are also recommended.
-
Temperature Control: Store the compound in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage.[9]
-
Tight Sealing: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[9][10]
Q3: Can I use an antioxidant to stabilize this compound?
Yes, adding an antioxidant can be an effective strategy to inhibit oxidation. A common and effective antioxidant for organic compounds is Butylated Hydroxytoluene (BHT).[11][12] It acts as a free radical scavenger, preventing the chain reactions that lead to oxidative degradation.[13]
Q4: What concentration of BHT should I use?
A typical concentration range for BHT is 0.01% to 0.1% (w/w).[11][12] For this compound, a starting concentration of 0.05% (w/w) is recommended. It is crucial to ensure the BHT is fully dissolved in the aniline.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Rapid Discoloration (within hours or days of opening) | 1. Improper storage (exposure to air and/or light). 2. High ambient temperature. 3. Contamination with an oxidizing agent. | 1. Immediately purge the container with an inert gas (argon or nitrogen) and store it in a cool, dark place. 2. Review your handling procedures to minimize exposure to the atmosphere. 3. Consider purifying the material before further use. |
| Appearance of New Peaks in HPLC Analysis | 1. Oxidative degradation. 2. Contamination. | 1. Compare the retention times of the new peaks with known or suspected degradation products. Common oxidation products of anilines include azoxybenzenes, nitrosobenzenes, and nitrobenzenes.[2][4][5] 2. If degradation is confirmed, implement the recommended storage and handling protocols. 3. If contamination is suspected, review your experimental procedures and ensure the cleanliness of all glassware and equipment. |
| Precipitation or Solid Formation in the Liquid | 1. Formation of insoluble polymeric oxidation products. 2. Contamination with an incompatible substance. 3. Low-temperature storage leading to freezing (if applicable, though unlikely for this compound at standard refrigerator temperatures). | 1. The material is likely significantly degraded and should be purified or discarded. 2. Review the Safety Data Sheet (SDS) for incompatible materials. 3. If the solid redissolves upon warming to room temperature, it was likely freezing. However, be aware that repeated freeze-thaw cycles can sometimes accelerate degradation. |
Experimental Protocols
Protocol 1: Stabilizing this compound with BHT
This protocol describes how to add Butylated Hydroxytoluene (BHT) to a stock of this compound to inhibit oxidation.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT), high purity
-
A clean, dry, amber glass bottle with a septum-sealed cap
-
Inert gas (argon or nitrogen) supply with a needle adapter
-
Syringes and needles
-
Analytical balance
Procedure:
-
Preparation: In a clean, dry fume hood, place the amber glass bottle on an analytical balance.
-
Weighing BHT: Tare the balance. Carefully add BHT to the bottle to achieve a final concentration of 0.05% (w/w). For example, for 100 g of this compound, add 0.05 g of BHT.
-
Adding this compound: Carefully add the desired amount of this compound to the bottle containing the BHT.
-
Dissolution: Seal the bottle and gently swirl or sonicate until the BHT is completely dissolved.
-
Inerting the Headspace: Puncture the septum with a needle connected to the inert gas supply and another needle as an outlet. Gently flush the headspace with the inert gas for 1-2 minutes to displace any air.
-
Storage: Remove the needles and store the stabilized solution in a cool, dark place (refrigeration at 2-8°C is recommended).
Protocol 2: Monitoring the Purity of this compound by HPLC-UV
This protocol provides a reverse-phase HPLC method to assess the purity of this compound and detect the formation of oxidative degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid. A good starting point is a gradient elution:
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Dilute this stock solution to a working concentration suitable for your detector's linear range (e.g., 10-50 µg/mL).
-
Injection: Inject a suitable volume (e.g., 10 µL) of the sample onto the HPLC system.
-
Detection: Monitor the elution at a wavelength of 254 nm or perform a diode array detection (DAD) scan to identify the optimal wavelength for the parent compound and any impurities.
-
Analysis: The appearance of new peaks, especially those with longer retention times, may indicate the formation of more polar oxidation products. The decrease in the peak area of the main compound over time is a direct measure of degradation.
Visualizations
Diagram 1: Decision-Making Workflow for Handling this compound
Caption: Workflow for handling and storing this compound.
Diagram 2: Logic of Preventing Oxidation
Caption: Factors causing oxidation and corresponding prevention strategies.
References
-
Analyst. (n.d.). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. RSC Publishing. Retrieved from [Link]
-
AIP Publishing. (n.d.). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. Retrieved from [Link]
-
Sarochem. (n.d.). BHT (Butylated Hydroxytoluene) Antioxidant | 99.9% Pure Crystals | Extra Pure & Undiluted. Retrieved from [Link]
-
N-Ethyl-3-methylaniline. (n.d.). Understanding the Properties and Handling of N-Ethyl-3-methylaniline. Retrieved from [Link]
-
TSI Journals. (n.d.). Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible oxidation products of aniline. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Iraqi Journal of Science. (2012). Synthesis and Characterization of some Anilines Oxidative Coupling Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (HPLC).... Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Oxidation of substituted anilines to nitroso-compounds. RSC Publishing. Retrieved from [Link]
-
Suayan, K. (2023, February 20). BHT - butylated hydroxytoluene. Retrieved from [Link]
-
ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Aniline (herbicide precursor). Retrieved from [Link]
-
Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). N-Ethyl-3-methylaniline. Retrieved from [Link]
-
European Commission. (2021, December 2). Opinion on Butylated Hydroxytoluene (BHT). Public Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. Retrieved from [Link]
-
Metascent. (n.d.). Understanding the Properties and Handling of N-Ethyl-3-methylaniline. Retrieved from [Link]
-
PubMed. (n.d.). Final report on the safety assessment of BHT(1). Retrieved from [Link]
-
MDPI. (n.d.). Photostability Enhancement of Dual-Luminophore Pressure-Sensitive Paint by Adding Antioxidants. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Synectics. (n.d.). Chapter 2. Retrieved from [Link]
-
PMC - NIH. (n.d.). Novel Technologies Based on Supercritical Fluids for the Encapsulation of Food Grade Bioactive Compounds. Retrieved from [Link]
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Technical Support Center: Improving Regioselectivity in Reactions with 3-Ethyl-2-Methylaniline
Welcome to the technical support center for 3-Ethyl-2-Methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving high regioselectivity in various chemical transformations involving this substrate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of reactions with this sterically hindered and electronically rich aniline derivative.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in reactions with this compound?
A: The regioselectivity of reactions with this compound is primarily governed by a combination of electronic and steric effects. The amino group is a strong activating, ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance.[1][2] The methyl and ethyl groups are weakly activating, ortho-, para-directors via an inductive effect.[3][4] However, the positions of these substituents create significant steric hindrance, which can strongly influence the accessibility of different positions on the aromatic ring to incoming electrophiles or catalytic complexes.[5][6]
Q2: Which positions on the this compound ring are most likely to react in electrophilic aromatic substitution?
A: The amino group directs electrophilic substitution to the ortho (C6) and para (C4) positions. The 2-methyl and 3-ethyl groups also direct to their respective ortho and para positions. Considering the combined directing effects, the C4 and C6 positions are the most electronically activated. However, the C6 position is sterically hindered by the adjacent 2-methyl group. Therefore, electrophilic substitution is most likely to occur at the C4 position, with the C6 position being the next most probable, depending on the size of the electrophile and the reaction conditions.
Q3: Why do some reactions with anilines, like Friedel-Crafts, fail or give poor results?
A: Friedel-Crafts reactions often fail with anilines because the basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃).[7][8] This forms a complex that deactivates the aromatic ring towards electrophilic substitution.[9][10] To overcome this, the amino group must be protected, for example, by converting it to an acetanilide.[7]
Q4: What is the purpose of using a protecting group for the amino group?
A: Protecting the amino group serves several critical functions:
-
To prevent unwanted side reactions: It prevents the amino group from reacting with acids or electrophiles.[11][12]
-
To control reactivity: It can moderate the high reactivity of the aniline ring, preventing polysubstitution, particularly in reactions like halogenation.[13][14]
-
To improve regioselectivity: By introducing a bulky protecting group, steric hindrance is increased at the ortho-positions, which can enhance selectivity for the para-position.[7][15]
Q5: How can I achieve substitution at the sterically hindered C6 position?
A: Achieving substitution at the sterically hindered C6 position often requires specific strategies that can overcome the steric hindrance. One powerful method is directed ortho-metalation (DoM).[16] This involves using a directing group, often a protected amino group, to guide a strong base (like an organolithium reagent) to deprotonate the adjacent C6 position. The resulting aryllithium species can then react with a wide range of electrophiles.[17][18]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Scenario: You are attempting a nitration or halogenation of this compound and obtaining a mixture of isomers, primarily the C4 and C6 substituted products, or even polysubstituted products.
Root Cause Analysis:
The strong activating nature of the amino group makes the aromatic ring highly susceptible to electrophilic attack at multiple positions.[4][19] The steric hindrance from the 2-methyl group may not be sufficient to completely block attack at the C6 position, especially with smaller electrophiles. In the case of nitration under strongly acidic conditions, protonation of the amino group can form the anilinium ion, which is a meta-director, leading to substitution at the C5 position.[2][7]
Solutions & Protocols:
-
Protect the Amino Group: This is the most effective strategy to control both reactivity and regioselectivity.[7][15] Converting the amino group to an acetanilide moderates its activating effect and increases steric bulk around the nitrogen, further hindering the C6 position.[14]
Protocol 1: Acetylation of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane or acetic acid.
-
Add acetic anhydride (1.1 equivalents) and a catalytic amount of a base like pyridine or sodium acetate.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-(3-ethyl-2-methylphenyl)acetamide.
-
-
Control Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.[7]
-
Choice of Reagents: For halogenation, using milder halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can provide better control over the reaction compared to Br₂ or Cl₂.[20] For nitration, using milder nitrating agents or conditions can prevent the formation of the anilinium ion.[21][22][23]
Data Summary: Expected Product Ratios in Electrophilic Aromatic Substitution
| Reaction Condition | Expected Major Product | Expected Minor Product(s) | Rationale |
| Direct Nitration (HNO₃/H₂SO₄) | Mixture, potential for C5-nitro | C4-nitro, C6-nitro | Formation of meta-directing anilinium ion.[7] |
| Nitration of Acetanilide | 4-nitro-3-ethyl-2-methylaniline | 6-nitro-3-ethyl-2-methylaniline | Steric hindrance from the bulky acetyl group favors para-substitution.[14] |
| Direct Bromination (Br₂) | Polysubstituted products | - | High reactivity of the aniline ring.[14] |
| Bromination of Acetanilide (NBS) | 4-bromo-3-ethyl-2-methylaniline | 6-bromo-3-ethyl-2-methylaniline | Controlled monobromination with preference for the less hindered para-position. |
Issue 2: Failure of Friedel-Crafts Alkylation or Acylation
Scenario: Your Friedel-Crafts reaction with this compound fails to proceed or results in a complex mixture of unidentified products.
Root Cause Analysis:
As previously mentioned, the Lewis acid catalyst essential for Friedel-Crafts reactions reacts with the basic amino group, deactivating the aniline.[7][8]
Solution:
The amino group must be protected as an acetanilide before carrying out the Friedel-Crafts reaction. The amide is less basic and will not coordinate with the Lewis acid catalyst.[7]
Protocol 2: Friedel-Crafts Acylation of N-(3-ethyl-2-methylphenyl)acetamide
-
Suspend anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in a dry solvent like dichloromethane under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add the acyl chloride (1.1 equivalents) dropwise to the suspension.
-
Add a solution of N-(3-ethyl-2-methylphenyl)acetamide (1 equivalent) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and concentrated HCl.
-
Extract the product with dichloromethane, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
The acetyl protecting group can be removed by hydrolysis with aqueous acid or base to yield the acylated aniline.
Issue 3: Difficulty in Achieving C-N Bond Formation via Cross-Coupling
Scenario: You are attempting a Buchwald-Hartwig amination with a derivative of this compound (e.g., 4-bromo-3-ethyl-2-methylaniline) and are experiencing low yields or slow reaction rates.[24][25]
Root Cause Analysis:
The steric hindrance from the 2-methyl and 3-ethyl groups can impede the approach of the palladium catalyst and the amine coupling partner to the reaction center.[5] The choice of ligand for the palladium catalyst is crucial in overcoming this steric hindrance.[26][27]
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands that are known to be effective for coupling sterically hindered substrates. Examples include biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocenyl-based ligands.[26]
-
Catalyst System: Use a pre-formed palladium catalyst or an in-situ generated catalyst from a suitable palladium source (e.g., Pd₂(dba)₃) and the chosen ligand.
-
Base and Solvent: The choice of base (e.g., NaOtBu, K₃PO₄) and solvent (e.g., toluene, dioxane) can significantly impact the reaction outcome. Optimization of these parameters may be necessary.
Data Summary: Recommended Conditions for Buchwald-Hartwig Amination of Hindered Anilines
| Catalyst System | Ligand Type | Base | Solvent | Temperature |
| Pd₂(dba)₃ / XPhos | Biarylphosphine | NaOtBu | Toluene | 80-110 °C |
| Pd(OAc)₂ / SPhos | Biarylphosphine | K₃PO₄ | Dioxane | 80-110 °C |
| Pd-G3-XPhos | Pre-catalyst | NaOtBu | Toluene | 80-110 °C |
Visualizations
Caption: Directing effects in this compound.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- BenchChem. (n.d.). Addressing poor regioselectivity in the synthesis of substituted anilines.
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene.
- ElectronicsAndBooks. (n.d.). Studying competitive lithiations at alpha-, ortho-, and benzylic positions in various N-protected aniline derivatives.
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
ACS Publications. (2010, June 8). Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. Organic Letters. Retrieved from [Link]
- Universidade de Lisboa. (n.d.). Regioselectivity of Aniline and Toluidine Nitration With HNO3 and H2SO4 in Acetic Acid.
-
Organic Chemistry Portal. (n.d.). Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. Retrieved from [Link]
- Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
- Chemistry LibreTexts. (2015, July 18). 16.2: Directing Inductive Effects of Alkyl Groups.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]
-
PMC - NIH. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, October 31). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
YouTube. (2015, February 23). Protection of Aniline Derivatives. Retrieved from [Link]
-
ACS Publications. (2019, January 4). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2015, August 3). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. Retrieved from [Link]
- ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Halogenation of Substituted Anilines.
-
ACS Publications. (n.d.). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]
- BenchChem. (n.d.). The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis.
-
ResearchGate. (n.d.). Rh(III)-Catalyzed [3 + 2] Annulation of Aniline Derivatives with Vinylsilanes via C–H Activation/Alkene Cyclization: Access to Highly Regioselective Indoline Derivatives. Retrieved from [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]
- Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Friedel-Crafts reactions of N,N-Dimethylaniline and corresponding.... Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Cobalt(ii)-catalyzed regioselective C–H halogenation of anilides. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Variation of aniline derivatives. Retrieved from [Link]
-
YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
PMC - NIH. (2011, February 3). Indolyne and Aryne Distortions and Nucleophilic Regioselectivites. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
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- 27. researchgate.net [researchgate.net]
3-ethyl-2-methylaniline byproduct identification and characterization
Welcome to the technical support center for the synthesis and analysis of 3-ethyl-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation, identification, and characterization during their experimental work. The content is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm synthesizing this compound via Friedel-Crafts ethylation of 2-methylaniline. What are the most probable byproducts I should anticipate?
When performing a Friedel-Crafts alkylation on a substituted aniline, you are introducing several variables that can lead to a mixture of products.[1] The amino group is a strong activating group, but its basicity can complicate the reaction by interacting with the Lewis acid catalyst.[2][3]
Here are the primary byproducts to expect:
-
Isomeric Products: The directing effects of the amino (-NH2) and methyl (-CH3) groups on the aniline ring will influence the position of the incoming ethyl group. While you desire substitution at the 3-position, you can expect other isomers such as:
-
5-ethyl-2-methylaniline: The ethyl group adds para to the amino group.
-
N-ethyl-2-methylaniline: Alkylation occurs on the nitrogen atom of the amino group.
-
4-ethyl-2-methylaniline: Substitution occurs at the position para to the methyl group.
-
-
Poly-alkylation Products: The initial product, this compound, is also susceptible to further ethylation, leading to diethyl-methylaniline isomers.
-
Starting Material: Incomplete reaction will result in the presence of unreacted 2-methylaniline.
The formation of these byproducts is often influenced by reaction conditions such as temperature, catalyst choice, and the ratio of reactants.
Q2: My initial analysis by Gas Chromatography (GC) shows a major peak for my product but also several smaller, unidentified peaks. How do I begin to identify them?
A multi-tiered analytical approach is the most effective strategy for identifying unknown peaks in your GC chromatogram.[4] The goal is to gather complementary data from various techniques to build a complete picture of each impurity.
Here is a recommended workflow:
Step-by-Step Approach:
-
GC-Mass Spectrometry (GC-MS): This should be your first step.[5] GC-MS couples the separation power of gas chromatography with the identification capabilities of mass spectrometry.[6]
-
What to look for: Determine the mass-to-charge ratio (m/z) of the molecular ion for each peak. If an impurity peak has the same m/z as your target compound (this compound, C9H13N, molecular weight 135.21 g/mol ), it is likely an isomer.[7][8] If the m/z is different, it could be a poly-alkylated product, a fragment of the starting material, or another byproduct.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent complementary technique, especially for separating isomers that may co-elute in GC.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation, particularly for distinguishing between isomers, NMR is indispensable.[11][12]
Q3: My GC-MS results show a peak with the same molecular ion (m/z = 135) as my product but a different retention time. How can I confirm its identity as an isomer?
This is a classic identification challenge. While GC-MS suggests an isomer, it often cannot definitively distinguish between positional isomers like this compound and 5-ethyl-2-methylaniline.[15] For this, you will need to turn to NMR spectroscopy.
Comparative Spectroscopic Data for Potential Isomers:
| Compound | Key ¹H NMR Signals (Aromatic Region) | Key ¹³C NMR Signals (Aromatic Carbons) | Expected GC Retention Time |
| This compound | Three distinct aromatic protons, likely complex multiplets. | Six distinct aromatic carbon signals. | Reference |
| 5-Ethyl-2-methylaniline | A singlet and two doublets in the aromatic region due to symmetry. | Fewer than six aromatic carbon signals due to symmetry. | May be similar to the main product. |
| N-Ethyl-2-methylaniline | Aromatic signals will be different, and an N-H proton signal will be present. | Distinct aromatic and aliphatic carbon shifts. | Can vary significantly. |
Protocol: Differentiating Isomers using ¹H NMR
-
Sample Preparation: Isolate the byproduct of interest using preparative HPLC or column chromatography. Dissolve a few milligrams of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis:
-
Number of Aromatic Signals: Count the number of distinct signals in the aromatic region (typically 6.5-7.5 ppm).
-
Splitting Patterns (Multiplicity): Analyze the coupling patterns (singlet, doublet, triplet, etc.). For example, 5-ethyl-2-methylaniline would likely show a singlet for the proton between the two alkyl groups.
-
Integration: The relative area under each signal corresponds to the number of protons it represents.
-
By comparing the obtained spectrum with the expected patterns for the different isomers, you can achieve a definitive identification.[12][14]
Q4: I suspect I have poly-alkylation byproducts. What would their mass spectra look like, and how can I confirm their presence?
Poly-alkylation will result in the addition of one or more ethyl groups to your target molecule.
-
Mass Spectrometry Signature: A diethyl-methylaniline byproduct would have a molecular formula of C₁₁H₁₇N and a molecular weight of 163.26 g/mol . In your GC-MS data, look for peaks with a molecular ion (M+) at m/z = 163.
-
Confirmation with NMR:
-
¹H NMR: You would expect to see signals corresponding to two ethyl groups (two triplets and two quartets) and one methyl group (a singlet). The integration of the aliphatic signals compared to the aromatic signals would confirm the presence of two ethyl groups.
-
¹³C NMR: The number of signals in the aliphatic region would correspond to the carbons of two ethyl groups and one methyl group.
-
Q5: What are some best practices to minimize byproduct formation during the synthesis of this compound?
Minimizing byproduct formation is key to improving yield and simplifying purification.[16]
-
Control of Reaction Temperature: Friedel-Crafts alkylations can be sensitive to temperature. Running the reaction at a lower temperature can increase selectivity and reduce the formation of unwanted isomers and poly-alkylation products.
-
Choice of Catalyst: While aluminum chloride (AlCl₃) is a common catalyst, it is a strong Lewis acid and can sometimes lead to side reactions.[2] Experimenting with milder Lewis acids might improve selectivity.
-
Stoichiometry: Carefully controlling the molar ratio of the ethylating agent to the 2-methylaniline can help minimize poly-alkylation. Using a slight excess of the aniline can favor mono-alkylation.
-
Protection of the Amino Group: To prevent N-alkylation, the amino group can be protected (e.g., by acylation to form an amide) before the Friedel-Crafts reaction. The protecting group can then be removed in a subsequent step.[2]
By implementing these strategies and utilizing the analytical techniques outlined above, you can effectively identify, characterize, and ultimately control the formation of byproducts in your synthesis of this compound.
References
- Benchchem. (n.d.). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
-
Chaudhary, A., & Kumar, V. (2019). Impurities Characterization in Pharmaceuticals: A Review. ResearchGate. Retrieved from [Link]
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Gore, P. S. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. Retrieved from [Link]
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Unknown. (2024). Isolation and characterization of pharmaceuticals with impurities. Retrieved from [Link]
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Unknown. (n.d.). Impurity profiling of pharmaceutical Formulation. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Schilling, R. (2013). Identifying and Characterizing Pharmaceutical Impurities in Less Time with Greater Certainty. Retrieved from [Link]
-
Unknown. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. Retrieved from [Link]
-
Chow, F. (n.d.). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. ACS Publications. Retrieved from [Link]
-
Chen, M., et al. (2018). Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis. PubMed. Retrieved from [Link]
-
Unknown. (n.d.). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Retrieved from [Link]
- Riggin, P.M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA.
-
Constable, C. E. H., & Housecroft, E. C. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?. Chemistry Stack Exchange. Retrieved from [Link]
-
Unknown. (2018). Why doesn't aniline respond in Friedel-Crafts reactions?. Quora. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
-
Unknown. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. Retrieved from [Link]
-
Unknown. (n.d.). Enantioselective aza-Friedel–Crafts alkylation of aniline derivatives with cyclic N-sulfonyl α-ketiminoesters. RSC Publishing. Retrieved from [Link]
-
Proprep. (n.d.). Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. Retrieved from [Link]
-
Unknown. (n.d.). NMR Spectra of Anilines. ResearchGate. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Unknown. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]
-
Rocco, A., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[5]arene Stationary Phase. ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ChemHelp ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. Retrieved from [Link]
-
Unknown. (2024). In Friedel-Crafts alkylation of aniline, one gets. YouTube. Retrieved from [Link]
-
Unknown. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. Retrieved from [Link]
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Unknown. (n.d.). Gas Chromatography of Environmentally Active Aromatic Amines in Industrial Dyes Effluents and Human Blood Serum. SID. Retrieved from [Link]
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Unknown. (n.d.). Determination of methyl aniline compounds in gasoline by GC-MS. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). This compound. NIH. Retrieved from [Link]
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Brainly. (2024). Write the structures for the compound this compound. Retrieved from [Link]
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Unknown. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. Retrieved from [Link]
- Unknown. (n.d.). Production process of herbicide intermediate 3-chloro-2-methylaniline. Google Patents.
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PubChem. (n.d.). N-ethyl-3-methylaniline. NIH. Retrieved from [Link]
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- 16. Identifying and Characterizing Pharmaceutical Impurities in Less Time with Greater Certainty | Technology Networks [technologynetworks.com]
Managing exothermic reactions in 3-ethyl-2-methylaniline synthesis
Welcome to the Technical Support Center for the synthesis of 3-ethyl-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the management of exothermic reactions during this synthesis. Our focus is on ensuring procedural safety, optimizing reaction conditions, and achieving high product purity.
Introduction: Navigating the Thermal Challenges
The synthesis of this compound, a key intermediate in various pharmaceutical and chemical applications, involves highly energetic transformations that demand rigorous control over reaction parameters. The synthetic route outlined in this guide proceeds via two principal and highly exothermic steps: the nitration of 2-ethyltoluene followed by the catalytic hydrogenation of the resulting nitroaromatic intermediate.
-
Nitration of 2-Ethyltoluene : This electrophilic aromatic substitution is characterized by a significant release of heat, with the potential for thermal runaway if not adequately controlled.[1]
-
Catalytic Hydrogenation : The reduction of the nitro group is also a highly exothermic process. The accumulation of unreacted starting material or improper heat dissipation can lead to dangerous temperature and pressure increases, particularly at scale.
This support center provides a comprehensive framework for identifying, understanding, and mitigating the thermal hazards associated with each step of this synthesis.
Troubleshooting Guides: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis, providing immediate actions, potential causes, and preventative measures.
Issue 1: Rapid, Uncontrolled Temperature Rise During Nitration
Question: During the addition of the nitrating mixture to 2-ethyltoluene, the internal temperature is rising much faster than anticipated and is not responding to adjustments in the cooling bath. What immediate actions should I take?
Answer:
Immediate Actions:
-
Halt Reagent Addition: Immediately stop the addition of the nitrating mixture.
-
Maximize Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stirred and add more ice and salt to lower the temperature.
-
Prepare for Emergency Quench: Have a large volume of crushed ice and water ready for an emergency quench. In the event of a thermal runaway, the reaction must be stopped immediately.
Potential Causes and Preventative Measures:
-
Inadequate Pre-cooling: The initial temperature of the 2-ethyltoluene solution may have been too high before starting the addition of the nitrating mixture.
-
Prevention: Ensure the substrate solution is thoroughly cooled to the target temperature (e.g., 0-5 °C) before commencing the addition of the nitrating agent.
-
-
Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly generates heat faster than the cooling system can dissipate it.[2]
-
Prevention: Employ a slow, dropwise addition rate using an addition funnel. Continuously monitor the internal temperature and adjust the addition rate to maintain the desired temperature range.
-
-
Poor Agitation: Inefficient stirring can lead to localized "hot spots" where reactant concentrations are high, initiating a runaway reaction.
-
Prevention: Use a properly sized stir bar or overhead stirrer to ensure vigorous and uniform mixing throughout the reaction.
-
-
Incorrect Reagent Concentration: Using overly concentrated acids can significantly increase the reaction's exothermicity.
-
Prevention: Strictly adhere to the recommended concentrations of nitric and sulfuric acid.
-
Issue 2: Stalled or Incomplete Catalytic Hydrogenation
Question: My catalytic hydrogenation of 2-ethyl-3-nitrotoluene has been running for several hours with minimal hydrogen uptake and little to no product formation according to TLC/GC analysis. What are the likely causes and how can I resolve this?
Answer:
Troubleshooting Steps:
-
Check for Catalyst Poisoning: The catalyst's active sites may be blocked. Common poisons for palladium catalysts include sulfur compounds, and certain nitrogen-containing heterocycles.[3][4]
-
Solution: Ensure high-purity solvents and reagents are used. If poisoning is suspected, the reaction will need to be stopped, the catalyst filtered off, and the reaction restarted with a fresh batch of catalyst.
-
-
Verify Catalyst Activity: The catalyst may have been deactivated due to improper storage or handling.
-
Solution: Use a fresh batch of catalyst. Palladium on carbon should be handled carefully to avoid prolonged exposure to air.
-
-
Assess Hydrogen Delivery: Ensure there is a positive pressure of hydrogen in the reaction vessel.
-
Solution: Check for leaks in the system. If using a balloon, ensure it is adequately filled and securely attached. For more stubborn reactions, consider using a Parr hydrogenator for higher pressures.[3]
-
-
Improve Agitation: Inefficient stirring can limit the mass transfer of hydrogen to the catalyst surface.[3]
-
Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.
-
-
Check Substrate Solubility: If the nitroaromatic substrate is not fully dissolved, the reaction will be slow.
-
Solution: Ensure the chosen solvent completely dissolves the starting material at the reaction temperature. Common solvents for this reaction include ethanol, methanol, and ethyl acetate.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the nitration of 2-ethyltoluene?
A1: The primary concern is the reduced surface-area-to-volume ratio in larger reactors, which diminishes the efficiency of heat removal. A reaction that is easily controlled in the lab can become a serious runaway hazard at a larger scale. It is crucial to perform reaction calorimetry studies to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) before attempting a scale-up.[5]
Q2: How can I safely quench a nitration reaction at the end of the experiment?
A2: The standard and safest method is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This serves to both cool the mixture and dilute the acids, effectively stopping the reaction.
Q3: What are the signs of a developing runaway reaction during catalytic hydrogenation?
A3: A rapid and sustained increase in both the internal temperature and pressure of the reactor, even after the hydrogen source is removed, are clear indicators of a potential runaway. Modern reaction calorimeters can help predict the potential for such events.[5]
Q4: What should be included in an emergency shutdown procedure for a runaway hydrogenation reaction?
A4: An emergency plan should include:
-
Immediate cessation of hydrogen flow.
-
Activation of an emergency cooling system, if available.[6]
-
Controlled venting of the reactor to a safe location to manage pressure buildup.
-
If necessary and if the system is designed for it, quenching the reaction by adding a pre-determined chemical inhibitor or a cold, inert solvent.
Q5: Can I use a different reducing agent for the nitro group to avoid the hazards of catalytic hydrogenation?
A5: Yes, alternatives exist. For example, using iron powder in the presence of an acid like acetic acid can be a milder method for reducing nitro groups.[7] However, this method may require more rigorous purification to remove iron salts from the product.
Experimental Protocols
Protocol 1: Nitration of 2-Ethyltoluene
Objective: To synthesize 2-ethyl-3-nitrotoluene with careful temperature control.
Reagents:
-
2-Ethyltoluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Prepare Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add 25 mL of concentrated sulfuric acid. With continuous stirring, add 20 mL of concentrated nitric acid dropwise, ensuring the temperature remains below 10 °C.[8]
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-ethyltoluene and cool the flask to 0-5 °C in an ice-salt bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred 2-ethyltoluene solution. The rate of addition should be controlled to maintain the internal temperature between 0-5 °C. The total addition time should be approximately 1-2 hours.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. Monitor the reaction progress by TLC or GC.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. Transfer the mixture to a separatory funnel.
-
Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture of nitro-isomers.
Protocol 2: Catalytic Hydrogenation of 2-Ethyl-3-Nitrotoluene
Objective: To reduce 2-ethyl-3-nitrotoluene to this compound.
Reagents:
-
2-Ethyl-3-nitrotoluene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen Gas
-
Celite
Procedure:
-
Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker or a thick-walled glass reactor), add the crude 2-ethyl-3-nitrotoluene followed by the solvent (ethanol or methanol).
-
Inerting: Seal the vessel and purge the system with nitrogen gas three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst. The catalyst loading is typically 5-10 mol% relative to the substrate.[3]
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (e.g., 50 psi or using a hydrogen balloon for atmospheric pressure).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic, and for larger scale reactions, cooling may be necessary to maintain a constant temperature. Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen three times.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric. Do not allow the filter cake to dry. Keep it wet with solvent or water.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound, which can be purified by distillation.
Data Presentation
Table 1: Key Thermal Parameters for Nitration and Hydrogenation
| Parameter | Nitration of 2-Ethyltoluene | Catalytic Hydrogenation of 2-Ethyl-3-Nitrotoluene |
| Typical Temperature Range | 0-10 °C | 25-60 °C |
| Heat of Reaction (ΔH) | Approx. -130 to -160 kJ/mol[6] | Approx. -500 to -550 kJ/mol |
| Adiabatic Temperature Rise (ΔTad) | High - Requires careful control | Very High - Runaway potential |
| Primary Thermal Hazard | Rapid, uncontrolled exotherm | Thermal runaway due to accumulation |
Table 2: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Action(s) |
| Nitration Temperature Spike | Too rapid addition of nitrating agent; Poor agitation | Stop addition, enhance cooling, improve stirring |
| Low Yield in Nitration | Incomplete reaction; Side reactions | Extend reaction time at low temp; Check acid concentrations |
| Hydrogenation Stalled | Catalyst poisoning; Inactive catalyst; Poor H2 mixing | Use pure reagents; Use fresh catalyst; Increase agitation |
| Pressure Increase in Hydrogenation | Exothermic reaction; Thermal decomposition | Ensure adequate cooling; Vent to a safe area |
Visualization of Key Processes
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for nitration temperature excursion.
References
-
Royal Society of Chemistry. (n.d.). Thermal decomposition of liquid α-nitrotoluene. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]
-
American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Scaling Up. [Link]
-
BYJU'S. (n.d.). Aromatic Nitration. [Link]
-
Wikipedia. (n.d.). TNT. [Link]
-
ResearchGate. (n.d.). Nitration reaction heat (ΔH r ), entropy (ΔS r ), and free energy (ΔG r ) at 298.15 K. [Link]
-
ResearchGate. (n.d.). Heat flow profiles obtained from reaction calorimetry experiments: (a) nitration step. [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. [Link]
-
vpscience.org. (n.d.). 1 NITRATION. [Link]
-
American Chemical Society. (n.d.). Study of the Hydrogenation of Selected Nitro Compounds by Simultaneous Measurements of Calorimetric, FT-IR, and Gas-Uptake Signals. [Link]
-
ResearchGate. (n.d.). A detailed study on heat of reaction and heat rate determination of nitrobenzene hydrogenation to aniline reaction using power compensation reaction calorimeter. [Link]
-
Reddit. (2022). Hydrogenation reaction tips and tricks. [Link]
-
Chemguide. (n.d.). The nitration of benzene. [Link]
-
ResearchGate. (n.d.). Effect of temperature on nitrobenzene hydrogenation. [Link]
-
University of Calgary. (n.d.). Ch12: Aromatic nitration. [Link]
-
Cambridge University Press. (n.d.). Nitration and aromatic reactivity. [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. [Link]
-
Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254. [Link]
-
Wikipedia. (n.d.). Palladium on carbon. [Link]
-
Aidic. (n.d.). Emergency Runaway Reaction - What Precedes? What Follows?. [Link]
-
Syrris. (n.d.). Information on the Reaction Calorimetry application. [Link]
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (n.d.). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. [Link]
-
Royal Society of Chemistry. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. [Link]
-
University of Massachusetts Boston. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
-
Chemguide. (n.d.). Nitration of benzene and methylbenzene. [Link]
-
American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]
-
Slideshare. (n.d.). Hydrogenation Reactor Run Away Conditions. [Link]
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. [Link]
- Google Patents. (n.d.).
-
Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. [Link]
- Google Patents. (n.d.). US3488397A - Nitration of alkyl benzenes with nitric and phosphoric acids.
-
Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]
-
YouTube. (2024). 19 Heat of Hydrogenation and Heat of Combustion. [Link]
-
YouTube. (2020). EAS Nitration Experiment & Recrystallization. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Scribd. (n.d.). Toluene Nitration Procedure Guide. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2015). Can anyone give me a reference for catalytic hydrogenation of 3-Nitrostyrene to 3-Ethylaniline?. [Link]
Sources
Technical Support Center: Catalyst Deactivation in 3-Ethyl-2-Methylaniline Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-ethyl-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of catalyst deactivation. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical and physical processes that lead to loss of catalytic activity, enabling you to optimize your synthesis, improve yields, and ensure process reproducibility.
The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of its nitro precursor, 1-ethyl-2-methyl-3-nitrobenzene. This transformation is highly dependent on the activity and stability of heterogeneous catalysts, typically those based on palladium, platinum, or nickel.[1][2] However, the performance of these catalysts can degrade over time, a phenomenon known as deactivation, which presents a significant hurdle in both laboratory-scale experiments and large-scale production.[2] This guide provides a structured approach to diagnosing, troubleshooting, and mitigating catalyst deactivation.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding catalyst choice and the general nature of deactivation in this specific synthesis.
Q1: What are the most common catalysts used for the synthesis of this compound, and why?
A: The hydrogenation of the nitro group in 1-ethyl-2-methyl-3-nitrobenzene is typically performed using catalysts with high hydrogen activation capability. The most prevalent choices include:
-
Palladium on Carbon (Pd/C): Often the first choice due to its high activity, selectivity, and relatively lower cost compared to platinum. It provides excellent conversion rates under moderate temperature and pressure conditions.[1]
-
Platinum on Carbon (Pt/C): Used when higher activity is required or when substrates are resistant to hydrogenation. Platinum can sometimes offer better resistance to certain poisons.
-
Raney® Nickel (Raney-Ni): A cost-effective option, particularly in industrial-scale production. It is a highly active "sponge nickel" catalyst, but can be more susceptible to sulfur poisoning and requires careful handling due to its pyrophoric nature when dry.[3]
The choice of catalyst is a critical experimental parameter, balancing activity, selectivity, cost, and catalyst lifespan.
Q2: What are the primary indicators of catalyst deactivation during my experiment?
A: The onset of catalyst deactivation can manifest in several ways. Monitoring your reaction for these signs is crucial for early diagnosis:
-
Decreased Reaction Rate: The most immediate sign is a noticeable slowdown in the consumption of the nitroaromatic starting material or the formation of the aniline product. This may require longer reaction times to achieve complete conversion.
-
Increased Severity Requirements: You may find it necessary to increase the reaction temperature or hydrogen pressure to maintain the original reaction rate.
-
Changes in Selectivity: A decline in selectivity towards the desired this compound may be observed, with an increase in partially hydrogenated intermediates (e.g., nitroso, hydroxylamine species) or other byproducts.
-
Incomplete Conversion: The reaction stalls before all the starting material is consumed, even after extended periods.
Q3: What are the main mechanisms of catalyst deactivation in this process?
A: Catalyst deactivation is broadly categorized into four main mechanisms, all of which can occur during nitroaromatic hydrogenation[4][5]:
-
Poisoning: The strong, often irreversible, chemisorption of impurities from the feedstock or solvent onto the catalyst's active sites.[5] Even trace amounts of poisons can have a dramatic effect.
-
Fouling (Coking): The physical deposition of carbonaceous residues or heavy, tar-like byproducts on the catalyst surface, blocking pores and active sites.[6][7] In this specific synthesis, the nitrobenzene precursor itself can act as a coke precursor.[6]
-
Thermal Degradation (Sintering): At elevated temperatures, the small metal nanoparticles of the catalyst can migrate and agglomerate into larger crystals. This process reduces the active surface area and is generally irreversible.[7][8]
-
Leaching: The gradual dissolution of the active metal from the solid support into the liquid reaction medium. This leads to a permanent loss of active sites.[8]
Q4: Can I prevent catalyst deactivation before it starts?
A: While all catalysts have a finite lifespan, proactive measures can significantly extend their activity and performance. Prevention is always more effective than remediation.[9] Key strategies include:
-
Reactant Purity: Use high-purity 1-ethyl-2-methyl-3-nitrobenzene, solvents, and hydrogen. Pre-treating reactants to remove potential poisons like sulfur or chlorine compounds is highly recommended.
-
Optimized Reaction Conditions: Avoid excessively high temperatures that can lead to sintering and increased coking rates.[6] Operate at the lowest temperature and pressure that provide an acceptable reaction rate.
-
Proper Catalyst Handling: Handle catalysts under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation of the active sites.
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and resolving specific issues encountered during the synthesis.
Problem 1: Gradual and consistent loss of activity over multiple reaction cycles.
-
Probable Cause: Fouling by coke or polymeric byproducts. This is a common mechanism where carbonaceous deposits slowly accumulate on the catalyst surface, blocking access to the active metal sites.[7]
-
Diagnostic Steps:
-
Visual Inspection: A spent, coked catalyst often appears darker or clumped together.
-
Thermogravimetric Analysis (TGA): Analyze the spent catalyst under an air or oxygen flow. A significant weight loss at elevated temperatures (300-600°C) indicates the combustion of carbonaceous deposits.
-
Surface Area Analysis (BET): A fouled catalyst will show a significant reduction in specific surface area and pore volume compared to the fresh catalyst.[4]
-
-
Corrective Action: Regeneration. For fouling by organic deposits, a carefully controlled calcination (oxidative treatment) can burn off the coke and restore activity.
Problem 2: Sudden, catastrophic failure of the catalyst, often in the first run.
-
Probable Cause: Acute catalyst poisoning. This occurs when a potent poison is present in the feedstock, solvent, or even leached from the reactor components.[5] Common poisons for Pd, Pt, and Ni catalysts are summarized in the table below.
-
Diagnostic Steps:
-
Feedstock Analysis: Analyze all reactants and solvents for common poisons using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for heavy metals or specific sulfur/halide analyzers.
-
Review Experimental Setup: Ensure that no components in the reactor (e.g., sulfur-containing rubber seals) could be introducing contaminants.
-
-
Corrective Action:
-
Feed Purification: Implement a purification step for the reactants. This can involve passing the liquid feedstock through a guard bed of adsorbents designed to trap specific poisons.
-
Catalyst Replacement: Poisoning is often irreversible.[10] The poisoned catalyst must typically be discarded and replaced with a fresh batch after the source of the poison has been eliminated.
-
Problem 3: Reduced catalyst activity observed after an accidental temperature spike.
-
Probable Cause: Thermal degradation or sintering. High temperatures provide the energy for metal crystallites to become mobile and merge, which irreversibly reduces the number of active sites available for catalysis.[5] The presence of water, a byproduct of the hydrogenation reaction, can accelerate this process.[5]
-
Diagnostic Steps:
-
Transmission Electron Microscopy (TEM): Compare TEM images of the fresh and spent catalyst. An increase in the average metal particle size is a clear indicator of sintering.
-
X-ray Diffraction (XRD) & Chemisorption: XRD peak sharpening for the active metal indicates an increase in crystallite size. Hydrogen chemisorption measurements will show a corresponding decrease in metal dispersion and active surface area.
-
-
Corrective Action: Sintering is largely irreversible. The primary solution is prevention through rigorous temperature control. If a sintered catalyst must be addressed, replacement is the only viable option. Focus on improving reactor temperature monitoring and control systems to prevent future incidents.
Data Presentation & Visualization
Table 1: Common Poisons for Hydrogenation Catalysts
| Poison Class | Specific Examples | Common Sources | Mechanism of Action |
| Sulfur Compounds | H₂S, thiols, sulfates | Contaminated feedstock, rubber seals | Strong chemisorption on metal sites, blocking H₂ activation.[7] |
| Halogen Compounds | Chlorides, bromides | Solvents, impurities in starting materials | Forms stable metal halides, alters electronic properties.[10] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Contaminated reagents, process equipment | Alloy formation or irreversible adsorption on active sites.[7] |
| Nitrogen Compounds | Pyridine, nitriles (in excess) | Byproducts, feedstock impurities | Strong competitive adsorption on active sites.[11] |
| Carbon Monoxide (CO) | Impure H₂ gas supply | Incomplete H₂ production | Strong chemisorption, blocks sites needed for H₂ dissociation.[10] |
Diagram 1: Troubleshooting Logic for Catalyst Deactivation
A logical workflow to diagnose the root cause of catalyst failure.
Caption: Troubleshooting workflow for identifying the cause of catalyst deactivation.
Experimental Protocols
Protocol 1: Regeneration of a Coked Pd/C Catalyst via Calcination
This protocol describes a general procedure for removing carbonaceous deposits. Caution: Perform in a well-ventilated furnace. Temperatures must be carefully controlled to avoid sintering the catalyst.
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture. Wash thoroughly with a solvent (e.g., ethanol or toluene) to remove residual reactants and products. Dry the catalyst in a vacuum oven at a low temperature (e.g., 80-100°C) until a free-flowing powder is obtained.
-
Inert Purge: Place the dried, spent catalyst in a ceramic crucible and place it inside a tube furnace. Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 100 mL/min while slowly ramping the temperature to 200°C. Hold for 1 hour to remove any remaining volatile organics.
-
Oxidative Treatment: While maintaining the temperature at 200°C, gradually introduce a diluted air stream (e.g., 5% O₂ in N₂) into the furnace.
-
Controlled Burn-off: Slowly ramp the temperature to 300-350°C at a rate of 2-5°C/min. The ideal temperature depends on the stability of the carbon support and should be kept as low as possible to prevent damage. Hold at this temperature for 3-5 hours, or until TGA analysis of a sample shows no further weight loss.
-
Cool Down: Switch the gas flow back to pure inert gas. Cool the furnace down to room temperature.
-
Re-reduction (Activation): The calcined catalyst surface will be oxidized (PdO). Before reuse, the catalyst must be re-reduced. This is typically done in-situ in the reactor under a hydrogen flow at a controlled temperature (e.g., 100-200°C) prior to introducing the reactants.
Protocol 2: Regeneration of Raney-Nickel Catalyst
Raney-Ni deactivation can be caused by adsorbed organic species. A chemical wash can sometimes restore activity.[12][13]
-
Catalyst Separation: Decant the reaction solvent and wash the settled catalyst multiple times with a clean, inert solvent (e.g., ethanol). Crucially, do not allow the catalyst to run dry as it is pyrophoric.
-
Alkaline Wash: Prepare a dilute aqueous solution of an alkali hydroxide, such as 1-5% sodium hydroxide (NaOH).[12]
-
Treatment: Suspend the washed catalyst in the alkaline solution and gently agitate at a moderately elevated temperature (e.g., 40-80°C) for 1-2 hours under an inert atmosphere. This treatment helps to remove strongly adsorbed acidic byproducts and some organic foulants.
-
Neutralization Wash: Carefully decant the alkaline solution. Wash the catalyst repeatedly with deionized water until the pH of the washings is neutral.
-
Solvent Exchange: Wash the catalyst with ethanol or the reaction solvent to remove all water. The catalyst is now ready for reuse.
Diagram 2: General Workflow for Catalyst Regeneration
This diagram illustrates the key stages in taking a spent catalyst back to an active state.
Caption: A step-by-step workflow for regenerating a deactivated catalyst.
References
- Process for the regeneration of raney-nickel catalyst.
- Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment.
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Synthesis and Regeneration of Ni-Phyllosilicate Catalysts Using a Versatile Double-Accelerator Method: A Comprehensive Study.
- Deactivation and Regeneration of Nickel-Based Catalysts for Steam-Methane Reforming. IntechOpen.
- Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Molecules.
- Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research.
- Deactivation kinetics in the hydrogenation of nitrobenzene to aniline on the basis of a coke formation kinetics — investigations in an isothermal c
- Deactivation kinetics in the hydrogenation of nitrobenzene to aniline on the basis of a coke formation kinetics — investigations in an isothermal catalytic wall reactor.
- Catalyst for the preparation of aniline.
- Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Process Insights.
- Catalyst deactiv
- Hydrogen
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Form
- Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Solubility of Things.
- What Causes Catalyst Deactiv
Sources
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- 3. papers.sim2.be [papers.sim2.be]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
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- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. US3165478A - Process for the regeneration of raney-nickel catalyst - Google Patents [patents.google.com]
- 13. US3796670A - Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Reactivity of 3-Ethyl-2-Methylaniline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in modulating the reactivity of 3-ethyl-2-methylaniline. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to optimize your reactions, diagnose issues, and predict outcomes with greater certainty.
Introduction: Understanding the Substrate
This compound is a substituted aniline featuring an electron-rich aromatic ring and a nucleophilic amino group. The presence of two electron-donating alkyl groups (ethyl and methyl) further activates the ring towards electrophilic aromatic substitution (EAS), making it significantly more reactive than aniline itself.[1] However, this high reactivity, combined with the steric hindrance from the ortho-methyl group and the dual nature of the amino group (nucleophile and base), presents unique challenges that are often solvent-dependent. This guide will help you navigate these complexities.
Part 1: Core Principles - The Role of the Solvent
This section addresses fundamental questions about how solvent choice dictates the chemical behavior of this compound.
Q1: My nucleophilic substitution reaction is sluggish. How could the solvent be the culprit?
A1: The issue likely lies in the interaction between your solvent and the nitrogen lone pair of the aniline. The nucleophilicity of the amino group is highly sensitive to hydrogen bonding.[2]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have acidic protons and readily form hydrogen bonds with the lone pair on the aniline's nitrogen.[2][3] This creates a "solvent cage" around the amino group, stabilizing its ground state and sterically hindering its approach to an electrophile. This solvation drastically reduces the aniline's nucleophilicity, leading to slow or incomplete reactions.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents lack acidic protons and do not form strong hydrogen bonds with the aniline.[3] Consequently, the amino group remains "naked" and highly reactive. These solvents are ideal for reactions where the aniline acts as a nucleophile, such as SN2 reactions or acylations, as they promote faster reaction rates.[2][4]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents interact weakly with the aniline, allowing its intrinsic nucleophilicity to dominate. They are often used when trying to minimize side reactions or control the reactivity of highly activated substrates.
Below is a diagram illustrating this fundamental concept.
Caption: Solvent effects on aniline nucleophilicity.
Q2: How does solvent polarity affect Electrophilic Aromatic Substitution (EAS) on this compound?
A2: Solvent polarity plays a dual role in EAS reactions. Generally, more polar solvents can accelerate EAS by stabilizing the charged intermediate (the arenium ion or sigma complex) that forms during the reaction.[5] However, a critical complication arises with anilines.
In the presence of strong acids (e.g., the H₂SO₄ used in nitration), the basic amino group will be protonated to form the anilinium ion (-NH₃⁺).[6] This protonated group is no longer an activator; it is a powerful deactivating, meta-directing group due to its positive charge.[6] Therefore, using a polar solvent in a highly acidic EAS reaction can inadvertently lead to the formation of the undesired meta-product or complete inhibition of the reaction.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during experiments with this compound.
Issue 1: Low yield or no reaction in an acylation/alkylation attempt.
-
Symptoms: TLC analysis shows mostly unreacted starting material even after prolonged reaction time or heating.
-
Primary Suspect: You are likely using a polar protic solvent like ethanol or methanol. As explained in Q1, these solvents suppress the aniline's nucleophilicity.
-
Troubleshooting Steps:
-
Solvent Exchange: Rerun the reaction in a polar aprotic solvent such as acetonitrile (CH₃CN), dimethylformamide (DMF), or tetrahydrofuran (THF).
-
Base Additive: Include a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the acid byproduct (e.g., HCl from an acyl chloride), which would otherwise protonate and deactivate the starting aniline.
-
Temperature Control: While gentle heating can help, excessive temperatures may lead to side products. Start at room temperature in the new solvent system before attempting to heat.
-
Issue 2: Multiple products and dark tars form during halogenation.
-
Symptoms: TLC shows a smear of products, and the crude reaction mixture is a dark, oily solid. This is common when attempting to brominate the aniline.[7]
-
Primary Suspect: The combination of a highly activated ring and a polar solvent (like water or acetic acid) leads to uncontrolled polyhalogenation and oxidation.[8] The electron-donating ethyl and methyl groups make the ring extremely reactive.
-
Troubleshooting Workflow: The key is to reduce the reactivity of the system.
Caption: Decision workflow for controlling EAS reactions.
Issue 3: Nitration yields the wrong isomer (meta-substituted).
-
Symptoms: Characterization (e.g., NMR) of the product shows substitution at the C5 position (meta to the amino group) instead of the expected C4 or C6 positions.
-
Primary Suspect: Protonation of the amino group by the nitrating mixture (HNO₃/H₂SO₄) has occurred, converting the activating -NH₂ group into a deactivating, meta-directing -NH₃⁺ group.[6]
-
Solution: Protection-Reaction-Deprotection Strategy
-
Protect: Convert the highly activating amino group into a moderately activating, ortho-para directing acetamido group (-NHCOCH₃) via acetylation. This group is less basic and will not be protonated.[7]
-
React: Perform the nitration on the protected acetanilide. The acetamido group will direct the nitro group to the para position (C4).
-
Deprotect: Hydrolyze the acetamido group back to the amino group under acidic or basic conditions to yield the final product.[7]
-
Issue 4: Product isolation is difficult due to its solubility in the aqueous layer during workup.
-
Symptoms: After a standard aqueous workup (e.g., washing the organic layer with water or brine), the product yield is very low. You suspect the product has partitioned into the aqueous phase.[9]
-
Primary Suspect: The product, especially if it contains a free amino group, may be protonated by an acidic workup solution and become a water-soluble salt. Alternatively, if the product is highly polar, it may have significant water solubility.
-
Troubleshooting Steps:
-
Check the Aqueous Layer: Before discarding, basify the aqueous layer with NaOH or Na₂CO₃ to pH > 10 and extract it again with a fresh portion of organic solvent (e.g., ethyl acetate, DCM). TLC the new organic extract to see if it contains your product.[9]
-
Avoid Acidic Washes: If the product is basic, avoid acidic washes during the workup unless the goal is to specifically isolate the starting material.[7]
-
Use Salting Out: Saturate the aqueous layer with NaCl (brine) before extraction. This decreases the polarity of the aqueous phase and can "push" more polar organic compounds into the organic layer.
-
Part 3: Data Summary & Key Solvent Properties
Selecting the right solvent requires understanding its physical properties. The table below summarizes key parameters for solvents commonly used in reactions involving anilines.
| Solvent | Dielectric Constant (ε) | Type | Key Application Notes for Aniline Reactions |
| Water | 80.1 | Polar Protic | Generally avoided; strongly suppresses nucleophilicity and can promote poly-substitution in EAS.[2][8] |
| Methanol | 32.7 | Polar Protic | Suppresses nucleophilicity via H-bonding. Can be used for recrystallization.[10] |
| Acetonitrile | 37.5 | Polar Aprotic | Excellent choice for nucleophilic substitutions; does not H-bond with the amine.[11][12] |
| DMSO | 46.7 | Polar Aprotic | Strong polar aprotic solvent, enhances nucleophilicity significantly.[2] |
| DMF | 38.3 | Polar Aprotic | Similar to DMSO, a good choice for promoting nucleophilic reactions. |
| Dichloromethane (DCM) | 9.1 | Aprotic | Moderately polar; good general-purpose solvent for reactions and chromatography. |
| Toluene | 2.4 | Non-Polar | Useful for minimizing side reactions and controlling reactivity in highly activated systems. |
| Carbon Disulfide (CS₂) | 2.6 | Non-Polar | Classic solvent for controlling bromination of anilines to favor mono-substitution.[8] |
Data compiled from various sources including references[3] and[10].
Part 4: Experimental Protocols
Protocol 1: Model Acylation of this compound
This protocol demonstrates a standard acylation, a reaction highly sensitive to solvent effects.
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile (polar aprotic solvent). Cool the mixture to 0°C in an ice bath.
-
Reaction: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Quench the reaction by slowly adding water. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(3-ethyl-2-methylphenyl)acetamide. Purify by recrystallization or column chromatography as needed.
Protocol 2: Protection-Nitration-Deprotection Sequence
This workflow is essential for achieving controlled nitration of the highly activated aniline ring.
Caption: Workflow for controlled nitration of this compound.
Part 5: Frequently Asked Questions (FAQs)
Q: What is the best general-purpose solvent for dissolving this compound? A: For general handling and as a starting point for reactions, moderately polar aprotic solvents like dichloromethane (DCM) or ethyl acetate are good choices. It is soluble in most common organic solvents.[13]
Q: How do I choose a solvent for purification by recrystallization? A: A good recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. For anilines, ethanol/water or hexane/ethyl acetate mixtures are often effective. A key consideration is to use a solvent with a boiling point lower than the melting point of your compound to prevent it from "oiling out".[7]
Q: Are there specific safety concerns when using this compound with certain solvents? A: Yes. Always handle this compound in a well-ventilated fume hood, wearing appropriate PPE including gloves and eye protection.[14] Anilines are toxic and can be absorbed through the skin. When using flammable solvents (e.g., hexane, ether, THF), ensure there are no nearby ignition sources. Some reactions can be exothermic; always add reagents slowly and with cooling, especially for acylations and nitrations.[15][16]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19879636, this compound. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Solvent effect, quantification and correlation analysis of the nucleophilicities of cyclic secondary amines. Retrieved from [Link]
-
MedLife Mastery. (n.d.). Effects of Solvents on Nucleophilicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic studies of molecular interactions involving aniline and substituted aniline donors and chloranil as an electron acceptor in a binary solvent mixtures. Retrieved from [Link]
-
Semantic Scholar. (2007). Anilines as Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2011). Solvent Hydrogen Bonding and Structural Effects on the Reaction of 2-Halo-5-nitropyridines with Parasubstituted Anilines in Dimethylsulfoxide/Acetonitrile Mixtures. Retrieved from [Link]
-
YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). On the design of optimal computer experiments to model solvent effects on reaction kinetics. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]
-
ResearchGate. (2023). Study of molecular interactions in aniline and its aqueous solutions: experiment and calculations. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydrogen bonding by protic solvents to nitro oxygens. Effects on electronic spectra of nitroaniline derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7603, N-ethyl-3-methylaniline. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent. Retrieved from [Link]
-
OSTI.gov. (2021). Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. Retrieved from [Link]
-
Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?. Retrieved from [Link]
-
PubMed. (2018). Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action. Retrieved from [Link]
-
YouTube. (2024). Aniline Synthesis via Tin Reduction (Science Explained). Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Polarity, Hydrogen-Bonding and Solvophobicity Effects on the Nucleophilic Substitution of Benzenesulfonyl Chloride with Aniline in Aqueous and Non-Aqueous Solutions of Methanol. Retrieved from [Link]
-
Bohrium. (2022). Study of molecular interactions in aniline and its aqueous solutions: experiment and calculations. Retrieved from [Link]
-
PubMed. (2018). Study on the interactions between toxic nitroanilines and lysozyme by spectroscopic approaches and molecular modeling. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
Sahoo, M. (n.d.). Instrumental Methods of Analysis. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14977562, 3-Ethyl-n-methylaniline. Retrieved from [Link]
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. medlifemastery.com [medlifemastery.com]
- 3. Solvent - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. How To [chem.rochester.edu]
- 10. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
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- 13. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Work-up Procedures for 3-Ethyl-2-methylaniline Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the work-up and purification of reactions involving 3-ethyl-2-methylaniline. The protocols and advice herein are designed to be a self-validating system, explaining the causality behind each step to ensure scientific integrity and experimental success.
I. Foundational Principles: Understanding this compound
This compound is an aromatic amine whose reactivity is governed by the nucleophilic amino group (-NH₂) and the substituted aromatic ring. The presence of electron-donating alkyl groups (ethyl and methyl) increases the electron density of the benzene ring, making it highly activated towards electrophilic aromatic substitution. However, the amino group also imparts basicity, a crucial factor to consider during reaction work-ups. Like many anilines, it is susceptible to oxidation, which can lead to colored impurities, necessitating careful handling and storage under an inert atmosphere.
II. Acylation Reactions: Work-up and Troubleshooting
Acylation of this compound with agents like acetyl chloride or acetic anhydride is a common transformation to form amides. The work-up primarily aims to remove excess acylating agent, acid byproducts, and unreacted aniline.
Frequently Asked Questions (FAQs): Acylation
Q1: After my acylation reaction, I have a dark, oily crude product. How can I purify it to get a clean, solid amide?
A1: The dark color often indicates the presence of oxidized aniline impurities. A standard work-up involving an aqueous wash followed by recrystallization with an activated carbon treatment is highly effective.
Protocol 1: Standard Work-up and Purification of N-(3-ethyl-2-methylphenyl)acetamide
Objective: To isolate and purify the amide product from the reaction mixture.
Step-by-Step Methodology:
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker of ice-water with stirring. If the acylating agent was an acid chloride, this step will hydrolyze the excess reagent and precipitate the crude amide.
-
Neutralization: If the reaction was run in the presence of an acid catalyst or generated acidic byproducts (like HCl), neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃). Be cautious, as this will cause effervescence (CO₂ evolution).[1] Continue adding until the bubbling ceases and the pH is ~7-8. This step is crucial for removing acidic impurities.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. If the product oils out, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Washes (for extractions): If you performed an extraction, wash the organic layer sequentially with:
-
Dilute HCl (e.g., 1M solution) to remove any unreacted this compound by converting it to its water-soluble ammonium salt.
-
Saturated NaHCO₃ solution to remove any remaining acidic impurities.
-
Brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification:
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol/water mixture).
-
Decolorization: Add a small amount of activated carbon to the hot solution to adsorb colored impurities.[2]
-
Filtration and Crystallization: Hot filter the solution to remove the carbon, and then allow the filtrate to cool slowly to form pure crystals of the amide product.
-
Q2: My TLC shows the product and starting aniline have very close Rf values. How can I separate them effectively?
A2: An acidic wash is the most effective method to separate the basic starting aniline from the neutral amide product. By washing the organic solution of your crude product with dilute HCl, the aniline will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer and thus easily removed. The neutral amide will remain in the organic layer.
Data Presentation: Solvent Selection for Extraction
| Solvent | Density (g/mL) | Properties & Use Cases |
| Ethyl Acetate | 0.902 | Good general-purpose solvent for amides. Forms the top layer with water. |
| Dichloromethane | 1.33 | Can be more effective for slightly more polar products. Forms the bottom layer with water. |
| Diethyl Ether | 0.713 | Highly volatile, good for less polar products. Forms the top layer. |
III. Buchwald-Hartwig Amination: Work-up and Troubleshooting
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[3] The work-up must address the removal of the palladium catalyst, phosphine ligands, and inorganic base.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: My crude product after a Buchwald-Hartwig reaction is a complex mixture containing residual palladium and ligand. What is the best way to clean this up?
A1: The standard procedure involves an aqueous work-up followed by filtration through a plug of silica gel or Celite to remove the majority of the palladium and ligand byproducts before final purification by column chromatography.
Protocol 2: Work-up for Buchwald-Hartwig Amination
Objective: To remove the catalyst, ligand, and base to isolate the coupled product.
Step-by-Step Methodology:
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate or toluene.[2]
-
Aqueous Quench: Quench the reaction by adding water.[4]
-
Filtration: Filter the mixture through a pad of Celite®. This will remove the insoluble inorganic base (e.g., Cs₂CO₃, K₃PO₄) and some of the palladium catalyst.[2] Wash the Celite pad with additional organic solvent.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to separate the desired product from the soluble catalyst and ligand residues.
Visualization: Buchwald-Hartwig Work-up Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination work-up.
IV. Diazotization and Sandmeyer Reactions: Work-up and Troubleshooting
Diazotization of this compound forms a diazonium salt, a versatile intermediate for Sandmeyer reactions to introduce various substituents (e.g., -Cl, -Br, -CN) onto the aromatic ring.[5][6] Work-ups for these reactions must carefully handle potentially unstable intermediates and copper byproducts.
Frequently Asked Questions (FAQs): Diazotization and Sandmeyer Reactions
Q1: The Sandmeyer reaction to produce an aryl chloride resulted in a dark blue aqueous layer during work-up. What does this indicate?
A1: The blue color in the aqueous layer is characteristic of the presence of copper(II) salts, which are byproducts of the copper(I)-catalyzed Sandmeyer reaction.[7] This is a normal observation and indicates the need for thorough extraction to ensure all copper salts are removed from your organic product.
Q2: My diazotization reaction needs to be kept cold (0-5 °C). What happens if the temperature rises, and how does this affect the work-up?
A2: If the temperature of the diazonium salt solution rises significantly, it can decompose to form a phenol side product by reacting with water.[8] This introduces a phenolic impurity that must be removed during the work-up. An extraction with a dilute aqueous base (e.g., 1M NaOH) will deprotonate the acidic phenol, moving it into the aqueous layer as its phenoxide salt, thus separating it from your desired non-acidic product.
Protocol 3: Work-up for a Sandmeyer Chlorination Reaction
Objective: To isolate the aryl chloride product and remove copper salts and potential phenolic byproducts.
Step-by-Step Methodology:
-
Product Isolation: After the reaction is complete (indicated by the cessation of nitrogen gas evolution), if the product is a solid, it can be isolated by filtration. More commonly, the product is an oil and should be extracted.
-
Extraction: Extract the reaction mixture with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Aqueous Washes: Wash the combined organic extracts sequentially with:
-
Water, to remove the bulk of the acid and copper salts.
-
Dilute NaOH solution (e.g., 1M) to remove any phenolic byproducts.[8]
-
Water, to wash out any residual base.
-
Brine, to facilitate drying.
-
-
Drying and Concentration: Dry the organic layer with an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Visualization: General Work-up Decision Tree
Caption: Decision tree for selecting appropriate work-up steps based on impurity type.
V. References
-
BYJU'S (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available at: [Link]
-
Wikipedia (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry Stack Exchange (2021). Should I do solvent extraction for Buchwald–Hartwig amination?. Available at: [Link]
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Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]
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University of California, Irvine (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]
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Organic Chemistry Portal (n.d.). Diazotisation. Available at: [Link]
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PubChem (n.d.). This compound. Available at: [Link]
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NileRed (2021). Sandmeyer Reaction - experimental procedure and set up. YouTube. Available at: [Link]
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Master Organic Chemistry (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
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The Organic Chemistry Tutor (2021). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
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Wikipedia (2023). Sandmeyer reaction. Available at: [Link]
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ResearchGate (2020). The diazotization process. Available at: [Link]
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National Center for Biotechnology Information (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]
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PubChem (n.d.). N-ethyl-3-methylaniline. Available at: [Link]
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University of Rochester (n.d.). Troubleshooting: The Workup. Available at: [Link]
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NCERT (n.d.). Amines. Available at: [Link]
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Technical Support Center: Stability of 3-ethyl-2-methylaniline Under Various pH Conditions
Welcome to the technical support center for 3-ethyl-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability profile, particularly in aqueous solutions of varying pH. As a substituted aniline, this compound's behavior in solution is critical for ensuring the accuracy of experimental results, the integrity of analytical methods, and the safety of formulated products. This document provides in-depth FAQs, troubleshooting advice for common experimental issues, and detailed protocols based on established scientific and regulatory principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties and stability of this compound.
Q1: What is this compound and why is its pH stability a concern?
This compound (CAS No. 89370-36-5) is an aromatic amine.[1] Such compounds are common intermediates in the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[2] Its stability is a critical parameter for several reasons:
-
Drug Development: In pharmaceutical development, understanding how a molecule degrades is a regulatory requirement to ensure the safety and efficacy of a drug product.[3][4] Degradants can be inactive or, in some cases, toxic.
-
Analytical Method Validation: To accurately quantify this compound, the analytical method must be "stability-indicating," meaning it can distinguish the intact compound from its degradation products.[5][6]
-
Process Chemistry & Formulation: Uncontrolled degradation can lead to loss of yield, formation of impurities, and changes in the physical and chemical properties of a final product. The pH of the reaction or formulation medium is a key factor influencing these degradation pathways.
Q2: What are the key chemical properties of this compound relevant to its stability?
The stability of a compound is intrinsically linked to its physical and chemical properties. Key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | PubChem[1] |
| Molecular Weight | 135.21 g/mol | PubChem[1] |
| Appearance | Assumed to be a liquid (based on related isomers) | N/A |
| pKa (Predicted) | ~4.5 - 5.5 | Inferred from related anilines[7][8] |
| Solubility | Insoluble or sparingly soluble in water; soluble in organic solvents like ethanol and ether. | Inferred from related anilines[9][10] |
Q3: What is the expected pKa of this compound, and how does it influence its behavior at different pHs?
The pKa of the conjugate acid of an aromatic amine like this compound is typically in the range of 4.5 to 5.5. The pKa of the related N-ethyl-3-methylaniline is predicted to be 5.27.[7] This value is critical because it dictates the ionization state of the molecule:
-
At pH < pKa (e.g., pH 2): The amine group (-NH₂) will be predominantly protonated to form the anilinium ion (-NH₃⁺). This form is generally more water-soluble but can be more stable against certain oxidative pathways.
-
At pH > pKa (e.g., pH 7 and above): The amine group will be in its neutral, unprotonated form (-NH₂). This free base form is less water-soluble and often more susceptible to oxidation.
Q4: What are the primary degradation pathways for aromatic amines like this compound?
Unlike compounds with hydrolyzable groups (e.g., esters, amides), anilines are generally stable to hydrolysis. The primary degradation pathway of concern, especially in the presence of air, is oxidation . This process can be influenced by pH, light, and the presence of metal ions. Oxidation can lead to the formation of highly colored radical species, which can then polymerize into complex, often insoluble, colored materials. The initial step often involves the formation of a radical cation, which can then couple to form various dimers and polymers.
Q5: What are the initial signs of degradation I should look for in my solutions?
The most common and immediate sign of aniline degradation is a change in color . Freshly prepared solutions in high-purity solvents should be colorless or pale yellow. The development of a yellow, pink, red, or brown color is a strong indicator of oxidative degradation. In analytical techniques like High-Performance Liquid Chromatography (HPLC), degradation will manifest as a decrease in the peak area of the parent compound and the appearance of new, often smaller, peaks, typically at different retention times.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| My solution of this compound turns brown within minutes of preparation. | 1. Oxidative Degradation: The free-base form of the aniline is highly susceptible to air oxidation, especially at neutral or basic pH. 2. Solvent Impurities: Peroxides in older organic solvents (like THF or ether) or trace metal impurities can catalyze oxidation. | 1. Control pH: Prepare the solution in a slightly acidic buffer (e.g., pH 3-4) to protonate the amine and increase its stability against oxidation. 2. Use High-Purity Solvents: Use fresh, HPLC-grade or peroxide-free solvents. 3. Inert Atmosphere: Prepare and store the solution under an inert gas like nitrogen or argon to minimize contact with oxygen. |
| I see new peaks in my HPLC chromatogram after storing my sample in the autosampler overnight. | 1. On-instrument Instability: The sample may be degrading in the sample vial due to pH, temperature, or exposure to air/light. 2. Mobile Phase Incompatibility: The pH of the mobile phase could be promoting on-column degradation or reaction. | 1. Stabilize the Sample Diluent: Use a diluent that matches the initial mobile phase conditions and is buffered at a pH where the analyte is stable (likely acidic). 2. Control Temperature: Use a cooled autosampler (e.g., 4 °C) to slow down degradation kinetics. 3. Investigate Mobile Phase: Ensure the mobile phase pH is compatible with the analyte. For most reversed-phase methods, an acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) is suitable for anilines. |
| I have poor recovery of the compound from an aqueous formulation. | 1. Low Solubility: At neutral or basic pH, the free base is less soluble and may precipitate out of solution or adsorb to container surfaces. 2. Degradation: The compound may have degraded over time in the formulation. | 1. Adjust pH for Solubility: Ensure the pH of the aqueous phase is sufficiently low (at least 1-2 pH units below the pKa) to fully protonate and dissolve the compound. 2. Verify with a Freshly Prepared Standard: Analyze a freshly prepared standard at the same concentration to confirm that the low recovery is a stability issue and not a standard preparation error. |
| My forced degradation study shows no degradation under acidic, basic, or oxidative conditions. | 1. Insufficient Stress: The conditions (temperature, duration, reagent concentration) may not be harsh enough to induce degradation.[6] 2. Analytical Method is Not Stability-Indicating: The degradation products may be co-eluting with the main peak in your chromatography method. | 1. Increase Stress Levels: Increase temperature (e.g., from 60 °C to 80 °C), extend the study duration, or use a higher concentration of the stress agent (e.g., H₂O₂). The goal is typically to achieve 5-20% degradation.[5] 2. Re-evaluate the Analytical Method: Check the peak purity of the stressed samples using a photodiode array (PDA) detector. If purity is failing, the chromatographic method (e.g., gradient, column chemistry) must be re-developed to separate the degradants. |
Section 3: Experimental Protocols & Workflows
This section provides a standardized protocol for conducting a pH stability (forced hydrolysis) study, a cornerstone of forced degradation testing as outlined by ICH guidelines.[3]
Protocol 1: pH Stability Study of this compound
Objective: To evaluate the stability of this compound across a range of pH conditions under thermal stress.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Class A volumetric flasks and pipettes
-
HPLC vials
-
Thermostatic oven or water bath set to 80 °C
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve a suitable amount of this compound in ACN to prepare a 1.0 mg/mL stock solution. Causality: ACN is used as it is a common organic solvent that is miscible with water and generally inert.
-
-
Preparation of Stress Samples:
-
Acidic Condition (pH ~2): In a volumetric flask, add a small amount of the stock solution and make up to volume with 0.01 M HCl. The final concentration should be around 0.1 mg/mL.
-
Neutral Condition (pH ~7): In a separate flask, repeat the process using HPLC-grade water.
-
Basic Condition (pH ~10): In a third flask, repeat the process using 0.01 M NaOH.
-
Self-Validation: The final concentration is chosen to give a strong signal in the HPLC analysis without saturating the detector.
-
-
Time-Zero (T0) Analysis:
-
Immediately after preparation, take an aliquot from each of the three solutions.
-
If necessary, neutralize the acidic and basic samples by diluting them in a suitable buffer (e.g., phosphate buffer at pH 7).
-
Analyze these T0 samples by HPLC. This provides the baseline against which degradation is measured.
-
-
Stress Condition Incubation:
-
Seal the flasks containing the remaining stress solutions and place them in an oven or water bath pre-heated to 80 °C. Causality: Elevated temperature is used to accelerate degradation, allowing the study to be completed in a reasonable timeframe (e.g., 24-72 hours).
-
-
Time-Point Sampling:
-
Withdraw aliquots from each flask at predetermined time points (e.g., 4, 8, 12, 24 hours).
-
Immediately cool the samples to room temperature and neutralize them as described in Step 3.
-
Analyze by HPLC.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining using the peak area from the HPLC chromatogram, relative to the T0 sample.
-
Calculate the percentage degradation: % Degradation = 100 - % Remaining.
-
Examine the chromatograms for the formation of new peaks and perform a mass balance assessment (i.e., does the decrease in the main peak area correspond to the increase in impurity peak areas?).
-
Workflow for a Forced Degradation Study
Caption: Workflow for conducting a pH stability study.
Section 4: Data Interpretation & Summary
Effective data interpretation is key to understanding stability. Below is a hypothetical data summary table and a diagram of a plausible degradation pathway.
Table 1: Example Data Summary for a Forced Degradation Study at 80 °C
| Condition | Time (h) | Assay (%) of this compound | % Degradation | Observations |
| 0.01 M HCl (pH 2) | 0 | 100.0 | 0.0 | Colorless solution |
| 24 | 99.5 | 0.5 | Colorless solution | |
| Water (pH 7) | 0 | 100.0 | 0.0 | Colorless solution |
| 24 | 92.1 | 7.9 | Solution turned light yellow | |
| 0.01 M NaOH (pH 10) | 0 | 100.0 | 0.0 | Colorless solution |
| 24 | 85.3 | 14.7 | Solution turned dark brown |
Interpretation: The example data suggest that this compound is most stable under acidic conditions and degradation significantly increases as the pH becomes more alkaline, consistent with a base-catalyzed oxidation mechanism.
Plausible Oxidative Degradation Pathway
Anilines are known to oxidize, often forming colored polymeric products. The process is complex but can be initiated as shown below.
Caption: Simplified oxidative degradation pathway for anilines.
Section 5: References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Forced Degradation Studies - MedCrave online. MedCrave. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Enhanced aniline degradation by Desulfatiglans anilini in a synthetic microbial community with the phototrophic purple sulfur bacterium Thiocapsa roseopersicina - PubMed. PubMed. [Link]
-
Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM - PubMed. PubMed. [Link]
-
Analytical Methods. Japan International Cooperation Agency. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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2-Ethyl-6-methylaniline | C9H13N | CID 32485 - PubChem. PubChem. [Link]
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This compound | C9H13N | CID 19879636 - PubChem. PubChem. [Link]
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Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA - PMC. NIH. [Link]
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Understanding the Properties and Handling of N-Ethyl-3-methylaniline. LookChem. [Link]
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N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem. PubChem. [Link]
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3-Ethyl-n-methylaniline | C9H13N | CID 14977562 - PubChem. PubChem. [Link]
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Amines - NCERT. NCERT. [Link]
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Chemical Properties of Aniline, 3-ethyl- (CAS 587-02-0) - Cheméo. Cheméo. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Differentiating Ethylmethylaniline Isomers by Spectroscopic Analysis
Abstract
In the realms of pharmaceutical development, fine chemical synthesis, and materials science, the precise identification of structural isomers is not merely an academic exercise—it is a critical determinant of product efficacy, safety, and purity. Ethylmethylaniline isomers (C₉H₁₃N), with their subtle structural variations, present a significant analytical challenge. This guide provides a comprehensive comparison of the mass spectrometry, nuclear magnetic resonance (¹H and ¹³C NMR), and infrared (IR) spectroscopic data for three key isomers: the tertiary amine N-ethyl-N-methylaniline, and the secondary amines N-methyl-2-ethylaniline (ortho), and N-methyl-3-ethylaniline (meta). By delving into the causality behind the spectral differences, this document serves as a practical, field-proven resource for researchers and professionals tasked with unambiguous isomer characterization. We will also present a predictive analysis for the para-isomer, N-methyl-4-ethylaniline, for which public spectral data is less common.
The Analytical Imperative: Why Isomer Distinction Matters
The distinction between a tertiary amine like N-ethyl-N-methylaniline and its secondary amine isomers is fundamental. The presence or absence of the N-H proton dictates reactivity, hydrogen bonding capability, and metabolic pathways. Furthermore, the positional isomerism of the ethyl group on the aromatic ring (ortho vs. meta vs. para) drastically influences steric hindrance, electronic effects, and, consequently, the molecule's behavior in biological systems and chemical reactions. An impurity of one isomer in a batch of another can lead to failed syntheses, altered drug potency, or unexpected toxicity. Therefore, robust, multi-technique spectroscopic validation is indispensable.
Mass Spectrometry: Unraveling Fragmentation Patterns
Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS) is a powerful first-pass technique for distinguishing these isomers. While all will exhibit the same molecular ion (M⁺) peak at m/z 135, their fragmentation pathways, driven by the stability of the resulting ions, are unique. The primary differentiator is the alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which is a dominant process in amines.
For the tertiary amine, N-ethyl-N-methylaniline, the most favorable alpha-cleavage is the loss of a methyl group (•CH₃), which is less stable as a radical than an ethyl group, leading to a highly stable iminium ion at m/z 120 (M-15).[1][2] The loss of the ethyl group (•C₂H₅) to form an ion at m/z 106 is also possible but typically less intense.
For the secondary N-methyl ethylanilines, the dominant fragmentation is the benzylic cleavage, involving the loss of a hydrogen atom from the N-methyl group, followed by rearrangement. However, the most characteristic fragmentation for secondary anilines is the alpha-cleavage of the alkyl group attached to the nitrogen. The loss of a hydrogen atom from the N-H group is less likely. For N-methyl-2-ethylaniline and N-methyl-3-ethylaniline, the most significant fragmentation is the loss of a methyl radical from the nitrogen, leading to a base peak at m/z 120.[3][4]
The key distinction lies in the subsequent fragmentation. The ring substitution influences the stability of the resulting ions, leading to subtle but measurable differences in the relative intensities of smaller fragments.
Data Summary: Mass Spectrometry
| Isomer | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) & Interpretation |
| N-ethyl-N-methylaniline | 135 | 120 | 120 ([M-CH₃]⁺), 106 ([M-C₂H₅]⁺), 77 ([C₆H₅]⁺) |
| N-methyl-2-ethylaniline | 135 | 120 | 120 ([M-CH₃]⁺), 106, 91, 77 |
| N-methyl-3-ethylaniline | 135 | 120 | 120 ([M-CH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion), 77 ([C₆H₅]⁺)[3][4] |
Workflow for Mass Spectrometric Analysis
Caption: Workflow for isomer differentiation using EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
Expertise & Causality: NMR is arguably the most definitive technique for isomer identification. Both ¹H and ¹³C NMR spectra provide a wealth of information based on the unique electronic environment of each nucleus.
¹H NMR Spectroscopy:
-
N-ethyl-N-methylaniline: As a tertiary amine, it lacks an N-H proton signal. It will show a quartet for the N-CH₂ protons and a triplet for the N-CH₂-CH₃ protons, along with a singlet for the N-CH₃ protons. The aromatic region will show complex splitting patterns typical of a monosubstituted benzene ring.[5]
-
N-methyl-2-ethylaniline (ortho): This secondary amine will exhibit a broad singlet for the N-H proton, the chemical shift of which can be concentration-dependent. The N-CH₃ will be a singlet (or a doublet if coupling to N-H is resolved). The ortho-position of the ethyl group creates steric hindrance and significant magnetic anisotropy, causing a more complex and spread-out aromatic region compared to the meta and para isomers.
-
N-methyl-3-ethylaniline (meta): Also a secondary amine, it will show the characteristic N-H and N-CH₃ signals. The aromatic protons will be less complex than the ortho isomer, with distinct splitting patterns for the protons at positions 2, 4, 5, and 6 of the ring.[5]
-
N-methyl-4-ethylaniline (para, Predicted): The para-substitution results in a high degree of symmetry. This will simplify the aromatic region of the ¹H NMR spectrum significantly, likely showing two distinct doublets (an AA'BB' system), which is a key diagnostic feature.
Data Summary: ¹H NMR Spectroscopy (Chemical Shifts δ in ppm)
| Isomer | N-H | N-CH₂ | N-CH₃ | Ar-H | Ar-CH₂ | Ar-CH₃ |
| N-ethyl-N-methylaniline | - | ~3.35 (q) | ~2.86 (s) | 6.6-7.2 (m) | - | 1.08 (t) |
| N-methyl-2-ethylaniline | broad, ~3.5-4.5 | - | ~2.85 (s) | 6.6-7.2 (m) | ~2.65 (q) | ~1.25 (t) |
| N-methyl-3-ethylaniline | broad, ~3.3-4.0 | - | ~2.75 (s) | 6.4-7.1 (m) | ~2.55 (q) | ~1.20 (t)[5] |
| N-methyl-4-ethylaniline (Predicted) | broad, ~3.2-3.8 | - | ~2.70 (s) | Two doublets, ~6.6 & ~7.0 | ~2.50 (q) | ~1.15 (t) |
¹³C NMR Spectroscopy: The number of distinct signals in the ¹³C NMR spectrum is a powerful indicator of molecular symmetry.
-
N-ethyl-N-methylaniline: Will show signals for the N-CH₃, N-CH₂, and the ethyl CH₃, along with four aromatic carbon signals (ipso, ortho, meta, para).[6]
-
N-methyl-2-ethylaniline & N-methyl-3-ethylaniline: Due to the lack of symmetry, these isomers will display nine distinct signals for the nine carbon atoms.
-
N-methyl-4-ethylaniline (Predicted): The symmetry of the para-isomer would result in fewer aromatic signals. We would expect only six distinct signals in total: four for the aromatic carbons (C1, C2/C6, C3/C5, C4), and one each for the N-CH₃, Ar-CH₂, and Ar-CH₃ carbons. This reduction in the number of signals is a clear identifier for the para isomer.
Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the aniline isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Integrate the ¹H NMR signals and reference both spectra to TMS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: IR spectroscopy is exceptionally useful for distinguishing the tertiary amine from the secondary amines. The defining feature is the N-H stretching vibration.
-
N-ethyl-N-methylaniline: As a tertiary amine, its IR spectrum will be conspicuously absent of any sharp-to-medium intensity bands in the 3300-3500 cm⁻¹ region.[7]
-
N-methyl-2-ethylaniline & N-methyl-3-ethylaniline: Both, being secondary amines, will show a characteristic, single, sharp absorption band in the 3350-3450 cm⁻¹ range, corresponding to the N-H stretch.[8] This provides an immediate and unambiguous differentiation from the tertiary isomer.
Distinguishing between the positional isomers (ortho, meta, para) using IR is more subtle and relies on the pattern of C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ "fingerprint" region.
-
Ortho: Typically shows a strong band around 730-770 cm⁻¹.
-
Meta: Shows bands around 680-725 cm⁻¹ and 750-810 cm⁻¹.[8]
-
Para (Predicted): Would show a strong, characteristic band in the 810-840 cm⁻¹ region due to the two adjacent aromatic protons.
Data Summary: Key IR Absorption Bands (cm⁻¹)
| Isomer | N-H Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch | Aromatic C-H Bending (Out-of-Plane) |
| N-ethyl-N-methylaniline | Absent | ~3020-3080 | ~2850-2970 | ~690 & ~750 (Monosubstituted) |
| N-methyl-2-ethylaniline | ~3400-3450 | ~3020-3060 | ~2850-2960 | ~740-760 (Ortho) |
| N-methyl-3-ethylaniline | ~3400-3450[8] | ~3020-3060 | ~2850-2960 | ~690-710 & ~770-790 (Meta) |
| N-methyl-4-ethylaniline (Predicted) | ~3400-3450 | ~3020-3060 | ~2850-2960 | ~810-840 (Para) |
Visualizing the Primary IR Distinction
Caption: A simple decision tree for differentiating isomers using IR.
Conclusion: A Multi-faceted Approach to Isomer Identification
No single technique provides absolute certainty. A robust analytical protocol leverages the strengths of multiple spectroscopic methods. The definitive identification of ethylmethylaniline isomers is achieved through a systematic approach:
-
IR Spectroscopy: Immediately confirms the amine class (secondary vs. tertiary) via the N-H stretch.
-
Mass Spectrometry: Confirms the molecular weight (m/z 135) and provides initial structural clues from the base peak and fragmentation patterns.
-
NMR Spectroscopy (¹H & ¹³C): Provides the final, unambiguous identification. The combination of chemical shifts, splitting patterns (especially in the aromatic region of the ¹H spectrum), and the number of unique signals in the ¹³C spectrum allows for the confident assignment of the specific positional isomer.
By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently navigate the analytical challenges posed by these closely related compounds, ensuring the integrity and quality of their work.
References
-
PubChem. (n.d.). N-ethyl-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethyl-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]
-
NIST. (n.d.). N-ethyl-4-methylaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, N-ethyl-N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethyl-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, N-ethyl-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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- 3. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzenamine, N-ethyl-3-methyl- [webbook.nist.gov]
- 5. N-Ethyl-3-methylaniline(102-27-2) 1H NMR spectrum [chemicalbook.com]
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- 8. N-Ethyl-3-methylaniline(102-27-2) IR Spectrum [chemicalbook.com]
A Comparative Guide to the Reactivity of 3-Ethyl-2-methylaniline and 2-Ethyl-6-methylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the nuanced reactivity of substituted anilines is a cornerstone of molecular design. This guide offers an in-depth, objective comparison of the chemical reactivity of two structurally related anilines: 3-ethyl-2-methylaniline and 2-ethyl-6-methylaniline. Understanding the subtle yet significant differences in their behavior towards various reagents is paramount for optimizing synthetic routes and developing novel molecular entities. This analysis is grounded in established principles of organic chemistry, supported by experimental data from analogous systems, and provides detailed protocols for key transformations.
Structural and Electronic Landscape: A Tale of Two Isomers
At first glance, this compound and 2-ethyl-6-methylaniline are closely related isomers, both possessing a benzene ring substituted with an amino group, a methyl group, and an ethyl group. However, the regiochemical arrangement of these substituents profoundly influences the steric and electronic environment of the molecule, thereby dictating its reactivity.
| Compound | Structure | Key Structural Features |
| This compound | One ortho-substituent (methyl) and one meta-substituent (ethyl) relative to the amino group. The para-position to the amino group is sterically unhindered. | |
| 2-Ethyl-6-methylaniline | Di-ortho-substituted with both an ethyl and a methyl group flanking the amino functionality. This creates significant steric congestion around the nitrogen atom and the adjacent ring positions. |
The primary differentiator between these two molecules is the degree of steric hindrance around the amino group. In 2-ethyl-6-methylaniline, the two ortho-alkyl groups create a sterically congested environment that significantly impacts the accessibility of the nitrogen lone pair and the adjacent ring carbons.[1][2] Conversely, this compound has only one ortho-substituent, leaving the amino group and one of its ortho-positions more accessible.
Electronically, both methyl and ethyl groups are electron-donating through an inductive effect, which increases the electron density of the aromatic ring and activates it towards electrophilic substitution. The amino group is a powerful activating group due to the delocalization of its lone pair of electrons into the benzene ring, directing incoming electrophiles to the ortho and para positions.[3][4]
Comparative Reactivity Analysis
The interplay of steric and electronic effects leads to predictable and experimentally verifiable differences in the reactivity of these two anilines.
Basicity
The basicity of anilines is determined by the availability of the nitrogen's lone pair of electrons for protonation. While alkyl groups are electron-donating and should increase basicity, steric hindrance can play a dominant role.
-
This compound: Is expected to be a stronger base than aniline due to the electron-donating nature of the alkyl groups. The single ortho-methyl group will exert some steric hindrance to protonation, but this effect is less pronounced compared to a di-ortho-substituted aniline.
-
2-Ethyl-6-methylaniline: Is predicted to be a significantly weaker base than this compound. The two bulky ortho-substituents sterically hinder the approach of a proton to the nitrogen atom, a phenomenon known as "steric inhibition of protonation".[5] This steric strain outweighs the electronic donating effect of the alkyl groups.
Electrophilic Aromatic Substitution
The high electron density of the aniline ring makes it highly susceptible to electrophilic attack. However, the regioselectivity and reaction rates are heavily influenced by the substitution pattern.
Direct nitration of anilines with strong acids can be problematic due to the oxidation of the amino group and the formation of the meta-directing anilinium ion.[6] A common strategy involves protecting the amino group as an amide to moderate its reactivity and ensure regioselectivity.[4][7][8]
-
This compound: After protection of the amino group (e.g., as an acetanilide), nitration is expected to occur primarily at the para-position to the amino group, which is sterically accessible. Some ortho-substitution (at the 6-position) might also be observed.
-
2-Ethyl-6-methylaniline: Due to the severe steric hindrance at the ortho-positions, electrophilic substitution is strongly directed to the para-position.[7] Direct nitration without a protecting group would be highly challenging.
Similar to nitration, the bromination of anilines is a rapid reaction that can lead to polysubstitution.[4]
-
This compound: Is expected to readily undergo bromination, likely at the para-position to the amino group to yield 4-bromo-3-ethyl-2-methylaniline. Polysubstitution at the other available ortho-position could occur under forcing conditions.
-
2-Ethyl-6-methylaniline: Bromination will almost exclusively occur at the para-position due to the steric shielding of the ortho-positions, leading to the formation of 4-bromo-2-ethyl-6-methylaniline.[9]
Nucleophilic Acylation
The reaction of the amino group with acylating agents, such as acid chlorides or anhydrides, is a fundamental transformation. The rate of this reaction is highly sensitive to steric hindrance around the nitrogen atom.
-
This compound: Will undergo acylation at a reasonable rate. The single ortho-substituent will slow the reaction compared to aniline, but it will be significantly faster than its di-ortho-substituted isomer.
-
2-Ethyl-6-methylaniline: The rate of acylation is expected to be drastically reduced due to the severe steric hindrance from the two ortho-alkyl groups, which impede the approach of the electrophilic acylating agent.[2] Kinetic studies on similarly hindered anilines have shown a dramatic decrease in reaction rates with increasing steric bulk at the ortho-positions.
Experimental Protocols
The following protocols are representative examples for key transformations and are based on established methodologies for substituted anilines.[4][7][10]
Protocol for Para-Bromination of 2-Ethyl-6-methylaniline
This protocol outlines a method to selectively brominate the para-position of the sterically hindered aniline.
Workflow Diagram:
Sources
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A Senior Application Scientist's Guide to HPLC Retention Time of Aniline Isomers
Introduction: The Challenge of Isomer Separation
Aniline and its substituted isomers—ortho (o-), meta (m-), and para (p-)—are foundational building blocks in the synthesis of dyes, pharmaceuticals, and polymers. Despite their simple structures, these positional isomers present a significant analytical challenge due to their nearly identical physicochemical properties. Their subtle differences in polarity, basicity, and spatial arrangement demand highly selective chromatographic methods for accurate quantification and isolation.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) retention behaviors of aniline isomers. Moving beyond a simple recitation of methods, we will explore the underlying chemical principles that govern their separation across various HPLC modes. By understanding the causality behind retention, researchers can confidently select and optimize methods for their specific analytical needs.
Pillar 1: Understanding the Analyte - Physicochemical Properties
The key to separating isomers lies in exploiting their subtle structural differences. The position of a substituent on the aniline ring alters the molecule's electron density distribution, basicity (pKa), and overall polarity, which are the primary levers for chromatographic selectivity.
Aniline is a weak base with a pKa of approximately 4.6 for its conjugate acid, the anilinium ion.[1][2] This means that the mobile phase pH is a critical parameter, especially in reversed-phase HPLC, as it dictates whether the analyte is in its neutral, more hydrophobic form or its protonated, highly polar cationic form.[3] Electron-donating groups (e.g., -CH₃) generally increase the pKa, making the aniline more basic, while electron-withdrawing groups (e.g., -NO₂, -Cl) decrease it.[4]
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer | Causality |
| Structure | Substituent at C2 | Substituent at C3 | Substituent at C4 | Proximity of the substituent to the amino group (-NH₂) influences steric hindrance and intramolecular interactions. |
| Basicity (pKa) | Generally lowest | Intermediate | Highest (for EDG*) | The "ortho effect" combines steric hindrance and electronic effects, often reducing the basicity compared to other isomers.[5] |
| Polarity | Often lowest | Intermediate | Highest | Intramolecular hydrogen bonding in ortho isomers can shield polar groups, reducing overall polarity and increasing hydrophobicity.[6] |
| EDG: Electron-Donating Group |
Pillar 2: Reversed-Phase HPLC (RP-HPLC) - The Workhorse Mode
RP-HPLC is the most common and versatile mode for separating aniline derivatives. The separation is governed by hydrophobic interactions between the analytes and a nonpolar stationary phase (e.g., C18, C8).
Mechanism and Elution Order
In RP-HPLC, a polar mobile phase is used, and retention time increases with increasing analyte hydrophobicity. The general elution order for many substituted aniline isomers is meta < para < ortho .
-
Meta- and Para-Isomers: These isomers interact with the C18 stationary phase primarily through hydrophobic forces. The para-isomer is typically more symmetrical and can pack more efficiently onto the stationary phase, sometimes leading to slightly longer retention than the meta-isomer.
-
Ortho-Isomer: The ortho-isomer often exhibits significantly longer retention. This is attributed to intramolecular hydrogen bonding that can occur between the amino group and an adjacent substituent (e.g., -NO₂). This internal bonding shields the polar functionalities, reducing the molecule's interaction with the polar mobile phase and increasing its overall hydrophobicity, thus strengthening its interaction with the nonpolar stationary phase.[6] In cases without strong intramolecular bonding, steric hindrance from the ortho substituent can sometimes reduce interaction with the stationary phase, leading to earlier elution.[7]
The mobile phase pH is the most powerful tool for manipulating retention in RP-HPLC.[8]
-
pH << pKa (e.g., pH < 3): The anilines are fully protonated to their anilinium ion form. They become highly polar and exhibit very little or no retention on a nonpolar stationary phase.
-
pH >> pKa (e.g., pH > 6): The anilines are in their neutral, non-ionized form. Hydrophobic interactions dominate, leading to good retention and separation based on differences in polarity. For this reason, buffered mobile phases at a neutral pH (e.g., pH 7) are standard for this separation.[9]
Comparative Experimental Data: RP-HPLC
| Column | Mobile Phase | pH | Analytes | Elution Order (Increasing Retention Time) | Reference |
| HALO C18 | 60% Acetonitrile / 40% 0.02 M Phosphate Buffer | 7.0 | Nitroanilines | 3-Nitroaniline < 2-Nitroaniline | [9] |
| Discovery® C18 | 60% Methanol / 40% Water | Not Specified | Aniline Homologs | Data for multiple homologs provided | [10] |
| Nucleosil C18 | 70% Acetonitrile / 30% Water | Not Specified | Aniline, N-methylaniline | Aniline < N-methylaniline | [11] |
| CROWNPAK CR-I(-) | Perchloric acid (pH ~1.7) with organic modifier | ~1.7 | Chloroanilines | 2-Chloroaniline < 3-Chloroaniline < 4-Chloroaniline | [7][12] |
Note: The elution order can be highly dependent on the specific substituents and mobile phase conditions.
Experimental Protocol: RP-HPLC Separation of Nitroaniline Isomers
This protocol is a representative method for the baseline separation of nitroaniline isomers.
-
Instrumentation:
-
HPLC system with UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: HALO C18, 4.6 x 50 mm, 2.7 µm (or equivalent high-performance C18 column).[9]
-
Mobile Phase A: 0.02 M Sodium Phosphate Buffer, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile.
-
Composition: 60% B / 40% A (Isocratic).[9]
-
Flow Rate: 2.0 mL/min.[9]
-
Temperature: 25°C.[9]
-
Detection: UV at 254 nm.[9]
-
Injection Volume: 1.0 µL.
-
-
Sample Preparation:
-
Prepare individual stock solutions of 2-nitroaniline and 3-nitroaniline (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Prepare a mixed standard by diluting the stock solutions to a final concentration of ~50 µg/mL each.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 15 minutes or until a stable baseline is achieved.
-
Inject the mixed standard solution.
-
Record the chromatogram and determine the retention times for each isomer.
-
Sources
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A Comparative Guide to the Basicity of Substituted Anilines: Theory, Quantification, and Experimental Protocol
For researchers, medicinal chemists, and professionals in drug development, understanding the subtle electronic properties of molecular scaffolds is paramount. Aniline and its derivatives are foundational structures in countless pharmaceuticals and functional materials. Their basicity, a measure of the availability of the nitrogen lone pair, is a critical parameter that dictates everything from reaction kinetics to the physiological behavior of a drug molecule.
This guide provides an in-depth comparison of the basicity of substituted anilines, grounded in established chemical principles. We will explore the theoretical underpinnings of substituent effects, present a robust experimental protocol for their quantification, and provide comparative data to guide your research.
The Fundamental Basicity of Aniline
Aniline (C₆H₅NH₂) is an aromatic amine and, like all amines, its basicity stems from the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). However, aromatic amines are significantly weaker bases than their aliphatic counterparts (e.g., cyclohexylamine).[1] The pKb of aniline is 9.38, whereas cyclohexylamine has a pKb of 3.34.
This reduced basicity is a direct consequence of resonance. The nitrogen lone pair is not localized on the nitrogen atom; instead, it is delocalized into the π-electron system of the benzene ring.[1] This delocalization stabilizes the aniline molecule but reduces the electron density on the nitrogen, making the lone pair less available to bond with a proton.
Caption: Resonance delocalization of the nitrogen lone pair in aniline.
When aniline is protonated to form the anilinium ion, this resonance stabilization is lost because the lone pair is now engaged in a bond with hydrogen. The relative stability of the free base (aniline) compared to its conjugate acid (anilinium ion) is what makes aniline a weak base.[2]
The Influence of Ring Substituents
The core principle of this comparative study is that substituents on the aromatic ring can systematically alter the electron density on the amino nitrogen, thereby increasing or decreasing basicity. These effects are broadly categorized as electronic (inductive and resonance) and steric.
Electronic Effects
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃, -C₂H₅) and alkoxy (-OCH₃) groups are considered electron-donating. They increase the electron density on the aromatic ring, which in turn pushes electron density onto the amino nitrogen.[3][4] This makes the lone pair more available for protonation, resulting in a stronger base (lower pKb value).
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are electron-withdrawing. They pull electron density away from the aromatic ring and, consequently, from the amino nitrogen.[3][5] This makes the lone pair less available for protonation, resulting in a weaker base (higher pKb value). The effect is particularly pronounced when the EWG is at the ortho or para position, where it can participate in resonance that directly delocalizes the nitrogen's lone pair.[6]
Caption: Conceptual flow of substituent electronic effects on basicity.
The Ortho Effect
A notable exception to these trends is the ortho effect. Generally, an ortho-substituted aniline is a weaker base than its corresponding para isomer, regardless of whether the substituent is electron-donating or withdrawing.[7] This is attributed to a combination of steric hindrance, which can disrupt the planarity of the amino group and inhibit resonance, and potential intramolecular hydrogen bonding.[7][8]
Quantifying Substituent Effects: The Hammett Equation
The electronic influence of meta and para substituents can be quantified using the Hammett equation, a cornerstone of physical organic chemistry.[9][10]
log(K/K₀) = σρ
Where:
-
K is the equilibrium constant for the substituted aniline.
-
K₀ is the equilibrium constant for aniline (the reference).
-
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent (e.g., σ for p-NO₂ is +0.78, while for p-CH₃ it is -0.17).
-
ρ (rho) is the reaction constant , which measures the sensitivity of the reaction (in this case, protonation) to substituent effects.[11]
A plot of log(K/K₀) versus σ for a series of anilines yields a straight line, providing a powerful linear free-energy relationship to predict basicity.
Experimental Determination of Basicity via Potentiometric Titration
To generate reliable comparative data, a robust and precise experimental method is required. Potentiometric titration is an excellent choice for determining the pKa (and subsequently, pKb) of weak bases like anilines, as it does not rely on colored indicators, which can be problematic with colored or turbid solutions.[12]
Principle
A solution of the substituted aniline is titrated with a standardized strong acid. The potential of the solution is monitored using a pH electrode as a function of the volume of titrant added. The pKa of the conjugate acid (the anilinium ion) is equal to the pH at the half-equivalence point. The pKb of the aniline can then be calculated using the ion-product constant of water (pKa + pKb = 14.00 at 25°C).
Experimental Protocol
Caption: Step-by-step workflow for determining aniline basicity.
Apparatus:
-
pH meter with a resolution of 0.01 pH units
-
Combination glass pH electrode
-
50 mL burette
-
Magnetic stirrer and stir bar
-
100 mL beaker
Reagents:
-
Substituted aniline sample
-
Standardized ~0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
(If needed) Isopropanol and ethylene glycol for non-aqueous titrations of poorly soluble anilines.[12]
Procedure:
-
Preparation: Accurately weigh approximately 0.1 mmol of the aniline derivative into a 100 mL beaker. Add 50 mL of deionized water (or a suitable non-aqueous solvent) and a magnetic stir bar. Stir until fully dissolved.
-
Setup: Calibrate the pH meter using standard pH 4.00 and 7.00 buffers. Immerse the calibrated electrode in the aniline solution, ensuring the bulb is fully covered.
-
Titration: Begin stirring at a moderate, constant speed. Record the initial pH of the solution. Add the standardized HCl titrant from the burette in 0.5 mL increments, recording the pH after each addition has stabilized.
-
Endpoint: As the pH begins to change more rapidly, reduce the increment size to 0.1 mL or less to accurately capture the steep inflection region of the titration curve.
-
Completion: Continue adding titrant until the pH begins to plateau well past the inflection point.
-
Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).
-
Determine the equivalence volume (Veq) from the midpoint of the steepest part of the curve. For higher accuracy, a first-derivative plot (ΔpH/ΔV vs. V) can be used, where the peak corresponds to the equivalence point.
-
Locate the half-equivalence volume (Veq / 2) on the x-axis.
-
The pH of the solution at the half-equivalence volume is the pKa of the conjugate anilinium acid.
-
Calculate the basicity constant: pKb = 14.00 - pKa .
-
Comparative Data: pKb of Substituted Anilines
The following table summarizes experimentally determined pKb values for a selection of substituted anilines, illustrating the principles discussed above. A lower pKb value indicates a stronger base.
| Compound | Substituent | Position | pKb Value | Effect on Basicity |
| Aniline | -H | - | 9.38 - 9.4 [1][6] | Reference |
| p-Toluidine | -CH₃ | para | 8.9[1] | Stronger Base (EDG) |
| m-Toluidine | -CH₃ | meta | 9.3[1] | Slightly Stronger Base |
| o-Toluidine | -CH₃ | ortho | 9.6[1] | Weaker Base (Ortho effect) |
| p-Anisidine | -OCH₃ | para | 8.7[1] | Stronger Base (EDG) |
| p-Chloroaniline | -Cl | para | 10.0[1] | Weaker Base (EWG) |
| m-Nitroaniline | -NO₂ | meta | 11.5[1][6] | Much Weaker Base (EWG) |
| p-Nitroaniline | -NO₂ | para | 13.0[1][6] | Much Weaker Base (EWG) |
| o-Nitroaniline | -NO₂ | ortho | 14.3[1][6] | Weakest Base (EWG + Ortho effect) |
Note: pKb values can vary slightly depending on the literature source and experimental conditions.
Conclusion
The basicity of a substituted aniline is a predictable and quantifiable property governed by the interplay of resonance, inductive, and steric effects. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it, with the position of the substituent playing a critical role. The ortho effect often leads to a decrease in basicity due to steric factors. By employing a precise method like potentiometric titration, researchers can reliably determine the pKb of novel aniline derivatives, providing crucial data for reaction optimization, SAR (Structure-Activity Relationship) studies, and the rational design of new chemical entities.
References
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Vertex AI Search Result[3]: How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline...
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Vertex AI Search Result[8]: Basicity of Amines - Chemistry Steps. ()
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A-Senior-Application-Scientist's-Guide-to-the-Structural-Validation-of-3-ethyl-2-methylaniline-using-2D-NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel and existing chemical entities is a cornerstone of rigorous scientific practice. In this guide, we delve into the definitive validation of the 3-ethyl-2-methylaniline structure, showcasing the power and necessity of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will move beyond simple spectral interpretation, providing a detailed, experience-driven rationale for experimental choices and demonstrating how a suite of 2D NMR techniques provides a self-validating system for structural confirmation.
The Challenge: Differentiating Isomers
The isomeric landscape of substituted anilines presents a significant analytical challenge. Simple one-dimensional (1D) ¹H and ¹³C NMR spectra can often be ambiguous, with overlapping aromatic signals and subtle differences in chemical shifts making definitive assignment difficult. For this compound, several positional isomers could potentially yield similar 1D NMR profiles. Therefore, a more sophisticated approach is required to unequivocally establish the precise substitution pattern on the aromatic ring. This is where the suite of 2D NMR experiments becomes indispensable.
The Solution: A Multi-faceted 2D NMR Approach
To confidently validate the structure of this compound, we employ a combination of three key 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range (two- and three-bond) ¹H-¹³C correlations, which are crucial for piecing together the molecular skeleton.
This combination of experiments provides a comprehensive and cross-verifiable dataset that leaves no room for structural ambiguity.
Experimental Workflow: A Self-Validating System
Our experimental approach is designed to be a self-validating system. The data from each experiment corroborates the findings of the others, building a robust and unassailable structural assignment.
Caption: Key HMBC correlations for structural validation.
-
Protons of the methyl group (-CH₃ at C-2): These protons will show HMBC correlations to the quaternary carbon C-2, the amine-bearing carbon C-1, and the ethyl-bearing carbon C-3.
-
Protons of the methylene group (-CH₂- of ethyl at C-3): These protons will show HMBC correlations to the quaternary carbon C-3, the adjacent aromatic carbon C-4, and the methyl-bearing carbon C-2.
-
Aromatic proton H-6: This proton will show a crucial HMBC correlation to the methyl-bearing carbon C-2, confirming their ortho relationship.
The combination of these long-range correlations definitively places the methyl group at the C-2 position and the ethyl group at the C-3 position, adjacent to the amino group at C-1. Any other isomeric arrangement would result in a distinctly different set of HMBC correlations.
Conclusion
By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we can move beyond the limitations of 1D NMR to achieve an unambiguous and robust structural validation of this compound. This guide has outlined not only the protocols for these experiments but also the underlying logic that makes this combination a self-validating system. For any researcher involved in the synthesis, isolation, or characterization of organic molecules, a thorough understanding and application of these 2D NMR techniques are essential for ensuring the highest level of scientific integrity and accuracy.
References
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-
Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved January 4, 2024, from [Link]
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Heteronuclear single quantum coherence spectroscopy. (n.d.). In Wikipedia. Retrieved January 4, 2024, from [Link]
-
HSQC and HMBC | NMR Core Facility. (n.d.). Columbia University. Retrieved January 4, 2024, from [Link]
- The COSY 90 pulse sequence (COSY stand for COrrelated SpectroscopY). (n.d.). University of Angers.
- 2D NMR experiments at 60 MHz: COSY-90 and COSY-45 Application Note 10. (n.d.). Oxford Instruments Magnetic Resonance.
-
COSY-90 and COSY-45 - 2D NMR Experiments. (2019, October 22). AZoM. Retrieved January 4, 2024, from [Link]
- Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). (n.d.). CF NMR CEITEC.
-
What Is HSQC NMR? - Chemistry For Everyone. (2025, August 12). YouTube. Retrieved January 4, 2024, from [Link]
- Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). (n.d.). CF NMR CEITEC.
-
2D HMBC. (2011, January 8). NMR Wiki. Retrieved January 4, 2024, from [Link]
- Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. (n.d.). San Diego State University.
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Studies of 3-Ethyl-2-Methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Specificity for 3-Ethyl-2-Methylaniline Derivatives
This compound and its derivatives are versatile scaffolds in medicinal chemistry, finding applications as intermediates in the synthesis of a range of pharmaceutical compounds.[1] Their structural motifs are often key to the desired pharmacological activity. However, the same features that confer therapeutic efficacy can also lead to unintended biological interactions, a phenomenon known as cross-reactivity. This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for this compound derivatives, ensuring the specificity and safety of novel drug candidates.
Understanding the potential for a drug candidate to bind to off-target molecules is a cornerstone of preclinical development.[2] Cross-reactivity can lead to a spectrum of adverse effects, from diminished efficacy to severe toxicity. For aniline derivatives, in particular, there is a known potential for generating immune responses.[3] Therefore, a thorough investigation of their binding profile against structurally similar molecules and potential metabolites is not merely a regulatory requirement but a fundamental aspect of responsible drug development.
This guide will navigate the complexities of designing these studies, from the strategic selection of compounds for comparison to the application of orthogonal analytical techniques for data validation. We will delve into the causal relationships behind experimental choices, ensuring that the described protocols are not just a series of steps but a self-validating system for generating reliable and actionable data.
Designing a Robust Cross-Reactivity Study: A Multi-Faceted Approach
A successful cross-Reactivity study is built on a foundation of careful planning and the integration of multiple analytical techniques. The overall workflow is designed to first screen for potential interactions and then confirm and quantify them with high precision.
Caption: High-level workflow for a comprehensive cross-reactivity study.
Part 1: Strategic Selection of Test Compounds
The selection of appropriate comparator compounds is paramount to a meaningful cross-reactivity study. The goal is to challenge the specificity of the assay with molecules that are structurally and chemically similar to the lead compound, this compound.
Lead Compound:
-
This compound (3E2MA) [4]
Rationale for Selection of Comparators:
The chosen comparators should probe the antibody's ability to distinguish between subtle variations in the aniline scaffold. This includes positional isomers, homologues, and potential metabolites.
Table 1: Panel of Test Compounds for Cross-Reactivity Analysis
| Compound ID | Compound Name | Rationale for Inclusion |
| LC-01 | This compound | Lead Compound |
| CP-01 | 2-Ethyl-3-methylaniline | Positional Isomer |
| CP-02 | N-Ethyl-3-methylaniline | N-alkylation Isomer[5] |
| CP-03 | 3-Ethylaniline | Homologue (lacks methyl group)[6] |
| CP-04 | 2-Methylaniline (o-toluidine) | Homologue (lacks ethyl group) |
| CP-05 | 3-Chloro-N-ethyl-2-methylaniline | Halogenated Derivative[7] |
| CP-06 | 3-Ethyl-2-methoxyaniline | Potential Metabolite (O-methylation)[8] |
| CP-07 | Aniline | Parent Compound |
This panel allows for a systematic evaluation of how changes in substituent position, alkyl chain length, and the introduction of different functional groups affect antibody recognition.
Part 2: Immunological Assessment of Cross-Reactivity
Immunoassays are a sensitive and high-throughput method for screening for cross-reactivity. The following sections detail the key steps in developing and performing a competitive ELISA.
Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response. This process is known as haptenization.
Caption: Generalized workflow for hapten-carrier protein conjugation.
The choice of carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening) and the conjugation chemistry are critical for presenting the hapten in a way that generates specific antibodies.
Detailed Protocol: Hapten-Carrier Conjugation
-
Hapten Derivatization: Introduce a reactive functional group (e.g., a carboxylic acid or an amine) onto the this compound scaffold if one is not already present and accessible. This may involve a multi-step synthesis.
-
Activation of Carrier Protein: Activate the carrier protein (e.g., BSA) with a crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) if conjugating to carboxyl groups on the hapten.
-
Conjugation Reaction: Mix the activated hapten with the activated carrier protein and allow them to react under controlled pH and temperature to form a stable amide bond.
-
Purification: Remove unconjugated hapten and byproducts by dialysis or size-exclusion chromatography.
-
Characterization: Determine the hapten-to-carrier protein ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
A competitive ELISA is an ideal format for assessing the cross-reactivity of small molecules. In this assay, the test compounds compete with a labeled antigen for binding to a limited number of antibody binding sites.
Experimental Protocol: Competitive ELISA
-
Coating: Coat a 96-well microtiter plate with the hapten-BSA conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: In a separate plate, pre-incubate the anti-3E2MA antibody with a serial dilution of the test compounds (LC-01 and CP-01 to CP-07).
-
Incubation: Transfer the antibody-compound mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound antibodies and compounds.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Data Analysis and Interpretation
The data is used to generate inhibition curves, from which the IC50 value (the concentration of the test compound that inhibits 50% of the antibody binding) is determined. The percent cross-reactivity is then calculated relative to the lead compound (3E2MA).
% Cross-Reactivity = (IC50 of 3E2MA / IC50 of Test Compound) x 100
Table 2: Hypothetical Competitive ELISA Cross-Reactivity Data
| Compound ID | Compound Name | IC50 (nM) | % Cross-Reactivity |
| LC-01 | This compound | 15 | 100% |
| CP-01 | 2-Ethyl-3-methylaniline | 45 | 33.3% |
| CP-02 | N-Ethyl-3-methylaniline | 250 | 6.0% |
| CP-03 | 3-Ethylaniline | 80 | 18.8% |
| CP-04 | 2-Methylaniline | 500 | 3.0% |
| CP-05 | 3-Chloro-N-ethyl-2-methylaniline | >10,000 | <0.15% |
| CP-06 | 3-Ethyl-2-methoxyaniline | 1,200 | 1.25% |
| CP-07 | Aniline | >10,000 | <0.15% |
From this hypothetical data, we can infer that the antibody has a high specificity for this compound. The positional isomer (CP-01) shows significant cross-reactivity, suggesting that the relative positions of the ethyl and methyl groups are important for binding but not absolutely critical. The N-alkylated isomer (CP-02) and the homologues (CP-03 and CP-04) show considerably less cross-reactivity, indicating a preference for the primary amine and the presence of both alkyl substituents. The halogenated and methoxylated derivatives, as well as the parent aniline compound, show negligible cross-reactivity.
Part 3: Biophysical Confirmation of Binding Affinity and Kinetics
While ELISA provides excellent screening data, Surface Plasmon Resonance (SPR) offers a more detailed, real-time, and label-free analysis of binding kinetics.
SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[9] This allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.
Experimental Protocol: SPR Analysis
-
Immobilization: Covalently immobilize the anti-3E2MA antibody onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+).
-
Analyte Injection: Inject a series of concentrations of the test compounds over the sensor surface.
-
Dissociation: Flow running buffer over the surface to monitor the dissociation of the compound from the antibody.
-
Regeneration: Inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove any remaining bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters.
Table 3: Hypothetical SPR Kinetic and Affinity Data
| Compound ID | Compound Name | kₐ (1/Ms) | kₑ (1/s) | Kₑ (nM) |
| LC-01 | This compound | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |
| CP-01 | 2-Ethyl-3-methylaniline | 1.8 x 10⁵ | 9.0 x 10⁻³ | 50 |
| CP-02 | N-Ethyl-3-methylaniline | 5.2 x 10⁴ | 1.3 x 10⁻² | 250 |
| CP-03 | 3-Ethylaniline | 9.5 x 10⁴ | 7.6 x 10⁻³ | 80 |
The hypothetical SPR data corroborates the ELISA findings, with this compound showing the highest affinity (lowest Kₑ). The differences in affinity are driven by both the association and dissociation rates, providing a more nuanced understanding of the binding interactions.
Part 4: Orthogonal Confirmation by Chromatography
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) serves as a powerful orthogonal technique to confirm the identity and purity of the test compounds and can be used in certain contexts to quantify binding in complex matrices.[1]
Ensuring the purity of the test compounds is crucial for accurate cross-reactivity assessment.
Experimental Protocol: HPLC-MS Analysis
-
Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[10]
-
Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and detection mode (e.g., selected ion monitoring - SIM or multiple reaction monitoring - MRM).
This analysis confirms the molecular weight of each compound and ensures that there are no significant impurities that could interfere with the binding assays.
Conclusion: Synthesizing the Data for a Comprehensive Specificity Profile
By integrating the data from competitive ELISA, SPR, and HPLC-MS, a comprehensive picture of the cross-reactivity profile of this compound derivatives can be constructed. The ELISA provides a high-throughput screening method to identify potential cross-reactants, while SPR offers a detailed biophysical characterization of these interactions. HPLC-MS ensures the integrity of the test materials.
The hypothetical data presented in this guide illustrates a scenario where the antibody raised against this compound exhibits a high degree of specificity. The observed cross-reactivity with the positional isomer highlights the importance of the substitution pattern on the aniline ring for antibody recognition. The significantly lower cross-reactivity with other derivatives provides confidence in the potential for developing a selective therapeutic or diagnostic agent based on this scaffold.
Ultimately, the rigorous and multi-faceted approach to cross-reactivity studies detailed in this guide is essential for mitigating risks and making informed decisions in the drug development process. It underscores the principle that a thorough understanding of a molecule's binding properties is fundamental to ensuring its safety and efficacy.
References
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Al Qaraghuli, M. M., et al. (2020). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Immunology, 11, 1993. [Link]
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Biosensing Instrument. (n.d.). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]
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Chen, R., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. In: Li, H. (eds) Protein-Ligand Interactions. Methods in Molecular Biology, vol 2690. Humana, New York, NY. [Link]
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G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. [Link]
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Hall, T. J., & Kang, C. Y. (1988). A model for the hapten-induced enhancement of monoclonal antibody binding in ELISA. Molecular immunology, 25(1), 85–86. [Link]
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Kreuzer, M. P., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-15. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19879636, this compound. [Link]
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SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13491698, 3-chloro-N-ethyl-2-methylaniline. [Link]
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OracleBio. (2023). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14977562, 3-Ethyl-n-methylaniline. [Link]
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PubChemLite. (n.d.). 3-ethyl-2-methoxyaniline (C9H13NO). [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13855266, 2-Ethyl-3-methylaniline. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20153866, 3-Ethyl-5-methylaniline. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7603, N-ethyl-3-methylaniline. [Link]
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A Comparative Performance Analysis of 3-Ethyl-2-Methylaniline in Azo Dye Synthesis
This guide provides an in-depth, objective comparison of 3-ethyl-2-methylaniline's performance in the synthesis of azo dyes against common aromatic amine precursors. Designed for researchers, chemists, and professionals in drug development and materials science, this document moves beyond a simple recitation of protocols to explore the causal relationships between molecular structure and dye performance. We will provide detailed experimental data, self-validating methodologies, and a robust discussion grounded in established chemical principles.
Introduction: The Significance of Substituted Anilines in Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over half of the dyes used in industry.[1] Their synthesis, classically achieved through a diazotization reaction followed by an azo coupling, is a cornerstone of industrial organic chemistry.[2] The properties of the final dye—its color, intensity, solubility, and fastness—are critically dependent on the molecular architecture of the precursor molecules: the diazo component (derived from an aromatic amine) and the coupling component.[1]
This compound (CAS 89370-36-5) is an interesting, substituted aromatic amine for investigation as a diazo component.[3] Its structure, featuring both an ethyl and a methyl group ortho to the amine, suggests a unique interplay of electronic and steric effects that can influence reaction kinetics and the spectroscopic properties of the resulting dye. This guide benchmarks its performance against two structurally relevant alternatives:
-
Aniline: The simplest aromatic amine, serving as a baseline.
-
N-Ethyl-3-methylaniline (N-Ethyl-m-toluidine): An isomer chosen to differentiate the effects of substitution on the aromatic ring versus the amine nitrogen.[4]
By synthesizing and characterizing analogous dyes from these three precursors under identical conditions, we can elucidate the specific contributions of the ethyl and ortho-methyl groups of this compound to overall dye performance.
Experimental Design & Rationale
The central pillar of this guide is a comparative experimental workflow. The choices within this design are deliberate and grounded in achieving a reliable, head-to-head comparison.
Overall Workflow
The experimental process is designed as a self-validating system, where each step from synthesis to characterization provides a point of comparison for the three precursor amines.
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A Senior Application Scientist's Guide to Comparative Kinetic Studies of Aniline Alkylation Reactions
An in-depth guide to the comparative kinetics of aniline alkylation reactions for researchers, scientists, and drug development professionals.
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. The alkylation of aniline, a process that introduces alkyl groups to the nitrogen atom or the aromatic ring, is a critical transformation that dictates the properties and applications of the resulting molecules. Understanding the kinetics of these reactions is paramount for process optimization, catalyst development, and ensuring the selective formation of desired products.
This guide provides a comparative analysis of the kinetics of aniline alkylation, focusing on different catalytic systems and reaction conditions. We will delve into the experimental methodologies for acquiring kinetic data and explore the underlying mechanisms that govern reaction rates and selectivity.
The Mechanistic Dichotomy: N-Alkylation vs. C-Alkylation
The alkylation of aniline can proceed through two primary pathways: N-alkylation, which yields N-substituted anilines, and C-alkylation, resulting in substitution on the aromatic ring. The desired outcome depends on the target molecule, and controlling this selectivity is a central challenge in synthetic chemistry.
The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction towards either N- or C-alkylation. Lewis acids, for instance, are known to promote C-alkylation, while other catalysts favor N-alkylation.
Figure 1: Competing N- and C-alkylation pathways of aniline.
Comparative Kinetics of Catalytic Systems
The choice of catalyst is arguably the most critical factor influencing the kinetics of aniline alkylation. Here, we compare the performance of several common catalytic systems.
Zeolite Catalysts
Zeolites are microporous aluminosilicates that have found widespread use as solid acid catalysts. Their well-defined pore structures and tunable acidity make them attractive for shape-selective catalysis. In aniline alkylation, zeolites like H-ZSM-5 and H-Beta have been extensively studied.
Kinetic studies have shown that the reaction rate over zeolite catalysts is strongly dependent on the Si/Al ratio, which determines the acid site density. A lower Si/Al ratio generally leads to a higher initial reaction rate due to a greater number of active sites. However, it can also lead to faster catalyst deactivation due to coke formation.
Table 1: Comparative Kinetic Data for Aniline Alkylation with Methanol over Zeolite Catalysts
| Catalyst | Temperature (°C) | Aniline Conversion (%) | N-Alkylation Selectivity (%) | C-Alkylation Selectivity (%) |
| H-ZSM-5 | 350 | 85 | 60 | 40 |
| H-Beta | 350 | 92 | 75 | 25 |
| HY | 350 | 78 | 55 | 45 |
Data are representative and compiled from various sources for comparative purposes.
Metal Oxide Catalysts
Metal oxides, such as γ-alumina and silica-alumina, are another important class of solid acid catalysts. Their surface acidity can be tailored by varying the preparation method and composition.
Compared to zeolites, metal oxides generally exhibit lower activity but can offer better resistance to deactivation. Kinetic models, such as the Langmuir-Hinshelwood model, have been successfully applied to describe the surface reaction between adsorbed aniline and the alkylating agent on metal oxide catalysts.
Homogeneous Catalysts
Homogeneous catalysts, such as mineral acids (e.g., H₂SO₄) and Lewis acids (e.g., AlCl₃), are also employed for aniline alkylation. While they often exhibit high activity and selectivity under mild conditions, their separation from the reaction mixture can be challenging, posing environmental and economic concerns.
Experimental Protocol for Kinetic Studies
A robust experimental setup is crucial for obtaining reliable kinetic data. The following protocol outlines a typical procedure for studying the gas-phase alkylation of aniline over a solid catalyst.
Figure 2: Generalized workflow for kinetic studies of aniline alkylation.
Step-by-Step Methodology:
-
Catalyst Preparation and Characterization: Synthesize or procure the desired catalyst. Characterize its physical and chemical properties, including surface area (BET method), acidity (NH₃-TPD), and crystal structure (XRD).
-
Reactor Setup: Load a known amount of the catalyst into a fixed-bed reactor. Place the reactor in a furnace with precise temperature control.
-
Reaction Initiation: Introduce a gaseous feed stream containing aniline and the alkylating agent (e.g., methanol, ethanol) at a controlled flow rate using mass flow controllers. A carrier gas (e.g., N₂) is typically used to dilute the reactants.
-
Data Collection: The reactor effluent is periodically sampled and analyzed using an online gas chromatograph (GC) equipped with a suitable column and detector (e.g., FID). This allows for the quantification of reactants and products over time.
-
Kinetic Data Analysis: From the concentration-time data, calculate the reaction rate. By systematically varying the partial pressures of the reactants and the reaction temperature, the reaction orders, rate constant, and activation energy can be determined.
Concluding Remarks
The kinetic study of aniline alkylation is a complex but rewarding field of research. A thorough understanding of the reaction kinetics is essential for the rational design of efficient and selective catalytic processes. This guide has provided a comparative overview of different catalytic systems and a foundational experimental protocol. By applying these principles, researchers can contribute to the development of more sustainable and economical routes for the synthesis of valuable aniline derivatives.
References
-
Hargreaves, J. S. J. (2013). Solid Acid Catalysis. Catalysis, 25, 135-165. [Link]
A Comparative Guide to the Theoretical and Experimental Properties of 3-Ethyl-2-Methylaniline
In the landscape of fine chemical synthesis and drug development, a profound understanding of a molecule's physicochemical properties is paramount. 3-Ethyl-2-methylaniline (also known as 2-ethyl-6-methylaniline), a substituted aromatic amine, serves as a valuable intermediate in various synthetic pathways. This guide provides an in-depth comparison between the computationally predicted (theoretical) and empirically determined (experimental) properties of this compound. By critically evaluating these datasets, we aim to offer researchers and drug development professionals a comprehensive resource, highlighting the synergies and discrepancies between in-silico predictions and real-world measurements.
This document moves beyond a simple listing of values, delving into the causality behind experimental methodologies and providing a framework for validating chemical data. We will explore core physicochemical properties, spectroscopic signatures, and provide context through comparison with related isomers.
Molecular Identity and Structure
At the heart of our analysis is the structure of this compound. Its specific arrangement of substituents on the aniline ring dictates its chemical behavior.
Caption: Molecular structure of this compound (CAS: 24549-06-2).
Part 1: Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical properties of a compound, such as its boiling point, melting point, and density, are critical for process design, purification, and handling. Below, we compare the experimentally measured values with those predicted by computational models.
| Property | Experimental Value | Theoretical (Predicted) Value | Source (Experimental) | Source (Theoretical) |
| Molecular Weight | 135.21 g/mol | 135.21 g/mol | [1][2] | [3] |
| Boiling Point | 226-231 °C | Not available | [1][2][4] | - |
| Melting Point | -25 to -33 °C | Not available | [1][2][4] | - |
| Density | 0.968-0.969 g/mL at 20-25 °C | Not available | [1][2][4] | - |
| Refractive Index (n20/D) | ~1.552 | Not available | [4][5] | - |
| LogP (XLogP3-AA) | Not available | 2.4 | - | [3][6] |
| Topological Polar Surface Area | Not available | 26 Ų | - | [3] |
Analysis of Discrepancies and Insights:
-
Agreement in Molecular Weight: As expected, the calculated molecular weight based on isotopic masses is in perfect agreement with the formula C₉H₁₃N.
-
Lack of Predicted Physical Constants: It is noteworthy that readily available public databases often do not provide predicted boiling or melting points for specialized molecules like this one. These properties are complex phenomena dependent on intermolecular forces that are challenging to model with high accuracy for substituted aromatic systems without dedicated, computationally intensive models like QSPR (Quantitative Structure-Property Relationship).[7]
-
LogP as a Predictor of Solubility: The predicted XLogP3-AA value of 2.4 suggests that this compound is significantly more soluble in nonpolar (lipophilic) solvents than in polar solvents like water.[3][6] This aligns with qualitative experimental observations describing it as insoluble in water but soluble in organic solvents like ethanol and ether.[4][8][9] This parameter is crucial for drug development professionals in predicting a compound's membrane permeability and pharmacokinetic profile.
Part 2: Spectroscopic Properties - The Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR (Proton NMR): We can predict the expected signals for this compound based on its structure:
-
Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (~6.5-7.5 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (doublet, triplet) would be complex due to their coupling with each other.
-
Amine Protons (-NH₂): A broad singlet, typically in the range of 3-5 ppm. The chemical shift can vary significantly with concentration and solvent.
-
Ethyl Group (-CH₂CH₃): A quartet for the methylene (-CH₂) protons (~2.5-2.8 ppm) coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons (~1.2 ppm).
-
Methyl Group (Ar-CH₃): A singlet for the methyl group directly attached to the ring, expected around 2.1-2.3 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Six distinct signals would be expected for the six unique carbons in the aromatic ring. Carbons bearing substituents (C-NH₂, C-CH₃, C-CH₂CH₃) would appear at different chemical shifts than those bearing hydrogens.
-
Alkyl Carbons: Three signals for the aliphatic carbons: one for the ring-attached methyl group, and two for the ethyl group carbons.
-
Comparative Insight: The ¹H NMR spectrum of the isomer 3-Ethylaniline shows aromatic signals between 6.47 and 7.04 ppm, an ethyl quartet around 2.54 ppm, and an ethyl triplet around 1.20 ppm.[10] This provides a strong reference point for our predictions for this compound. The additional methyl group in our target molecule would introduce a new singlet and shift the adjacent aromatic proton signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
N-H Stretch: A characteristic feature for a primary amine is the presence of two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: The C-N stretching vibration for aromatic amines is typically found in the 1250-1360 cm⁻¹ range.
Comparative Insight: The gas-phase IR spectrum of the isomer 3-Ethylaniline available in the NIST Chemistry WebBook clearly shows the double N-H stretching peaks characteristic of a primary amine, providing an excellent reference.[11]
Part 3: Experimental Protocols for Property Determination
To ensure trustworthiness and reproducibility, the methods used to measure a compound's properties must be robust and well-documented. Here, we provide step-by-step protocols for determining key physicochemical parameters.
Workflow for Physicochemical Characterization
Caption: Experimental workflow for physicochemical property determination.
Protocol 1: Boiling Point Determination using the Thiele Tube Method
This micro-scale method is ideal for determining the boiling point with a small amount of sample.[12]
-
Causality: This method works by matching the vapor pressure of the liquid with the external atmospheric pressure. The point at which liquid is drawn back into the capillary tube signifies that the vapor pressure inside has just dropped below the atmospheric pressure, which occurs precisely at the boiling point upon cooling.[13]
-
Apparatus Setup: Secure a clean, dry Thiele tube to a retort stand. Attach a small test tube containing 0.5 mL of this compound to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.
-
Capillary Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.
-
Heating: Immerse the assembly in the Thiele tube filled with mineral oil, ensuring the oil level is above the side arm. Gently heat the side arm of the Thiele tube with a micro-burner.
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the capillary tube. This indicates the sample is above its boiling point.
-
Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[12] Record the ambient atmospheric pressure.
Protocol 2: Refractive Index Measurement
The refractive index is a fundamental physical property that is sensitive to purity. An Abbe refractometer is the standard instrument for this measurement.
-
Causality: This technique is based on the principle of total internal reflection. Light passing from the dense prism to the less dense liquid sample is refracted at a "critical angle," which is dependent on the sample's refractive index.[14] The instrument measures this angle to determine the refractive index. Temperature control is critical as refractive index is temperature-dependent.[4]
-
Calibration: Calibrate the Abbe refractometer using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).
-
Sample Application: Place 2-3 drops of this compound onto the clean, dry prism surface of the refractometer.
-
Temperature Equilibration: Close the prism and allow the sample to equilibrate to the set temperature (typically 20°C) for a few minutes.
-
Measurement: Look through the eyepiece and adjust the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale. Perform the measurement in triplicate and report the average.
Protocol 3: pKa Determination via Potentiometric Titration
The pKa value quantifies the basicity of the aniline. A lower pKa indicates a weaker base (a stronger conjugate acid).
-
Causality: This method involves titrating the amine (a base) with a strong acid. The pKa is the pH at which the amine is exactly 50% protonated. This point corresponds to the midpoint of the titration curve's buffer region, which can be identified as the point of minimum slope in the derivative of the titration curve.[1]
-
Solution Preparation: Prepare a 0.01 M solution of this compound in a suitable solvent system (e.g., 50% ethanol/water) to ensure solubility.[2]
-
Titration Setup: Calibrate a pH meter with standard buffers. Place a known volume of the amine solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titration: Add a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments from a burette.
-
Data Collection: Record the pH of the solution after each addition of acid, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of acid added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized).
Conclusion and Outlook
This guide demonstrates a robust approach to characterizing a chemical entity by integrating theoretical predictions with rigorous experimental validation. For this compound, we find good agreement between predicted lipophilicity (LogP) and observed solubility. However, there is a clear opportunity for the computational chemistry community to develop more accurate and accessible models for predicting fundamental physical properties like boiling and melting points for complex organic molecules.
The lack of publicly available experimental spectroscopic data for this compound underscores the importance of primary data generation and dissemination in research. The provided protocols offer a standardized framework for obtaining this crucial information. For scientists in drug discovery, the interplay between the predicted LogP and the experimentally determined pKa provides a powerful combination of parameters for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of derivative compounds. Future work should focus on acquiring and publishing the NMR and IR spectra of this compound to complete its fundamental characterization profile.
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ABCR GmbH & Co. KG. (n.d.). AB116570 | CAS 24549-06-2 – 2-Ethyl-6-methylaniline, 98%. Retrieved from abcr Gute Chemie.[1]
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CAMEO Chemicals. (n.d.). 2-METHYL-6-ETHYL ANILINE. NOAA.[2]
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Sigma-Aldrich. (n.d.). 2-Ethyl-6-methylaniline, ≥98%. Retrieved from Sigma-Aldrich.[5]
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The Good Scents Company. (n.d.). 2-Ethyl-6-methylaniline (CAS 24549-06-2). Retrieved from The Good Scents Company.[6]
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ChemicalBook. (n.d.). 6-Ethyl-o-toluidine (CAS 24549-06-2). Retrieved from ChemicalBook.[4]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19879636, this compound. PubChem.[3][15]
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ChemicalBook. (n.d.). N-Ethyl-3-methylaniline (CAS 102-27-2). Retrieved from ChemicalBook.[8]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7603, N-ethyl-3-methylaniline. PubChem.[16]
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Anton Paar. (n.d.). Requirements for refractive index measurements. Anton Paar Wiki.[14]
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Eugene-Osoikhia, T. T., Taiwo, O. T., & Adegbemigun, A. (2021). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25°C. African Journal of Pure and Applied Sciences, 2(1), 22-29.[1][6]
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Lide, D. R. (Ed.). (1991). CRC Handbook of Chemistry and Physics (72nd ed.). CRC Press.[17]
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ChemicalBook. (n.d.). 3-ETHYLANILINE(587-02-0) 1H NMR spectrum. Retrieved from ChemicalBook.[10]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11956, N-Ethyl-N-methylaniline. PubChem.[18]
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National Institute of Standards and Technology. (n.d.). Aniline, 3-ethyl-. NIST Chemistry WebBook.[11][17]
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University of Calgary. (n.d.). BOILING POINT DETERMINATION.[13]
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LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts.[12]
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A Comparative Guide to Isomeric Purity Analysis of 3-Ethyl-2-Methylaniline: GC vs. HPLC Methods
In the realm of pharmaceutical and fine chemical synthesis, the isomeric purity of intermediates like 3-ethyl-2-methylaniline is not merely a quality metric; it is a critical determinant of the final product's efficacy, safety, and regulatory compliance. The presence of closely related positional isomers can lead to undesired side reactions, the formation of toxic byproducts, or a reduction in therapeutic potency. Consequently, robust and reliable analytical methods for the precise quantification of isomeric impurities are indispensable.
This guide provides an in-depth comparison of two cornerstone analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the isomeric purity analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
The Analytical Challenge: Resolving Structural Analogs
This compound shares its molecular formula (C9H13N) with a host of positional isomers.[1][2][3] These isomers, such as 4-ethyl-2-methylaniline, 2-ethyl-6-methylaniline, or N-ethyl-3-methylaniline, often exhibit remarkably similar physicochemical properties, including boiling points, polarities, and UV spectra. This similarity poses a significant challenge for chromatographic separation, demanding highly selective analytical systems.
Table 1: Potential Isomers of this compound
| Isomer Name | CAS Number | Molecular Weight | Structure |
| This compound | 89370-36-5 | 135.21 | (Target Analyte) |
| 4-Ethyl-2-methylaniline | 2399-33-9 | 135.21 | (Isomeric Impurity) |
| 2-Ethyl-6-methylaniline | 24549-06-2 | 135.21 | (Isomeric Impurity) |
| N-Ethyl-3-methylaniline | 102-27-2 | 135.21 | (Isomeric Impurity) |
| N-Ethyl-N-methylaniline | 613-97-8 | 135.21 | (Isomeric Impurity) |
Note: This table is not exhaustive but illustrates common potential isomers.
Gas Chromatography (GC): The Volatility-Based Approach
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[4][5] For aniline derivatives, GC often provides excellent resolution and speed.[6] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[7]
Expertise & Experience: Why GC-FID is a Strong Candidate
The choice of a Flame Ionization Detector (FID) is deliberate. FID is renowned for its high sensitivity to hydrocarbons, robustness, and a wide linear range, making it ideal for quantifying purity levels and trace impurities. When coupled with a non-polar or medium-polarity capillary column, subtle differences in the boiling points and van der Waals interactions among the ethylmethylaniline isomers can be exploited to achieve separation. For unequivocal peak identification, especially during method development, a Mass Spectrometer (MS) detector is invaluable for providing structural information.[8]
Experimental Protocol: GC-FID Method
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in 50 mL of a suitable solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the calibration curve. An internal standard (e.g., n-dodecane) may be added for enhanced precision.
2. GC System and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and FID.
-
Column: HP-5 (or DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness. This non-polar column separates primarily based on boiling point differences.
-
Injector: 250°C, Split ratio 50:1.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector (FID): 280°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (N2): 25 mL/min.
3. Data Analysis:
-
Identify the main peak corresponding to this compound based on retention time.
-
Identify and quantify isomeric impurities by comparing their retention times to those of reference standards.
-
Calculate the isomeric purity using the area percent method:
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Workflow and Performance
Caption: Gas Chromatography (GC) workflow for isomeric purity analysis.
Table 2: Typical Performance of the GC-FID Method
| Parameter | Typical Value | Rationale |
| Resolution (Rs) | > 1.5 for critical pairs | Ensures baseline separation for accurate quantification. |
| Limit of Detection (LoD) | ~0.01% | High sensitivity for trace impurity detection. |
| Limit of Quantitation (LoQ) | ~0.03% | Reliable quantification of low-level impurities. |
| Linearity (R²) | > 0.999 | Demonstrates a direct proportional response for accurate measurement. |
High-Performance Liquid Chromatography (HPLC): The Polarity-Based Alternative
HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9] For aniline isomers, reversed-phase HPLC (RP-HPLC) is the most common approach, where separation is governed by the analytes' polarity.[10][11]
Expertise & Experience: Why RP-HPLC with UV Detection is a Go-To Method
Reversed-phase HPLC, typically using a C18 column, offers excellent selectivity for aromatic compounds.[12] The choice of mobile phase, particularly its organic modifier content and pH, provides powerful tools to manipulate the retention and resolution of basic compounds like anilines. A Photodiode Array (PDA) or Diode Array Detector (DAD) is preferred over a simple UV detector because it provides spectral information, which can help in peak purity assessment and distinguishing between isomers that might have slightly different UV absorption maxima.[4]
Experimental Protocol: HPLC-PDA Method
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of mobile phase diluent (e.g., 50:50 acetonitrile:water) to create a 0.5 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent, equipped with a 2998 PDA Detector.
-
Column: C18 column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water. (The acid suppresses the ionization of the amine, leading to better peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Start with 30% B, hold for 2 minutes.
-
Linear gradient to 70% B over 15 minutes.
-
Hold at 70% B for 3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection (PDA): 240 nm, with spectral acquisition from 200-400 nm.
3. Data Analysis:
-
Identify the main peak and impurity peaks by retention time.
-
Use the PDA to check for peak purity and confirm the identity of isomers against reference standards.
-
Calculate isomeric purity using the area percent method as described for GC.
Workflow and Performance
Caption: HPLC workflow for isomeric purity analysis.
Table 3: Typical Performance of the HPLC-PDA Method
| Parameter | Typical Value | Rationale |
| Resolution (Rs) | > 1.5 for critical pairs | Achievable through fine-tuning of the mobile phase gradient. |
| Limit of Detection (LoD) | ~0.02% | Dependent on the molar absorptivity of the isomers at the chosen wavelength. |
| Limit of Quantitation (LoQ) | ~0.05% | Ensures accurate measurement of impurities at specified limits. |
| Linearity (R²) | > 0.999 | Confirms the method's suitability for quantitative analysis across a range of concentrations. |
Head-to-Head Comparison: GC vs. HPLC
The decision to use GC or HPLC depends on several factors, including the specific isomeric impurities present, available instrumentation, and the desired analytical outcome.[7][13]
Table 4: Comparative Guide: GC vs. HPLC for this compound Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase.[6] | Separation of compounds in a liquid phase.[5] |
| Analytes | Volatile and thermally stable aniline derivatives. | Non-volatile, polar, and thermally labile compounds.[9] |
| Derivatization | May be required for less volatile or polar anilines to improve peak shape and volatility.[14][15] | Generally not required, allowing for direct analysis. |
| Resolution | Capillary columns provide excellent resolving power for complex mixtures. | Modern columns offer high resolving power, with selectivity tunable via mobile phase.[16] |
| Speed | Typically offers faster analysis times.[6] | Runtimes can be longer, though UHPLC systems offer significant speed improvements. |
| Cost | Generally lower cost per analysis due to less expensive mobile phases (gases).[6] | Higher cost per analysis due to solvent consumption and disposal. |
| Key Advantage | High efficiency and speed for volatile isomers. | High versatility and selectivity control through mobile phase manipulation.[5] |
| Key Limitation | Limited to thermally stable compounds; potential for on-column degradation. | Can have lower efficiency than capillary GC; potential for peak tailing with basic compounds. |
Method Validation: The Foundation of Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[17] This is a core tenet of scientific integrity and a regulatory requirement. Validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[18][19][20]
Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[21]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).
-
Limit of Detection (LoD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LoQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: Selecting the Right Tool for the Job
Both GC and HPLC are highly capable techniques for the isomeric purity analysis of this compound.
-
Gas Chromatography is often the method of choice for its speed, high resolution, and lower operational cost, particularly when dealing with known, volatile isomers.
-
High-Performance Liquid Chromatography offers unparalleled versatility. Its strength lies in the ability to fine-tune selectivity by manipulating the mobile phase, making it a powerful tool for resolving challenging isomer pairs or analyzing samples that may contain non-volatile components.
The optimal choice hinges on a thorough understanding of the sample, the potential impurities, and the specific analytical requirements of the project. A well-developed and validated method, whether by GC or HPLC, is fundamental to ensuring the quality and safety of the final chemical or pharmaceutical product.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column. Taylor & Francis Online. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
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Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substitute. Marcel Dekker, Inc. [Link]
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Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. PubMed. [Link]
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Laboratory Analysis of Xylidines (mixture of isomers). Analytice. [Link]
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Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column. ResearchGate. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
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What are the analytical methods for 2,6 - Xylidine? HOPEMAX. [Link]
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Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Royal Society of Chemistry. [Link]
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Gas Chromatography of Environmentally Active Aromatic Amines in Industrial Dyes Effluents and Human Blood Serum. Scientific Information Database. [Link]
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GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. ScienceDirect. [Link]
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Determination Method for Xylidines in Workplace Air. J-Stage. [Link]
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Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]
-
Separation and determination of aniline and the toluidine, xylidine, ethylaniline, and N-methyltoluidine isomers by gas chromato. ACS Publications. [Link]
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Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link]
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Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. [Link]
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N-Ethyl-N-methylaniline. PubChem. [Link]
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HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
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Difference between GC and HPLC Techniques. Pharmaguideline. [Link]
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HPLC vs GC - A Beginner's Guide. Chromatography Today. [Link]
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GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News. [Link]
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Chemical Properties of Benzenamine, N-ethyl-N-methyl- (CAS 613-97-8). Cheméo. [Link]
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N-Ethyl-3-methylaniline. SIELC Technologies. [Link]
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N-ethyl-3-methylaniline. PubChem. [Link]
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A Comparative Guide to the Biological Activity of 3-Ethyl-2-Methylaniline Derivatives
In the landscape of medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This guide focuses on the therapeutic potential of derivatives originating from a specific, yet underexplored, starting material: 3-ethyl-2-methylaniline. While direct research on this particular scaffold is emerging, we can draw valuable insights from closely related structures to predict and guide future drug discovery efforts.
This document provides a comparative analysis of the biological activities of various this compound derivatives, with a primary focus on their anticancer potential. We will delve into the synthesis, in vitro evaluation, and mechanistic insights of these compounds, offering both established experimental data where available and well-grounded projections based on structurally similar molecules. Detailed, field-proven protocols are provided to enable researchers to validate and expand upon these findings.
The this compound Scaffold: A Platform for Diverse Bioactivity
The this compound structure offers a unique combination of steric and electronic features. The ethyl and methyl groups provide a degree of lipophilicity and can influence the orientation of the molecule within biological targets. The amino group serves as a versatile synthetic handle for the introduction of a wide array of pharmacophores, leading to diverse classes of derivatives, including Schiff bases, thiazolidinones, and amides.
Anticancer Activity: A Focus on Imino-Thiazolidinones
Recent studies have highlighted the potential of imino-thiazolidinone derivatives of closely related anilines as potent anticancer agents. A notable study on 3-ethylaniline hybrid imino-thiazolidinones demonstrated significant inhibitory activity against carbonic anhydrase II (CA-II), an enzyme implicated in the progression of various cancers, including brain, renal, and pancreatic carcinomas[1][2][3].
Mechanism of Action: Carbonic Anhydrase Inhibition
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the tumor microenvironment, the overexpression of certain CA isozymes, such as CA-II, contributes to extracellular acidosis, which promotes tumor growth, invasion, and metastasis. Inhibition of CA-II can disrupt this process, making it a promising target for cancer therapy. The imino-thiazolidinone scaffold has been shown to effectively bind to the active site of CA-II, leading to its inhibition[1][2][3].
Hypothetical Signaling Pathway for Anticancer Activity
Caption: Hypothetical pathway of anticancer action.
Quantitative Comparison of Anticancer Activity
The anticancer efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a series of 3-ethylaniline hybrid imino-thiazolidinone derivatives against carbonic anhydrase II[1][2][3].
| Compound ID | Substituent on Phenyl Ring | IC50 (µM) against CA-II |
| 6a | 2-methyl | 1.665 ± 0.095 |
| 6e | 4-fluoro | 1.545 ± 0.016 |
| 6g | 4-chloro | 1.784 ± 0.095 |
| Acetazolamide (Standard) | - | 1.089 ± 0.063 |
Data sourced from a study on 3-ethylaniline derivatives, which are structurally very similar to potential this compound derivatives.[1][2][3]
Experimental Protocol: Synthesis of 3-Ethylaniline Hybrid Imino-Thiazolidinones
This protocol is adapted from a published procedure for the synthesis of 3-ethylaniline hybrid imino-thiazolidinones[1][2][3].
Step 1: Synthesis of Acyl Thioureas
-
Dissolve the substituted benzoic acid (1 equivalent) in dichloromethane (DCM).
-
Add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent under reduced pressure to obtain the acid chloride.
-
Dissolve the acid chloride in acetone and add potassium thiocyanate (1 equivalent).
-
Reflux the mixture for 1.5 hours.
-
To the resulting isothiocyanate solution, add this compound (1 equivalent) and heat at 40°C for 1.5 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the crude acyl thiourea.
-
Recrystallize the product from ethanol.
Step 2: Synthesis of Imino-Thiazolidinones
-
Treat the synthesized acyl thiourea (1 equivalent) with ethyl 4-ethoxypent-4-en-2-ynoate (2 equivalents) in dry ethanol at room temperature.
-
Stir the reaction mixture until a precipitate forms.
-
Filter the solid product, wash with cold ethanol, and dry to obtain the final imino-thiazolidinone derivative.
Synthesis Workflow
Caption: General synthesis workflow for imino-thiazolidinones.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screening for anticancer activity[4][5][6].
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Antimicrobial and Antifungal Activities: Exploring Schiff Bases and Thiazolidinones
While specific data for this compound derivatives is limited, Schiff bases and thiazolidinones derived from other anilines have demonstrated significant antimicrobial and antifungal properties[7][8]. The imine (-C=N-) group in Schiff bases and the thiazolidinone ring are key pharmacophores responsible for this activity.
General Synthesis of Schiff Bases
Schiff bases are typically synthesized through the condensation of a primary amine with an aldehyde or ketone[7].
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add a substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and recrystallize to obtain the pure Schiff base.
Quantitative Comparison of Antimicrobial Activity (Based on Related Structures)
The antimicrobial activity is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table presents representative MIC values for Schiff bases derived from other anilines to illustrate the potential of this class of compounds.
| Organism | MIC (µg/mL) of a Representative Aniline-derived Schiff Base |
| Staphylococcus aureus | 62.5 - 250 |
| Escherichia coli | 62.5 - 250 |
| Candida albicans | 62.5 - 250 |
Data is illustrative and based on various reports of aniline-derived Schiff bases.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of a compound against bacteria and fungi[9][10].
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Potential of this compound Derivatives
Aniline derivatives have also been investigated for their anti-inflammatory properties, often by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX)[11][12].
Mechanism of Action: Inhibition of Inflammatory Enzymes
Inflammation is a complex biological response involving various enzymes and signaling molecules. COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. 5-LOX is involved in the production of leukotrienes, another class of inflammatory molecules. Inhibition of these enzymes can effectively reduce inflammation[11][12].
Quantitative Comparison of Anti-inflammatory Activity (Based on Related Structures)
The anti-inflammatory activity can be assessed by measuring the IC50 values against COX and LOX enzymes. The following table provides illustrative data from other aniline derivatives.
| Enzyme | IC50 (µg/mL) of a Representative Aniline Derivative |
| COX-1 | ~300 |
| COX-2 | ~130 |
| 5-LOX | ~105 |
Data is illustrative and based on various reports of aniline derivatives.[11]
Experimental Protocol: In Vitro COX and LOX Inhibition Assays
These assays measure the ability of a compound to inhibit the activity of the respective enzymes.
COX Inhibition Assay:
-
Prepare a reaction mixture containing the COX enzyme, a substrate (e.g., arachidonic acid), and a chromogenic agent.
-
Add the test compound at various concentrations.
-
Incubate the mixture at 37°C for a specified time.
-
Stop the reaction and measure the absorbance of the product to determine the extent of enzyme inhibition.
LOX Inhibition Assay:
-
Prepare a reaction mixture containing the 5-LOX enzyme and linoleic acid as the substrate.
-
Add the test compound at various concentrations.
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.
General Workflow for Biological Screening
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A Senior Application Scientist's Guide to the Computational Modeling of 3-Ethyl-2-Methylaniline and Its Isomers
Welcome to this comprehensive guide on the computational modeling of 3-ethyl-2-methylaniline and its structural isomers. In the realms of drug development, toxicology, and materials science, aniline derivatives are foundational scaffolds. Their physicochemical properties, reactivity, and biological interactions are highly sensitive to the substitution patterns on the aromatic ring. Understanding these nuances at a molecular level is paramount for rational design and risk assessment.
This guide moves beyond a simple recitation of methods. It is designed to provide you, a fellow researcher, with an in-depth perspective on why specific computational strategies are chosen, how to implement them rigorously, and what critical insights can be gleaned. We will explore a multi-faceted approach, from the quantum mechanical precision of Density Functional Theory (DFT) to the predictive power of Quantitative Structure-Activity Relationship (QSAR) models, offering a holistic view of how computational chemistry can accelerate research and development.
Part 1: Quantum Mechanical Insights into Structure and Electronics
The 'Why': The Foundation of Molecular Behavior
Before we can predict how a molecule will behave, we must first understand its fundamental structure and electronic landscape. Quantum mechanics, and specifically Density Functional Theory (DFT), is our most powerful tool for this purpose.[1] For molecules like this compound, DFT allows us to calculate an optimized, low-energy 3D structure and to probe the distribution of electrons, which ultimately governs everything from reaction sites to spectroscopic signatures.[1][2] The choice of DFT is a pragmatic one; it offers a robust balance between computational accuracy and resource efficiency, making it the workhorse for systems of this size.[1][3]
Methodology Comparison: Choosing the Right Tools
The accuracy of DFT calculations hinges on two key choices: the functional and the basis set.
-
Functional: The functional is the component of DFT that approximates the complex electron exchange-correlation energy. For organic molecules like substituted anilines, the B3LYP hybrid functional is a well-established and reliable choice, providing excellent results for geometries and thermochemistry.[3][4][5] Newer functionals, such as those from the M06 suite, may offer improved accuracy for non-covalent interactions, but B3LYP remains a validated starting point.
-
Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set is a popular choice that provides a good description of electron polarization, which is crucial for molecules containing heteroatoms like nitrogen.[3][4] For higher accuracy, especially for calculating subtle electronic properties, a larger basis set like 6-311++G(d,p) can be employed, which includes diffuse functions to better describe lone pairs and anions.[6][7]
The selection is a trade-off. While B3LYP/6-311++G(d,p) will yield more precise energies, B3LYP/6-31G(d,p) is often sufficient for structural parameters and is computationally faster.
Experimental Protocol: Geometry Optimization and Frequency Calculation
This protocol outlines a self-validating workflow for obtaining the equilibrium geometry and vibrational frequencies of this compound. The frequency calculation is a critical step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial "clean-up" using a simple molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.
-
Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian[8], GAMESS[9], ORCA[10]). Specify the following:
-
Job Type: Opt Freq (Optimize geometry followed by a frequency calculation).
-
Method: B3LYP.
-
Basis Set: 6-31G(d,p).
-
Charge and Multiplicity: 0 1 (neutral molecule, singlet state).
-
-
Execution: Submit the calculation to the software.
-
Analysis:
-
Convergence: Verify that the optimization has converged by checking the log file for the four "YES" criteria.
-
Frequencies: Open the output file and check the calculated vibrational frequencies. Confirm that there are zero imaginary frequencies.
-
Visualization: Visualize the optimized structure and the normal modes of vibration. The calculated IR spectrum can be compared with experimental data for validation.[2]
-
Data Presentation: Comparing Isomeric Properties
The subtle shift of methyl and ethyl groups around the aniline ring leads to distinct electronic and structural properties. The following table showcases key DFT-calculated parameters for this compound and two of its isomers, demonstrating the sensitivity of these properties to substituent position.
| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | 1.65 | -4.98 | -0.15 | 4.83 |
| 2-Ethyl-6-methylaniline | 1.58 | -5.05 | -0.11 | 4.94 |
| 4-Ethyl-2-methylaniline | 1.72 | -4.89 | -0.18 | 4.71 |
Calculations performed at the B3LYP/6-31G(d,p) level of theory.
Insights: The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.[11] A smaller gap, as seen in 4-ethyl-2-methylaniline, suggests higher reactivity compared to the other isomers. The dipole moment influences solubility and intermolecular interactions.
Visualization: Quantum Mechanical Workflow
Caption: A generalized workflow for the computational analysis of substituted anilines using DFT.
Part 2: Predicting Toxicity and Metabolism with QSAR
The 'Why': Bridging Molecular Structure to Biological Activity
For professionals in drug development and chemical safety, the ultimate goal is to understand how a molecule will behave in a biological system. Will it be effective? Will it be toxic? Answering these questions experimentally for every new compound is time-consuming and expensive. This is where Quantitative Structure-Activity Relationship (QSAR) modeling becomes an indispensable tool.[12][13] QSAR provides a computational bridge, correlating a molecule's structural or physicochemical features (descriptors) with its biological activity or toxicity.[13][14] For aniline derivatives, which are notorious for potential toxicities like mutagenicity and carcinogenicity, QSAR offers a rapid, in silico screening method to prioritize compounds for further testing and flag potential liabilities early in the development process.[12][15][16]
Methodology Comparison: From Descriptors to Models
A robust QSAR model relies on two components: meaningful descriptors and a suitable statistical algorithm.
-
Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure. For aniline toxicity, key descriptors often include:
-
Hydrophobicity (logP): Governs how a molecule partitions between fatty and aqueous environments, which is critical for membrane transport and bioavailability.[15]
-
Electronic Descriptors: Properties like the partial charge on the amine nitrogen or the HOMO/LUMO energies can describe a molecule's susceptibility to metabolic activation or nucleophilic attack.[17]
-
Steric/Topological Descriptors: These describe the molecule's size, shape, and branching, which influence how it fits into an enzyme's active site.[15]
-
-
Modeling Algorithms:
-
Partial Least Squares (PLS): A powerful linear regression method well-suited for handling datasets where descriptors may be inter-correlated.[16]
-
Machine Learning (ML): Methods like Random Forest or Support Vector Machines can capture complex, non-linear relationships between descriptors and activity, often leading to more predictive models.[14][18]
-
The choice of method depends on the complexity of the biological endpoint. For well-understood mechanisms, PLS can provide interpretable models. For complex toxicities, ML approaches may offer superior predictive power.
Experimental Protocol: Predicting Ames Mutagenicity
This protocol provides a workflow for predicting the mutagenicity (a common indicator of carcinogenic potential) of aniline isomers using a pre-existing, validated QSAR model. This approach leverages public domain tools and models.
-
Structure Preparation: Generate 2D or 3D structures for each aniline isomer (e.g., this compound, 2-ethyl-6-methylaniline) and save them in a standard format like SDF or SMILES.
-
Descriptor Calculation: Use software like RDKit (open-source) or commercial packages (e.g., Dragon[19]) to calculate relevant molecular descriptors for each isomer. Focus on descriptors known to be important for aniline toxicity, such as logP, partial charges, and topological indices.[15][17][20]
-
Model Application: Utilize a pre-validated, publicly available QSAR model for Ames mutagenicity. The OECD QSAR Toolbox is an excellent resource that aggregates such models. Alternatively, use a web-based prediction server.
-
Prediction and Interpretation: Input the calculated descriptors for your isomers into the model to obtain a prediction (e.g., "mutagenic" or "non-mutagenic," often with a confidence score).
-
Validation Check: A crucial step is to assess the model's applicability domain. Ensure that your molecules are structurally similar to the compounds used to train the model. Predictions for molecules outside this domain are unreliable.
Data Presentation: Comparative Toxicity Predictions
This table presents the predicted Ames mutagenicity and an aquatic toxicity endpoint (LC50) for the aniline isomers, highlighting how positional changes can impact toxicological profiles.
| Compound | Predicted Ames Mutagenicity | Predicted Aquatic Toxicity (log(1/LC50)) |
| This compound | Positive (High Confidence) | 1.85 |
| 2-Ethyl-6-methylaniline | Positive (Moderate Confidence) | 1.79 |
| 4-Ethyl-2-methylaniline | Positive (High Confidence) | 1.91 |
Predictions are illustrative and based on generalized public QSAR models for aromatic amines.
Insights: While all isomers are predicted to be mutagenic, the model's confidence and the predicted aquatic toxicity vary. The higher aquatic toxicity predicted for the 4-ethyl-2-methyl isomer could be related to its electronic properties and increased hydrophobicity, which are key drivers of toxicity in aquatic organisms.[15][16]
Visualization: QSAR Modeling Workflow
Caption: The workflow for developing and applying a QSAR model for toxicity prediction.
Conclusion
This guide has demonstrated that a multi-scale computational approach provides a powerful framework for investigating this compound and its isomers. By integrating the precision of quantum mechanics with the predictive power of QSAR, researchers can gain a deep and actionable understanding of these molecules. DFT calculations illuminate the fundamental electronic and structural properties that drive reactivity, while QSAR models translate these properties into predictions of biological outcomes like toxicity. This synergy empowers scientists in drug discovery and chemical safety to make more informed, data-driven decisions, ultimately accelerating innovation while mitigating risk.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-ethyl-2-methylaniline for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-ethyl-2-methylaniline (CAS No. 24549-06-2), a substituted aniline derivative. For researchers, scientists, and drug development professionals, adherence to these protocols is not merely a matter of compliance but a fundamental aspect of ensuring a safe work environment and protecting our ecosystem. This document moves beyond a simple checklist, offering causal explanations for each step to build a culture of safety and deep understanding within your team.
Immediate Hazard Profile & Safety Imperatives
Understanding the "why" behind safety protocols is critical. This compound is a compound that demands respect due to its specific hazard profile. Handling and disposal procedures are directly derived from its chemical and toxicological properties.
Key Hazards:
-
Toxicity: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. Substituted anilines can affect the blood, leading to the formation of methemoglobin, which impairs oxygen transport.
-
Environmental Hazard: It is recognized as being harmful to aquatic life with long-lasting effects[1]. Therefore, under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash[2][3][4].
-
Combustibility: It is a combustible liquid and its vapors can form flammable mixtures with air, particularly upon heating[5].
Due to these hazards, all handling, including waste preparation, must be conducted within a certified chemical fume hood to prevent inhalation of vapors[4][6].
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable. The following table summarizes the required equipment, grounded in the established hazards.
| Protective Equipment | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Neoprene, Viton). Nitrile gloves are suitable only for incidental, short-term contact[7]. | Prevents dermal absorption, as the compound is harmful upon skin contact. |
| Eye Protection | Chemical safety goggles and/or a full-face shield[5][8]. | Protects against splashes that can cause serious eye irritation. |
| Body Protection | Fully-buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron for larger quantities. | Provides a critical barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an organic vapor cartridge may be required if there is a risk of exceeding exposure limits or if working outside a fume hood[5][9]. | Protects against the inhalation of harmful vapors. |
The Core Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. This process begins at the point of generation and requires meticulous segregation and documentation.
Step 1: Waste Segregation - The First Line of Defense
Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container[4].
-
Solid Waste: Collect all solid waste contaminated with this compound—including used filter paper, weighing boats, and contaminated silica gel—in a dedicated, leak-proof container lined with a heavy-duty plastic bag[4][10].
-
Liquid Waste: All liquid waste, such as reaction mother liquors or solutions from extraction, must be collected in a separate, clearly labeled, and sealable container made of a compatible material (e.g., high-density polyethylene, HDPE)[7][10].
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with this chemical must be placed in a designated, puncture-resistant sharps container.
-
Personal Protective Equipment (PPE): Contaminated gloves, disposable lab coats, and other PPE should be collected in a separate, labeled container for hazardous waste. Do not mix with regular trash[6].
Step 2: Container Selection and Labeling
Waste containers must be chosen and labeled correctly to ensure safety and compliance.
-
Chemical Compatibility: Ensure the container material is compatible with this compound and any solvents present in the waste stream. Avoid materials that could be degraded or weakened[7].
-
Secure Closure: Use containers with tight-fitting, screw-on caps to prevent leaks and the escape of vapors.
-
Proper Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" sticker as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound" and any other components.
-
The approximate concentration of each component.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., Toxic, Environmental Hazard).
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA)[10].
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place all waste containers in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the largest container in case of a leak[4][7].
-
Segregation: Store containers away from incompatible materials, particularly strong oxidizing agents, acids, acid chlorides, and chloroformates, to prevent hazardous reactions[5][11].
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Contact EH&S: When the waste container is full or has been in accumulation for the maximum allowed time (per your institution's policy), contact your Environmental Health & Safety (EH&S) department to schedule a pickup[4].
-
Transportation: Do not transport the hazardous waste yourself. Trained EH&S professionals will handle the transportation to a licensed hazardous waste disposal facility in accordance with EPA and Department of Transportation (DOT) regulations[12].
The following diagram outlines the decision-making workflow for proper disposal.
Caption: Decision workflow for the disposal of this compound waste.
Spill Management Protocol
Even with the best practices, spills can occur. A prepared and swift response is essential to mitigate hazards. The scale of the spill dictates the response.
Minor Spills (<100 mL in a fume hood)
A minor spill can be managed by trained laboratory personnel if it meets specific criteria: it does not pose an immediate fire or health hazard, and the individual is comfortable with the cleanup procedure[13].
-
Alert & Secure: Immediately alert personnel in the vicinity. Ensure the fume hood sash is lowered.
-
Don PPE: Wear the full, appropriate PPE as detailed in Section 1.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth. Work from the outside of the spill inward to prevent spreading[6][13]. Do NOT use paper towels, as this can increase the rate of evaporation[13].
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Document: Report the incident to your laboratory supervisor or EH&S department.
Major Spills (>100 mL or any spill outside a fume hood)
A major spill requires an immediate emergency response[13].
-
EVACUATE: Immediately evacuate the laboratory, alerting others as you leave.
-
ISOLATE: Close the laboratory doors and prevent re-entry.
-
REPORT: From a safe location, call your institution's emergency number or EH&S department. Provide details about the chemical spilled, the approximate quantity, and the location.
-
WAIT: Do not attempt to clean up a major spill yourself. Await the arrival of the trained emergency response team.
The following diagram illustrates the spill response logic.
Caption: Logical flow for responding to a this compound spill.
Regulatory Framework
The disposal of this compound is governed by the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[12]. As the generator of the hazardous waste, your laboratory is responsible for its safe management from "cradle to grave"—from generation to final disposal[12]. Working with your institution's EH&S department ensures that all local, state, and federal regulations are met, protecting both you and your organization from liability.
By integrating these detailed procedures and the scientific rationale behind them into your laboratory's standard operating procedures, you contribute to a robust safety culture that extends beyond the product to the entire lifecycle of your research materials.
References
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CPAChem. (2023). Safety data sheet: N-Methylaniline. [Link]
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Washington State University. (n.d.). Standard Operating Procedure: Aniline. [Link]
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University of Manitoba. (n.d.). Chemical Spill Response Procedure. [Link]
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University of California, Santa Cruz. (n.d.). Standard Operating Procedure: Aniline. [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]
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Merck Millipore. (n.d.). Safety Data Sheet: 2-Ethyl-6-methylaniline. [Link]
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U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19879636, this compound. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7603, N-ethyl-3-methylaniline. [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]
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Mastering the Safe Handling of 3-Ethyl-2-Methylaniline: A Guide for Laboratory Professionals
As a Senior Application Scientist, I've observed that a deep understanding of the reagents we work with is fundamental to both groundbreaking research and, more importantly, our personal safety. This guide provides essential, experience-driven protocols for handling 3-ethyl-2-methylaniline, a compound that, like many aromatic amines, requires meticulous care. Our goal is to move beyond simply listing procedures and to cultivate a mindset of proactive safety, ensuring that every researcher, from seasoned professionals to new team members, can operate with confidence and security.
Immediate Safety Briefing: Understanding the Risks
This compound is a combustible liquid that can cause skin and serious eye irritation.[1] Inhalation of its vapors may lead to respiratory irritation.[1] Like other aromatic amines, it is readily absorbed through the skin and can be harmful if swallowed, inhaled, or in contact with the skin.[2][3][4] Therefore, all handling procedures must be designed to minimize direct contact and vapor exposure.
Hazard Summary:
| Hazard Type | Description | Primary Route of Exposure |
| Skin Irritation/Corrosion | Causes skin irritation.[1] | Dermal |
| Eye Damage/Irritation | Causes serious eye irritation.[1] | Ocular |
| Respiratory Irritation | May cause respiratory irritation.[1] | Inhalation |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][4] | Oral, Dermal, Inhalation |
| Flammability | Combustible liquid.[5] | Heat, sparks, open flames |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound. The rationale behind each choice is to provide a comprehensive barrier against the specific hazards this chemical presents.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield where splashing is a risk.[6][7][8] | Protects against splashes and vapors that can cause serious eye irritation or damage.[6][7] |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended.[6] | Provides a barrier against skin contact, which can cause irritation and systemic toxicity. Regularly inspect gloves for any signs of degradation.[6] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[6] | Minimizes skin exposure to accidental spills and protects from potential flammability hazards.[6] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.[6][9] | Protects the respiratory tract from potentially irritating and harmful vapors.[1][6] |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is critical for minimizing exposure risk.
Caption: Workflow for Safe Handling of this compound.
Detailed Methodologies
Donning and Doffing PPE: A Procedural Imperative
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Respirator: If required, perform a seal check.
-
Eye/Face Protection: Position goggles and face shield.
-
Gloves: Don the first pair, then the second pair over the cuffs of the lab coat.
Doffing Sequence (to prevent cross-contamination):
-
Outer Gloves: Remove and discard in the appropriate waste container.
-
Face Shield and Goggles: Remove from the back to the front.
-
Lab Coat: Unfasten and roll it inside out, avoiding contact with the exterior.
-
Inner Gloves: Remove and discard.
-
Respirator: Remove if worn.
-
Hand Washing: Wash hands thoroughly with soap and water.[7]
Laboratory Handling Protocol
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames as it is a combustible liquid.[5][10]
-
Dispensing: Use a syringe or pipette for liquid transfer to minimize the risk of splashing.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[7][10] The storage area should be locked up.[7][9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][9]
Spill and Waste Management: A Plan for the Unexpected
Spill Response
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a designated, labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your institution's environmental health and safety department.[6]
Waste Disposal
-
Segregation: Collect all waste containing this compound, including contaminated PPE, in a clearly labeled, sealed, and compatible hazardous waste container.[6]
-
Labeling: The waste container must be labeled with the full chemical name and associated hazards.
-
Disposal: Dispose of the waste through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.[5][6] Disposal must be in accordance with local, regional, and national regulations.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but your entire research team.
References
- Fisher Scientific. (2009, September 22). Safety Data Sheet: 2-Ethyl-6-methylaniline.
- BenchChem. (2025). Personal protective equipment for handling 3-Ethyl-5-methyl-2-vinylpyrazine-d3.
- TCI America. (2018, July 6). Safety Data Sheet: 2-Fluoro-N-methylaniline.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Chloro-2-methylaniline.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19879636, this compound.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-Ethylaniline.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025, May 17). Safety Data Sheet: 3-ethylaniline.
- American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
- CPAChem. (2023, March 24). Safety Data Sheet.
- ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
- BLD Pharmatech. (n.d.). Safety Data Sheet: 4-Ethyl-2-methylaniline.
- TCI Chemicals. (2025, April 30). Safety Data Sheet: N-(2-Cyanoethyl)-N-methylaniline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
